Diethyl 2-(prop-2-yn-1-yl)malonate
Description
Diethyl malonate is a natural product found in Panax ginseng and Mimusops elengi with data available.
Diethyl malonate is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
diethyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | diethyl malonate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Diethyl_malonate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021863 | |
| Record name | Diethyl propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |
| Record name | Propanedioic acid, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl malonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8344 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Diethyl malonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Diethyl malonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethyl malonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
200 °F (93 °C) (open cup), 85 °C c.c. | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethyl malonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Diethyl malonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Diethyl malonate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |
| Record name | Ethyl malonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8344 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Clear, colorless liquid | |
CAS No. |
105-53-3 | |
| Record name | Diethyl malonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYL MALONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8864 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, 1,3-diethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethyl propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL MALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A58PA183 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethyl malonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-50 °C | |
| Record name | Diethyl malonate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethyl malonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHYLMALONATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Diethyl 2-(prop-2-yn-1-yl)malonate CAS number
An In-Depth Technical Guide to Diethyl 2-(prop-2-yn-1-yl)malonate
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. We will delve into its core properties, synthesis, reactivity, and applications, providing field-proven insights and validated protocols.
Core Compound Identity and Properties
This compound, also known as diethyl propargylmalonate, is a versatile synthetic intermediate valued for its unique trifunctional nature. It incorporates an active methylene group, a terminal alkyne, and two ester functionalities within a compact molecular framework. This combination makes it a powerful building block for constructing complex molecular architectures.
Molecular Structure:
-
IUPAC Name: Diethyl 2-(prop-2-yn-1-yl)propanedioate[2]
-
Synonyms: Diethyl 2-(2-propynyl)malonate, Diethyl propargylmalonate[2]
The key to its utility lies in the acidic proton of the central α-carbon and the reactivity of the terminal alkyne, which can be orthogonally functionalized to introduce diverse substituents.
Physicochemical Data Summary
The following table summarizes the essential quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₄ | [1][2] |
| Molecular Weight | 198.22 g/mol | [2] |
| Physical Form | Colorless to light yellow liquid | |
| Boiling Point | 259.7 °C at 760 mmHg | |
| Flash Point | 121 °C | |
| Purity (Typical) | 95-96% | |
| Storage | Sealed in a dry place, room temperature |
Synthesis Protocol: Malonic Ester Alkylation
The most direct and reliable method for preparing this compound is through the alkylation of diethyl malonate, a classic example of the malonic ester synthesis.[3] The causality behind this choice is the high acidity of the α-hydrogens of diethyl malonate (pKa ≈ 12.6), which allows for facile deprotonation by a suitable base, like sodium ethoxide, to form a resonance-stabilized enolate.[3] This enolate then acts as a potent nucleophile, attacking an alkyl halide in an Sₙ2 reaction.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
Materials:
-
Diethyl malonate
-
Absolute ethanol
-
Sodium metal (or commercial sodium ethoxide)
-
Propargyl bromide (or chloride)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Protocol:
-
Base Preparation (Sodium Ethoxide): In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere. Expertise Note: Using a pre-made solution of sodium ethoxide is safer and more convenient. The choice of ethoxide as the base prevents unwanted transesterification reactions with the diethyl ester groups.[3]
-
Enolate Formation: To the stirred sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at a temperature below 50 °C. Formation of a white precipitate of the sodium salt of diethyl malonate may be observed.[4] Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Cool the reaction mixture in an ice bath. Add propargyl bromide (1.05 eq) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material. Trustworthiness Note: The Sₙ2 reaction with propargyl bromide is efficient. Monitoring the reaction ensures completion and prevents side reactions like dialkylation.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add water or a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product is then purified by vacuum distillation to yield the final product as a clear liquid.
Spectroscopic Characterization Profile
Self-validating protocols require robust analytical confirmation. The structure of this compound can be unequivocally confirmed using a combination of NMR, IR, and Mass Spectrometry.
Data Summary Table
| Technique | Feature | Characteristic Signal / Value |
| ¹H NMR | α-CH (methine) | Triplet, ~3.5-3.6 ppm |
| O-CH₂ (ester ethyl) | Quartet, ~4.2 ppm | |
| CH₃ (ester ethyl) | Triplet, ~1.2-1.3 ppm | |
| CH₂ (propargyl) | Doublet, ~2.8 ppm | |
| C≡CH (alkyne) | Triplet, ~2.0 ppm | |
| ¹³C NMR | C=O (carbonyl) | ~167-169 ppm |
| C≡CH (alkyne) | ~79 ppm | |
| C≡C H (alkyne) | ~72 ppm | |
| O-CH₂ (ester ethyl) | ~62 ppm | |
| α-CH (methine) | ~52 ppm | |
| CH₂ (propargyl) | ~21 ppm | |
| CH₃ (ester ethyl) | ~14 ppm | |
| IR Spectroscopy | C≡C-H Stretch | ~3300 cm⁻¹ (sharp, medium) |
| C≡C Stretch | ~2125 cm⁻¹ (weak) | |
| C=O Stretch (ester) | ~1730-1750 cm⁻¹ (strong, often two bands)[5] | |
| Mass Spec. (EI) | [M-OC₂H₅]⁺ | m/z 153 (Loss of ethoxy radical) |
| Malonate Fragment | Characteristic loss of the malonate moiety or parts of the ester functionality.[5][6] |
Note: NMR shifts are approximate and reported in ppm relative to TMS in CDCl₃. IR frequencies are in cm⁻¹.
Reactivity and Synthetic Applications
The synthetic value of this molecule stems from the distinct reactivity of its functional groups, which can be addressed selectively.
Key Reaction Pathways
Caption: Key reaction pathways for this compound.
-
Click Chemistry (CuAAC): The terminal alkyne is an ideal handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent linkage to molecules bearing an azide group, a technique widely used in bioconjugation, drug target identification, and materials science.
-
Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction enables the formation of a C-C bond between the terminal alkyne and aryl or vinyl halides, providing access to a wide array of conjugated systems.
-
Further Alkylation/Acylation: The remaining acidic proton on the α-carbon can be removed by a strong base (e.g., NaH or LDA) to generate a new enolate. This enolate can then be reacted with a second electrophile (e.g., an allyl halide) to produce disubstituted malonates, such as Diethyl 2-allyl-2-(prop-2-ynyl)malonate.[7]
-
Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed under acidic or basic conditions. Subsequent heating of the resulting malonic acid derivative readily induces decarboxylation to yield a substituted carboxylic acid (5-hexynoic acid).[8] This pathway is a fundamental transformation in malonic ester synthesis.[3]
Utility in Drug Development and Medicinal Chemistry
The propargyl group is a highly sought-after functionality in modern drug design. It serves as a bioisostere for other groups, can participate in covalent inhibition by acting as a Michael acceptor after enzymatic oxidation, and most importantly, provides a handle for late-stage functionalization via click chemistry.
-
Scaffold for Heterocyclic Synthesis: Malonate derivatives are classic precursors for synthesizing heterocyclic compounds, including vital pharmaceutical scaffolds like barbiturates and pyrido[1,2-a]pyrimidin-4-ones.[9][10][11] The propargyl group adds another dimension, allowing for the creation of novel, complex heterocyclic systems.
-
Linker for Bioconjugation: In the development of Antibody-Drug Conjugates (ADCs) or PROTACs, linkers are crucial. The alkyne group on this molecule allows it to be incorporated into a linker scaffold, which can then be "clicked" onto a targeting moiety (like an antibody) or an E3 ligase binder.
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used in FBDD screening campaigns. Hits containing this fragment can be rapidly elaborated by exploiting the reactivity of the alkyne and active methylene groups to improve potency and selectivity.
Safety and Handling
Signal Word: Warning[1]
Pictogram:
-
GHS07 (Harmful/Irritant)
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- ChemBK. Diethyl 2,2-di(prop-2-yn-1-yl)
- Wikipedia.
- Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)
- Sciencemadness.org.
- PubChem, NIH.
- PubChem, NIH. Diethyl 2-allyl-2-(prop-2-ynyl)
- ResearchGate.
- LookChem.
- MDPI.
- Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]
- Chemistry LibreTexts. 10.
- YouTube.
- ResearchGate.
- ResearchGate.
Sources
- 1. achmem.com [achmem.com]
- 2. Diethyl 2-Propynylmalonate | C10H14O4 | CID 28835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Diethyl 2-allyl-2-(prop-2-ynyl)malonate | C13H18O4 | CID 10988319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical and Chemical Properties of Diethyl 2-(prop-2-yn-1-yl)malonate
Introduction
Diethyl 2-(prop-2-yn-1-yl)malonate, also commonly known as diethyl propargylmalonate, is a valuable trifunctional organic compound. It incorporates a terminal alkyne, a reactive methylene group, and two ethyl ester functionalities within a single molecular framework. This unique combination makes it a highly versatile building block in organic synthesis, particularly for the construction of complex carbocyclic and heterocyclic systems. Its utility is prominent in drug discovery and materials science, where the alkyne handle allows for facile modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
This guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this reagent for its effective handling, application in synthetic protocols, and thorough characterization. We will delve into its physical properties, a standard synthetic methodology with mechanistic insights, spectroscopic signature, and essential safety protocols.
Section 1: Core Physical and Chemical Properties
The fundamental properties of a chemical reagent are critical for its appropriate use in experimental design, including reaction setup, purification, and storage. The data presented below has been compiled from various chemical suppliers and databases.
Identifiers and General Data
| Property | Value | Source(s) |
| IUPAC Name | Diethyl 2-(prop-2-yn-1-yl)propanedioate | [1] |
| Synonyms | Diethyl propargylmalonate, 2-Propynylmalonic acid diethyl ester | [1] |
| CAS Number | 17920-23-9 | [1][2] |
| Molecular Formula | C₁₀H₁₄O₄ | [1][2] |
| Molecular Weight | 198.22 g/mol | [1][2] |
| Physical Form | Liquid | |
| Purity | Typically ≥96% |
Physicochemical Data
Direct experimental data for some physical properties of this compound are not widely published. In such cases, data for the closely related analog, Dimethyl propargylmalonate, is provided for estimation purposes.
| Property | Value / Expected Value | Notes | Source(s) |
| Boiling Point | 93-95 °C at 7 mmHg | Data for Dimethyl propargylmalonate. The boiling point of the diethyl ester is expected to be higher. | [3][4] |
| Density | 1.119 g/mL at 20 °C | Data for Dimethyl propargylmalonate. The density of the diethyl ester is expected to be slightly lower. | [3][4] |
| Refractive Index | n20/D 1.444 | Data for Dimethyl propargylmalonate. | [3] |
| Storage | Sealed in dry, room temperature | [2] |
Section 2: Synthesis and Mechanistic Rationale
The most common and straightforward synthesis of this compound is the malonic ester synthesis. This classic method involves the alkylation of a diethyl malonate-derived enolate with an appropriate electrophile, in this case, a propargyl halide.
Causality in Experimental Design
The choice of reagents and conditions is dictated by the underlying mechanism. A moderately strong base is required to deprotonate the α-carbon of diethyl malonate. Sodium ethoxide (NaOEt) in ethanol is a traditional and effective choice because the ethoxide anion matches the ester groups, preventing transesterification, a potential side reaction. The resulting enolate is a soft nucleophile, which readily participates in an Sₙ2 reaction with a soft electrophile like propargyl bromide. The solvent, typically an alcohol corresponding to the base or an aprotic polar solvent like DMF, must be capable of solvating the ionic intermediates.
Standard Synthetic Protocol: Alkylation of Diethyl Malonate
-
Enolate Formation: A solution of sodium ethoxide is prepared by carefully adding sodium metal to absolute ethanol under an inert atmosphere (e.g., N₂ or Ar) in a flask equipped with a reflux condenser and a dropping funnel. The reaction is exothermic.
-
Addition of Malonate: Once all the sodium has reacted and the solution has cooled, diethyl malonate is added dropwise. This deprotonates the acidic α-carbon, forming the resonance-stabilized sodium diethyl malonate enolate.
-
Alkylation: Propargyl bromide is then added dropwise to the enolate solution. The reaction mixture is typically heated to reflux to ensure the Sₙ2 displacement of the bromide proceeds to completion.
-
Workup and Purification: After cooling, the reaction is quenched with water or a dilute acid to neutralize any remaining base. The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.
-
Final Purification: The crude product is purified by vacuum distillation to yield pure this compound.
Visualization of Synthesis Workflow
Caption: Workflow for the malonic ester synthesis of the target compound.
Section 3: Spectroscopic Characterization
Visualization of Chemical Structure
Sources
Diethyl 2-(prop-2-yn-1-yl)malonate structure and bonding
An In-Depth Technical Guide to Diethyl 2-(prop-2-yn-1-yl)malonate: Structure, Bonding, and Synthetic Utility
Authored by: A Senior Application Scientist
Abstract
This compound, also commonly known as diethyl propargylmalonate, is a highly versatile trifunctional building block in modern organic synthesis. Its structure incorporates an acidic methine proton, two reactive ester functionalities, and a terminal alkyne, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of its structure, bonding, physicochemical properties, synthesis, and reactivity. We will delve into the mechanistic underpinnings of its preparation and explore its applications in constructing advanced intermediates for pharmaceutical and materials science research, supported by detailed protocols and spectroscopic data.
Introduction: A Multifunctional Synthetic Tool
The malonic ester synthesis is a cornerstone of C-C bond formation in organic chemistry, prized for its reliability and versatility.[1] this compound emerges as a particularly powerful derivative of the parent diethyl malonate. The introduction of the propargyl group (a three-carbon chain with a terminal alkyne) transforms a simple diester into a scaffold ripe for sequential, orthogonal chemical modifications. This unique combination of functional groups—the reactive methylene center, the hydrolyzable esters, and the versatile alkyne—allows for its use in a wide array of synthetic strategies, including alkylations, cycloadditions (such as "click chemistry"), and metal-catalyzed cross-coupling reactions.[2][3] Its utility is particularly pronounced in the synthesis of heterocyclic systems and complex spirocyclic compounds, which are prevalent motifs in many biologically active natural products and pharmaceutical agents.[2][4]
Molecular Structure and Bonding Analysis
The chemical identity and reactivity of this compound are direct consequences of its molecular structure and the nature of its chemical bonds.
Key Identifiers:
-
IUPAC Name: Diethyl 2-(prop-2-yn-1-yl)propanedioate[5]
-
Common Name: Diethyl propargylmalonate
Structural Breakdown:
The molecule is built around a central sp³-hybridized alpha-carbon. This carbon is bonded to four distinct groups:
-
A methine proton (α-hydrogen).
-
A propargyl group (-CH₂-C≡CH).
-
Two ethoxycarbonyl groups (-COOCH₂CH₃).
The electronic environment of the alpha-carbon is heavily influenced by the two adjacent carbonyl groups. These groups are strongly electron-withdrawing, which significantly increases the acidity of the α-hydrogen (pKa of the parent diethyl malonate is ~13).[1] This acidity is the basis for its role in the malonic ester synthesis, allowing for easy deprotonation to form a resonance-stabilized enolate anion.[1]
The propargyl substituent introduces a region of high electron density at the C-C triple bond. The terminal alkyne features two sp-hybridized carbon atoms, resulting in a linear H-C≡C geometry. This functionality is a gateway to a vast range of transformations distinct from the chemistry of the malonate core.
// Nodes for atoms C1 [label="C"]; O1 [label="O"]; O2 [label="O"]; C2 [label="C"]; C3 [label="C"]; H1 [label="H"]; C4 [label="C"]; O3 [label="O"]; O4 [label="O"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; H2 [label="H"]; C10 [label="C"]; H3 [label="H"];
// Positioning C1 [pos="0,0!"]; H1 [pos="-0.5,0.5!"]; C2 [pos="1,0.5!"]; O1 [pos="1.5,1!"]; O2 [pos="1.5,-0.2!"]; C3 [pos="2.5,-0.2!"]; C4 [pos="0,-1!"]; O3 [pos="-0.5,-1.5!"]; O4 [pos="0.5,-1.5!"]; C5 [pos="1.5,-1.5!"]; C6 [pos="-1,-0.5!"]; C7 [pos="-2,-0.5!"]; C8 [pos="-3,-0.5!"]; H2 [pos="-3.5,-0.5!"];
// Dummy nodes for ethyl groups Et1 [label="CH₂CH₃", pos="2.8,1.2!"]; Et2 [label="CH₂CH₃", pos="0.8,-2.2!"];
// Edges C1 -- H1; C1 -- C2; C2 -- O1 [style=double]; C2 -- O2; O2 -- Et1; C1 -- C4; C4 -- O3 [style=double]; C4 -- O4; O4 -- Et2; C1 -- C6; C6 -- C7; C7 -- C8 [style=triple]; C8 -- H2; }
Caption: Workflow for the Synthesis of this compound.
Detailed Experimental Protocol:
Self-Validating System: The success of each step can be monitored. The complete dissolution of sodium indicates base formation. The formation of a precipitate (sodium bromide) during alkylation indicates the reaction is proceeding. Final purity is confirmed by spectroscopic analysis.
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel (under an inert atmosphere, e.g., N₂), add 1.0 molar equivalent of sodium metal (cut into small pieces) to anhydrous ethanol. Stir until all the sodium has reacted to form a clear solution of sodium ethoxide. [7]2. Formation of the Malonate Enolate: Cool the sodium ethoxide solution to below 50°C. Add 1.0 molar equivalent of diethyl malonate dropwise via the dropping funnel with continuous stirring. The formation of a white precipitate of the sodium salt may be observed. [7]3. Alkylation: To the stirred solution of the enolate, add 1.05 molar equivalents of propargyl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.
-
Aqueous Work-up: Cool the reaction mixture to room temperature. Neutralize any remaining base with a dilute acid (e.g., acetic acid or dilute HCl). [8]Remove the bulk of the ethanol under reduced pressure. Add water to dissolve the sodium bromide salt and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Purification: Combine the organic extracts and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.
Spectroscopic Characterization
Unambiguous identification of the product is achieved through a combination of NMR and IR spectroscopy. The key is to identify signals corresponding to each unique part of the molecule. [9]
Table 3: Expected Spectroscopic Data
| Technique | Region | Assignment & Description |
| ¹H NMR | ~4.2 ppm | Quartet, 4H (Protons of the two -OCH₂ CH₃ groups) |
| ~3.5 ppm | Triplet, 1H (Methine proton, -CH (COOEt)₂) | |
| ~2.8 ppm | Doublet of triplets, 2H (Propargylic protons, -CH₂ -C≡CH) | |
| ~2.0 ppm | Triplet, 1H (Terminal alkyne proton, -C≡CH ) | |
| ~1.2 ppm | Triplet, 6H (Protons of the two -OCH₂CH₃ groups) | |
| ¹³C NMR | ~168 ppm | Carbonyl carbons (C =O) |
| ~80 ppm | sp carbon of alkyne (-CH₂-C ≡CH) | |
| ~70 ppm | sp carbon of alkyne (-C≡C H) | |
| ~62 ppm | Methylene carbons of ethyl esters (-OCH₂ CH₃) | |
| ~52 ppm | Methine carbon (-C H(COOEt)₂) | |
| ~20 ppm | Propargylic carbon (-CH₂ -C≡CH) | |
| ~14 ppm | Methyl carbons of ethyl esters (-OCH₂CH₃ ) | |
| IR (Infrared) | ~3300 cm⁻¹ | Sharp, strong peak (Terminal alkyne, ≡C-H stretch) |
| ~2120 cm⁻¹ | Sharp, weak peak (C≡C stretch) | |
| ~1735 cm⁻¹ | Strong, sharp peak (Ester C=O stretch) |
Note: NMR chemical shifts (ppm) are approximate and depend on the solvent used (e.g., CDCl₃). [10]
Reactivity and Applications in Drug Development
The synthetic power of this compound lies in the distinct reactivity of its three functional regions, which can often be addressed selectively.
-
α-Methylene Chemistry: The remaining α-hydrogen can be removed with a stronger base, allowing for a second alkylation to produce disubstituted malonates like diethyl 2-allyl-2-(prop-2-ynyl)malonate. [11]This opens pathways to quaternary carbon centers.
-
Ester Group Manipulation: The two ester groups can be hydrolyzed under basic or acidic conditions to form the corresponding dicarboxylic acid. [12]Subsequent heating typically leads to decarboxylation, yielding a mono-carboxylic acid. This is a classic method for synthesizing substituted acetic acids. [12]* Alkyne Chemistry: The terminal alkyne is the most versatile handle for advanced applications.
-
Click Chemistry: It readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles, a stable and common linker in medicinal chemistry and bioconjugation.
-
Metal-Catalyzed Reactions: It is a key precursor for gold(I)-catalyzed intramolecular cyclizations to synthesize complex oxygen-containing spirocycles, such as 2,7-dioxaspiro[4.4]nonane-1,6-diones. [2]These scaffolds are of high interest in pharmaceutical research due to their presence in numerous bioactive compounds. [2] * General Synthesis: It serves as a building block for various pharmaceuticals, pesticides, and other specialty chemicals. [13][14][15]The parent compound, diethyl malonate, is used to synthesize barbiturates, vitamins B1 and B6, and anti-inflammatory agents. [4][16]The propargylated version provides an entry point to even more complex analogues of these drugs.
-
Conclusion
This compound is more than a simple alkylated malonic ester; it is a strategic intermediate for complex molecule synthesis. The interplay between its acidic methine, modifiable ester groups, and highly reactive terminal alkyne provides chemists with a robust platform for generating molecular diversity. Its straightforward synthesis and predictable reactivity make it an indispensable tool for researchers in drug discovery, enabling the efficient construction of novel heterocyclic and spirocyclic systems that are central to the development of new therapeutic agents.
References
Click to expand
- PubChem. Diethyl 2-Propynylmalonate.
- PubChem. Diethyl 2-allyl-2-(prop-2-ynyl)malonate.
- ChemBK. Diethyl 2,2-di(prop-2-yn-1-yl)
- Carl ROTH.
- International Labour Organization.
- Carl ROTH.
- KISHIDA CHEMICAL CO.,LTD.
- Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)
- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]
- Wikipedia.
- PubChem. Diethyl 2-(2-methylallyl)malonate.
- Sciencemadness.org.
- ResearchGate.
- LookChem.
- Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]
- Filo.
- ResearchGate.
- Chemistry LibreTexts. 10.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Diethyl Ethylmalonate in Pioneering Pharmaceutical Discoveries. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. askfilo.com [askfilo.com]
- 4. nbinno.com [nbinno.com]
- 5. Diethyl 2-Propynylmalonate | C10H14O4 | CID 28835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 17920-23-9 [sigmaaldrich.com]
- 7. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]
- 11. Diethyl 2-allyl-2-(prop-2-ynyl)malonate | C13H18O4 | CID 10988319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]
- 14. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 15. nbinno.com [nbinno.com]
- 16. Diethyl malonate - Wikipedia [en.wikipedia.org]
The Alkyne Moiety in Diethyl 2-(prop-2-yn-1-yl)malonate: A Versatile Tool for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-(prop-2-yn-1-yl)malonate is a versatile building block in modern organic synthesis, primarily due to the rich and diverse reactivity of its terminal alkyne functionality. The unique electronic properties of the sp-hybridized carbons, coupled with the acidity of the terminal proton, render this moiety susceptible to a wide array of chemical transformations. This guide provides a comprehensive exploration of the reactivity of the alkyne group in this compound, offering insights into the mechanistic underpinnings of key reactions, field-proven experimental protocols, and the strategic application of this compound in the synthesis of complex molecules. We will delve into cornerstone reactions such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, metal-catalyzed hydration, and nucleophilic additions, providing a robust framework for its utilization in research and drug development.
Introduction: The Unique Chemical Profile of a Terminal Alkyne
The reactivity of the terminal alkyne in this compound is governed by two principal features: the acidity of the terminal proton and the electron-rich nature of the carbon-carbon triple bond. The sp-hybridization of the alkyne carbons results in a significant increase in s-character compared to sp2 and sp3 carbons. This higher s-character leads to the electrons in the C-H bond being held more closely to the carbon nucleus, making the terminal proton relatively acidic (pKa ≈ 25) compared to alkanes and alkenes.[1][2] This acidity allows for the facile formation of a nucleophilic acetylide anion upon treatment with a suitable base.
Simultaneously, the two π-bonds of the alkyne create a region of high electron density, making the alkyne a nucleophile in its own right, susceptible to attack by various electrophiles.[2][3] This dual reactivity—as a precursor to a strong nucleophile and as an electron-rich system—forms the basis for its extensive utility in organic synthesis.
The Cornerstone of Bioorthogonal Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a quintessential "click" reaction, stands as one of the most powerful and widely used transformations for terminal alkynes.[4][5] This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide with high efficiency and specificity.[4][6] The reaction is lauded for its mild conditions, often proceeding in aqueous media, and its bioorthogonality, meaning it can occur in complex biological systems without interfering with native biochemical processes.[6]
Mechanistic Rationale
The CuAAC reaction is significantly accelerated by a copper(I) catalyst.[6][7] The catalytic cycle is generally understood to involve the following key steps:
-
Formation of a Copper-Acetylide Complex: The terminal alkyne reacts with the Cu(I) catalyst to form a copper-acetylide intermediate.
-
Coordination of the Azide: The azide coordinates to the copper center.
-
Cycloaddition: A [3+2] cycloaddition occurs between the copper-acetylide and the coordinated azide, leading to a six-membered copper-containing intermediate.
-
Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper species, which upon protonolysis, releases the triazole product and regenerates the active Cu(I) catalyst.
The use of a Cu(I) catalyst is crucial; it can be introduced directly as a Cu(I) salt or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[6][8]
Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative
This protocol outlines a general procedure for the CuAAC reaction with this compound and an exemplary azide, benzyl azide.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.
Data Presentation
| Reactant A | Reactant B | Catalyst System | Solvent | Yield (%) |
| This compound | Benzyl azide | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | >95 |
| This compound | Azido-PEG | CuI | DMF | >90 |
Table 1: Representative yields for CuAAC reactions.
Caption: Experimental workflow for the CuAAC reaction.
Carbon-Carbon Bond Formation: The Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10][11] The Sonogashira coupling is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in pharmaceuticals and materials science.
Mechanistic Rationale
The catalytic cycle of the Sonogashira coupling is generally accepted to involve two interconnected cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide to form a Pd(II) complex.
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
-
-
Copper Cycle:
-
The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper(I) acetylide.[10] This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.
-
While the copper co-catalyst generally increases the reaction rate, copper-free Sonogashira protocols have also been developed.[9]
Experimental Protocol: Coupling with an Aryl Iodide
This protocol describes a typical Sonogashira coupling of this compound with iodobenzene.
Materials:
-
This compound
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).
-
Add anhydrous toluene, followed by this compound (1.2 eq), iodobenzene (1.0 eq), and triethylamine (2.0 eq).
-
Heat the reaction mixture to 70 °C and stir until the starting materials are consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the coupled product.
Data Presentation
| Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |
| Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 85-95 |
| 4-Bromotoluene | Pd(PPh₃)₄ / CuI | DIPA | THF | 80-90 |
Table 2: Representative yields for Sonogashira coupling reactions.
Caption: Catalytic cycles of the Sonogashira coupling.
Hydration of the Alkyne: Access to Carbonyl Compounds
The metal-catalyzed hydration of terminal alkynes is a direct method for the synthesis of carbonyl compounds.[12][13] Depending on the catalyst and reaction conditions, the hydration of a terminal alkyne like that in this compound can yield either a methyl ketone (Markovnikov addition) or an aldehyde (anti-Markovnikov addition).[12][14]
Mechanistic Considerations
-
Markovnikov Hydration: This is the more common pathway and is typically catalyzed by mercury(II), gold(I), or platinum(II) salts.[12][15] The reaction proceeds through the formation of an enol intermediate, which then tautomerizes to the more stable ketone.[2][3]
-
Anti-Markovnikov Hydration: This less common transformation to yield an aldehyde requires specific catalysts, with ruthenium complexes being particularly effective.[12][14]
Experimental Protocol: Markovnikov Hydration
This protocol outlines the synthesis of a methyl ketone from this compound.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄)
-
Mercury(II) sulfate (HgSO₄) (catalytic amount)
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of water and a co-solvent like THF or dioxane.
-
Add a catalytic amount of HgSO₄ and a few drops of concentrated H₂SO₄.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or distillation.
Nucleophilic Addition to the Alkyne
The terminal alkyne in this compound can act as an electrophile in the presence of strong nucleophiles, particularly when activated by a metal catalyst.[16][17] A key example is the Michael addition of nucleophiles to activated alkynes.[18] Furthermore, the acetylide anion generated from the terminal alkyne is an excellent nucleophile for addition to carbonyl compounds and other electrophiles.[19]
Acetylide Addition to a Carbonyl
The deprotonated alkyne (acetylide) readily attacks electrophilic centers, such as the carbon of a carbonyl group, to form a new carbon-carbon bond.[19]
Experimental Protocol: Addition to an Aldehyde
This protocol describes the addition of the acetylide of this compound to benzaldehyde.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
To a flame-dried Schlenk flask under argon, add anhydrous THF and cool to -78 °C.
-
Add this compound (1.0 eq) to the cooled THF.
-
Slowly add n-BuLi (1.05 eq) and stir the mixture at -78 °C for 30 minutes to form the lithium acetylide.
-
Add benzaldehyde (1.1 eq) dropwise to the acetylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting propargyl alcohol by column chromatography.
Synthesis of Heterocycles
The propargyl group in this compound is a versatile synthon for the construction of various heterocyclic systems.[20][21][22] Intramolecular cyclization or intermolecular cycloaddition reactions involving the alkyne moiety can lead to a diverse range of oxygen- and nitrogen-containing heterocycles.[20][21][23]
Conclusion
The terminal alkyne group of this compound offers a rich and versatile platform for a multitude of chemical transformations. From the highly reliable and bioorthogonal click chemistry to robust carbon-carbon bond-forming cross-coupling reactions and nucleophilic additions, this functional group provides chemists with a powerful tool for the synthesis of complex molecular architectures. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers and drug development professionals seeking to harness the synthetic potential of this valuable building block. The continued exploration of the reactivity of this and similar propargyl-containing compounds will undoubtedly lead to further innovations in chemical synthesis and medicinal chemistry.
References
- Sonogashira Coupling - Chemistry LibreTexts. (2024).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
- Sonogashira coupling - Wikipedia. (n.d.).
- The Development of Catalytic Nucleophilic Additions of Terminal Alkynes in Water. (2008). Accounts of Chemical Research, 41(11), 1512–1522. [Link]
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols, 5(1), 102878. [Link]
- Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019). Chemistry Steps.
- A Comprehensive Guide to Click Chemistry Reaction. (2024). Labinsights.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017).
- Synthesis (5) - Reactions of Alkynes. (2014). Master Organic Chemistry.
- Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal.
- Click chemistry - Wikipedia. (n.d.).
- Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. (2018). Mini-Reviews in Organic Chemistry, 15(4), 302-308. [Link]
- Compositions and methods for hydration of terminal alkynes. (2002).
- Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. (2011). Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
- Click nucleophilic conjugate additions to activated alkynes. (2022). Chemical Society Reviews, 51(15), 6337-6353. [Link]
- Catalytic hydration of alkynes and its application in synthesis. (2007). Chemical Reviews, 107(7), 3074-3109. [Link]
- Organic Chemistry: Can alkyne give nucleophilic addition reactions? (2016). Quora.
- Alkyne-Azide Click Chemistry Protocol for ADCs. (2024). AxisPharm.
- Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. (2018). Current Organic Synthesis, 15(5), 624-647. [Link]
- Nucleophilic Reactivity of Deprotonated Alkynes. (2023). Chemistry LibreTexts.
- Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. (2018). Mini-Reviews in Organic Chemistry, 15(4), 302-308. [Link]
- Alkyne Reactivity. (n.d.). Michigan State University Chemistry.
- Mechanistic Study of Alkyne Insertion into Cu–Al and Au–Al Bonds: A Paradigm Shift for Coinage Metal Chemistry. (2020). Inorganic Chemistry, 59(17), 12345-12354. [Link]
- 10.8: Alkynes. (2021). Chemistry LibreTexts.
- Mechanistic Studies of Formal Thioboration Reactions of Alkynes. (2017). The Journal of Organic Chemistry, 82(16), 8479-8490. [Link]
- Catalytic Hydration of Alkynes and Its Application in Synthesis. (2007). Chemical Reviews, 107(7), 3074-3109. [Link]
- Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2025).
- Towards Dual-Metal Catalyzed Hydroalkoxylation of Alkynes. (2021).
- Catalytic hydration of alkynes with platinum(II) complexes. (1981). The Journal of Organic Chemistry, 46(10), 2069-2073. [Link]
- A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. (2023). Monatshefte für Chemie - Chemical Monthly, 154, 383-407. [Link]
- A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. (2022). Monatshefte für Chemie - Chemical Monthly, 153(5-6), 383-407. [Link]
- Competition Studies in Alkyne Electrophilic Cyclization Reactions. (2007). The Journal of Organic Chemistry, 72(23), 8853-8860. [Link]
- Synthesis of heterocycles from propargylamines. (2020). SN Applied Sciences, 2(10), 1735. [Link]
Sources
- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. labinsights.nl [labinsights.nl]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. jenabioscience.com [jenabioscience.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. portal.fis.tum.de [portal.fis.tum.de]
- 13. researchgate.net [researchgate.net]
- 14. WO2002066425A2 - Compositions and methods for hydration of terminal alkynes - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Alkyne Reactivity [www2.chemistry.msu.edu]
- 18. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines [ouci.dntb.gov.ua]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Acidity of the α-Proton in Diethyl 2-(prop-2-yn-1-yl)malonate
Introduction: The Significance of α-Proton Acidity in Synthesis
In the landscape of modern organic synthesis, the ability to form carbon-carbon bonds with precision is paramount. Central to this endeavor is the generation of carbanions, which serve as potent nucleophiles. The acidity of protons on carbon atoms alpha (α) to electron-withdrawing groups is a critical parameter that dictates the ease of carbanion formation and, consequently, the feasibility of numerous synthetic transformations. Diethyl malonate and its derivatives are cornerstone reagents in this context, widely employed in the malonic ester synthesis to produce a diverse array of substituted carboxylic acids.[1] The reactivity of these compounds is fundamentally governed by the pKa of their α-protons. This guide provides a detailed examination of the acidity of the α-proton in a specific, functionally rich derivative: Diethyl 2-(prop-2-yn-1-yl)malonate. We will delve into the structural and electronic factors influencing its acidity, present a robust experimental protocol for the empirical determination of its pKa, and discuss the implications for its synthetic applications. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this versatile synthetic building block.
I. Foundational Principles: Acidity of β-Dicarbonyl Compounds
The exceptional acidity of the α-protons in β-dicarbonyl compounds, such as diethyl malonate, is a classic concept in organic chemistry.[2][3] While a typical alkane has a pKa value of around 50, making deprotonation exceedingly difficult, the α-proton of diethyl malonate exhibits a pKa of approximately 13. This dramatic increase in acidity by over 30 orders of magnitude is attributed to the synergistic stabilizing effects of the two adjacent carbonyl groups.
Upon deprotonation by a suitable base, the resulting carbanion, known as an enolate, is extensively stabilized by resonance.[4][5] The negative charge is delocalized over the α-carbon and both carbonyl oxygen atoms, as depicted in the resonance structures below. This charge delocalization significantly lowers the energy of the conjugate base, thereby increasing the acidity of the parent compound.[6][7]
II. Structural Analysis of this compound
The introduction of a propargyl group (prop-2-yn-1-yl) at the α-position of diethyl malonate introduces an additional structural element that modulates the electronic environment of the remaining α-proton. To understand its impact on acidity, we must consider the electronic properties of the propargyl substituent.
The key feature of the propargyl group is the alkyne functionality. Alkynes are characterized by sp-hybridized carbon atoms, which have a higher degree of s-character (50%) compared to sp2 (33.3%) and sp3 (25%) hybridized carbons. This increased s-character means the electrons in sp orbitals are held closer to the nucleus, making sp-hybridized carbons more electronegative than their sp2 and sp3 counterparts.
Consequently, the propargyl group exerts a weak electron-withdrawing inductive effect (-I effect).[8] This inductive effect pulls electron density away from the α-carbon, further stabilizing the negative charge of the conjugate base formed upon deprotonation. This enhanced stabilization of the carbanion is expected to lead to a lower pKa value for this compound compared to the parent diethyl malonate.
It is also important to consider the acidity of the terminal alkyne proton within the propargyl group itself, which has a pKa of approximately 25.[9][10] This is significantly less acidic than the α-proton of the malonate moiety. Therefore, under typical basic conditions used to deprotonate the malonate (e.g., with sodium ethoxide), selective deprotonation at the α-carbon is expected.
III. Comparative Acidity and Predicted pKa
Based on the principles outlined above, we can predict the relative acidity of this compound.
| Compound | Key Structural Feature | Electronic Effect of Substituent | Predicted pKa |
| Diethyl malonate | Two ester groups | - | ~13 |
| This compound | Propargyl group at α-position | Weak electron-withdrawing inductive effect | < 13 |
| Terminal Alkyne | sp-hybridized C-H bond | - | ~25[9][10] |
The electron-withdrawing nature of the propargyl group will further stabilize the malonate enolate, suggesting that this compound is a stronger acid than diethyl malonate. A precise pKa value requires empirical determination, as outlined in the following section.
IV. Experimental Determination of pKa via ¹H NMR Spectroscopy
While various methods exist for pKa determination, ¹H NMR spectroscopy offers a powerful and non-invasive technique to probe the equilibrium between the protonated and deprotonated forms of a molecule.[11][12][13][14] The chemical shift of the α-proton is sensitive to the protonation state of the molecule. By monitoring this chemical shift as a function of pH, a titration curve can be generated, from which the pKa can be extracted.
Experimental Workflow
Caption: Experimental workflow for pKa determination by ¹H NMR spectroscopy.
Detailed Protocol
-
Preparation of Buffer Solutions: Prepare a series of at least 10 buffer solutions spanning a pH range from approximately 11 to 14. Due to the expected pKa, a non-aqueous or mixed aqueous-organic solvent system with appropriate buffers may be necessary.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable deuterated solvent (e.g., a mixture of D₂O and acetonitrile-d₃). The solvent system should be chosen to ensure solubility of both the malonate and the buffer components.
-
To a set of NMR tubes, add a precise volume of each buffer solution.
-
To each NMR tube, add an identical, small aliquot of the malonate stock solution. The concentration should be low enough to avoid self-association but high enough for good signal-to-noise in the NMR spectrum.
-
Add a small amount of an internal standard with a known chemical shift that is invariant with pH (e.g., DSS or TSP).
-
-
¹H NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample at a constant temperature.
-
Ensure a sufficient number of scans to obtain a high-quality spectrum.
-
-
Data Analysis:
-
For each spectrum, determine the chemical shift of the α-proton relative to the internal standard.
-
Plot the chemical shift (δ) of the α-proton (y-axis) against the pH of the buffer solution (x-axis).
-
The resulting plot should be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[13]
-
The data can be fitted to the following equation, which is a rearranged form of the Henderson-Hasselbalch equation: δ_obs = (δ_A * 10^(pH-pKa) + δ_HA) / (1 + 10^(pH-pKa)) where δ_obs is the observed chemical shift, δ_A is the chemical shift of the deprotonated species, and δ_HA is the chemical shift of the protonated species.
-
V. Resonance Stabilization of the Enolate
The stability of the conjugate base is the primary determinant of the acidity of the α-proton. The enolate of this compound is stabilized by resonance, delocalizing the negative charge across the α-carbon and the two carbonyl oxygen atoms.
Caption: Resonance structures of the enolate of this compound.
VI. Conclusion and Synthetic Implications
The α-proton of this compound is significantly acidic due to the combined electron-withdrawing effects of two ester groups and a propargyl substituent. Its pKa is predicted to be lower than that of diethyl malonate, making it readily deprotonated by common bases such as sodium ethoxide to form a resonance-stabilized enolate. This enolate is a versatile nucleophile for a variety of synthetic transformations. The presence of the terminal alkyne in the molecule provides a valuable functional handle for subsequent reactions, such as click chemistry, Sonogashira coupling, or reduction to the corresponding alkene or alkane. A thorough understanding of the acidity of this compound, empirically determined through methods like ¹H NMR spectroscopy, is crucial for optimizing reaction conditions and achieving desired synthetic outcomes in drug discovery and materials science.
References
- Human Metabolome Database. (2012). Showing metabocard for Diethyl malonate (HMDB0029573).
- University of Calgary. (n.d.). Ch21: Malonic esters.
- Organic Chemistry Class Notes. (n.d.). Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation.
- Chemistry LibreTexts. (2023). 22.8: Alkylation of Enolate Ions.
- Chemistry LibreTexts. (2025). 8.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation.
- ResearchGate. (n.d.). Exploring propargyl alcohol leaving group.
- National Institutes of Health. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.
- The University of East Anglia. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without.
- Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table.
- OpenStax. (2023). 22.5 Acidity of Alpha Hydrogen Atoms: Enolate Ion Formation - Organic Chemistry.
- ResearchGate. (n.d.). Positioning and stabilization of enolate anions on π-acidic surfaces....
- National Institutes of Health. (2013). Development of Methods for the Determination of pKa Values.
- ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry.
- YouTube. (2021). 21.1 Acidity of the Alpha Hydrogen | Organic Chemistry.
- JoVE. (2023). Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis.
- Chemistry LibreTexts. (2024). 22.5: Acidity of Alpha Hydrogen Atoms- Enolate Ion Formation.
- Wikipedia. (n.d.). Diethyl malonate.
- Pearson+. (n.d.). Show the resonance forms for the enolate ions that result when th... | Study Prep.
- YouTube. (2018). Malonic Ester Synthesis.
- ResearchGate. (2025). (PDF) A study of the electronic structure and properties of the propargyl radical.
- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
- Quora. (2017). Alkynes or aldehyde has more acidity?.
- Chemistry LibreTexts. (2021). 10.8: Alkynes.
- University of Calgary. (n.d.). Ch 9 : Acidity of Terminal Alkynes.
- Chemistry Stack Exchange. (2021). Why do terminal alkynes have lower pKa values than non-terminal alkynes?.
- Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups.
- N/A. (n.d.). Approximate pKa chart of the functional groups: values to know.
- National Institutes of Health. (n.d.). Diethyl 2-Propynylmalonate | C10H14O4 | CID 28835 - PubChem.
- National Institutes of Health. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones.
- Wikipedia. (n.d.). Diethyl diethylmalonate.
- Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
Sources
- 1. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Show the resonance forms for the enolate ions that result when th... | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Key chemical reactions involving Diethyl 2-(prop-2-yn-1-yl)malonate
An In-Depth Technical Guide to the Core Chemical Reactions of Diethyl 2-(prop-2-yn-1-yl)malonate
Introduction: A Trifunctional Synthetic Linchpin
This compound is a highly versatile building block in modern organic synthesis.[1][2][3][4] Its value stems from the strategic placement of three distinct functional groups within a compact molecular framework: an acidic α-hydrogen amenable to enolate formation, a terminal alkyne poised for a variety of coupling and cyclization reactions, and twin ester groups that can be further manipulated. This unique combination allows for sequential, regioselective transformations, making it a powerful intermediate in the synthesis of complex carbocycles and heterocycles relevant to pharmaceutical and materials science. This guide provides a detailed exploration of its core reactivity, focusing on the mechanistic principles and practical protocols that underpin its synthetic utility.
Synthesis: The Malonic Ester Alkylation
The parent compound is readily prepared via the classic malonic ester synthesis, a cornerstone of C-C bond formation.[5][6] This reaction leverages the enhanced acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are flanked by two electron-withdrawing ester groups.[5][7]
Mechanistic Rationale
The synthesis proceeds via an SN2 mechanism in two primary steps:
-
Enolate Formation: A suitable base, typically sodium ethoxide (NaOEt), is used to deprotonate diethyl malonate. The choice of ethoxide as the base and ethanol as the solvent is critical to prevent transesterification, which would lead to a mixture of ester products. The resulting enolate is a soft nucleophile, stabilized by resonance delocalization of the negative charge onto the two carbonyl oxygens.[6][8]
-
Nucleophilic Substitution: The enolate anion attacks the electrophilic methylene carbon of an alkyl halide, such as propargyl bromide, displacing the halide leaving group. The reaction works best with primary halides like propargyl bromide; secondary halides are less efficient, and tertiary halides typically lead to elimination byproducts.[5]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard procedures for malonic ester alkylation.[9][10]
-
Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a dropping funnel. The system is flushed with an inert atmosphere (N₂ or Ar).
-
Base Preparation: To 250 mL of absolute ethanol in the flask, add 11.5 g (0.5 mol) of sodium metal in small pieces at a rate that maintains a gentle reflux.
-
Enolate Formation: Once all the sodium has reacted to form sodium ethoxide, cool the solution to 50°C. Add 80.1 g (0.5 mol) of diethyl malonate dropwise via the dropping funnel over 30 minutes with vigorous stirring. A colorless solution or a fine white precipitate of the sodium enolate may form.[11]
-
Alkylation: Add 65.4 g (0.55 mol, 1.1 equiv.) of propargyl bromide dropwise, maintaining the temperature below 60°C. After the addition is complete, heat the mixture to reflux for 3-4 hours until the reaction is complete (monitored by TLC). A precipitate of sodium bromide will form.
-
Workup: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Add 200 mL of water to the residue to dissolve the sodium bromide.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is then purified by vacuum distillation to yield this compound as a colorless oil.
Core Reactivity & Key Transformations
The synthetic power of this compound is best demonstrated by the selective reactions targeting its α-carbon and terminal alkyne.
Reactions at the α-Carbon: Sequential Alkylation
The product of the initial propargylation still possesses one acidic α-hydrogen, allowing for a second, distinct alkylation step. This sequential approach is fundamental to creating quaternary carbon centers and building complexity for subsequent cyclization reactions.
Caption: Sequential alkylation workflow.
This process is exemplified by the synthesis of Diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate, a common precursor for the Pauson-Khand reaction.[12][13] The protocol is analogous to the first alkylation, using the propargylated malonate as the starting material and an alternative alkyl halide, such as allyl bromide.
Transformations of the Terminal Alkyne
The terminal alkyne is the molecule's most versatile handle for advanced synthetic transformations, including cycloadditions and cross-coupling reactions.
The Pauson-Khand reaction is a powerful method for constructing cyclopentenones via a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a metal carbonyl complex.[14][15] The intramolecular variant, using substrates like Diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate, is particularly effective as it overcomes the selectivity challenges often seen in intermolecular versions.[14][16]
Mechanistic Overview: The reaction is most commonly catalyzed by dicobalt octacarbonyl (Co₂(CO)₈), although rhodium and other metal catalysts are also used.[14][15] The generally accepted mechanism begins with the formation of a stable alkyne-cobalt hexacarbonyl complex. Subsequent coordination of the alkene, followed by a series of migratory insertions of the alkene and a carbonyl ligand, leads to a metallacyclic intermediate which then reductively eliminates to furnish the cyclopentenone product.[14]
Caption: Simplified Pauson-Khand catalytic cycle.
Experimental Protocol: Intramolecular Pauson-Khand Reaction This representative protocol is based on established procedures for cobalt-mediated cyclizations.[15]
-
Complex Formation: In a Schlenk flask under an inert atmosphere, dissolve 2.38 g (10 mmol) of Diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate in 40 mL of dry dichloromethane (DCM). Add 3.75 g (11 mmol, 1.1 equiv.) of dicobalt octacarbonyl (Co₂(CO)₈). Stir at room temperature for 2-4 hours until the formation of the red-brown alkyne-cobalt complex is complete (monitored by TLC).
-
Cyclization: Adsorb the reaction mixture onto 10 g of silica gel by removing the DCM in vacuo.
-
Initiation: Place the silica-adsorbed complex atop a silica gel column. Elute with a suitable solvent (e.g., 20% ethyl acetate in hexanes). The on-column reaction is often promoted by the silica, acting as a mild Lewis acid and promoter. Alternatively, the reaction can be promoted by adding N-methylmorpholine N-oxide (NMO) or by gentle heating in a solvent like toluene.
-
Isolation: The product, a bicyclic cyclopentenone, is collected from the column fractions and the solvent is removed under reduced pressure to yield the purified product.
The Sonogashira coupling is a robust and widely used cross-coupling reaction to form a C-C bond between a terminal alkyne and an aryl or vinyl halide.[17][18] It requires a dual catalytic system, typically a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) salt co-catalyst (e.g., CuI), in the presence of an amine base.[19]
Mechanistic Rationale: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation with a copper(I) acetylide intermediate. The copper(I) acetylide is formed in the copper cycle by the reaction of the terminal alkyne with the Cu(I) salt in the presence of the amine base. The final step is reductive elimination from the palladium complex, which yields the coupled product and regenerates the active Pd(0) catalyst.[17]
Sources
- 1. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. d-nb.info [d-nb.info]
- 13. Diethyl 2-allyl-2-(prop-2-ynyl)malonate | C13H18O4 | CID 10988319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 15. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 16. New substrates for Pauson-Khand reaction. - UCL Discovery [discovery.ucl.ac.uk]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sonogashira Coupling [organic-chemistry.org]
The Lynchpin of Modern Synthesis: A Technical Guide to Diethyl 2-(prop-2-yn-1-yl)malonate
Abstract
In the landscape of contemporary organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. Diethyl 2-(prop-2-yn-1-yl)malonate, a versatile C10 building block, has emerged as a cornerstone reagent for researchers, scientists, and drug development professionals. Its unique trifunctional nature, possessing an activated methylene group, a terminal alkyne, and two ester moieties, offers a rich tapestry of reactivity, enabling access to a diverse array of carbocyclic and heterocyclic scaffolds. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and extensive applications of this compound, with a focus on field-proven insights and detailed experimental protocols to empower innovation in chemical and pharmaceutical research.
Introduction: The Strategic Advantage of a Trifunctional Precursor
The power of this compound lies in the orthogonal reactivity of its functional groups. The malonic ester core provides a classic platform for carbon-carbon bond formation via its highly acidic α-proton (pKa ≈ 13), readily forming a stabilized carbanion for alkylation and acylation reactions. Simultaneously, the terminal alkyne serves as a versatile handle for a multitude of transformations, including metal-catalyzed cross-coupling reactions, cycloadditions, and hydration, among others. This guide will delve into the practical applications of this synergistic reactivity, providing a roadmap for its strategic deployment in synthetic campaigns.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is fundamental to its effective and safe utilization. This compound is a liquid at room temperature with a molecular weight of 198.22 g/mol . Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₄ | |
| Molecular Weight | 198.22 g/mol | |
| Appearance | Liquid | |
| Purity | Typically ≥96% | |
| Storage Temperature | Room temperature, sealed in dry conditions |
Safety and Handling: this compound is classified as a warning-level hazard, with hazard statements indicating it is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Synthesis of this compound: A Foundational Protocol
The most common and efficient synthesis of the title compound involves the alkylation of diethyl malonate with a propargyl halide. The causality behind this choice lies in the high acidity of the α-proton of diethyl malonate, which allows for facile deprotonation with a suitable base to form a soft nucleophile that readily undergoes SN2 reaction with the electrophilic propargyl halide.
Figure 1: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (solvent).
-
Base Preparation: Carefully add sodium metal (1.05 eq.) portion-wise to the ethanol to generate sodium ethoxide in situ. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and cooling if necessary.
-
Enolate Formation: Once all the sodium has reacted, cool the solution to 0 °C and add diethyl malonate (1.0 eq.) dropwise via the dropping funnel. Stir the resulting mixture for 30 minutes at 0 °C to ensure complete formation of the malonate enolate.
-
Alkylation: Add propargyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
The Duality of Reactivity: A Synthetic Playground
The synthetic utility of this compound stems from the ability to selectively engage either the active methylene group or the terminal alkyne, or to orchestrate cascade reactions involving both.
Reactions at the Active Methylene Group
The acidic proton of the malonate moiety can be readily removed by a variety of bases to generate a nucleophilic carbanion. This enolate can then participate in a range of C-C bond-forming reactions.
-
Further Alkylation: The monosubstituted malonate can undergo a second alkylation by treatment with a base followed by an alkyl halide. This allows for the introduction of a second, different substituent, leading to quaternary carbon centers.
-
Acylation: Reaction of the enolate with acyl chlorides or anhydrides provides access to β-keto esters, which are valuable intermediates in their own right.
-
Michael Addition: The malonate enolate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate fashion.
Transformations of the Terminal Alkyne
The terminal alkyne is a gateway to a vast array of synthetic transformations, particularly those catalyzed by transition metals.
The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of conjugated enynes and aryl alkynes. This reaction allows for the direct connection of the this compound framework to aromatic and heteroaromatic systems, which is of significant interest in drug discovery.
Figure 2: Sonogashira Coupling of this compound.
General Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add the aryl/vinyl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Reagent Addition: Under an inert atmosphere, add a suitable solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine). Then, add this compound (1.2 eq.).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After completion, filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate. The residue can be purified by column chromatography.
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This reaction is exceptionally versatile and tolerant of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules and the synthesis of libraries of compounds for biological screening.
When a second unsaturation is introduced at the α-position of the malonate, the resulting enyne is a prime substrate for transition-metal-catalyzed cyclization reactions. These powerful transformations can rapidly generate complex polycyclic frameworks.
A Precursor for Heterocyclic Synthesis: Building Biologically Relevant Scaffolds
This compound is a particularly valuable precursor for the synthesis of a variety of heterocyclic compounds, which form the core of many pharmaceuticals.
Synthesis of Substituted Furans
The Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound, can be adapted for the synthesis of furans from this compound. Hydration of the alkyne, typically catalyzed by mercury(II) salts or other transition metal catalysts, generates a 1,4-dicarbonyl intermediate which can then cyclize to the furan ring.
Figure 3: Synthesis of Furans via Paal-Knorr type reaction.
Synthesis of Substituted Pyridines
Substituted pyridines are a ubiquitous motif in medicinal chemistry. This compound can be employed in various strategies for pyridine synthesis. For instance, in a one-pot reaction, the malonate can react with an enaminone, followed by cyclization and aromatization to afford highly substituted pyridines.
General Protocol: Pyridine Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the enaminone (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent (e.g., ethanol).
-
Base Addition: Add a base such as sodium ethoxide (1.2 eq.) and stir the mixture at room temperature.
-
Cyclization/Aromatization: Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC.
-
Work-up and Purification: After cooling, neutralize the reaction with an acid, remove the solvent, and perform an aqueous work-up followed by extraction with an organic solvent. The product can be purified by column chromatography.
Applications in Drug Development and Total Synthesis
The versatility of this compound makes it a valuable tool in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). For example, the pyrido[1,2-a]pyrimidine core, which can be accessed from diethyl malonate derivatives, is a key structural feature in drugs like Risdiplam, used for the treatment of spinal muscular atrophy. The ability to introduce diverse substituents through the reactions described above allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Conclusion: A Versatile Tool for Modern Organic Synthesis
This compound is a powerful and versatile precursor that offers a wealth of synthetic possibilities. Its trifunctional nature allows for a wide range of transformations, providing access to a diverse array of complex carbocyclic and heterocyclic structures. The ability to selectively manipulate the active methylene group and the terminal alkyne, or to engage them in cascade reactions, makes this reagent an invaluable tool for researchers and professionals in organic synthesis and drug development. A thorough understanding of its reactivity and the application of the protocols outlined in this guide will undoubtedly continue to fuel innovation in the chemical sciences.
References
- Sciencemadness Discussion Board.
- Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]
- Scribd.
- Organic Syntheses.
- Organic Syntheses. Malonic acid, butyl-, ethyl ester. [Link]
- Google Patents.
- ResearchGate.
- Google Patents.
- Filo.
- Wikipedia.
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- ResearchGate. Scheme 1. Synthesis of furan-2-yl malonic acids 8 a–e and subsequent.... [Link]
- HETEROCYCLES. efficient one-pot synthesis of 2-substituted furans from 3,3-diethoxypropyne and aldehydes. [Link]
- Amazon S3.
- ResearchGate.
- Organic Chemistry Portal. Pyridine synthesis. [Link]
- ResearchGate.
- PubMed Central.
- PubMed Central. Transformation of 3-(Furan-2-yl)-1,3-di(het)
- ResearchGate. Cascade Reaction of Diethyl‐(2‐Phenylacetyl)
- RSC Publishing. One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol. [Link]
- RSC Publishing. Effect of different substituents on the one-pot formation of 3,4,5-substituted furan-2(5H)-ones: a kinetics and mechanism study. [Link]
- MDPI. Multifunctional Catalysts for Cascade Reactions in Biomass Processing. [Link]
- Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
Topic: Stability and Storage Conditions for Diethyl 2-(prop-2-yn-1-yl)malonate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-(prop-2-yn-1-yl)malonate (CAS No. 17920-23-9) is a versatile bifunctional reagent, integrating the reactivity of a malonic ester with that of a terminal alkyne. This unique combination makes it a valuable building block in the synthesis of complex heterocyclic systems and for the introduction of a propargyl moiety in drug discovery programs. However, the very features that impart its synthetic utility also define its stability profile. This guide provides a comprehensive analysis of the chemical stability of this compound, delineates its potential degradation pathways, and establishes rigorous, field-proven protocols for its optimal storage and handling to ensure its integrity for research and development applications.
The Chemical Rationale: A Bifunctional Stability Profile
To understand the stability of this compound, one must consider the distinct chemical properties of its two core functional groups: the diethyl malonate core and the terminal propargyl (prop-2-yn-1-yl) group. The overall stability is a composite of the vulnerabilities of these two moieties.
The Diethyl Malonate Core: Susceptibility to Hydrolysis
The malonic ester is the more environmentally sensitive component of the molecule. Like most esters, it is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions.[1]
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., contaminant aqueous sodium hydroxide), the ester undergoes rapid saponification.[2] This process is generally irreversible and leads to the formation of the corresponding malonate salt and ethanol.
-
Acid-Catalyzed Hydrolysis: In the presence of moisture and an acid catalyst, the ester can be hydrolyzed back to the malonic acid derivative and ethanol. This reaction is typically slower than base-catalyzed hydrolysis but can be significant over long-term storage if the compound is exposed to acidic vapors or moisture.
Elevated temperatures will accelerate the rate of both hydrolytic pathways.[1]
The Terminal Alkyne: A Site of Latent Reactivity
The terminal alkyne C-H bond is notably acidic (pKa ≈ 25) compared to alkane (pKa ≈ 50) or alkene (pKa ≈ 44) C-H bonds.[3] This acidity is a critical factor in its handling and storage.
-
Incompatibility with Strong Bases: The acidic proton can be readily abstracted by strong bases (e.g., sodium amide, sodium hydride, or even strong hydroxides) to form a nucleophilic acetylide anion.[3][4] While this is a synthetically useful reaction, unintentional deprotonation due to basic contaminants can lead to undesired side reactions and degradation of the parent compound.
-
Oxidative and Thermal Sensitivity: Terminal alkynes can be susceptible to oxidative degradation. While generally stable, they can undergo energetic reactions with strong oxidizing agents.[5][6] Furthermore, although this compound is a liquid with a high boiling point, terminal alkynes as a class can be thermally sensitive, particularly in the presence of certain metals that can catalyze polymerization or decomposition.
Recommended Storage and Handling Protocols
Based on the chemical stability profile, a multi-faceted approach to storage is required to preserve the purity and integrity of this compound. Commercial suppliers recommend storing the compound sealed in a dry environment at room temperature.[7] For long-term preservation and to mitigate the risks of slow degradation, the following enhanced protocols are recommended.
Core Storage Conditions
A summary of the recommended storage parameters and their scientific justification is provided below.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Short-Term (≤ 6 months): Room Temperature.Long-Term (> 6 months): Refrigerate at 2-8°C. | Room temperature is adequate for routine use as per supplier data.[7] Refrigeration minimizes the rate of potential slow hydrolysis and other degradation reactions, a best practice for long-term storage of similar malonate esters.[1] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | The primary goal is to displace moisture, which is essential for the hydrolysis of the ester groups.[1] A dry, inert atmosphere also mitigates the risk of potential oxidative degradation of the terminal alkyne. |
| Container | Tightly-sealed amber glass bottle or vial. | A tightly sealed container is crucial to prevent moisture and air ingress.[8] Amber glass protects the compound from potential photolytic degradation, a general best practice for complex organic molecules. |
| ChemicalIncompatibility | Store separately from:- Strong Acids- Strong Bases- Strong Oxidizing Agents- Strong Reducing Agents | Prevents catalytic hydrolysis (acids, bases), deprotonation and subsequent reactions of the alkyne (strong bases), and energetic, uncontrolled reactions (oxidizing/reducing agents).[8][9] |
Visualization of Stability Factors
The following diagram illustrates the key factors that can compromise the stability of this compound and the storage protocols designed to mitigate these risks.
Caption: Factors influencing the stability of this compound.
Quality Control and Integrity Verification
To ensure the material's integrity, especially after prolonged storage or before use in a critical synthetic step, a self-validating quality control check should be performed.
Protocol: Visual Inspection
-
Equilibration: Before opening, allow the refrigerated container to equilibrate to room temperature completely. This is a critical step to prevent atmospheric moisture from condensing on the cold liquid.[10]
-
Observation: The pure compound is a liquid.[7] Observe the sample in a clear container against a white background.
-
Acceptance Criteria: The liquid should be clear and colorless. Any haziness, discoloration (e.g., yellowing), or presence of particulate matter may indicate degradation or contamination.
Protocol: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Carefully prepare a dilute sample by dissolving a known quantity of the compound in an appropriate deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a standard proton NMR spectrum.
-
Spectral Analysis:
-
Confirm Identity: Verify the characteristic peaks of this compound. Key signals include the acetylenic proton (a triplet), the methylene group adjacent to the alkyne, the methine proton of the malonate, and the quartet and triplet of the two ethyl ester groups.
-
Identify Impurities: Look for the appearance of new signals that could indicate degradation.
-
Hydrolysis: The appearance of broad signals corresponding to carboxylic acid protons or new signals for ethanol would suggest hydrolysis.
-
Other Reactions: The disappearance or significant reduction of the acetylenic proton signal without a corresponding new structure could indicate undesired reactions at the alkyne terminus.
-
-
-
Quantification: Use integration to quantify the purity of the material against a known internal standard if precise concentration is required.
References
- ICSC 1739 - DIETHYLMALON
- Safety Data Sheet: Diethyl malon
- Safety Data Sheet: Diethyl malon
- Mironov, M. A., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. [Link]
- Weinstock, L. M., et al. (1988). DIARYL-a-HETEROARYLMALONATES FROM CERIUM(1V)-PROMOTED REACTIONS OF DIALKYL MALONATES WITH HETEROCYCLIC COMPOUNDS. HETEROCYCLES. [Link]
- Diethyl malon
- Diethyl 2-Propynylmalonate | C10H14O4 | CID 28835 - PubChem.
- Silanes as Protecting Groups for Terminal Alkyne. Gelest. [Link]
- Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019). Chemistry Steps. [Link]
- 10.8: Alkynes. (2021). Chemistry LibreTexts. [Link]
- Diethyl malonate (HMDB0029573).
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
- Diethyl allylmalonate | C10H16O4 | CID 74900 - PubChem.
- Malonates in Cyclocondensation Reactions.
- Propargylation of 2-naphthaldehyde with allenylboronic acid pinacol...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for Diethyl malonate (HMDB0029573) [hmdb.ca]
- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | 17920-23-9 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. isotope.com [isotope.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Safety and handling precautions for Diethyl 2-(prop-2-yn-1-yl)malonate
An In-depth Technical Guide for the Safe Handling of Diethyl 2-(prop-2-yn-1-yl)malonate
Introduction
This compound (CAS No. 17920-23-9) is a specialized derivative of malonic acid, featuring a reactive propargyl group. This structure makes it a valuable synthetic intermediate, particularly in gold(I)-catalyzed reactions for creating complex spirobislactone scaffolds, which are of interest in pharmaceutical and materials science research.[1] As with any reactive chemical intermediate, a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel and the integrity of research.
This guide provides an in-depth framework for the safe handling, storage, and disposal of this compound. Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this document synthesizes direct hazard information available for the target molecule with established safety data for the structurally similar parent compound, Diethyl Malonate (CAS No. 105-53-3). The fundamental principles of handling a combustible, irritating liquid ester are applicable, with additional considerations for the reactivity of the terminal alkyne group.
Hazard Identification and Physicochemical Properties
A foundational element of safe handling is a thorough understanding of the substance's intrinsic properties and associated hazards.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | diethyl 2-(prop-2-yn-1-yl)propanedioate | [2] |
| CAS Number | 17920-23-9 | [2] |
| Molecular Formula | C₁₀H₁₄O₄ | [2] |
| Molar Mass | 198.22 g/mol | [2] |
| Appearance | Colorless Liquid (based on parent compound) | [3][4] |
| Boiling Point | 199 °C (parent compound) | [4][5] |
| Density | 1.055 g/cm³ at 20-25 °C (parent compound) | [6][7] |
| Flash Point | 85-93 °C (closed cup) (parent compound) | [3][4] |
| Solubility | Negligible in water (parent compound) | [4] |
GHS Hazard Classification
Based on notifications to the European Chemicals Agency (ECHA), this compound is classified as:
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[2]
-
Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[2]
The parent compound, Diethyl Malonate, carries additional classifications which should be considered:
-
Combustible Liquid, Category 4 (H227): Combustible liquid.[6][8][9]
-
Hazardous to the aquatic environment, Acute Hazard, Category 3 (H402): Harmful to aquatic life.[6][8]
Potential Health Effects
-
Eye Contact: Causes serious eye irritation, characterized by redness, pain, and potential damage if not promptly addressed.[2][3][8][10]
-
Skin Contact: Causes skin irritation.[2] May be harmful if absorbed through the skin.[5]
-
Inhalation: May cause respiratory tract irritation.[5][8][11] Vapors or mists can lead to symptoms like coughing.[3]
Exposure Controls and Personal Protection
A multi-layered approach combining engineering controls and personal protective equipment (PPE) is essential to minimize exposure.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation of vapors.[12][13]
-
Emergency Equipment: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any handling area.[14][15]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed.[16][17][18]
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles (ANSI Z87.1 standard). A face shield should be worn over goggles for splash hazards. | Protects against direct splashes and vapors that cause serious eye irritation.[3][19] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation.[3][20] Gloves should be inspected before use and replaced immediately if contaminated or damaged.[21] |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. For larger quantities or significant splash risk, a chemical-resistant apron is recommended. | Protects skin from accidental contact and splashes.[19][20] |
| Respiratory Protection | Generally not required when used within a functioning fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary. | Prevents inhalation of irritating vapors.[3][15][21] Respirator use requires a formal program, including fit-testing and training.[17][21] |
Hygiene Measures
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[12][13]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[3][12]
-
Remove any contaminated clothing immediately and wash it before reuse.[10][22]
Safe Handling and Storage Protocols
Adherence to strict protocols for both active handling and passive storage is fundamental to laboratory safety.
Handling
-
Preparation: Before starting work, review the Safety Data Sheet (if available) and this guide. Ensure all necessary PPE is donned correctly and that the fume hood is operational.
-
Transfer: Keep containers tightly closed when not in use.[5][12] When transferring the liquid, ground all equipment to prevent the buildup of electrostatic charge, which could be an ignition source.[13]
-
Avoidance: Avoid contact with skin and eyes and prevent the inhalation of vapors.[12] Avoid generating mists or aerosols.
-
Heating: Keep away from open flames, hot surfaces, and other sources of ignition.[8][9][23] Heating can cause a rise in pressure with a risk of bursting.[3]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat.[8][12][23] The recommended storage temperature is typically between 15–25 °C.[10]
-
Containers: Keep the compound in a tightly sealed container of the same material as the original.[12]
-
Segregation: Store separately from incompatible materials.[3] This includes strong oxidizing agents, acids, bases, and reducing agents.[8][13][23]
-
Environment: Store in an area that does not have access to drains or sewers to prevent environmental release in case of a spill.[3]
Experimental Workflow with Safety Checkpoints
Caption: A generalized workflow highlighting critical safety checkpoints.
Emergency Response Procedures
A prepared and informed response to an emergency can significantly mitigate potential harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10][15][22] |
| Skin Contact | Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of soap and water. If skin irritation persists, seek medical advice.[10][11][22] |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist or if the person feels unwell, seek medical attention.[3][10][11] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor if you feel unwell.[3][5][10] |
Firefighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, alcohol-resistant foam, or water spray.[3][5][8][12]
-
Unsuitable Media: Do not use a heavy water stream, as it may spread the fire.[12]
-
Hazards from Combustion: Gives off irritating or toxic fumes (carbon oxides) in a fire.[3][8][11][13] Containers may burst upon heating.[3]
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][22]
Spill Management Protocol
This protocol is for incidental laboratory spills (<500 mL) that can be handled by trained personnel.[24] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[20][24]
-
Alert & Secure: Alert personnel in the immediate area.[20][25] Control all sources of ignition.[24]
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain: Prevent the spill from spreading or entering drains by creating a dike with an inert absorbent material.[3][10][25]
-
Absorb: Slowly cover the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal binder.[3][10][20][23] Do not use combustible materials like paper towels.[20]
-
Collect: Once fully absorbed, use non-sparking tools to scoop the material into a suitable, sealable container for hazardous waste.[10][20][24]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[20] Collect any rinse water for disposal if the material is highly toxic.[25]
-
Dispose & Report: Label the waste container and dispose of it through your institution's hazardous waste program.[20] Report the spill to your supervisor and restock any used spill kit supplies.[20][25]
Spill Response Decision Flowchart
Caption: Decision-making process for responding to a chemical spill.
Stability and Reactivity Profile
-
Chemical Stability: The compound is stable under recommended storage conditions.[5][12]
-
Conditions to Avoid: Avoid heat, sparks, open flames, hot surfaces, and direct sunlight.[8][12][13]
-
Incompatible Materials: Reacts with strong oxidants, which can generate fire and explosion hazards.[3] Also incompatible with strong acids, bases, and reducing agents.[8][13][23] The propargyl group's terminal alkyne can react hazardously with certain metals.
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO₂).[8][11][13]
Waste Disposal Considerations
Proper disposal is a critical step in the chemical lifecycle, ensuring environmental protection and regulatory compliance.
-
Classification: This material must be treated as hazardous waste.
-
Procedure: Do not dispose of this chemical down the drain or in regular trash.[5][20] It must be collected in a suitable, closed, and properly labeled hazardous waste container.[20]
-
Final Disposal: Disposal must be handled by a licensed professional waste disposal service, typically via a chemical incinerator equipped with an afterburner and scrubber.[5][20] Always follow all federal, state, and local environmental regulations.[5]
Conclusion
This compound is a valuable reagent for advanced organic synthesis. Its safe use hinges on a proactive and informed approach to safety. By understanding its hazards as a skin and eye irritant and a combustible liquid, and by rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can effectively mitigate risks. Always prioritize a thorough risk assessment before beginning any new procedure and consult with your institution's EHS department for specific guidance.
References
- Loba Chemie. (n.d.).
- Carl ROTH. (n.d.).
- Sigma-Aldrich. (2011).
- Cambridge Isotope Laboratories, Inc. (2023). DIETHYL MALONATE (2,2-D2, 98%)
- ILO and WHO. (2021).
- BenchChem. (2025).
- Multichem. (n.d.).
- Sigma-Aldrich. (2024).
- Sigma-Aldrich. (2024).
- Sciencelab.com. (n.d.).
- Vigon. (2020).
- Wikipedia. (n.d.).
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2024).
- Fisher Scientific. (2015).
- Fisher Scientific. (n.d.).
- Fisher Scientific. (2023).
- University of Tennessee, Knoxville. (n.d.).
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Cornell EHS. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Trimaco. (2023). Essential Chemical PPE.
- BenchChem. (n.d.). Diethyl 2,2-di(prop-2-yn-1-yl)
- Carl ROTH. (n.d.). Safety data sheet acc. to Regulation (EC) No. 1907/2006 (REACH).
- ChemicalBook. (2024). Diethyl Malonate: Versatile Building Block in Organic Synthesis.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
- Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
- National Center for Biotechnology Information. (n.d.).
- Human Metabolome Database. (2023).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Diethyl 2-Propynylmalonate | C10H14O4 | CID 28835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]
- 4. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. isotope.com [isotope.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. lobachemie.com [lobachemie.com]
- 13. multichemindia.com [multichemindia.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 17. hazmatschool.com [hazmatschool.com]
- 18. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 19. trimaco.com [trimaco.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 22. westliberty.edu [westliberty.edu]
- 23. fishersci.com [fishersci.com]
- 24. ehs.utk.edu [ehs.utk.edu]
- 25. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
An In-depth Technical Guide to Diethyl 2-(prop-2-yn-1-yl)malonate: Synthesis, Reactivity, and Applications
Introduction
Diethyl 2-(prop-2-yn-1-yl)malonate, also known by its common name diethyl propargylmalonate, is a highly versatile bifunctional organic building block. Its structure uniquely combines the reactive properties of a malonic ester with those of a terminal alkyne. This duality makes it an invaluable reagent in modern organic synthesis, particularly for constructing complex molecular architectures found in pharmaceuticals and advanced materials.[1][2][3] The malonate moiety features an active methylene group, rendered acidic by two adjacent electron-withdrawing ester groups, making it an excellent nucleophile for carbon-carbon bond formation.[2][3] Simultaneously, the terminal alkyne—the propargyl group—serves as a handle for a wide array of transformations, including cycloadditions (most notably "click chemistry"), C-C coupling reactions, and metallation. This guide provides an in-depth examination of the synthesis, key reactions, and strategic applications of this compound, tailored for professionals in research and drug development.
Physicochemical and Safety Data
A thorough understanding of a reagent's properties is foundational to its effective and safe use in the laboratory.
Physicochemical Properties
The key physical and chemical characteristics of this compound are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | diethyl 2-(prop-2-yn-1-yl)propanedioate | PubChem |
| CAS Number | 17920-23-9 | Sigma-Aldrich |
| Molecular Formula | C₁₀H₁₄O₄ | PubChem[4] |
| Molar Mass | 198.22 g/mol | PubChem[4] |
| Appearance | Colorless to light yellow liquid | Sigma-Aldrich |
| Purity | Typically ≥96% | Sigma-Aldrich |
| Storage | Store in a dry, sealed container at room temperature | Sigma-Aldrich, Achmem[5] |
Safety and Handling
As with any active chemical reagent, proper handling is paramount. This compound is classified as an irritant.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Measures: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.
-
Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.[6][7]
Synthesis: The Malonic Ester Alkylation
The most direct and widely used method for preparing this compound is the classic malonic ester synthesis, which involves the alkylation of a diethyl malonate enolate with an appropriate propargyl halide.[8]
Reaction Mechanism and Rationale
The synthesis proceeds in two main steps:
-
Enolate Formation: Diethyl malonate is deprotonated at the α-carbon (the methylene group) by a suitable base. The pKa of this proton is approximately 13, making it readily accessible to common bases. Sodium ethoxide (NaOEt) in ethanol is the base of choice.
-
Causality: Using sodium ethoxide as the base in ethanol as the solvent is a critical choice to prevent transesterification. If a different alkoxide (e.g., methoxide) were used, it could react with the ethyl esters, leading to a mixture of products. Ethanol is an ideal solvent as it readily dissolves both the starting malonate and the ethoxide base.
-
-
Nucleophilic Alkylation (S(_N)2): The resulting resonance-stabilized enolate acts as a potent carbon nucleophile. It attacks the electrophilic carbon of a propargyl halide (e.g., propargyl bromide) in a classic S(_N)2 reaction.
-
Causality: Propargyl bromide is an excellent electrophile for this S(_N)2 reaction because it is a primary halide, which minimizes competing elimination reactions, and the bromide is a good leaving group.
-
Detailed Experimental Protocol
This protocol is adapted from established procedures for malonic ester alkylation.[9][10]
Materials:
-
Diethyl malonate
-
Absolute ethanol
-
Sodium metal
-
Propargyl bromide (80% solution in toluene is common)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, carefully add clean sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere (N₂ or Ar). The reaction is exothermic and will generate hydrogen gas. Allow the mixture to stir until all the sodium has dissolved completely. Cool the resulting clear solution to ~50°C.[10]
-
Enolate Formation: Slowly add diethyl malonate (1.05 eq) to the sodium ethoxide solution via the dropping funnel.[10] A thick white precipitate of the sodium enolate may form.[11]
-
Alkylation: Add propargyl bromide (1.0 eq) dropwise to the stirred mixture. The reaction is exothermic; maintain the temperature to ensure a gentle reflux. After the addition is complete, heat the mixture to reflux for 2-4 hours or until the reaction is complete (monitor by TLC). The mixture should become a clear, pale orange solution as the sodium bromide salt precipitates.[9]
-
Workup: Cool the reaction mixture to room temperature. Remove the bulk of the ethanol via rotary evaporation. To the residue, add water to dissolve the sodium bromide salt.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water and then with a saturated aqueous solution of NH₄Cl to neutralize any remaining base.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Key Reactions and Applications in Drug Development
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. It serves as a precursor for a multitude of complex structures.
Cyclization Reactions for Heterocycle Synthesis
The terminal alkyne is a powerful functional group for constructing cyclic and heterocyclic systems, which are privileged scaffolds in medicinal chemistry.[1][2]
-
Gold-Catalyzed Conia-Ene Cyclization: In the presence of a gold catalyst, the malonate can undergo an intramolecular Conia-Ene reaction, where the enol form of the malonate attacks the activated alkyne, leading to the formation of five-membered carbocycles.[12] This is a highly efficient method for creating cyclopentane derivatives.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Perhaps the most significant application of the terminal alkyne is its participation in the CuAAC or "click" reaction. This reaction provides a near-perfect method for covalently linking the malonate-derived fragment to another molecule containing an azide group, forming a stable 1,2,3-triazole ring.
-
Mechanism: A copper(I) catalyst activates the terminal alkyne, facilitating a [3+2] cycloaddition with an organic azide. The reaction is highly specific, high-yielding, and tolerant of a vast range of other functional groups.
-
Application in Drug Discovery: This reaction is central to modern drug discovery for several reasons:
-
Fragment-Based Drug Discovery (FBDD): The malonate fragment can be "clicked" onto a library of azide-containing fragments to rapidly generate a diverse set of candidate molecules for biological screening.
-
Bioconjugation: It can be used to attach drug molecules or imaging agents to biomolecules like proteins or peptides.
-
Linker Chemistry: The resulting triazole ring is not just a passive linker; it is metabolically stable and can participate in hydrogen bonding, often improving the pharmacokinetic properties of a drug candidate.
-
CuAAC Reaction Pathway Diagram
Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Precursor to Barbiturates and Other CNS Agents
Historically and currently, malonic esters are foundational in the synthesis of barbiturates, a class of drugs that act as central nervous system (CNS) depressants.[13][14] The synthesis involves a condensation reaction between a disubstituted malonic ester and urea. By first alkylating with a propargyl group and then a second alkyl or aryl group, this compound can be converted into a precursor for novel barbiturate analogues or other CNS-active heterocyclic compounds.[14]
Conclusion
This compound is a cornerstone building block in modern organic synthesis. Its facile preparation via malonic ester synthesis and the orthogonal reactivity of its malonate and alkyne functionalities provide chemists with a powerful tool for molecular construction. For researchers in medicinal chemistry and drug development, its utility in forming diverse heterocyclic scaffolds and its suitability for high-efficiency click chemistry reactions make it an indispensable reagent for generating novel molecular entities with therapeutic potential. A comprehensive understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory.
References
- Diethyl 2,2-di(prop-2-yn-1-yl)malonate - ChemBK.
- Diethyl malonate - Wikipedia.
- Diethyl 2-Propynylmalonate | C10H14O4 | CID 28835 - PubChem.
- Safety Data Sheet: Diethyl malonate - Carl ROTH.
- Synthesis of diethyl diethylmalonate - Sciencemadness.org.
- Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l.
- Malonic acid, methyl-, diethyl ester - Organic Syntheses Procedure.
- Discuss synthetic applications of diethyl malonate - Filo.
- Malonic acid, butyl-, ethyl ester - Organic Syntheses Procedure.
- Alkylation of Enolate Ions - Chemistry LibreTexts.
- Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene.
- Reaction of diethyl 2-(2-ethynylphenylmethyl)malonate (1e).
- On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC - NIH.
Sources
- 1. Discuss synthèlic applications of diethyl malonate | Filo [askfilo.com]
- 2. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]
- 3. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 4. Diethyl 2-Propynylmalonate | C10H14O4 | CID 28835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. achmem.com [achmem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. Actylis - Diethyl Malonate - API Intermediate [solutions.actylis.com]
- 14. library2.smu.ca [library2.smu.ca]
Molecular weight of Diethyl 2-(prop-2-yn-1-yl)malonate
An In-depth Technical Guide to Diethyl 2-(prop-2-yn-1-yl)malonate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile bifunctional reagent crucial in modern organic synthesis. With a molecular weight of 198.22 g/mol , this compound integrates the classic reactivity of a malonic ester with the high utility of a terminal alkyne. This unique combination makes it a valuable building block for synthesizing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document details its physicochemical properties, provides a robust protocol for its synthesis and purification, explores its key reactions with mechanistic insights, and discusses its applications in research and drug development. Safety, handling, and storage protocols are also outlined to ensure its proper use in a laboratory setting.
Introduction to this compound
This compound, also known as diethyl propargylmalonate, is an organic compound that serves as a powerful intermediate in synthetic chemistry. Its structure is characterized by two primary functional moieties:
-
The Diethyl Malonate Core: The ester groups activate the adjacent methylene position. While this compound is already mono-substituted, the remaining alpha-hydrogen is acidic and can be removed to allow for a second alkylation, offering a pathway to quaternary carbon centers. Furthermore, the malonate group can undergo hydrolysis and decarboxylation to yield a substituted carboxylic acid.
-
The Terminal Alkyne (Propargyl Group): This functional group is of immense importance in contemporary chemical synthesis. It is a key substrate for a variety of high-yield coupling reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and specific covalent linking of the malonate-derived fragment to other molecules, making it invaluable for drug conjugation, probe synthesis, and materials science.
The combination of these features in a single molecule provides chemists with a strategic tool for introducing both a propargyl handle and a latent carboxylic acid functionality into a target structure.
Physicochemical Properties
The fundamental properties of this compound are summarized below, providing essential data for its use in experimental design.
| Property | Value | Source(s) |
| IUPAC Name | diethyl 2-prop-2-ynylpropanedioate | [1] |
| Synonyms | Diethyl propargylmalonate, 2-Propynylmalonic acid diethyl ester | [1] |
| CAS Number | 17920-23-9 | [1][2][3] |
| Molecular Formula | C₁₀H₁₄O₄ | [1][2][3] |
| Molecular Weight | 198.22 g/mol | [1][2][3] |
| Appearance | Liquid | [3] |
| InChIKey | FKXOELIKVUIBLP-UHFFFAOYSA-N | [1][3] |
| Storage Conditions | Room temperature, sealed in a dry environment | [2][3] |
Synthesis and Purification
The synthesis of this compound is a classic example of malonic ester synthesis, a fundamental carbon-carbon bond-forming reaction.
Synthesis Principle
The reaction proceeds via the alkylation of diethyl malonate. The α-hydrogen of diethyl malonate is sufficiently acidic (pKa ≈ 13) to be deprotonated by a moderately strong base, such as sodium ethoxide. This deprotonation generates a resonance-stabilized enolate ion, which acts as a potent nucleophile. The subsequent introduction of an alkylating agent, in this case, propargyl bromide, results in a nucleophilic substitution (Sₙ2) reaction, where the enolate attacks the electrophilic carbon of the propargyl bromide, displacing the bromide ion and forming the desired product.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol is adapted from standard procedures for malonic ester alkylation.[4][5]
Reagents:
-
Sodium metal
-
Absolute Ethanol (200 proof)
-
Diethyl malonate
-
Propargyl bromide (80% in toluene is common)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal pieces (1.0 eq) to chilled absolute ethanol in a three-necked flask equipped with a reflux condenser and a dropping funnel. The reaction is exothermic; control the addition rate to maintain a gentle reflux until all sodium has dissolved.
-
Causality: Absolute ethanol is critical to prevent the formation of sodium hydroxide, which could cause unwanted saponification of the ester. The inert atmosphere prevents the reactive sodium from oxidizing.
-
-
Deprotonation: Cool the resulting sodium ethoxide solution to 0-5 °C in an ice bath. Add diethyl malonate (1.0 eq) dropwise via the dropping funnel. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the sodium enolate.[4]
-
Alkylation: Add propargyl bromide (1.05 eq) dropwise to the enolate solution, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting malonate is consumed.
-
Causality: The initial low temperature controls the exothermic alkylation reaction. Refluxing drives the Sₙ2 reaction to completion.
-
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice-cold saturated NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine. This removes residual salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
Key Reactions and Mechanistic Insights
The synthetic utility of this compound stems primarily from the reactivity of its terminal alkyne.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prominent "click chemistry" transformation. It involves the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient, regioselective, and proceeds under mild conditions, often in aqueous systems, making it ideal for bioconjugation and drug discovery applications. For drug development professionals, this provides a reliable method to link the malonate-containing fragment to a biomolecule, a fluorescent tag, or another drug scaffold containing an azide group.
Sources
- 1. Diethyl 2-Propynylmalonate | C10H14O4 | CID 28835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. This compound | 17920-23-9 [sigmaaldrich.com]
- 4. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Solubility of Diethyl 2-(prop-2-yn-1-yl)malonate in Common Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of Diethyl 2-(prop-2-yn-1-yl)malonate, a key intermediate in advanced organic synthesis. The document begins with an examination of the molecule's physicochemical properties to establish a theoretical solubility framework based on the principle of "like dissolves like." It presents a predicted qualitative solubility profile across a range of common laboratory solvents. Crucially, this guide furnishes a detailed, field-proven experimental protocol for the quantitative determination of solubility using the gravimetric method, a self-validating system designed for accuracy and reproducibility. This work is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation processes.
Introduction to this compound
This compound, also known as diethyl propargylmalonate, is a versatile trifunctional building block in organic chemistry.[1] Its structure incorporates a reactive terminal alkyne (propargyl group) and a malonic ester moiety, making it a valuable precursor for the synthesis of complex heterocyclic compounds, carbocycles, and molecules of pharmaceutical interest. The propargyl group is particularly useful for modifications via click chemistry, Sonogashira coupling, and other alkyne-specific reactions.
Understanding the solubility of this reagent is a critical prerequisite for its effective use. Proper solvent selection impacts reaction kinetics, influences purification strategies such as chromatography and recrystallization, and is fundamental to the development of stable formulations. This guide provides a detailed examination of its solubility profile, moving from theoretical prediction to practical experimental determination.
Physicochemical Properties & Solubility Prediction
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can establish with a solvent. The structure of this compound offers key insights into its expected behavior.
| Property | Value | Source |
| IUPAC Name | diethyl 2-prop-2-ynylpropanedioate | PubChem[1] |
| Molecular Formula | C₁₀H₁₄O₄ | PubChem[1] |
| Molecular Weight | 198.22 g/mol | PubChem[1] |
| Physical Form | Liquid | Sigma-Aldrich |
| XLogP3 | 1.4 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 4 | PubChem[1] |
Structural Analysis for Solubility Prediction:
-
Malonic Ester Core: The central feature is the diethyl malonate group. This diester functionality imparts moderate polarity due to the presence of four electronegative oxygen atoms and the associated dipole moments of the carbonyl groups. These ester groups can act as hydrogen bond acceptors.[1] The parent compound, diethyl malonate, is miscible with many common organic solvents like ethanol, ether, chloroform, and benzene, but only slightly soluble in water.[2][3][4]
-
Propargyl Group (C₃H₃): The addition of the prop-2-yn-1-yl substituent introduces a nonpolar, hydrocarbon character to the molecule. This alkyne-containing chain increases the molecule's lipophilicity.
-
Overall Polarity: The combination of the polar ester functions and the nonpolar hydrocarbon chain results in a molecule of moderate overall polarity. The XLogP3 value of 1.4 indicates a greater preference for a lipophilic (organic) environment over an aqueous one.[1]
Based on the "like dissolves like" principle, this compound is predicted to be highly soluble in solvents of moderate polarity and will exhibit good solubility in a wide range of common nonpolar and polar aprotic organic solvents. Its solubility in highly polar protic solvents like water is expected to be very low.
Predicted Qualitative Solubility Profile
The following table provides a predicted qualitative solubility profile for this compound at ambient temperature (~20-25°C). These predictions are derived from its structural analysis and comparison with analogous compounds like diethyl malonate and propargyl bromide.[2][5][6]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexanes, Toluene, Benzene | Soluble to Miscible | The alkyl and propargyl portions of the solute can engage in van der Waals interactions with nonpolar solvents. The parent compound, diethyl malonate, is miscible with benzene.[3] |
| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform (CHCl₃) | Miscible | These solvents have moderate polarity and can effectively solvate both the polar ester groups (via dipole-dipole interactions) and the nonpolar hydrocarbon backbone. Analogs are highly soluble in these solvents.[2][5] |
| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Miscible | These highly polar solvents are excellent general solvents for a wide range of organic compounds and are expected to fully solvate the target molecule. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Miscible | The alkyl chains of the alcohols are compatible with the nonpolar parts of the solute, while the hydroxyl group can interact with the ester's hydrogen bond acceptors. Diethyl malonate is miscible with ethanol.[3] |
| Highly Polar Protic | Water | Insoluble / Very Sparingly Soluble | The large nonpolar hydrocarbon structure (C₁₀) outweighs the polarity of the two ester groups, leading to poor interaction with the strong hydrogen-bonding network of water. Diethyl malonate itself is only slightly soluble in water.[7] |
Experimental Protocol for Quantitative Solubility Determination
While predictions are valuable, empirical data is essential for precise applications. The gravimetric method is a robust and reliable technique for determining the solubility of a non-volatile liquid solute like this compound in a volatile organic solvent.[8][9]
Causality Behind Experimental Choices
-
Temperature Control: Solubility is highly dependent on temperature.[8] Conducting the experiment in a thermostatically controlled bath ensures that the data is accurate and reproducible for a specific, reported temperature.
-
Ensuring Saturation: The addition of excess solute is critical. The visible presence of a separate, undissolved phase confirms that the solvent is saturated and the system has reached its solubility limit under the given conditions.[10]
-
Equilibration Time: Dissolution is not instantaneous. Agitating the mixture for an extended period (e.g., 24 hours) is necessary to ensure that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[10]
-
Phase Separation: Accurate analysis requires a sample of only the saturated solution, free from any undissolved solute. Filtration through a chemically inert syringe filter (e.g., PTFE for organic solvents) is a reliable method to separate the liquid phase.[11]
Experimental Workflow Diagram
Sources
- 1. Diethyl 2-Propynylmalonate | C10H14O4 | CID 28835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. chembk.com [chembk.com]
- 4. Diethyl malonate | 105-53-3 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chembk.com [chembk.com]
- 7. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. pharmajournal.net [pharmajournal.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. pubs.acs.org [pubs.acs.org]
Unlocking the Synthetic Potential of Diethyl 2-(prop-2-yn-1-yl)malonate: A Guide for Researchers and Drug Development Professionals
Introduction: A Bifunctional Scaffold for Modern Organic Synthesis
Diethyl 2-(prop-2-yn-1-yl)malonate is a versatile bifunctional molecule that holds significant promise for the synthesis of complex molecular architectures. Its structure uniquely combines a highly reactive terminal alkyne with an active methylene group characteristic of malonic esters. This duality allows for a diverse range of chemical transformations, making it an invaluable building block for researchers in organic synthesis, medicinal chemistry, and materials science. The propargyl group serves as a handle for powerful coupling reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" and Sonogashira coupling, while the malonate moiety is a classical precursor for the formation of carbocyclic and heterocyclic rings, as well as for the introduction of carboxylic acid functionalities.[1][2] This guide will explore the untapped potential of this compound, providing in-depth insights into promising research avenues and detailed experimental frameworks to inspire innovation in both academic and industrial settings.
Core Reactivity and Synthetic Versatility
The chemical behavior of this compound is dictated by its two key functional groups: the terminal alkyne and the active methylene. Understanding the interplay and selective reactivity of these sites is crucial for designing novel synthetic strategies.
The Malonate Core: The methylene protons of the malonate group are acidic due to the electron-withdrawing effect of the two adjacent ester carbonyls. This allows for easy deprotonation to form a stabilized carbanion, which can act as a potent nucleophile in a variety of reactions, including:
-
Alkylation and Acylation: Introduction of further side chains at the alpha-position.[3]
-
Michael Addition: Conjugate addition to α,β-unsaturated systems to form 1,5-dicarbonyl compounds, which are valuable precursors for cyclization reactions.[4][5]
-
Cyclocondensation Reactions: Reaction with dinucleophiles to construct a wide array of heterocyclic systems.[1]
The Propargyl Moiety: The terminal alkyne is a gateway to a multitude of transformations, most notably:
-
Click Chemistry: The CuAAC reaction with azides provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles.[6][7]
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form internal alkynes.[2][8]
-
Metal-Catalyzed Cyclizations: Gold and other transition metals can catalyze intramolecular cyclization reactions involving the alkyne.[9][10]
The strategic combination of these reactivities opens up a vast landscape of potential research areas, which will be explored in the following sections.
Proposed Research Areas and Methodologies
This section outlines several promising research directions for this compound, complete with the scientific rationale and detailed experimental protocols.
Synthesis of Novel Heterocyclic Scaffolds via Tandem Reactions
Scientific Rationale: The dual functionality of this compound is perfectly suited for tandem reaction sequences, where multiple bonds are formed in a single synthetic operation. A particularly promising avenue is the combination of a Michael addition followed by an intramolecular cyclization. This strategy allows for the rapid construction of complex heterocyclic frameworks that are of significant interest in medicinal chemistry.[11] For instance, reaction with an appropriate α,β-unsaturated precursor could lead to the formation of novel pyridopyrimidine derivatives, a class of compounds known for their diverse biological activities.[12]
Experimental Workflow:
Caption: Proposed tandem Michael addition-cyclization workflow.
Detailed Protocol: Synthesis of a Dihydropyridopyrimidine Derivative
-
Michael Addition:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or THF, add a catalytic amount of a non-nucleophilic base (e.g., DBU, 0.1 eq).
-
To this mixture, add the α,β-unsaturated nitrile (e.g., 2-cyano-3-phenylacrylamide, 1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude Michael adduct may be purified by column chromatography or used directly in the next step.
-
-
Intramolecular Cyclization:
-
Dissolve the crude Michael adduct in a suitable solvent (e.g., DMF).
-
Add a stronger base (e.g., sodium ethoxide, 1.1 eq) and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the final product by column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Michael Addition Base | DBU (catalytic) | Mild, non-nucleophilic base to generate the malonate enolate without promoting side reactions. |
| Cyclization Base | Sodium Ethoxide (stoichiometric) | Stronger base required to deprotonate the amide NH for intramolecular attack on the alkyne. |
| Solvent (Michael) | Ethanol/THF | Protic or aprotic polar solvent to facilitate the conjugate addition. |
| Solvent (Cyclization) | DMF | High-boiling polar aprotic solvent suitable for elevated temperatures. |
Development of Novel PROTACs and Bio-conjugates via Click Chemistry
Scientific Rationale: The propargyl group in this compound makes it an ideal building block for the synthesis of bifunctional molecules for chemical biology and drug discovery.[6] One exciting application is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[13] The malonate moiety can be elaborated into a warhead that binds to a protein of interest, while the alkyne can be "clicked" to an E3 ligase ligand via a suitable linker.
Experimental Workflow:
Caption: Workflow for the synthesis of a PROTAC molecule.
Detailed Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Reagents:
-
Dissolve the alkyne-functionalized warhead (derived from this compound, 1.0 eq) and the azide-functionalized E3 ligase ligand (1.0-1.2 eq) in a suitable solvent system (e.g., t-BuOH/H2O 1:1 or DMF).
-
Prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
-
Prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water.
-
-
Reaction Setup:
-
To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by column chromatography or preparative HPLC.
-
| Parameter | Condition | Rationale |
| Catalyst | CuSO4·5H2O / Sodium Ascorbate | In situ generation of the active Cu(I) catalyst.[6] |
| Solvent | t-BuOH/H2O or DMF | Solubilizes both organic and potentially charged reactants. |
| Temperature | Room Temperature | Mild conditions that preserve the integrity of complex biomolecules. |
Synthesis of Conjugated Materials via Sonogashira Coupling
Scientific Rationale: The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between sp and sp2 hybridized carbons.[2][8] this compound can be used as a building block in the synthesis of conjugated polymers and organic materials. The malonate ester can be further functionalized post-polymerization or hydrolyzed and decarboxylated to introduce a carboxylic acid group, which can modulate the material's properties or serve as an anchoring group for surfaces.
Experimental Workflow:
Caption: Workflow for the synthesis of conjugated materials.
Detailed Protocol: Sonogashira Cross-Coupling Reaction
-
Reaction Setup:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 eq), and a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 eq).
-
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
-
Stir the mixture at room temperature for 10-15 minutes.
-
-
Addition of Alkyne:
-
Add this compound (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting halide is consumed, as monitored by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NH4Cl and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
-
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh3)4 | A common and effective catalyst for Sonogashira couplings.[2] |
| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate.[2] |
| Base | Triethylamine | Acts as both a base to deprotonate the alkyne and a solvent. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents the oxidative homocoupling of the alkyne (Glaser coupling). |
Conclusion and Future Outlook
This compound is a remarkably versatile and underexplored building block in organic synthesis. The strategic exploitation of its dual functionality opens doors to the rapid and efficient construction of a wide array of valuable molecules. The research areas outlined in this guide—tandem reactions for heterocyclic synthesis, click chemistry for bioconjugation and PROTAC development, and Sonogashira coupling for materials science—represent just a fraction of the potential applications. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, the importance of such adaptable scaffolds will undoubtedly increase. It is our hope that this guide will serve as a catalyst for further research and innovation, unlocking the full synthetic potential of this compound.
References
- Chalcone: A Privileged Structure in Medicinal Chemistry. Chemical Reviews, 2017. [Link]
- Malonates in Cyclocondens
- 2023 Medicinal Chemistry Reviews
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Scope and advances in the catalytic propargylic substitution reaction. Organic & Biomolecular Chemistry, 2018. [Link]
- Gold(I)
- SYNTHESIS OF PYRIMIDINE DERIV
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 2021. [Link]
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository, 2012. [Link]
- Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Organic Syntheses, 2008. [Link]
- Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Organic & Biomolecular Chemistry, 2013. [Link]
- Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems. Organometallics, 2023. [Link]
- Prospect of Gold-catalyzed Cyclization of Propargylureas on Solid Support.
- Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity.
- Diethyl 2-Propynylmalon
- Sonogashira Coupling. Chemistry LibreTexts, 2023. [Link]
- Medicinal chemistry for 2020. Future Medicinal Chemistry, 2011. [Link]
- One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/deacetonation/Sonogashira cross-coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol. RSC Advances, 2017. [Link]
- Transition-Metal-Catalyzed Functionalization of Propargylic Alcohols and Their Deriv
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
- Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-c
- Enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Thesis, 2016. [Link]
- One-Pot Regio- and Diastereoselective Gold-Catalyzed Propargylation of in Situ Activated Chromones and Consecutive Cyclization.
- Preparation method of diethyl malonate.
- Preparation and synthetic applications of Diethyl malon
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Methods in Molecular Biology, 2017. [Link]
- Chemoselectivity in Gold(I)-Catalyzed Propargyl Ester Reactions: Insights From DFT Calculations. Frontiers in Chemistry, 2019. [Link]
- Enantioselective Gold Catalysis: A Counterion-Based Approach to Asymmetric C–C and C–O Bond Formation. Accounts of Chemical Research, 2014. [Link]
- Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 2018. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Gold(I) catalysed cycloaddition reactions of propargyl substrates - Gold Catalysis in Organic Synthesis - NTNU [ntnu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Medicinal chemistry for 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drughunter.com [drughunter.com]
Methodological & Application
Application Note & Protocol: Synthesis of Diethyl 2-(prop-2-yn-1-yl)malonate
Abstract
This document provides a comprehensive guide for the synthesis of Diethyl 2-(prop-2-yn-1-yl)malonate, a valuable propargylated building block in organic synthesis. The protocol is based on the classical malonic ester synthesis, a robust and widely applicable method for carbon-carbon bond formation.[1][2][3][4] We will delve into the underlying chemical principles, provide a detailed, field-proven experimental protocol, and address critical safety considerations, purification strategies, and analytical characterization. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for preparing this and structurally related compounds.
Scientific Principles and Mechanistic Insights
The synthesis proceeds via the alkylation of a diethyl malonate-derived enolate with propargyl bromide. This reaction is a cornerstone of carbanion chemistry and relies on two fundamental steps: deprotonation and nucleophilic substitution.
1.1. Enolate Formation: The Role of the Base
The reaction is initiated by the deprotonation of diethyl malonate at the α-carbon (the carbon atom situated between the two carbonyl groups). The protons on this methylene group exhibit enhanced acidity (pKa ≈ 13 in DMSO) due to the inductive electron-withdrawing effect of the two adjacent ester carbonyls and, more importantly, the ability of the resulting conjugate base to delocalize its negative charge onto both oxygen atoms.[1][2][3][5]
Sodium ethoxide (NaOEt) in ethanol is the base of choice for this transformation.[1][6] There are two critical reasons for this selection:
-
Sufficient Basicity: Sodium ethoxide is a strong enough base to quantitatively deprotonate diethyl malonate, driving the equilibrium towards the formation of the sodium enolate.[5][7]
-
Prevention of Transesterification: Using an alkoxide base that matches the alcohol portion of the ester (i.e., ethoxide for an ethyl ester) is crucial. If a different alkoxide, such as methoxide, were used, it could act as a nucleophile and attack the ester carbonyl, leading to an unwanted transesterification side reaction, thereby complicating the product mixture.[6]
The resulting enolate is a resonance-stabilized and potent nucleophile, poised for the subsequent alkylation step.[5][6]
1.2. Alkylation: The S_N2 Reaction
The propargyl group is introduced via a bimolecular nucleophilic substitution (S_N2) reaction. The resonance-stabilized enolate acts as the nucleophile, attacking the electrophilic methylene carbon of propargyl bromide and displacing the bromide leaving group.[2][3][6]
For an efficient S_N2 reaction, the electrophile should be sterically unhindered. Propargyl bromide, being a primary halide, is an excellent substrate for this reaction.[2][3][4] Competing elimination reactions (E2) are generally not a concern with primary halides like this.[2][3]
Caption: The reaction mechanism for the synthesis of this compound.
Materials, Reagents, and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Notes |
| Sodium (Na) | Na | 22.99 | 2.3 g | 0.10 | Cut into small pieces, handle with care. |
| Absolute Ethanol | C₂H₅OH | 46.07 | 50 mL | - | Must be anhydrous (<200 ppm H₂O). |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 16.0 g (15.2 mL) | 0.10 | Ensure purity by distillation if necessary.[8] |
| Propargyl bromide | C₃H₃Br | 118.96 | 13.1 g (9.0 mL) | 0.11 | Typically supplied as an 80% solution in toluene. Adjust quantity accordingly. HIGHLY TOXIC AND LACHRYMATORY.[9][10] |
| Diethyl ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | For extraction. |
| Saturated NaCl (Brine) | NaCl(aq) | - | ~50 mL | - | For washing. |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | ~5 g | - | For drying. |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser and drying tube (CaCl₂ or Drierite)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Vacuum distillation apparatus
Critical Safety Precautions
This procedure involves hazardous materials and must be performed in a well-ventilated chemical fume hood by trained personnel.
-
Sodium Metal: Reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. Handle with forceps, and cut under mineral oil.
-
Sodium Ethoxide: A strong base and corrosive. Avoid contact with skin and eyes. The in-situ preparation is exothermic.
-
Propargyl Bromide: This is a highly toxic, lachrymatory (tear-inducing), and flammable substance.[9][10][11] It is a suspected mutagen and should be handled with extreme care, using appropriate gloves, safety goggles, and a lab coat.[10] Unstabilized material can be shock-sensitive.[10] Always use non-sparking tools and ensure the apparatus is grounded to prevent static discharge.[9][12]
-
Diethyl Ether: Highly flammable. Ensure no ignition sources are present during extraction.
Personal Protective Equipment (PPE):
-
Wear tightly fitting safety goggles or a face shield.[9]
-
Wear nitrile or neoprene gloves.
-
Wear a flame-resistant lab coat.[9]
-
Work exclusively within a certified chemical fume hood.
Detailed Experimental Protocol
Caption: A streamlined workflow for the synthesis of this compound.
Step 1: Preparation of Sodium Ethoxide Solution
-
Set up a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the apparatus under vacuum or in an oven and allow it to cool under an inert atmosphere (N₂ or Ar).
-
To the flask, add 50 mL of absolute ethanol.
-
Carefully add 2.3 g (0.10 mol) of sodium metal, cut into small pieces, to the ethanol at a rate that maintains a gentle reflux. The reaction is exothermic and produces hydrogen gas. Ensure proper venting.
-
Once all the sodium has dissolved, allow the resulting clear, colorless sodium ethoxide solution to cool to room temperature.
Step 2: Formation of the Malonate Enolate
-
Add 16.0 g (0.10 mol) of diethyl malonate to the dropping funnel.
-
Add the diethyl malonate dropwise to the stirred sodium ethoxide solution over 15-20 minutes. A slight exotherm may be observed. The formation of a white precipitate (the sodium salt of the enolate) is possible and not detrimental to the reaction.[13]
Step 3: Alkylation with Propargyl Bromide
-
Charge the dropping funnel with 13.1 g (0.11 mol, 1.1 equivalents) of propargyl bromide (adjusting for the concentration if using a solution).
-
Add the propargyl bromide dropwise to the reaction mixture over 30-45 minutes. CAUTION: This addition can be exothermic. Maintain the temperature below 30-35 °C using a water bath if necessary. A precipitate of sodium bromide will form as the reaction proceeds.
Step 4: Reaction Completion
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 78-82 °C) for 2-3 hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent system) until the diethyl malonate starting material is consumed.
Step 5: Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the ethanol using a rotary evaporator.
-
To the resulting slurry, add approximately 50 mL of cold water to dissolve the sodium bromide.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated brine (1 x 50 mL) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.[14]
Step 6: Purification
-
The crude product is best purified by fractional vacuum distillation.[14][15]
-
Set up a vacuum distillation apparatus.
-
Collect a small forerun of any low-boiling impurities.
-
The desired product, this compound, should distill as a colorless liquid.
-
Alternatively, if distillation is not feasible, the product can be purified by silica gel column chromatography.[14][15]
Product Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods.
-
Product: this compound[16]
-
Molecular Formula: C₁₀H₁₄O₄[16]
-
Molecular Weight: 198.22 g/mol [16]
-
Appearance: Colorless liquid
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 300-500 MHz):
-
δ ~4.20 (q, 4H, -OCH₂ CH₃)
-
δ ~3.70 (t, 1H, -CH(COOEt)₂)
-
δ ~2.80 (d, 2H, -CH₂C≡CH)
-
δ ~2.05 (t, 1H, -C≡CH )
-
δ ~1.25 (t, 6H, -OCH₂CH₃ )
-
-
¹³C NMR (CDCl₃):
-
δ ~168 ppm (C =O)
-
δ ~78 ppm (-C ≡CH)
-
δ ~72 ppm (-C≡C H)
-
δ ~62 ppm (-OCH₂ CH₃)
-
δ ~52 ppm (-C H(COOEt)₂)
-
δ ~22 ppm (-C H₂C≡CH)
-
δ ~14 ppm (-OCH₂CH₃ )
-
-
IR (neat, cm⁻¹):
-
~3290 cm⁻¹ (terminal alkyne ≡C-H stretch)
-
~2120 cm⁻¹ (alkyne C≡C stretch, weak)
-
~1735 cm⁻¹ (ester C=O stretch)
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Incomplete formation of sodium ethoxide (wet ethanol). | Use freshly opened or distilled absolute ethanol. Ensure sodium is not oxidized. |
| Inactive propargyl bromide. | Use a fresh bottle of the alkylating agent. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reflux time and monitor by TLC. Ensure the reaction reaches the boiling point of ethanol. |
| Formation of Di-alkylated Product | Use of excess base or alkylating agent; prolonged reaction times. | Use stoichiometric amounts of base. Add the alkylating agent slowly and monitor the reaction to stop after mono-alkylation is complete. |
| Product Hydrolysis | Presence of water during work-up or purification. | Ensure all work-up steps are performed efficiently and organic layers are thoroughly dried before solvent removal. |
References
- Benchchem.
- ECHEMI.
- BrainKart.
- Benchchem. How to control mono- vs.
- Cole-Parmer. Propargyl bromide, 80 wt% solution in toluene, stabilized.
- Benchchem. Application Note: Protocol for Alkylation of Diethyl 2-(2-oxopropyl)
- Chemistry LibreTexts. 10.
- Journal of the Chemical Society, Perkin Transactions 1. Synthetic Route to Diethyl Alkyl(substituted Ary1)
- Chemistry LibreTexts. 22.
- FUJIFILM Wako Pure Chemical Corporation.
- University of Calgary. Ch21: Malonic esters.
- Apollo Scientific. Propargyl bromide, 80% solution in toluene.
- OpenStax. 22.
- NC State University Libraries. 22.
- Chemwatch. Propargyl bromide solution, 80% (w/w) Toluene, Stabilized with Magnesium Oxide.
- Sciencemadness.org.
- Benchchem. Technical Support Center: Diethyl 2-ethyl-2-(p-tolyl)
- Organic Chemistry On-Line. The Malonic Ester Synthesis.
- PubChem - NIH.
- Organic Syntheses. Malonic acid, butyl-, ethyl ester.
- Sigma-Aldrich. Diethyl 2-(prop-2-yn-1-yl)
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 4. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. brainkart.com [brainkart.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. askthenerd.com [askthenerd.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. echemi.com [echemi.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Diethyl 2-Propynylmalonate | C10H14O4 | CID 28835 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Detailed Experimental Protocol for the Propargylation of Diethyl Malonate
Abstract: This document provides a comprehensive, field-proven protocol for the propargylation of diethyl malonate, a key synthetic transformation for introducing a propargyl moiety. This versatile building block is crucial in the synthesis of a wide array of organic compounds, including pharmaceuticals and complex molecular architectures, through subsequent reactions like click chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind procedural steps, and critical safety information.
Introduction: The Significance of Propargylated Malonates
The alkylation of active methylene compounds is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] Diethyl malonate, with its acidic α-protons (pKa ≈ 13), is an excellent substrate for such reactions.[2] Its propargylation yields diethyl 2-propargylmalonate, a valuable synthetic intermediate. The terminal alkyne functionality of the propargyl group allows for a rich variety of subsequent transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This makes the propargylation of diethyl malonate a gateway to complex molecular structures, including novel heterocyclic compounds and pharmacologically active agents.
Reaction Mechanism and Rationale
The propargylation of diethyl malonate proceeds via a classic malonic ester synthesis pathway.[3][4] The reaction can be dissected into two primary stages:
-
Deprotonation: A suitable base is used to abstract an acidic α-proton from diethyl malonate, generating a resonance-stabilized enolate. Sodium ethoxide is the base of choice for this transformation.[3][5][6] The use of an alkoxide corresponding to the ester functionality (ethoxide for an ethyl ester) is a critical experimental choice to prevent transesterification, a potential side reaction that could lead to a mixture of ester products.[7]
-
Nucleophilic Substitution: The resulting enolate acts as a potent nucleophile, attacking the electrophilic carbon of propargyl bromide in a bimolecular nucleophilic substitution (SN2) reaction.[2] This step forms the new carbon-carbon bond and yields the desired diethyl 2-propargylmalonate.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| Diethyl malonate | Reagent | Sigma-Aldrich | --- |
| Propargyl bromide | 80% in toluene, stabilized | Sigma-Aldrich | Highly toxic, flammable, and lachrymatory. Handle with extreme caution in a fume hood.[8][9][10][11][12] |
| Sodium | Metal, cubes in oil | Sigma-Aldrich | Highly reactive with water and alcohols. Handle with care. |
| Absolute Ethanol | Anhydrous, ≥99.5% | Fisher Scientific | Must be anhydrous to prevent quenching of the sodium ethoxide. |
| Diethyl ether | Anhydrous | Fisher Scientific | For extraction. |
| Saturated Sodium Bicarbonate Solution | --- | --- | For workup. |
| Brine (Saturated NaCl solution) | --- | --- | For workup. |
| Anhydrous Magnesium Sulfate | --- | --- | For drying the organic phase. |
Health and Safety Precautions
Propargyl Bromide is a highly hazardous substance. It is toxic, flammable, a lachrymator, and potentially explosive, especially when unstabilized.[8][9][10][11][12]
-
Engineering Controls: All manipulations involving propargyl bromide must be conducted in a certified chemical fume hood with good ventilation.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, and heavy-duty nitrile gloves.[8][10]
-
Handling: Use non-sparking tools and keep away from heat, sparks, and open flames.[11] Grounding and bonding of containers and receiving equipment are recommended to prevent static discharge.[8]
-
Storage: Store propargyl bromide refrigerated (below 4°C/39°F) and away from oxidizing materials.[9]
-
Spills: In case of a spill, absorb with an inert material like vermiculite or sand and place in a suitable container for disposal.[9]
Sodium metal reacts violently with water and alcohols. Handle with forceps, and do not allow it to come into contact with skin.
Detailed Experimental Protocol
Step 1: Preparation of Sodium Ethoxide Solution
-
Under an inert atmosphere (e.g., nitrogen or argon), place 800 mL of absolute ethanol in a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Carefully add 23 g (1.0 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas. The rate of addition should be controlled to maintain a gentle reflux.
-
Once all the sodium has dissolved, allow the solution to cool to 35-40°C.[13]
Step 2: Formation of the Malonate Enolate
-
With continued stirring, add 174 g (1.0 mol) of diethyl malonate dropwise to the sodium ethoxide solution.[13] The addition should be slow enough to maintain the temperature between 35-40°C.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the enolate.[13]
Step 3: Propargylation
-
Add 130.8 g (1.1 mol) of propargyl bromide dropwise to the reaction mixture at 45°C.[13] A slight excess of the alkylating agent is used to ensure complete consumption of the enolate.
-
After the addition is complete, heat the mixture to reflux and maintain for 2 hours.[13]
Step 4: Work-up and Isolation
-
Cool the reaction mixture to room temperature. A precipitate of sodium bromide will have formed.
-
Remove the sodium bromide by vacuum filtration and wash the solid with a small amount of diethyl ether.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
The residue is then taken up in ice water and extracted several times with diethyl ether.[13]
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted diethyl malonate) and brine.[14]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 2-propargylmalonate as an oil.
Step 5: Purification
For many applications, the crude product may be of sufficient purity. However, for applications requiring high purity, the product can be purified by fractional distillation under reduced pressure.
Experimental Workflow Diagram
Caption: Workflow for the propargylation of diethyl malonate.
Characterization of Diethyl 2-Propargylmalonate
The structure of the purified product should be confirmed by spectroscopic methods.
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a quartet and a triplet), the methine proton, the methylene protons of the propargyl group, and the acetylenic proton.
-
13C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons, the carbons of the ethyl groups, the methine carbon, the methylene carbon of the propargyl group, and the two sp-hybridized carbons of the alkyne.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong carbonyl stretch (around 1730 cm-1) and characteristic absorptions for the terminal alkyne C-H stretch (around 3300 cm-1) and the C≡C stretch (around 2120 cm-1).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete formation of sodium ethoxide (wet ethanol). | Use freshly opened or properly dried absolute ethanol. |
| Inactive propargyl bromide. | Use a fresh bottle of propargyl bromide. | |
| Reaction temperature too low. | Ensure the reaction is maintained at the specified temperatures. | |
| Presence of unreacted diethyl malonate | Incomplete reaction. | Increase the reaction time or use a slight excess of sodium ethoxide and propargyl bromide. |
| Insufficient washing. | Perform a thorough wash with saturated sodium bicarbonate solution during workup.[14] | |
| Presence of dialkylated product | Stoichiometry of reagents. | Use a 1:1 molar ratio of diethyl malonate to sodium ethoxide. |
References
- PrepChem. Synthesis of (a)
- Cole-Parmer. Propargyl bromide, 80 wt% solution in toluene, stabilized. [Link]
- Chemistry Stack Exchange. Choice of base for malonic ester synthesis. [Link]
- Wikipedia.
- Chegg. Solved 5. A malonic ester synthesis begins with the.... [Link]
- Quora.
- University of Calgary. Ch21: Malonic esters. [Link]
- Sciencemadness.org.
- Wikipedia. Malonic ester synthesis. [Link]
- Chemistry LibreTexts. 22.
- Organic Syntheses.
- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). [Link]
Sources
- 1. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. prepchem.com [prepchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Diethyl 2-(prop-2-yn-1-yl)malonate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction: The Strategic Utility of Diethyl 2-(prop-2-yn-1-yl)malonate in "Click" Chemistry
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click" chemistry, a set of reactions prized for their reliability, high yields, and broad functional group tolerance.[1][2] This powerful transformation forges a stable 1,2,3-triazole linkage from an azide and a terminal alkyne, a bioorthogonal connection that has found profound applications in drug discovery, bioconjugation, and materials science.[3][4] this compound emerges as a particularly valuable building block in this context. Its terminal alkyne functionality serves as a handle for the CuAAC reaction, while the diethyl malonate moiety offers a versatile scaffold for further chemical elaboration, such as alkylation or decarboxylation, enabling the synthesis of complex molecular architectures.[5][6]
This guide provides an in-depth exploration of the use of this compound in CuAAC reactions, from the underlying mechanism to detailed, field-tested protocols suitable for both novice and experienced researchers.
Mechanistic Insights: The Copper-Catalyzed Cycle
The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[2] The introduction of a copper(I) catalyst dramatically accelerates the reaction and, crucially, affords exclusively the 1,4-disubstituted triazole product.[2]
The catalytic cycle, as illustrated below, proceeds through several key steps:
-
Formation of the Copper(I) Acetylide: The catalytically active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[2] The Cu(I) ion then coordinates with the terminal alkyne of this compound, lowering the pKa of the terminal proton and facilitating the formation of a copper(I) acetylide intermediate.[7]
-
Coordination and Cyclization: The organic azide coordinates to the copper acetylide complex. This is followed by a cyclization event where the terminal nitrogen of the azide attacks the internal carbon of the alkyne, forming a six-membered copper-containing intermediate.
-
Rearrangement and Protonolysis: This intermediate rearranges to a more stable triazolyl-copper derivative. Subsequent protonolysis, often by abstracting a proton from the solvent or other acidic species in the reaction mixture, releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst for the next cycle.
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the alkylation of diethyl malonate. This reaction leverages the acidity of the methylene protons of the malonic ester.
Reaction Scheme:
Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium metal (1.0 equivalent) in absolute ethanol (a sufficient volume to dissolve the sodium) with cooling.
-
Formation of the Malonate Enolate: Once all the sodium has reacted to form sodium ethoxide, cool the solution to approximately 50°C. Slowly add diethyl malonate (1.0 equivalent) dropwise to the stirred solution. A white precipitate of the sodium salt of diethyl malonate may form.[8]
-
Alkylation: To the resulting mixture, add propargyl bromide (1.05 equivalents) dropwise, maintaining a gentle reflux. The reaction is exothermic.
-
Workup: After the addition is complete, continue to reflux the mixture for an additional 2-3 hours to ensure complete reaction. Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl). The majority of the ethanol is removed by rotary evaporation. The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The aqueous layer is extracted twice more with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a colorless liquid.
Detailed Protocol: CuAAC with this compound
This protocol provides a robust method for the CuAAC reaction between this compound and a generic organic azide (e.g., benzyl azide).
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Typical Amount (mmol) | Stoichiometry |
| This compound | 198.22 | 1.0 | 1.0 eq |
| Organic Azide (e.g., Benzyl Azide) | 133.15 | 1.0 | 1.0 eq |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.69 | 0.05 | 0.05 eq (5 mol%) |
| Sodium Ascorbate | 198.11 | 0.1 | 0.1 eq (10 mol%) |
| Solvent (e.g., t-BuOH/H₂O 1:1) | - | 10 mL | - |
Note on Reagents:
-
Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating neat azide compounds and always use appropriate personal protective equipment (PPE).
-
Sodium Ascorbate: Prepare a fresh solution of sodium ascorbate immediately before use, as it can oxidize in solution.[9] A functional solution should be colorless to slightly yellow; a brown solution indicates oxidation and should be discarded.[9]
Experimental Procedure
Caption: A generalized workflow for the CuAAC reaction.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the organic azide (1.0 mmol) in 10 mL of a 1:1 mixture of tert-butanol and water. Stir the solution at room temperature.
-
Catalyst Addition: In a separate vial, dissolve copper(II) sulfate pentahydrate (0.05 mmol) in a minimal amount of water. Add this solution to the reaction mixture.
-
Initiation: In another vial, dissolve sodium ascorbate (0.1 mmol) in a minimal amount of water. Add this freshly prepared solution to the reaction mixture. The reaction is often accompanied by a color change.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification of the Triazole Product: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted triazole. It is important to note that triazole products can chelate copper, and thorough purification is necessary to remove residual copper, which can be verified by techniques like ICP-MS.[5][10]
Characterization of the Product
The structure of the resulting triazole can be confirmed by standard spectroscopic methods:
-
¹H and ¹³C NMR Spectroscopy: The formation of the triazole ring is evidenced by the appearance of a characteristic singlet for the triazole proton in the ¹H NMR spectrum (typically between δ 7.5-8.5 ppm) and the corresponding carbon signals in the ¹³C NMR spectrum. 2D NMR techniques can be essential for unambiguous signal assignment.[7]
-
FT-IR Spectroscopy: The disappearance of the characteristic alkyne C-H stretch (around 3300 cm⁻¹) and the azide stretch (around 2100 cm⁻¹) and the appearance of new bands corresponding to the triazole ring provide evidence of the reaction's completion.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product.
Safety and Handling
-
This compound: This compound is classified as a warning-level hazard, causing skin and serious eye irritation. It is also harmful if swallowed and may cause respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Organic Azides: Many organic azides are thermally unstable and can be explosive, especially in concentrated form. Handle with care, avoid heat and shock, and use a blast shield for reactions involving larger quantities.
-
Copper Salts: Copper salts are harmful if swallowed and are irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Handle all organic solvents in a well-ventilated fume hood, away from ignition sources.
Conclusion
This compound is a highly effective and versatile substrate for the copper-catalyzed azide-alkyne cycloaddition. The protocols and guidelines presented herein provide a comprehensive framework for its successful application in synthesizing complex molecules. The reliability and efficiency of the CuAAC reaction, coupled with the synthetic flexibility of the malonate moiety, make this building block an invaluable tool for researchers in drug development and chemical synthesis.
References
- Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol deriv
- Synthesis of diethyl diethylmalonate. (2020-06-05). Sciencemadness.org. [Link]
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. [Link]
- NMR Spectra of New Compounds.
- Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (2025). American Chemical Society. [Link]
- Diethyl 2-Propynylmalonate | C10H14O4 | CID 28835. PubChem. [Link]
- Malonic acid, methyl-, diethyl ester. Organic Syntheses. [Link]
- Recent applications of click chemistry in drug discovery. PubMed. [Link]
- Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjug
- The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. [Link]
- Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
- Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. MDPI. [Link]
- Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling. NIH. [Link]
- Na-Ascorbate - click chemistry grade. Jena Bioscience. [Link]
- CuAAC reaction kinetics showing signal for the product of reaction of...
- CuAAC click triazole synthesis - laboratory experiment. (2022-01-10). YouTube. [Link]
- Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. NIH. [Link]
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug
- Copper contents in the triazole products after column chromatographic purification on silica gel.
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 8. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. m.youtube.com [m.youtube.com]
- 10. scispace.com [scispace.com]
The Versatility of Diethyl 2-(prop-2-yn-1-yl)malonate in Click Chemistry: A Guide for Researchers
The advent of click chemistry has revolutionized the synthesis of complex molecular architectures across various scientific disciplines. Among the repertoire of functional building blocks, Diethyl 2-(prop-2-yn-1-yl)malonate has emerged as a particularly valuable reagent. Its unique structure, featuring a terminal alkyne for click reactions and a readily functionalizable malonate group, offers a powerful toolkit for researchers in bioconjugation, polymer synthesis, and drug discovery. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use.
The Strategic Advantage of a Dual-Functionality Building Block
This compound's utility stems from its two distinct reactive sites. The terminal alkyne group is a prime substrate for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction allows for the rapid and specific formation of a stable 1,2,3-triazole linkage to azide-containing molecules. Concurrently, the active methylene group of the malonate ester provides a handle for a wide range of classical organic transformations, such as alkylation, acylation, and condensation reactions. This dual functionality allows for a modular and convergent approach to the synthesis of complex molecules and materials.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C10H14O4 | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| CAS Number | 17920-23-9 | |
| Physical Form | Liquid | |
| Storage | Sealed in dry, room temperature | [2] |
Application I: Bioconjugation - Precision Engineering of Biomolecules
The ability to selectively modify proteins, nucleic acids, and other biomolecules is crucial for understanding and manipulating biological processes. The CuAAC reaction, being bioorthogonal, proceeds with high efficiency in aqueous environments and in the presence of a wide array of functional groups found in biological systems.[3][4][5] this compound serves as a versatile linker to introduce a payload or a reporter molecule to a biomolecule of interest.
Conceptual Workflow for Bioconjugation
Caption: General workflow for bioconjugation using this compound.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol is a general guideline for the conjugation of an azide-modified protein with an alkyne-functionalized molecule prepared from this compound. Optimization may be required for specific proteins and labels.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Alkyne-functionalized payload (synthesized from this compound)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Aminoguanidine hydrochloride stock solution (optional, to prevent side reactions with ascorbate byproducts)[5]
-
Degassed buffer
Procedure:
-
Preparation of Reagents:
-
Prepare fresh sodium ascorbate solution immediately before use.
-
If using, prepare the aminoguanidine hydrochloride solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein with the alkyne-functionalized payload in the desired molar ratio. The final concentration of the limiting reagent is typically in the micromolar range.
-
Add the THPTA ligand to the reaction mixture. A 5-fold excess of ligand to copper is generally recommended to protect the biomolecule.[3][4]
-
Add the CuSO₄ solution. The final copper concentration is typically between 50 µM and 250 µM.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
-
-
Reaction Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.
-
-
Purification:
-
Remove unreacted small molecules and the copper catalyst by a suitable method such as size-exclusion chromatography, dialysis, or affinity chromatography.
-
Causality Behind Experimental Choices:
-
Copper(I) Catalyst: The Cu(I) ion is the active catalyst for the cycloaddition. It is typically generated in situ from a Cu(II) salt (like CuSO₄) by a reducing agent.[3][4]
-
Sodium Ascorbate: This is a biocompatible reducing agent that maintains copper in the active Cu(I) oxidation state.[3][4]
-
THPTA Ligand: This water-soluble ligand accelerates the reaction and protects the biomolecule from damage by sequestering the copper ions and minimizing the generation of reactive oxygen species.[3][4]
-
Aminoguanidine: This additive can prevent side reactions between dehydroascorbate (an oxidation product of ascorbate) and protein side chains.[5]
Application II: Polymer Synthesis - Crafting Functional Materials
This compound is a valuable monomer for the synthesis of functional polymers via step-growth polymerization.[6] By reacting with diazide monomers through CuAAC, polymers with regularly spaced triazole units in their backbone can be created. The resulting poly(triazole)s exhibit interesting properties such as thermal stability and the ability to coordinate with metal ions. The malonate functionality can be further modified post-polymerization to introduce additional properties.
Conceptual Workflow for Step-Growth Polymerization
Caption: Step-growth polymerization of this compound with a diazide monomer.
Protocol: Synthesis of a Linear Poly(triazole)
This protocol describes the synthesis of a linear polymer through the CuAAC reaction of this compound and a generic diazide monomer.
Materials:
-
This compound
-
Diazide monomer (e.g., 1,4-diazidobutane)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., DMF or DMSO)
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve equimolar amounts of this compound and the diazide monomer in the anhydrous solvent.
-
Add DIPEA (2-3 equivalents) to the solution.
-
Add a catalytic amount of CuI (1-5 mol%).
-
-
Polymerization:
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80°C) for 24-48 hours. Monitor the progress of the polymerization by techniques such as GPC or NMR.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or diethyl ether).
-
Collect the polymer by filtration and wash it with the non-solvent to remove unreacted monomers and catalyst residues.
-
Dry the polymer under vacuum.
-
Characterization of the Resulting Polymer:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the formation of the triazole ring and the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the disappearance of the alkyne and azide stretches and the appearance of the triazole ring vibrations.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and properties of the polymer.
Application III: Drug Discovery - A Scaffold for Novel Therapeutics
The 1,2,3-triazole ring is a known pharmacophore and is present in several approved drugs. The CuAAC reaction provides a straightforward method to synthesize libraries of triazole-containing compounds for drug screening.[7] this compound can be used as a starting material to create diverse molecular scaffolds. The malonate moiety can be hydrolyzed and decarboxylated to introduce a carboxylic acid, or it can be further functionalized to attach other pharmacologically active groups.
Conceptual Strategy for Drug Discovery
Caption: Synthetic strategies for generating drug candidates using this compound.
Protocol: Synthesis of a 1,4-Disubstituted-1,2,3-Triazole Derivative
This protocol outlines a general procedure for the synthesis of a triazole-containing compound that can serve as a scaffold for further elaboration in a drug discovery program.
Materials:
-
This compound
-
An organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound and the organic azide (1.0-1.2 equivalents) in a 1:1 mixture of t-butanol and water.
-
Add a solution of CuSO₄·5H₂O (1-5 mol%) in a small amount of water.
-
Add a solution of sodium ascorbate (5-10 mol%) in a small amount of water.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired triazole derivative.
-
Further Functionalization:
The resulting diethyl (1-benzyl-1H-1,2,3-triazol-4-yl)methyl)malonate can be further modified. For instance, hydrolysis of the ester groups followed by decarboxylation can yield the corresponding carboxylic acid, a common functional group in many drug molecules.
Conclusion
This compound is a powerful and versatile building block for the application of click chemistry in diverse scientific fields. Its dual functionality allows for the straightforward synthesis of well-defined bioconjugates, functional polymers, and novel heterocyclic compounds with potential therapeutic applications. The protocols provided herein serve as a starting point for researchers to explore the vast potential of this valuable reagent in their own investigations. As with any chemical synthesis, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary to achieve the desired outcomes.
References
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link][4]
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]
- Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[4][8][9]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]
- Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link][5]
- Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666-676. [Link]
- Iha, R. K., Wooley, K. L., Nyström, A. M., Burke, D. J., Kade, M. J., & Hawker, C. J. (2009). Applications of Orthogonal “Click” Chemistries in the Synthesis of Functional Soft Materials. Chemical Reviews, 109(11), 5620-5686. [Link]
- Xi, W., Scott, T. F., Kloxin, C. J., & Bowman, C. N. (2014). Click Chemistry in Materials Science.
- Lutz, J.-F., & Zarafshani, Z. (2008). Efficient Construction of Well-Defined Nanostructures by the Use of Controlled Radical Polymerization and the Huisgen [3+ 2] Cycloaddition. In Macromolecular Engineering (pp. 2835-2860). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
- Hein, C. D., Liu, X.-M., & Wang, D. (2008). Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research, 25(10), 2216-2230. [Link]
- PubChem. (n.d.). Diethyl 2-Propynylmalonate.
Sources
- 1. Diethyl 2-Propynylmalonate | C10H14O4 | CID 28835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Diethyl 2-(prop-2-yn-1-yl)malonate as a Cornerstone for Heterocyclic Synthesis
Abstract
This comprehensive guide delves into the synthetic versatility of Diethyl 2-(prop-2-yn-1-yl)malonate, a uniquely functionalized building block, for the construction of a diverse array of heterocyclic compounds. This document is intended for researchers, scientists, and professionals in drug development, providing not just protocols, but a deeper understanding of the mechanistic underpinnings and strategic considerations in heterocyclic synthesis. We will explore the transformation of this propargylated malonate ester into valuable heterocyclic scaffolds such as pyrazoles, pyridines, and furans, which are prevalent in medicinal chemistry and materials science.[1][2] The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the rationale behind each experimental step.
Introduction: The Strategic Advantage of this compound
This compound is more than a mere starting material; it is a strategic linchpin in the synthesis of complex molecules. Its structure, featuring a reactive terminal alkyne, an active methylene group, and two ester functionalities, offers multiple points for chemical manipulation.[1] The propargyl group provides a gateway to a multitude of cyclization strategies, including transition-metal-catalyzed reactions and intramolecular additions.[3][4] The malonate moiety, with its acidic α-protons, facilitates further functionalization through alkylation and serves as a precursor for various condensation reactions.[5] This confluence of reactive sites within a single molecule allows for elegant and efficient construction of heterocyclic rings, often in a single synthetic operation.
Synthesis of Pyrazole Derivatives: A Cyclocondensation Approach
Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their wide range of biological activities.[6][7] The synthesis of substituted pyrazoles from this compound can be efficiently achieved through a cyclocondensation reaction with hydrazine derivatives.
Mechanistic Rationale
The core of this transformation lies in the reaction of the dicarbonyl functionality (or its enol equivalent) of the malonate with the dinucleophilic hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.[6][7] The presence of the propargyl group on the malonate backbone allows for the synthesis of pyrazoles with a synthetically versatile alkyne handle, which can be further elaborated.
Visualizing the Pyrazole Synthesis
Sources
- 1. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. [askfilo.com]
- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategic Introduction of the Propargyl Group Using Diethyl 2-(prop-2-yn-1-yl)malonate
Abstract: The propargyl group, containing a terminal alkyne, is a cornerstone functional group in modern medicinal chemistry and drug development. Its utility as a handle for bioorthogonal "click" chemistry, a precursor for complex heterocyclic synthesis, and a structural component in pharmacologically active molecules is well-established. This document provides a comprehensive guide to the synthesis and application of Diethyl 2-(prop-2-yn-1-yl)malonate, a versatile C3-building block for the introduction of the propargyl moiety. We detail the foundational principles of the malonic ester synthesis, provide a robust, step-by-step protocol for the preparation of the title compound, and explore its subsequent transformations into high-value downstream products. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Part 1: Foundational Chemistry: The Malonic Ester Synthesis
The strategic introduction of an alkyl group, such as a propargyl moiety, onto a malonic ester framework is a classic and powerful method for carbon-carbon bond formation. The underlying principle resides in the unique acidity of the α-protons of diethyl malonate (pKa ≈ 13 in DMSO).[1][2]
Mechanism & Rationale:
-
Deprotonation: The methylene protons (-CH₂-) are positioned between two electron-withdrawing carbonyl groups, which significantly increases their acidity. A suitable base, such as sodium ethoxide (NaOEt), can readily abstract a proton to form a resonance-stabilized enolate. This enolate is an excellent carbon-based nucleophile.[3] The choice of base and solvent is critical; sodium ethoxide in its conjugate alcohol, ethanol, is a traditional and effective system that prevents unwanted transesterification reactions.
-
Nucleophilic Attack (SN2 Alkylation): The generated enolate attacks an electrophilic alkyl halide, such as propargyl bromide, in a bimolecular nucleophilic substitution (SN2) reaction.[2] This step is subject to the typical constraints of SN2 reactions, favoring primary and methyl halides and being sensitive to steric hindrance.[2]
Diagram: General Mechanism of Malonic Ester Synthesis
Caption: Mechanism of propargylation via malonic ester synthesis.
Part 2: Synthesis Protocol: Preparation of this compound
This protocol details the reliable synthesis of this compound from commercially available starting materials.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Molar Equiv. | Notes |
| Diethyl malonate | 105-53-3 | 160.17 | 1.0 | Reagent grade, ≥99% |
| Propargyl bromide (80% in toluene) | 106-96-7 | 118.96 (neat) | 1.05 | Lachrymator, handle in fume hood |
| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | 1.1 | Anhydrous, handle under inert gas |
| Ethanol (EtOH) | 64-17-5 | 46.07 | - | Anhydrous (<0.005% H₂O) |
| Diethyl ether (Et₂O) | 60-29-7 | 74.12 | - | Anhydrous |
| Saturated aq. NH₄Cl | N/A | - | - | For quenching |
| Brine (Saturated aq. NaCl) | N/A | - | - | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | N/A | - | - | For drying |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[4]
-
Fume Hood: All operations should be performed in a well-ventilated chemical fume hood.[5]
-
Reagent Handling:
-
Fire Safety: Diethyl malonate and diethyl ether are combustible liquids. Keep away from ignition sources.[7][8]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the title compound.
Step-by-Step Protocol
-
Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.
-
Base Solution: To the flask, add anhydrous ethanol (200 mL) followed by the portion-wise addition of sodium ethoxide (1.1 eq). Stir until all the base has dissolved. Cool the resulting solution to 0°C using an ice-water bath.
-
Enolate Formation: Add diethyl malonate (1.0 eq) to the dropping funnel and add it dropwise to the stirred ethoxide solution over 20-30 minutes, maintaining the internal temperature below 5°C. After the addition is complete, stir the resulting milky white suspension at 0°C for an additional 30 minutes.
-
Alkylation: Add propargyl bromide solution (1.05 eq) to the dropping funnel and add it dropwise to the reaction mixture at 0°C over 30-40 minutes. A precipitate of sodium bromide will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously overnight (12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of diethyl malonate.
-
Work-up: Cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution until the mixture is neutral.
-
Solvent Removal & Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add deionized water (100 mL) and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing & Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to afford this compound as a colorless liquid.
Part 3: Applications in Downstream Synthesis
The synthesized this compound is not an end-product but a highly valuable intermediate for further molecular construction.[9]
Application A: Synthesis of Substituted Carboxylic Acids
The malonic ester synthesis culminates in the ability to produce substituted carboxylic acids. The propargylated malonate can be hydrolyzed and subsequently decarboxylated to yield 4-pentynoic acid.
-
Principle: Acid-catalyzed hydrolysis converts the two ester groups into carboxylic acids, forming a substituted malonic acid. This β-dicarboxylic acid is thermally unstable and readily loses CO₂ upon heating to yield the final carboxylic acid product.[2]
Protocol: Hydrolysis and Decarboxylation
-
Combine the purified this compound (1.0 eq) with 6M aqueous HCl (5-10 eq) in a round-bottom flask.
-
Heat the mixture to reflux (approx. 100-110°C) for 4-6 hours until the hydrolysis is complete (as monitored by TLC).
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield 4-pentynoic acid.
Caption: Conversion to 4-pentynoic acid via hydrolysis and decarboxylation.
Application B: A Versatile Handle for Click Chemistry
The terminal alkyne of the propargyl group is an ideal functional handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry." This reaction allows for the efficient and specific covalent linking of the propargylated molecule to another molecule bearing an azide group, forming a stable 1,2,3-triazole linkage. This is immensely powerful in drug development for creating antibody-drug conjugates (ADCs), PROTACs, and activity-based probes.
Caption: CuAAC "click" reaction with the propargylated malonate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive base (hydrolyzed NaOEt); Wet solvent/glassware; Poor quality alkyl halide. | Use freshly opened or prepared anhydrous NaOEt. Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly distilled propargyl bromide. |
| Formation of Dialkylated Product | Use of excess propargyl bromide; Premature warming of the reaction. | Use only a slight excess (1.05 eq) of the alkyl halide. Maintain low temperature (0°C) during the addition of both the malonate and the halide to control reactivity. |
| Low Yield after Work-up | Incomplete extraction; Emulsion formation. | Perform additional extractions (4-5 times). To break emulsions, add a small amount of brine to the separatory funnel. |
| Incomplete Hydrolysis | Insufficient heating time or acid concentration. | Increase reflux time. Ensure the concentration of the acid is appropriate (e.g., 6M HCl). |
References
- Multichem.
- Carl ROTH.
- International Labour Organization.
- Wikipedia.
- National Center for Biotechnology Information.
- Piórko, A., Abd-El-Aziz, A. S., & Sutherland, R. G. (1990). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1, (2), 469-474.
- Scribd.
- Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]
- Kim, H., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11, 1205364.
- Chemistry LibreTexts. 22.
- Stanovnik, B., & Svete, J. (2000). Malonates in Cyclocondensation Reactions. Mini-Reviews in Organic Chemistry, 1(2), 145-156.
- University of Calgary. Ch21: Malonic esters. [Link]
- Google Patents.
Sources
- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 4. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]
- 5. multichemindia.com [multichemindia.com]
- 6. carlroth.com [carlroth.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. vigon.com [vigon.com]
- 9. Diethyl 2-Propynylmalonate | C10H14O4 | CID 28835 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification of Diethyl 2-(prop-2-yn-1-yl)malonate by column chromatography
Application Note & Protocol
Purification of Diethyl 2-(prop-2-yn-1-yl)malonate by Column Chromatography
Abstract: This application note provides a comprehensive, field-proven protocol for the purification of this compound using silica gel column chromatography. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind the experimental choices. This protocol ensures the removal of common impurities such as unreacted diethyl malonate and the dialkylated byproduct, diethyl 2,2-di(prop-2-yn-1-yl)malonate, to yield a high-purity product suitable for subsequent synthetic applications.
Introduction and Scientific Context
This compound is a valuable synthetic intermediate, featuring a terminal alkyne and a malonic ester moiety.[1] These functional groups make it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures through reactions like click chemistry, cyclizations, and further alkylations. The purity of this reagent is paramount, as common impurities from its synthesis can lead to significant side reactions and complicate the interpretation of experimental results.
The typical synthesis of this compound involves the alkylation of diethyl malonate with a propargyl halide. This reaction can often lead to a mixture of the desired mono-alkylated product, unreacted diethyl malonate, and the over-alkylated product, diethyl 2,2-di(prop-2-yn-1-yl)malonate.[2] Given that these compounds possess similar structural features, their separation by simple extraction or distillation can be challenging. Column chromatography, a technique that separates compounds based on their differential adsorption to a stationary phase, is the method of choice for isolating the target compound with high purity.[3][4] This guide details a robust column chromatography protocol for this specific separation.
Pre-Purification Analysis: The Importance of Thin-Layer Chromatography (TLC)
Before proceeding with large-scale column chromatography, it is crucial to first optimize the separation conditions using Thin-Layer Chromatography (TLC).[3] TLC provides a rapid and inexpensive method to determine the appropriate solvent system (eluent) that will effectively separate the desired product from its impurities.
Protocol for TLC Analysis:
-
Prepare the TLC Plate: Use a silica gel 60 F254 TLC plate. Gently draw a pencil line approximately 1 cm from the bottom of the plate. This will be your baseline.
-
Spot the Samples: On the baseline, apply small spots of:
-
The crude reaction mixture.
-
(If available) A pure standard of diethyl malonate.
-
(If available) A pure standard of this compound.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-saturated atmosphere of the chosen eluent system. A good starting point for the eluent is a mixture of hexane and ethyl acetate.
-
Visualize the Plate: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm) and by staining with a potassium permanganate solution.
-
Analyze the Results: The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4. This provides the optimal balance between separation and elution time in the subsequent column chromatography.[5]
Table 1: Example TLC Solvent Systems and Expected Rf Values
| Solvent System (Hexane:Ethyl Acetate) | Diethyl Malonate (Starting Material) Rf | This compound (Product) Rf | Diethyl 2,2-di(prop-2-yn-1-yl)malonate (Byproduct) Rf |
| 95:5 | ~0.5 | ~0.4 | ~0.3 |
| 90:10 | ~0.6 | ~0.5 | ~0.4 |
| 80:20 | ~0.7 | ~0.6 | ~0.5 |
Note: These Rf values are estimates and may vary depending on the specific conditions.
Detailed Protocol for Column Chromatography
This protocol is designed for the purification of approximately 5 grams of crude this compound. The scale can be adjusted as needed by proportionally changing the column size, amount of silica gel, and solvent volumes.
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)[4]
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Glass chromatography column (4-5 cm diameter, 40-50 cm length)
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Rotary evaporator
Column Packing (Wet Slurry Method)
The wet slurry method is generally preferred as it minimizes channeling and ensures a more uniform packing of the stationary phase.[3]
-
Prepare the Column: Ensure the column is clean, dry, and vertically clamped to a stand. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.[5] Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
Prepare the Slurry: In a beaker, measure approximately 150-200 g of silica gel (a 30-40:1 ratio of silica to crude product by weight is recommended for good separation). Add the eluent determined from the TLC analysis (e.g., 95:5 hexane:ethyl acetate) to the silica gel to form a free-flowing slurry.
-
Pack the Column: Fill the column about one-third full with the eluent. Carefully and slowly pour the silica gel slurry into the column. Use a funnel to aid in this process. Gently tap the side of the column to dislodge any air bubbles and to promote even packing.
-
Settle the Packing: Once all the slurry has been added, open the stopcock at the bottom of the column to allow the solvent to drain. Collect the solvent for reuse. As the silica gel settles, continuously add more eluent to the top of the column to prevent it from running dry. The top of the silica bed should be flat and level.
-
Add a Protective Layer: Once the silica gel has settled, carefully add a thin layer (approx. 1 cm) of sand on top of the silica bed. This will prevent the stationary phase from being disturbed when adding the sample and eluent. Drain the excess eluent until the solvent level is just at the top of the sand layer.
Sample Loading and Elution
-
Prepare the Sample: Dissolve the crude this compound (approx. 5 g) in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate).
-
Load the Sample: Carefully add the dissolved sample to the top of the column using a pipette. Try to add it in a thin, even band.
-
Adsorb the Sample: Open the stopcock and allow the sample to enter the silica gel bed. Once the sample has been fully adsorbed into the sand layer, carefully add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the stationary phase.
-
Begin Elution: Carefully fill the top of the column with the eluent. Open the stopcock and begin collecting the eluting solvent in fractions. The flow rate should be adjusted to allow for proper equilibration and separation. A flow rate of a few milliliters per minute is generally appropriate for a column of this size.
-
Gradient Elution (Optional but Recommended): While an isocratic elution (using a single solvent mixture) may work, a gradient elution can improve the separation and speed up the process.
-
Start with a non-polar eluent (e.g., 95:5 hexane:ethyl acetate) to elute the least polar impurities.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the desired product.
-
A final flush with a more polar solvent mixture may be necessary to elute any highly polar impurities.
-
Fraction Collection and Analysis
-
Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions will depend on the size of the column; for this scale, 20-25 mL fractions are a good starting point.
-
Monitor Fractions by TLC: Analyze the collected fractions by TLC to determine which ones contain the pure product. Spot a small amount from each fraction (or every few fractions) on a TLC plate, alongside a spot of the crude mixture.
-
Combine Pure Fractions: Once the fractions containing the pure this compound have been identified, combine them in a round-bottom flask.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Final Analysis: Confirm the purity of the final product using analytical techniques such as NMR spectroscopy and/or GC-MS.
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
Safety and Handling
-
This compound: This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Solvents: Hexane and ethyl acetate are flammable liquids. Keep away from ignition sources.[7][8] Avoid inhalation of vapors.
-
Silica Gel: Inhalation of fine silica dust can cause respiratory irritation. Handle in a well-ventilated area or with appropriate respiratory protection.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Incorrect eluent polarity.- Column was not packed properly (channeling).- Column was overloaded with sample. | - Re-optimize the eluent system using TLC.- Repack the column carefully using the wet slurry method.- Use a larger column or less sample. |
| Product Elutes Too Quickly | - Eluent is too polar. | - Decrease the polarity of the eluent (increase the proportion of hexane). |
| Product Does Not Elute | - Eluent is not polar enough. | - Increase the polarity of the eluent (increase the proportion of ethyl acetate). |
| Cracks in the Silica Bed | - The column ran dry. | - Always keep the silica bed covered with eluent. If a crack forms, the column may need to be repacked. |
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound by silica gel column chromatography. By following these detailed steps, researchers can obtain a high-purity product, which is essential for the success of subsequent synthetic transformations. The key to a successful purification lies in the careful preliminary analysis by TLC and the meticulous packing and running of the chromatography column.
References
- ChemBK. (n.d.). Diethyl 2,2-di(prop-2-yn-1-yl)malonate.
- PubChem. (n.d.). Diethyl 2-allyl-2-(prop-2-ynyl)malonate.
- PubChem. (n.d.). Diethyl 2-Propynylmalonate.
- West Liberty University. (n.d.). Material Safety Data Sheet Diethyl malonate.
- PubChem. (n.d.). Diethyl propylmalonate.
- Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate.
- Wikipedia. (n.d.). Column chromatography.
- University of California, Los Angeles. (n.d.). Column chromatography.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- ResearchGate. (2011). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate.
- Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester.
- Organic Syntheses. (n.d.). Malonic acid, butyl-, ethyl ester.
- Feringa, B. L. (n.d.). Supporting Information.
- Khan Academy. (n.d.). Column chromatography.
- European Journal of Organic Chemistry. (n.d.). ESI1 exp procedures.
- J-Stage. (2009). Practical Large Scale Synthesis of Half-Esters of Malonic Acid.
- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
- Chemistry LibreTexts. (2023). B. Column Chromatography.
- Molecules. (n.d.). Malonates in Cyclocondensation Reactions.
- NIST. (n.d.). Diethyl malonate.
- Organic Syntheses. (n.d.). Diethyl (1-Diazo-2-oxopropyl)phosphonate.
- Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate.
- Wikipedia. (n.d.). Diethyl diethylmalonate.
Sources
- 1. Diethyl 2-Propynylmalonate | C10H14O4 | CID 28835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. achmem.com [achmem.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. carlroth.com [carlroth.com]
Application Note: Spectroscopic Characterization of Diethyl 2-(prop-2-yn-1-yl)malonate by ¹H and ¹³C NMR
For: Researchers, scientists, and drug development professionals engaged in organic synthesis and molecular characterization.
Introduction
Diethyl 2-(prop-2-yn-1-yl)malonate is a valuable synthetic intermediate, featuring a reactive propargyl group and a malonic ester moiety. This unique combination of functional groups makes it a versatile building block in the synthesis of a wide array of more complex molecules, including heterocyclic compounds and novel pharmaceutical agents. Accurate structural elucidation and purity assessment are paramount in any synthetic workflow. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, stands as the most powerful and routine analytical technique for the unambiguous characterization of such organic molecules in solution. This application note provides a detailed guide to the ¹H and ¹³C NMR spectroscopic characterization of this compound, including predicted spectral data, standardized experimental protocols, and an explanation of the underlying principles.
Principle of NMR Spectroscopy in Structural Elucidation
NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to absorb and re-emit electromagnetic radiation in the presence of a strong magnetic field. The precise frequency of this absorption, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. This sensitivity allows for the differentiation of chemically non-equivalent nuclei within a molecule, providing detailed information about its structure.
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and the connectivity of neighboring protons (spin-spin coupling).
-
¹³C NMR (Carbon NMR): Provides information on the number of different types of carbon atoms and their electronic environment. Due to the low natural abundance of the ¹³C isotope, coupling between adjacent carbons is not typically observed.
The chemical shifts are influenced by factors such as electronegativity of adjacent atoms and the presence of unsaturated groups (e.g., C=C, C=O, aromatic rings).[1][2]
Predicted NMR Spectral Data
While experimental spectra for this compound are not widely published in public databases, accurate predictions can be made based on the analysis of structurally similar compounds and established chemical shift ranges.[3] The structure and labeling scheme for this compound are shown below:
Caption: Molecular structure of this compound with atom numbering.
¹H NMR (Proton NMR) Data (Predicted)
The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following key signals:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| -CH(CO)₂ (H-4) | ~3.5 | Triplet (t) | ~7.5 | 1H | The methine proton is alpha to two electron-withdrawing carbonyl groups, causing a downfield shift. It is coupled to the adjacent methylene protons of the propargyl group. |
| -CH₂-C≡ (H-1) | ~2.8 | Doublet of triplets (dt) or multiplet (m) | ~2.5, ~7.5 | 2H | The methylene protons of the propargyl group are adjacent to the methine and the terminal alkyne proton, leading to complex coupling. |
| ≡C-H (H-3) | ~2.0 | Triplet (t) | ~2.5 | 1H | The terminal alkyne proton shows a characteristic upfield shift compared to vinylic protons and is coupled to the propargylic methylene protons. |
| -O-CH₂-CH₃ (H-7, H-9) | ~4.2 | Quartet (q) | ~7.1 | 4H | The methylene protons of the ethyl ester groups are deshielded by the adjacent oxygen atom and are coupled to the methyl protons. |
| -O-CH₂-CH₃ (H-8, H-10) | ~1.3 | Triplet (t) | ~7.1 | 6H | The methyl protons of the ethyl ester groups are in a typical aliphatic region and are coupled to the methylene protons. |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.
¹³C NMR (Carbon NMR) Data (Predicted)
The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C-5, C-6) | ~168 | The carbonyl carbons of the ester groups are highly deshielded and appear in the characteristic ester carbonyl region. |
| ≡C-H (C-3) | ~80 | The terminal sp-hybridized carbon of the alkyne. |
| -C≡ (C-2) | ~70 | The internal sp-hybridized carbon of the alkyne. |
| -O-CH₂- (C-7, C-9) | ~62 | The methylene carbons attached to the ester oxygen atoms are deshielded by the electronegative oxygen. |
| -CH(CO)₂ (C-4) | ~52 | The methine carbon is deshielded due to its position between two carbonyl groups. |
| -CH₂-C≡ (C-1) | ~22 | The propargylic methylene carbon is in the aliphatic region. |
| -CH₃ (C-8, C-10) | ~14 | The terminal methyl carbons of the ethyl groups are in the typical upfield aliphatic region. |
Experimental Protocols
Sample Preparation
A well-defined protocol is crucial for obtaining high-quality, reproducible NMR data.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial. The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum, and TMS serves as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Dissolution: Securely cap the vial and gently vortex or swirl to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube using a pipette.
-
Final Checks: Ensure the liquid height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm). Cap the NMR tube securely.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 240 ppm
-
Temperature: 298 K
Data Processing and Interpretation
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.
-
Peak Picking and Integration (¹H NMR): Identify all significant peaks and integrate their areas to determine the relative ratios of the different types of protons.
-
Peak Picking (¹³C NMR): Identify the chemical shift of each carbon signal.
-
Structural Assignment: Correlate the observed signals with the molecular structure of this compound based on chemical shifts, multiplicities, and integration values.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the NMR characterization process.
Caption: Workflow for NMR characterization of this compound.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification and purity assessment of this compound. By following the detailed protocols outlined in this application note, researchers can confidently obtain high-quality NMR data. The predicted chemical shifts and coupling patterns provide a reliable reference for the interpretation of experimental spectra, ensuring the correct structural assignment of this important synthetic intermediate.
References
- NMR Spectra of New Compounds.Source: Wiley Online Library. [Link]
- 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573).
- Dimethyl malonate - Optional[13C NMR] - Chemical Shifts.Source: SpectraBase. [Link]
- Diethyl 2-(2-methylallyl)
- Diethyl diethylmalon
- Diethyl, dipropargyl malon
- 1 H NMR spectrum of propargyl-thiophene.
- Diethyl 2-chloro-2-propargylmalonate - Optional[MS (GC)] - Spectrum.Source: SpectraBase. [Link]
- Diethyl 2-Propynylmalon
- Mass Spectra of 2-Substituted Diethyl Malonate Deriv
- NMR Chemical Shift Values Table.Source: Chemistry Steps. [Link]
- 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.Source: Chemistry LibreTexts. [Link]
- Diethyl Malon
- Mass Spectra of 2-Substituted Diethyl Malonate Derivatives.
- Malonic acid, methyl-, diethyl ester.Source: Organic Syntheses Procedure. [Link]
- Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l.
- Synthesis and Crystal Structure Analysis of Substituted Diethyl Malon
- Diethyl methylmalon
Sources
Application Notes & Protocols: A Guide to the Synthesis of Substituted Malonic Esters via Propargylation
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of diethyl 2-(prop-2-yn-1-yl)malonate, a valuable substituted malonic ester, through the alkylation of diethyl malonate with propargyl bromide. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It delves into the core reaction mechanism, offers a detailed experimental procedure with causality-driven explanations, outlines methods for product characterization, and includes a troubleshooting guide to address common experimental challenges. The aim is to equip researchers with the expertise to reliably perform this synthesis and adapt it for various applications.
Introduction: The Synthetic Utility of Propargylated Malonic Esters
The malonic ester synthesis is a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted carboxylic acids and their derivatives.[1][2] The core principle involves the alkylation of an enolate derived from a malonic ester, such as diethyl malonate.[3] This application note focuses on the use of propargyl bromide as the alkylating agent.
The introduction of a propargyl group (a three-carbon unit containing a terminal alkyne) onto the malonic ester backbone yields a highly versatile synthetic intermediate. The terminal alkyne functionality serves as a reactive handle for numerous subsequent transformations, including click chemistry, Sonogashira coupling, and various cyclization reactions, making propargylated malonic esters valuable building blocks in the synthesis of complex molecules, heterocycles, and pharmaceutical agents.
Core Reaction Mechanism
The synthesis proceeds through a classic two-step sequence: enolate formation followed by nucleophilic substitution.[1]
Step 1: Enolate Formation (Deprotonation) The process begins with the deprotonation of diethyl malonate at the α-carbon (the carbon situated between the two carbonyl groups). The protons on this methylene group are significantly acidic (pKa ≈ 13) because the resulting negative charge on the carbanion is effectively delocalized by resonance across both adjacent carbonyl groups.[2] A moderately strong base like sodium ethoxide (NaOEt) in an ethanol solvent is ideal for this step.
Causality: The choice of sodium ethoxide as the base is critical. Using the ethoxide corresponding to the ethyl ester of the malonate prevents transesterification, a potential side reaction where the base could swap with the ester's alkoxy group, leading to a mixture of products.[1] Using a stronger base like sodium hydroxide could lead to premature saponification (hydrolysis) of the ester groups.
Step 2: Alkylation (SN2 Nucleophilic Substitution) The generated enolate is a potent carbon-centered nucleophile. It readily attacks the electrophilic carbon of propargyl bromide in a bimolecular nucleophilic substitution (SN2) reaction. The bromide ion is displaced as the leaving group, forming a new carbon-carbon bond between the α-carbon of the malonate and the propargyl group.
Causality: Propargyl bromide is an excellent electrophile for this reaction because it is a primary halide, which minimizes steric hindrance and favors the SN2 pathway. Its reactivity is further enhanced by the adjacent alkyne group.
Detailed Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale.
Safety & Handling Precautions
-
Propargyl Bromide: This reagent is a lachrymator, toxic, and highly flammable. It may be decomposed by shock or heat.[4] It should be handled with extreme care in a well-ventilated chemical fume hood.[5][6] Use spark-proof tools and ground all equipment.[7]
-
Sodium Metal: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere or mineral oil.
-
Anhydrous Ethanol & Diethyl Ether: Highly flammable solvents. Ensure all operations are performed away from ignition sources.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[8]
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (equiv.) | Notes |
| Sodium | Na | 22.99 | 2.3 g | 0.10 (1.0) | Cut into small, clean pieces. |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 50 mL | - | Must be completely dry. |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 16.8 g (16.0 mL) | 0.105 (1.05) | Use a slight excess to minimize dialkylation.[9][10] |
| Propargyl Bromide | C₃H₃Br | 118.96 | 11.9 g (8.0 mL) | 0.10 (1.0) | Typically supplied as an 80% solution in toluene.[4] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | For extraction. |
| Saturated NH₄Cl | NH₄Cl(aq) | - | ~50 mL | - | For quenching the reaction. |
| Brine (Saturated NaCl) | NaCl(aq) | - | ~50 mL | - | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5-10 g | - | For drying. |
Step-by-Step Synthesis Procedure
-
Preparation of Sodium Ethoxide: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 50 mL of anhydrous ethanol. Carefully add 2.3 g (0.10 mol) of sodium metal in small pieces at a rate that maintains a controllable reflux. Allow the mixture to stir until all the sodium has completely dissolved to form a clear solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to 0-5 °C using an ice bath. Slowly add 16.8 g (0.105 mol) of diethyl malonate dropwise via an addition funnel over 15-20 minutes. A thick white precipitate of the sodium enolate may form.[11] Allow the mixture to stir at room temperature for 30 minutes after addition is complete to ensure full enolate formation.
-
Alkylation: Cool the reaction mixture back down to 0-5 °C. Add 11.9 g (0.10 mol) of propargyl bromide dropwise over 30-45 minutes. The reaction is exothermic; maintain the temperature below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux (approx. 78 °C for ethanol) for 2-3 hours, or until TLC analysis (e.g., using 4:1 Hexanes:Ethyl Acetate) indicates the consumption of the starting material.
-
Workup - Quenching and Solvent Removal: Cool the mixture to room temperature. Slowly pour the reaction mixture into 100 mL of cold water. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution until the mixture is neutral. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Workup - Washing and Drying: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear liquid.
Experimental Workflow Diagram
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. echemi.com [echemi.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Malonic Ester Synthesis [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocols: Diethyl 2-(prop-2-yn-1-yl)malonate as a Versatile Building Block for Pharmaceutical Intermediates
Abstract
Diethyl 2-(prop-2-yn-1-yl)malonate (DEPM) is a uniquely functionalized synthon of significant value in medicinal chemistry and drug development. Possessing both a reactive methylene group characteristic of malonic esters and a terminal alkyne, DEPM offers orthogonal reactivity that enables the streamlined construction of complex molecular architectures. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, handling, and application of DEPM. We will explore its dual reactivity, providing detailed, field-tested protocols for its synthesis and its subsequent elaboration into key pharmaceutical intermediates, with a focus on the causality behind experimental choices.
Introduction: The Strategic Advantage of a Bifunctional Synthon
In the landscape of pharmaceutical synthesis, efficiency and molecular diversity are paramount. Building blocks that offer multiple, distinct points for chemical modification are invaluable assets. This compound emerges as such a scaffold. Its structure is a strategic amalgamation of two powerful chemical motifs:
-
The Malonic Ester Core: The methylene protons alpha to the two ester groups are acidic (pKa ≈ 14 in H₂O), allowing for easy deprotonation to form a stabilized carbanion.[1] This nucleophilic center is a cornerstone of C-C bond formation, particularly in the synthesis of substituted carboxylic acids and a vast array of heterocyclic systems.[2][3]
-
The Propargyl Group: The terminal alkyne is a high-energy functional group that serves as a versatile handle for a variety of powerful transformations. It is a key participant in reactions such as metal-catalyzed cross-couplings and, most notably, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the flagship reaction of "click chemistry."
This inherent dual reactivity, as illustrated below, allows for sequential or orthogonal synthetic strategies, enabling the rapid assembly of complex molecules from a single, readily accessible starting material.
Caption: Logical diagram of the orthogonal reactivity of DEPM.
Synthesis of this compound
The most direct and reliable method for preparing DEPM is the alkylation of diethyl malonate with propargyl bromide. This is a classic example of malonic ester synthesis.
Mechanistic Rationale
The synthesis proceeds via a two-step, one-pot process. First, a suitable base is used to deprotonate diethyl malonate, forming a resonance-stabilized enolate. Sodium ethoxide is an ideal base for this purpose as it is strong enough to quantitatively deprotonate the malonate, and its conjugate acid (ethanol) is typically the reaction solvent, preventing unwanted transesterification side reactions.[4] The resulting sodiomalonic ester is a soft nucleophile that readily attacks the electrophilic carbon of propargyl bromide in a standard SN2 reaction to form the C-C bond.[4][5]
Sources
- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. [askfilo.com]
- 3. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for the Scale-Up Synthesis of Diethyl 2-(prop-2-yn-1-yl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Diethyl 2-(prop-2-yn-1-yl)malonate
This compound is a valuable synthetic intermediate in organic chemistry, finding application in the synthesis of a variety of more complex molecules, including pharmaceuticals and biologically active compounds. Its structure incorporates a reactive propargyl group, which can undergo a range of chemical transformations such as click chemistry, and a malonic ester moiety, which is a versatile precursor for the formation of carboxylic acids and other functional groups. The ability to produce this compound on a larger scale is therefore of significant interest to the drug development and fine chemical industries.
This document provides a comprehensive guide to the scale-up synthesis of this compound, detailing the underlying chemical principles, a step-by-step protocol, and critical safety considerations.
Reaction Mechanism and Scientific Principles
The synthesis of this compound is a classic example of a malonic ester synthesis, which involves the alkylation of a malonic ester enolate.[1] The key steps are:
-
Enolate Formation: Diethyl malonate is deprotonated by a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. The α-protons of diethyl malonate are relatively acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups, facilitating enolate formation.[2]
-
Nucleophilic Substitution: The resulting enolate acts as a nucleophile and attacks the electrophilic carbon of propargyl bromide in a bimolecular nucleophilic substitution (SN2) reaction. This step forms the new carbon-carbon bond and yields the desired product.
The choice of base and solvent is crucial for the success of the reaction. Sodium ethoxide in ethanol is a common and effective combination, as the ethoxide anion is a strong enough base to deprotonate diethyl malonate, and ethanol is a suitable solvent for the reactants.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions: A Critical Overview
Propargyl bromide is a highly toxic, flammable, and potentially explosive compound. [3] It is crucial to handle this reagent with extreme caution in a well-ventilated fume hood, away from heat, sparks, and open flames.[4] Appropriate personal protective equipment (PPE), including chemical splash goggles, flame-retardant lab coat, and chemical-resistant gloves (e.g., PVC), must be worn at all times.[5] An eyewash station and safety shower should be readily accessible.[3]
Sodium metal , used for the preparation of sodium ethoxide, is highly reactive with water and flammable. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any source of moisture.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for the synthesis of this compound on a multi-gram scale. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (for a 1 mol scale) | Notes |
| Sodium Metal | 22.99 | 23.0 g (1.0 mol) | Cut into small pieces, handle with care. |
| Absolute Ethanol | 46.07 | 500 mL | Anhydrous. |
| Diethyl Malonate | 160.17 | 160.2 g (1.0 mol) | Reagent grade or higher. |
| Propargyl Bromide (80% in toluene) | 118.96 | 148.7 g (1.0 mol of propargyl bromide) | Stabilized. Store refrigerated.[3] |
| Diethyl Ether | 74.12 | As needed for extraction | Anhydrous. |
| Saturated Sodium Bicarbonate Solution | - | As needed for washing | |
| Brine (Saturated NaCl solution) | - | As needed for washing | |
| Anhydrous Magnesium Sulfate | 120.37 | As needed for drying |
Equipment:
-
Three-necked round-bottom flask (2 L)
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Addition funnel
-
Heating mantle with a temperature controller
-
Ice-water bath
-
Separatory funnel (2 L)
-
Rotary evaporator
-
Vacuum distillation apparatus
Step-by-Step Procedure:
-
Preparation of Sodium Ethoxide:
-
To a dry 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and an addition funnel, add 500 mL of absolute ethanol.
-
Carefully add 23.0 g (1.0 mol) of sodium metal in small pieces to the ethanol at a rate that maintains a controllable reflux. The reaction is exothermic.
-
Once all the sodium has reacted, a clear solution of sodium ethoxide in ethanol will be formed. Allow the solution to cool to room temperature.
-
-
Formation of the Malonate Enolate:
-
Slowly add 160.2 g (1.0 mol) of diethyl malonate to the sodium ethoxide solution via the addition funnel with vigorous stirring. A white precipitate of the sodium salt of diethyl malonate may form.[5]
-
After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.
-
-
Alkylation with Propargyl Bromide:
-
Cool the reaction mixture in an ice-water bath.
-
Slowly add 148.7 g of propargyl bromide (80% solution in toluene) to the reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. This step is highly exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux and maintain for 2-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the ethanol by distillation under reduced pressure using a rotary evaporator.
-
To the remaining residue, add 500 mL of cold water to dissolve the sodium bromide precipitate.
-
Transfer the mixture to a 2 L separatory funnel and extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic extracts and wash sequentially with 200 mL of saturated sodium bicarbonate solution and 200 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by vacuum distillation.[6]
-
Collect the fraction boiling at the appropriate temperature and pressure for this compound. The expected boiling point is in the range of 110-120 °C at reduced pressure.
-
Characterization of the Final Product
The purity and identity of the synthesized this compound should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (alkyne C-H and C≡C stretching, ester C=O stretching).
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time. Ensure the sodium ethoxide was prepared under anhydrous conditions. |
| Side reactions (e.g., elimination) | Maintain careful temperature control during the addition of propargyl bromide. | |
| Presence of unreacted diethyl malonate in the final product | Incomplete reaction or insufficient alkylating agent | Use a slight excess (1.05-1.1 equivalents) of propargyl bromide. Purify carefully by fractional vacuum distillation. |
| Dark coloration of the product | Impurities or decomposition | Ensure the reaction is not overheated. Purify by vacuum distillation. |
Conclusion
The scale-up synthesis of this compound can be achieved efficiently through the well-established malonic ester synthesis pathway. Careful control of reaction conditions, particularly temperature, and strict adherence to safety protocols for handling hazardous reagents like propargyl bromide are paramount for a successful and safe synthesis. The detailed protocol and troubleshooting guide provided herein should serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
- Cole-Parmer. Propargyl bromide, 80 wt% solution in toluene, stabilized. [Link]
- University of Georgia.
- PrepChem. Synthesis of (a)
- Sciencemadness.org.
- Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]
- Organic Syntheses.
- YouTube.
- Organic Syntheses. Malonic acid, butyl-, ethyl ester. [Link]
- University of Calgary. Ch21: Malonic esters. [Link]
- Organic Syntheses. dl-PHENYLALANINE. [Link]
- Patsnap. Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
One-pot synthesis of derivatives from Diethyl 2-(prop-2-yn-1-yl)malonate
Application Note & Protocols
Topic: One-Pot Synthesis of Complex Derivatives from Diethyl 2-(prop-2-yn-1-yl)malonate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound, also known as diethyl propargylmalonate, is a remarkably versatile trifunctional building block in modern organic synthesis. Possessing an active methylene group, a terminal alkyne, and two ester functionalities, it serves as an ideal substrate for cascade, tandem, and multicomponent reactions. This guide provides senior application scientists with an in-depth exploration of one-pot strategies to leverage this substrate's reactivity, enabling the efficient construction of complex heterocyclic and spirocyclic scaffolds relevant to pharmaceutical and materials science research. We will detail the mechanistic rationale behind key transformations and provide field-proven, step-by-step protocols for metal-catalyzed cyclizations and tandem annulations.
The Unique Synthetic Potential of this compound
The synthetic utility of this compound stems from its two distinct reactive centers, which can be addressed sequentially or concurrently in a single pot.
-
The Active Methylene Group: Flanked by two electron-withdrawing ester groups, the hydrogens on the α-carbon are acidic (pKa ≈ 13 in DMSO).[1] Under basic conditions, this position is readily deprotonated to form a stabilized carbanion (enolate). This nucleophilic center is primed for a variety of classic C-C bond-forming reactions, including alkylations, Michael additions, and condensations.[1][2]
-
The Terminal Alkyne (Propargyl Group): The C≡C triple bond is a gateway to a vast array of transformations. It can participate in metal-catalyzed cyclizations, cycloadditions (e.g., Huisgen [3+2] "click" chemistry), hydrofunctionalization reactions, and the Pauson-Khand reaction, among others.[3]
The strategic advantage of this substrate is the ability to design one-pot sequences where an initial reaction at one site sets up a subsequent, spontaneous or triggered, transformation at the other. This approach embodies the principles of atom and step economy, minimizing waste and purification steps while rapidly increasing molecular complexity.
Protocol I: Gold(I)-Catalyzed Intramolecular Hydroalkoxylation for Dioxaspirocycle Synthesis
Gold(I) catalysts are exceptionally potent π-acids, renowned for their ability to activate alkynes toward nucleophilic attack under mild conditions.[4][5] This protocol describes a one-pot, gold-catalyzed double hydration and cyclization of a related, symmetrically substituted precursor, diethyl 2,2-di(prop-2-yn-1-yl)malonate, to form a valuable 2,7-dioxaspiro[4.4]nonane scaffold. This core is found in numerous bioactive natural products.[4] The causality behind this reaction lies in the ability of gold(I) to coordinate to the alkyne, lowering the LUMO and rendering it susceptible to intramolecular attack by the ester carbonyl oxygen, followed by a cascade of events.
Experimental Workflow & Mechanism
Step-by-Step Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| Diethyl 2,2-di(prop-2-yn-1-yl)malonate | 238.28 | 238 | 1.0 | 1.0 |
| (Triphenylphosphine)gold(I) chloride | 494.79 | 24.7 | 0.05 | 0.05 |
| Silver triflate (AgOTf) | 256.94 | 12.8 | 0.05 | 0.05 |
| Dichloromethane (DCM), anhydrous | - | 10 mL | - | - |
| Water, deionized | 18.02 | 36 | 2.0 | 2.0 |
Procedure
-
Catalyst Preparation: To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add (triphenylphosphine)gold(I) chloride (24.7 mg, 0.05 mmol) and silver triflate (12.8 mg, 0.05 mmol).
-
Scientist's Note: The silver salt acts as a halide scavenger, abstracting the chloride from the gold precursor to generate the highly active cationic [Ph₃PAu]⁺ catalyst in situ.
-
-
Add anhydrous dichloromethane (5 mL) and stir the suspension in the dark for 15 minutes. A white precipitate of AgCl will form.
-
Reaction Setup: In a separate flame-dried flask, dissolve diethyl 2,2-di(prop-2-yn-1-yl)malonate (238 mg, 1.0 mmol) and deionized water (36 µL, 2.0 mmol) in anhydrous dichloromethane (5 mL).
-
Filter the catalyst suspension from step 2 through a small pad of Celite directly into the substrate solution under argon.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification:
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the pure 2,7-dioxaspiro[4.4]nonane-1,6-dione derivative.
-
Expected Yield: High yields (typically >85%) are reported for this transformation.[4]
-
Protocol II: Silver(I)-Catalyzed 6-exo-dig Cyclization for Chromene Synthesis
Transition metal salts like silver triflate (AgOTf) can also function as effective π-acids for alkyne activation, promoting intramolecular cyclization.[6][7] This protocol outlines a one-pot reaction where a phenol-tethered propargylmalonate undergoes a 6-exo-dig cyclization to furnish a highly functionalized chromene scaffold. Chromenes are privileged heterocyclic motifs in medicinal chemistry.
Mechanistic Rationale
The reaction is initiated by the deprotonation of the starting malonate, followed by alkylation with a suitable propargyl-containing electrophile. The key one-pot cyclization step involves the activation of the alkyne by Ag(I), which facilitates the intramolecular attack of the phenolic oxygen.
Step-by-Step Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| Diethyl 2-(2-(prop-2-yn-1-yloxy)benzyl)malonate | 334.36 | 167 | 0.5 | 1.0 |
| Silver triflate (AgOTf) | 256.94 | 12.8 | 0.05 | 0.1 |
| 2,6-di-tert-butyl-4-methylpyridine (DTBMP) | 205.36 | 20.5 | 0.1 | 0.2 |
| Dichloromethane (DCM), anhydrous | - | 5 mL | - | - |
Procedure
-
Reaction Setup: To a flame-dried 10 mL round-bottom flask under an argon atmosphere, add the starting material, diethyl 2-(2-(prop-2-yn-1-yloxy)benzyl)malonate (167 mg, 0.5 mmol), and 2,6-di-tert-butyl-4-methylpyridine (20.5 mg, 0.1 mmol).
-
Scientist's Note: DTBMP is a bulky, non-nucleophilic base used to scavenge any protons released during the reaction, preventing catalyst deactivation and side reactions.
-
-
Dissolve the solids in anhydrous dichloromethane (5 mL).
-
Add silver triflate (12.8 mg, 0.05 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC (staining with KMnO₄ can help visualize the alkyne starting material).
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM (10 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue using flash column chromatography (eluent: 10-25% ethyl acetate in hexanes) to yield the pure chromene derivative.
-
Expected Yield: Yields for analogous silver-catalyzed cyclizations are reported to be in the 45-65% range.[6][7]
-
Protocol III: One-Pot Tandem Michael Addition / [3+2] Annulation
This advanced protocol showcases the true power of one-pot synthesis by combining two distinct bond-forming events in a single flask without intermediate isolation. First, the malonate enolate acts as a nucleophile in a Michael addition to a nitroalkene. The resulting intermediate then undergoes a base-mediated intramolecular [3+2] annulation between the nitronate anion and the alkyne, constructing a complex cyclopentane ring system.
Tandem Reaction Logic
Step-by-Step Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Mmol | Equivalents |
| This compound | 198.22 | 198 mg | 1.0 | 1.0 |
| β-Nitrostyrene | 149.15 | 164 mg | 1.1 | 1.1 |
| Triton B (40% in MeOH) | 167.26 | 84 µL | 0.2 | 0.2 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - | - |
Procedure
-
Reaction Setup: Add this compound (198 mg, 1.0 mmol) and β-nitrostyrene (164 mg, 1.1 mmol) to a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF (10 mL) to dissolve the reactants.
-
Cool the solution to 0 °C in an ice bath.
-
Initiation: Slowly add Triton B (40 wt. % solution in methanol, 84 µL, 0.2 mmol) dropwise over 2 minutes.
-
Scientist's Note: Triton B (Benzyltrimethylammonium hydroxide) is a strong organic base that serves first to catalyze the Michael addition by generating the malonate enolate, and subsequently to promote the intramolecular cyclization. A catalytic amount is sufficient.
-
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 15-30% ethyl acetate in hexanes) to obtain the highly substituted nitro-methylenecyclopentane derivative.
-
Expected Yield: This class of tandem reaction is known to provide moderate to good yields (50-75%).
-
Conclusion
This compound is a powerful and cost-effective starting material for the one-pot synthesis of diverse and complex molecular architectures. By understanding the distinct reactivity of its active methylene and alkyne functionalities, researchers can design elegant and efficient tandem, cascade, or multicomponent reactions. The protocols detailed herein, from metal-catalyzed cyclizations to tandem annulations, provide a robust starting point for scientists in drug discovery and chemical biology to rapidly access novel scaffolds, accelerating the development of new chemical entities.
References
- Green Chemistry.
- ACS Organic & Inorganic Au. Enabling Cyclization Strategies through Carbonyl-Ylide-Mediated Synthesis of Malonate Enol Ethers. American Chemical Society. (2021-05-05)
- Benchchem. Diethyl 2,2-di(prop-2-yn-1-yl)
- Universität Tübingen.
- Filo.
- Chemistry – A European Journal. Tandem Pauson‐Khand Reaction Using Carbon Dioxide as the C1‐Source. Wiley Online Library.
- National Center for Biotechnology Information.
- Organic Chemistry Frontiers. One-pot synthesis of N-heterocycles and enimino carbocycles. Royal Society of Chemistry.
- PubChem. Diethyl 2-Propynylmalonate.
- Semantic Scholar.
- Sigma-Aldrich. Diethyl 2-(prop-2-yn-1-yl)
- Beilstein Journal of Organic Chemistry.
- PubMed. Phosphorus-Sulfur Heterocycles Incorporating an O-P(S)-O or O-P(S)-S-S-P(S)-O Scaffold: One-Pot Synthesis and Crystal Structure Study. (2017-10-10)
- Sigma-Aldrich.
- ResearchGate.
- Macmillan Group, Princeton University. Tandem Reaction Sequences.
- ResearchGate. Gold(I)-Catalyzed Cyclization/Nucleophilic Substitution of 1-(N-Sulfonylazetidin-2-yl) Ynones into N-Sulfonylpyrrolin-4-ones.
- MDPI.
Sources
- 1. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. [askfilo.com]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enabling Cyclization Strategies through Carbonyl-Ylide-Mediated Synthesis of Malonate Enol Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Carbocycles from Diethyl 2-(prop-2-yn-1-yl)malonate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Diethyl 2-(prop-2-yn-1-yl)malonate is a versatile and highly valuable building block in synthetic organic chemistry, particularly for the construction of a diverse array of carbocyclic frameworks. The presence of a terminal alkyne, an activated methylene group, and ester functionalities within a single molecule provides multiple reaction sites for strategic bond formations. This guide provides an in-depth exploration of the primary synthetic strategies employing this substrate for carbocycle synthesis, with a focus on transition-metal-catalyzed, and radical-mediated cyclizations. Detailed mechanistic insights, field-proven experimental protocols, and data-driven analyses are presented to empower researchers in leveraging the full synthetic potential of this reagent.
Introduction: The Synthetic Utility of this compound
The unique structural features of this compound make it an attractive precursor for carbocycle synthesis. The propargyl group serves as a handle for a variety of cyclization reactions, including those that proceed via activation of the alkyne by transition metals or through radical intermediates. The malonate moiety not only activates the adjacent methylene protons, facilitating further functionalization, but can also participate in the cyclization process or be modified post-cyclization. This combination of reactive sites allows for the construction of mono- and bicyclic systems, including valuable cyclopentane and spirocyclic derivatives, which are prevalent scaffolds in natural products and pharmaceutically active compounds.
Transition-Metal-Catalyzed Carbocyclizations
Transition metals, particularly gold, palladium, and platinum, have proven to be exceptionally effective in catalyzing the intramolecular cyclization of enynes and other unsaturated systems.[1][2] In the context of this compound, these catalysts activate the alkyne towards nucleophilic attack, initiating a cascade of events that culminates in the formation of a new carbocyclic ring.
Gold-Catalyzed Cyclizations: A Powerful Tool for Spirocycle Synthesis
Gold(I) catalysts are renowned for their high affinity for alkynes, activating them as potent electrophiles.[2] This property has been elegantly exploited in the synthesis of complex spirocyclic systems from dialkynylmalonates, which are closely related to the topic substrate. A notable application is the gold(I)-catalyzed double cyclization of diethyl 2,2-di(prop-2-yn-1-yl)malonate derivatives to furnish 2,7-dioxaspiro[4.4]nonane-1,6-diones.
Mechanism of Gold-Catalyzed Spirocyclization:
The reaction is initiated by the coordination of the gold(I) catalyst to one of the alkyne moieties, rendering it susceptible to intramolecular attack by the carbonyl oxygen of one of the ester groups. This is followed by a second cyclization of the remaining alkynyl group onto the newly formed enol ether intermediate, leading to the spirocyclic core.
Caption: Gold(I)-catalyzed spirocyclization of a dialkynylmalonate.
Experimental Protocol: Gold(I)-Catalyzed Synthesis of 3,8-Dibenzylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione
This protocol is adapted from the synthesis of a related spirobislactone and demonstrates the general procedure for the gold-catalyzed cyclization of a functionalized dialkynylmalonate.[2]
Materials:
-
Diethyl 2,2-bis(3-phenylprop-2-yn-1-yl)malonate
-
Gold(I) chloride (AuCl)
-
Silver triflate (AgOTf)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of diethyl 2,2-bis(3-phenylprop-2-yn-1-yl)malonate (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere, add AuCl (0.05 mmol, 5 mol%).
-
To the resulting suspension, add AgOTf (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3,8-dibenzylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione.
Data Summary: Gold-Catalyzed Cyclizations
| Entry | Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Diethyl 2,2-bis(3-phenylprop-2-yn-1-yl)malonate | AuCl/AgOTf | DCM | rt | 1.5 | 3,8-Dibenzylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione | 95 | [2] |
| 2 | Diethyl 2,2-bis(3-(p-tolyl)prop-2-yn-1-yl)malonate | AuCl/AgOTf | DCM | rt | 1.5 | 3,8-Bis((4-methylbenzylidene))-2,7-dioxaspiro[4.4]nonane-1,6-dione | 96 | [2] |
Palladium-Catalyzed Cyclizations: Access to Fused Bicyclic Systems
Palladium catalysts are highly versatile and have been extensively used in a variety of carbon-carbon bond-forming reactions.[3] For substrates like this compound, palladium catalysis can facilitate intramolecular cyclizations, often as part of a tandem or domino reaction sequence.
A relevant example is the palladium-catalyzed cyclization of a diallyl alkyl(2-propynyl)malonate to form a γ-methylene-γ-butyrolactone fused to a cyclopentane ring.[3] Although this substrate contains an additional allyl group, the fundamental cyclization of the propargylmalonate moiety is illustrative.
Mechanism of Palladium-Catalyzed Cyclization/Hydrogenolysis:
The reaction is thought to proceed via oxidative addition of the palladium(0) catalyst to the diallylmalonate, followed by intramolecular oxypalladation of the alkyne. The resulting vinylpalladium intermediate can then undergo further transformations, such as hydrogenolysis, to yield the final product.
Caption: Palladium-catalyzed cyclization of a diallyl propynylmalonate.
Experimental Protocol: Palladium-Catalyzed Cyclization of Diallyl Ethyl(2-propynyl)malonate
This protocol is based on a reported procedure for a similar substrate and outlines the general conditions for such transformations.[3]
Materials:
-
Diallyl ethyl(2-propynyl)malonate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
In a reaction vessel, dissolve diallyl ethyl(2-propynyl)malonate (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Add Pd(OAc)₂ (0.05 mmol, 5 mol%) and PPh₃ (0.2 mmol, 20 mol%).
-
To the stirred solution, add a mixture of formic acid (2.0 mmol) and triethylamine (2.0 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the cyclized product.
Platinum-Catalyzed Cyclizations
Platinum catalysts, such as PtCl₂, are also effective for the cyclization of enynes and related systems.[1] They can promote cycloisomerization reactions and other carbocyclization pathways.
General Protocol for PtCl₂-Catalyzed Cyclization:
A general procedure for a PtCl₂-catalyzed cyclization of an unsaturated malonate derivative is as follows:
Materials:
-
This compound derivative
-
Platinum(II) chloride (PtCl₂)
-
Toluene or 1,4-dioxane, anhydrous
Procedure:
-
To a solution of the this compound derivative (1.0 mmol) in anhydrous toluene (10 mL), add PtCl₂ (0.05 mmol, 5 mol%).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Radical-Mediated Carbocyclizations
Radical cyclizations offer a powerful and often complementary approach to transition-metal-catalyzed methods for the construction of carbocycles. These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond.
Manganese(III) Acetate-Mediated Oxidative Cyclization
Manganese(III) acetate is a widely used oxidant for generating radicals from active methylene compounds like malonates.[1] The resulting radical can then participate in intramolecular cyclization reactions.
Mechanism of Mn(OAc)₃-Mediated Oxidative Cyclization:
The reaction is initiated by the oxidation of the enolate of the malonate by Mn(III) to form a manganese(III) enolate, which then fragments to generate a carbon-centered radical. This radical can then add to a suitably positioned alkene or alkyne.
Caption: Mn(OAc)₃-mediated oxidative radical cyclization.
Experimental Protocol: Mn(OAc)₃-Mediated Oxidative Cyclization of Diethyl 2-(2-(N-acetylphenylamino)ethyl)malonate
This protocol for a related malonate derivative illustrates the general conditions for Mn(OAc)₃-mediated cyclizations.[1]
Materials:
-
Diethyl 2-(2-(N-acetylphenylamino)ethyl)malonate
-
Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O)
-
Acetic acid (AcOH)
Procedure:
-
To a solution of diethyl 2-(2-(N-acetylphenylamino)ethyl)malonate (1.0 mmol) in glacial acetic acid (10 mL), add Mn(OAc)₃·2H₂O (2.5 mmol).
-
Heat the mixture at 70 °C for 4 hours.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the tetrahydroquinolinedicarboxylate product.
Data Summary: Radical Cyclizations
| Entry | Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Diethyl 2-(2-(N-acetylphenylamino)ethyl)malonate | Mn(OAc)₃·2H₂O | AcOH | 70 | 4 | Diethyl 1-acetyl-2,3-dihydroquinoline-4,4(1H)-dicarboxylate | 84 | [1] |
Conclusion
This compound is a highly adaptable substrate for the synthesis of a wide range of carbocyclic structures. The strategic choice of catalyst or reaction conditions allows for the selective activation of different functionalities within the molecule, leading to diverse and complex molecular architectures. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to incorporate this versatile building block into their synthetic endeavors, from fundamental academic research to the development of novel therapeutic agents.
References
- Nagashimada, T., Morikawa, M., Ohki, K., & Nishino, H. (n.d.). Mn(III)-BASED OXIDATIVE CYCLIZATION OF 2-((2-ARYLAMINO)- ETHYL)MALONATES: SYNTHESIS OF QUINOLINES VIA. TETRAHYDROQUINOLINEDICARBOXYLATES.
- (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. National Institutes of Health.
- (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. National Institutes of Health.
Sources
Application Notes and Protocols for Sonogashira Coupling Reactions with Diethyl 2-(prop-2-yn-1-yl)malonate
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has proven indispensable in the synthesis of a wide array of complex molecules, from pharmaceuticals and natural products to advanced organic materials.[1][3] The reaction's utility is underscored by its operational simplicity and the mild conditions under which it can be performed, often at room temperature and in aqueous media, making it suitable for intricate molecular architectures.[1]
This guide focuses on the application of a particularly versatile, yet under-explored, terminal alkyne: Diethyl 2-(prop-2-yn-1-yl)malonate . The unique structure of this reagent, which combines a reactive terminal alkyne with a synthetically flexible diethyl malonate moiety, opens avenues for the creation of highly functionalized molecules. The malonate group, with its active methylene protons, serves as a handle for a variety of subsequent transformations, including alkylation, acylation, and the synthesis of heterocyclic compounds.[4][5]
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals. We will delve into the synthesis of the title compound, provide detailed protocols for its use in Sonogashira coupling reactions, explore the mechanistic underpinnings of these transformations, and discuss the potential applications of the resulting products. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the reaction.
Synthesis of this compound: Preparing the Key Building Block
A reliable and high-yielding synthesis of the starting material is paramount. This compound can be readily prepared from diethyl malonate and propargyl bromide via a standard malonic ester synthesis.
Protocol 1: Synthesis of this compound
Reaction Scheme:
Sources
- 1. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Critical Choice of Base for the Synthesis of Diethyl 2-(prop-2-yn-1-yl)malonate: A Detailed Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Diethyl 2-(prop-2-yn-1-yl)malonate and the Pivotal Role of Base Selection
This compound is a valuable building block in organic synthesis, prized for its dual functionality. The propargyl group offers a reactive alkyne for click chemistry, cycloadditions, and further functionalization, while the malonate ester provides a classic precursor for a variety of carbocyclic and heterocyclic systems, as well as for the synthesis of substituted carboxylic acids. The successful and efficient synthesis of this key intermediate hinges on the crucial step of alkylating diethyl malonate with propargyl bromide. At the heart of this transformation lies the selection of an appropriate base, a choice that dictates reaction efficiency, yield, and impurity profile. This application note provides a comprehensive guide to selecting the optimal base for this synthesis, offering a detailed analysis of the underlying chemical principles and providing validated experimental protocols for different methodological approaches.
Theoretical Framework: Understanding the Reaction and the Influence of the Base
The synthesis of this compound is a classic example of a malonic ester synthesis, a powerful carbon-carbon bond-forming reaction. The reaction proceeds via the deprotonation of the acidic α-hydrogen of diethyl malonate to form a resonance-stabilized enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide, in this case, propargyl bromide.[1][2]
The choice of base is critical as it governs the extent of enolate formation. The α-hydrogens of diethyl malonate have a pKa of approximately 13, meaning a sufficiently strong base is required to achieve a significant concentration of the enolate.[3] However, the basicity and nucleophilicity of the chosen base, along with its counter-ion and the solvent system, can significantly influence the reaction's outcome.
Key Considerations for Base Selection:
-
Strength (pKa of conjugate acid): The base must be strong enough to deprotonate diethyl malonate effectively.
-
Nucleophilicity: A non-nucleophilic base is preferred to avoid competing reactions with the electrophilic propargyl bromide.
-
Steric Hindrance: A sterically hindered base can be advantageous in preventing side reactions.
-
Solubility: The base and the resulting malonate salt should be soluble in the reaction solvent to ensure a homogeneous reaction mixture.
-
Safety and Handling: Practical considerations such as toxicity, reactivity with air and moisture, and ease of handling are paramount.
Comparative Analysis of Common Bases
This section delves into the practical implications of choosing between different classes of bases for the synthesis of this compound.
| Base | Class | Advantages | Disadvantages | Typical Solvents |
| Sodium Ethoxide (NaOEt) | Strong, Nucleophilic | Inexpensive, readily available, effective for complete deprotonation.[4][5] | Can act as a nucleophile, leading to side products. Requires anhydrous conditions. | Ethanol |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic | Highly effective for irreversible deprotonation. The only byproduct is hydrogen gas.[4][6] | Highly flammable and reactive with water and other protic solvents.[7] Requires careful handling. | THF, DMF |
| Potassium Carbonate (K₂CO₃) with Phase-Transfer Catalyst (PTC) | Weak, Non-nucleophilic | Milder reaction conditions, safer to handle, avoids the need for strictly anhydrous solvents. | May require a phase-transfer catalyst for efficient reaction. Reaction times can be longer. | Acetonitrile, Dichloromethane |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound using three different base systems.
Protocol 1: Synthesis using Sodium Ethoxide in Ethanol
This protocol utilizes the classical approach of a strong alkoxide base.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound using Sodium Ethoxide.
Materials:
-
Diethyl malonate
-
Propargyl bromide
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Sodium Ethoxide: In a dry three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring. The formation of the sodium salt of diethyl malonate may result in the formation of a white precipitate.
-
Alkylation: Add propargyl bromide (1.1 equivalents) dropwise to the stirred solution at a temperature of approximately 45°C.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water. Extract the aqueous solution several times with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis using Sodium Hydride in Tetrahydrofuran (THF)
This protocol employs a strong, non-nucleophilic base for a clean and efficient reaction.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound using Sodium Hydride.
Materials:
-
Diethyl malonate
-
Propargyl bromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer and a dropping funnel under an inert atmosphere
Procedure:
-
Preparation: To a suspension of sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) in anhydrous THF in a round-bottom flask under an inert atmosphere, add diethyl malonate (1 equivalent) dropwise at 0°C.
-
Enolate Formation: Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes).
-
Alkylation: Cool the reaction mixture back to 0°C and add propargyl bromide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration and solvent removal, the crude product can be purified by flash column chromatography on silica gel.
Protocol 3: Synthesis using Potassium Carbonate and Phase-Transfer Catalysis
This protocol offers a milder and safer alternative to the use of strong, reactive bases.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound using Phase-Transfer Catalysis.
Materials:
-
Diethyl malonate
-
Propargyl bromide
-
Anhydrous potassium carbonate (powdered)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (1 equivalent), propargyl bromide (1.2 equivalents), anhydrous powdered potassium carbonate (2 equivalents), and tetrabutylammonium bromide (0.1 equivalents) in acetonitrile.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Wash the filter cake with acetonitrile. Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be purified by vacuum distillation.
Results and Discussion: A Comparative Perspective
The choice of base has a profound impact on the synthesis of this compound.
-
Sodium Ethoxide: This method is cost-effective and generally provides good yields. However, the nucleophilic nature of the ethoxide can lead to side reactions with propargyl bromide. The requirement for strictly anhydrous conditions is also a key consideration.
-
Sodium Hydride: This is often the preferred method for achieving high yields and a clean reaction profile due to the non-nucleophilic nature of the hydride base. The irreversible deprotonation drives the reaction to completion. However, the significant safety hazards associated with sodium hydride (flammability and reactivity with water) necessitate specialized handling procedures and equipment.[7]
-
Potassium Carbonate with PTC: This approach is the safest and most environmentally benign of the three. It avoids the use of highly reactive and hazardous bases. While the reaction may be slower, it is often effective for simple alkylations. The efficiency of the phase-transfer catalysis is dependent on the choice of catalyst and solvent.
Logical Relationship in Base Selection:
Caption: Decision tree for selecting a base in the synthesis of this compound.
Conclusion
The synthesis of this compound can be successfully achieved using a variety of bases. The optimal choice depends on a careful consideration of the desired yield and purity, available laboratory infrastructure and safety protocols, and cost-effectiveness. For high-yield and clean reactions where stringent safety measures can be implemented, sodium hydride is an excellent choice. Sodium ethoxide presents a more economical, albeit potentially less clean, alternative. For applications where safety and milder conditions are prioritized, potassium carbonate with phase-transfer catalysis offers a robust and reliable method. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently select the most appropriate base to efficiently synthesize this versatile chemical building block.
References
- PrepChem. Synthesis of (a) Diethyl 2-methyl-2-propargyl-malonate.
- University of Calgary. Ch21: Malonic esters.
- PTC Organics, Inc. PTC C-Alkylation of Malonate.
- Scribd. Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate.
- Human Metabolome Database. Diethyl malonate (HMDB0029573).
- ResearchGate. Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions.
- Sciencemadness.org. Synthesis of diethyl diethylmalonate.
- TutorChase. Provide an example of the ester and acid in the Malonic ester synthesis.
- Organic Syntheses. Malonic acid, butyl-, ethyl ester.
- Organic Syntheses. Malonic acid, methyl-, diethyl ester.
- NJ.gov. Common Name: SODIUM HYDRIDE HAZARD SUMMARY.
- Organic Chemistry On-Line. The Malonic Ester Synthesis.
- Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions.
- Wikipedia. Diethyl malonate.
- Chemistry Stack Exchange. Choice of base for malonic ester synthesis.
- Chemistry Notes. Malonic ester synthesis, mechanism and application.
- Filo. How could you use a malonic ester synthesis to prepare the following compounds? Show all steps.
- Chemistry LibreTexts. Malonic Ester Synthesis.
- YouTube. Malonic Ester Synthesis.
Sources
- 1. CN1237571A - Preparation method of diethyl malonate - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. CN1237572A - Preparation method of diethyl malonate - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. prepchem.com [prepchem.com]
Troubleshooting & Optimization
How to avoid dialkylation in Diethyl 2-(prop-2-yn-1-yl)malonate synthesis
A Guide to Selectively Controlling Mono-alkylation and Suppressing Dialkylation
Welcome to the technical support guide for the synthesis of Diethyl 2-(prop-2-yn-1-yl)malonate. As Senior Application Scientists, we understand that controlling selectivity in malonic ester synthesis is paramount to achieving high yields and purity. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this specific alkylation, focusing on the critical challenge of preventing the formation of the dialkylated byproduct.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Q1: My final product is a mixture containing a significant amount of diethyl 2,2-di(prop-2-yn-1-yl)malonate. How can I prevent this dialkylation?
A1: This is the most common issue in malonic ester synthesis and arises because the mono-alkylated product, this compound, still possesses a weakly acidic proton on the α-carbon.[1] This proton can be removed by the base present in the reaction mixture, generating a new enolate that reacts with another molecule of propargyl bromide.[1][2]
Here are the critical parameters to control to favor mono-alkylation:
-
Control Stoichiometry: This is the most crucial factor. Use a slight excess of diethyl malonate relative to the base and the alkylating agent (propargyl bromide).[3][4] A molar ratio of approximately 1.1 : 1.0 : 1.0 (Diethyl Malonate : Base : Propargyl Bromide) is recommended.[3] This ensures that the base is the limiting reagent, and after the initial enolate formation, there is a higher concentration of unreacted diethyl malonate than the mono-alkylated product, making it statistically more likely for the alkylating agent to react with the initial enolate.[1]
-
Slow Addition of Alkylating Agent: Add the propargyl bromide dropwise to the solution of the diethyl malonate enolate, preferably at a controlled temperature (e.g., 0 °C to room temperature).[1][3] This maintains a low concentration of the alkylating agent throughout the reaction, minimizing the chance of it reacting with the enolate of the mono-alkylated product as it is formed.[1]
-
Choice of Base and Solvent: For highly controlled and irreversible deprotonation, a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF is highly effective.[3][5] This combination ensures near-complete formation of the enolate before the alkylating agent is added. The classic choice of sodium ethoxide (NaOEt) in ethanol is also viable but can exist in equilibrium, potentially leaving unreacted base that can deprotonate the mono-alkylated product.[5][6]
Q2: My reaction is very slow or does not go to completion, leaving a large amount of unreacted diethyl malonate. What's causing this?
A2: Incomplete reaction can stem from several sources:
-
Insufficient Base or Inactive Base: Ensure you are using at least one full equivalent of an active base. Sodium hydride, for instance, is often supplied as a 60% dispersion in mineral oil, which must be accounted for in molar calculations. The NaH dispersion should be washed with anhydrous hexane before use to remove the oil, which can coat the NaH particles and inhibit reactivity. Always use freshly opened or properly stored anhydrous solvents, as water will quench the base and the enolate.[5]
-
Low Reaction Temperature: While lower temperatures can help control selectivity, the alkylation step (S_N2 reaction) has an activation energy barrier.[6] After the slow addition of propargyl bromide at a low temperature, it may be necessary to allow the reaction to warm to room temperature or even apply gentle heating (e.g., 40-50 °C) to drive the reaction to completion.[5][7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Poor Solubility: The sodium salt of the diethyl malonate enolate can sometimes precipitate from the solution, especially in less polar solvents, slowing down the reaction.[8] Using a solvent like DMF, which is highly effective at solvating ions, can mitigate this issue.
Q3: I see an unexpected byproduct in my analysis. It's not the starting material or the dialkylated product. What could it be?
A3: Other side reactions can occur if reaction conditions are not carefully controlled:
-
Transesterification: This occurs if the alkoxide base does not match the alkyl group of the ester. For diethyl malonate, you must use sodium ethoxide if you choose an alkoxide base in ethanol.[1][9] Using a base like sodium methoxide would lead to a mixture of ethyl and methyl esters, complicating purification. Using a non-alkoxide base like NaH avoids this issue entirely.[1]
-
Elimination (E2) Reaction: The enolate is a strong base and can promote the E2 elimination of HBr from the alkyl halide to form an alkene.[1] However, propargyl bromide is a primary halide and is much less prone to elimination than secondary or tertiary halides. This side reaction is generally minimal in this specific synthesis.[1]
Frequently Asked Questions (FAQs)
Why is the mono-alkylated product acidic enough to be deprotonated again?
The α-proton on the mono-alkylated diethyl malonate is still positioned between two electron-withdrawing carbonyl groups. While the alkyl group is slightly electron-donating, which reduces the acidity compared to the starting diethyl malonate (pKa ≈ 13 in DMSO), it is still acidic enough (pKa ≈ 15-16) to be deprotonated by a strong base like sodium ethoxide or sodium hydride.[2][6] This is the fundamental reason dialkylation is a persistent competitive reaction.[10]
What is the mechanistic advantage of using NaH in DMF over NaOEt in EtOH?
The reaction of NaH with diethyl malonate is essentially irreversible, producing the sodium enolate and hydrogen gas, which bubbles out of the solution. This drives the enolate formation to completion.[3] DMF is a polar aprotic solvent that solvates the sodium cation effectively, leaving a highly reactive "naked" enolate. In contrast, the reaction with NaOEt in ethanol is an equilibrium. The protic ethanol solvent can also solvate the enolate through hydrogen bonding, slightly reducing its nucleophilicity.[5] The NaH/DMF system therefore offers more precise stoichiometric control and often leads to cleaner reactions.
Data Presentation: Influence of Reaction Parameters on Selectivity
The following table summarizes key experimental choices and their causal effect on the product distribution.
| Parameter | Condition Favoring Mono-alkylation | Rationale | Condition Favoring Dialkylation |
| Stoichiometry (DEM:Base:RX) | Slight excess of Diethyl Malonate (e.g., 1.1:1:1)[3] | Increases the probability of the initial enolate reacting before the mono-alkylated product's enolate can form and react.[1] | >2 equivalents of base and alkyl halide.[5][10] |
| Base | Sodium Hydride (NaH)[3] | Irreversible and complete deprotonation allows for stoichiometric control. | Excess Sodium Ethoxide (NaOEt)[5] |
| Solvent | Anhydrous Aprotic (THF, DMF)[5] | Prevents transesterification and effectively solvates the cation, increasing enolate reactivity. | Protic (Ethanol) |
| Alkyl Halide Addition | Slow, dropwise addition at low temperature (0 °C)[1] | Maintains a low concentration of the electrophile, favoring reaction with the most abundant nucleophile (initial enolate). | Rapid, bulk addition at elevated temperature. |
| Temperature | Low temperature for enolate formation and initial alkylation.[11] | Reduces the rate of the second alkylation, which may have a slightly higher activation energy. | Refluxing/heating for extended periods.[5] |
Experimental Protocols & Visualizations
Optimized Protocol for Selective Mono-alkylation
This protocol is designed to maximize the yield of this compound.
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl Malonate (1.1 eq)
-
Propargyl Bromide (1.0 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl Ether or Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the required amount of NaH (60% dispersion). Wash the NaH three times with anhydrous hexane to remove the mineral oil, allowing the NaH to settle and decanting the hexane wash each time.
-
Enolate Formation: Add anhydrous DMF to the washed NaH to create a stirrable suspension. Cool the flask to 0 °C using an ice bath. Add diethyl malonate (1.1 eq) dropwise via a syringe over 15-20 minutes. Hydrogen gas evolution will be observed. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete enolate formation.[3]
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add propargyl bromide (1.0 eq) dropwise over 30-45 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).
-
Work-up: Once the starting material is consumed, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product should be purified by vacuum distillation or column chromatography to isolate the pure this compound.[5]
Reaction Mechanism and Competing Pathways
Caption: Competing reaction pathways in the alkylation of diethyl malonate.
Troubleshooting Workflow for Dialkylation
Caption: A decision tree for troubleshooting and preventing dialkylation.
References
- Wikipedia. (2023). Malonic ester synthesis. [Link]
- Grokipedia. Malonic ester synthesis. [Link]
- Chemistry LibreTexts. (2023). 22.
- Wikipedia.
- Organic Chemistry Portal. Malonic Ester Synthesis. [Link]
- Chemistry LibreTexts. (2025). 22.
- PrepChem.com. Synthesis of (a)
- Quora.
- Google Patents.
- Chemistry Stack Exchange. (2015). Choice of base for malonic ester synthesis. [Link]
- ResearchGate.
- ResearchGate.
- Organic Syntheses. diethyl bis(hydroxymethyl)
- Sciencemadness.org. (2020).
- StudySmarter. Malonic Ester Synthesis: Mechanism & Use. [Link]
- Sciencemadness.org. (2020).
- ResearchGate. (2014).
- AK Lectures. Malonic Ester Synthesis. [Link]
- Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]
- PubChem - NIH.
- Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Link]
- L.S.College, Muzaffarpur. Malonic ester synthesis. [Link]
- National Institutes of Health (NIH).
- ResearchGate. Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. [Link]
- Organic Syntheses. Tetramethyl[2.
- ResearchGate. Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. [Link]
- Study.com. What alkyl halide is needed to prepare the given compound by a malonic ester synthesis?[Link]
- MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. prepchem.com [prepchem.com]
- 8. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Diethyl 2-(prop-2-yn-1-yl)malonate
Welcome to the technical support center for the synthesis of Diethyl 2-(prop-2-yn-1-yl)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's nuances, empowering you to confidently address challenges and improve your yield.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone of organic synthesis, typically achieved through the alkylation of diethyl malonate with propargyl bromide. This reaction, a classic example of malonic ester synthesis, proceeds via the formation of a nucleophilic enolate from diethyl malonate, which then undergoes an SN2 reaction with the electrophilic propargyl halide. While seemingly straightforward, several factors can significantly impact the reaction's efficiency and the purity of the final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Problem 1: Low Yield of this compound
-
Symptom: The isolated yield of the desired product is significantly lower than anticipated.
-
Possible Causes & Solutions:
-
Incomplete Deprotonation of Diethyl Malonate: For the reaction to proceed, the α-hydrogen of diethyl malonate must be abstracted to form the enolate.[1][2][3]
-
Solution: Ensure the base used is strong enough and added in the correct stoichiometry (at least one full equivalent). Sodium ethoxide (NaOEt) in ethanol is the standard and preferred base.[1][2][4] Using a base that doesn't match the ester's alcohol component (e.g., sodium methoxide with diethyl malonate) can lead to transesterification, creating a mixture of products.[5][6][7] For more robust and irreversible deprotonation, stronger bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF can be employed.[4][8]
-
-
Competing E2 Elimination of Propargyl Bromide: The basic conditions required for enolate formation can also promote the elimination of HBr from propargyl bromide, leading to the formation of allene or other undesired byproducts.[1][5]
-
Presence of Water: Moisture in the reaction can have several detrimental effects. It can quench the enolate, hydrolyze the ester groups, and react with strong bases.[5]
-
Problem 2: Formation of Diethyl 2,2-di(prop-2-yn-1-yl)malonate (Dialkylated Product)
-
Symptom: Characterization of the product mixture (e.g., by NMR or GC-MS) reveals the presence of a significant amount of the dialkylated byproduct.
-
Cause: The mono-alkylated product, this compound, still possesses one acidic α-hydrogen.[1][5] If excess base or propargyl bromide is present, this proton can be removed, leading to a second alkylation event.[1][5]
-
Solutions:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the base and propargyl bromide. A slight excess of diethyl malonate can favor mono-alkylation.[4][5]
-
Slow Addition of Alkylating Agent: Add the propargyl bromide slowly and at a controlled temperature to the solution of the diethyl malonate enolate.[5] This ensures that the propargyl bromide reacts with the more abundant diethyl malonate enolate before it can react with the enolate of the mono-alkylated product.[5]
-
Problem 3: Difficult Purification of the Final Product
-
Symptom: The crude product is difficult to purify, with impurities co-eluting during column chromatography or having boiling points close to the desired product.
-
Possible Causes & Solutions:
-
Similar Polarity of Products: The mono- and dialkylated products often have very similar polarities, making their separation by column chromatography challenging.[5]
-
Solution: Optimize chromatographic conditions. Use a long column with a shallow solvent gradient. A combination of hexanes and ethyl acetate is a common eluent system. Careful monitoring by TLC is crucial to identify the fractions containing the pure product.
-
-
Presence of Unreacted Starting Materials: Unreacted diethyl malonate and propargyl bromide can contaminate the final product.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent system for this synthesis?
A1: The most common and effective system is sodium ethoxide (NaOEt) in absolute ethanol.[2][4] It is crucial to use an alkoxide base that matches the ester to prevent transesterification.[5][6][7] For instance, using sodium methoxide with diethyl malonate would result in a mixture of ethyl and methyl esters. Stronger, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent such as THF or DMF can also be used for complete and irreversible enolate formation.[4][11]
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the reaction's progress. Spot the reaction mixture alongside the starting materials (diethyl malonate and propargyl bromide) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[10]
Q3: What are the key safety precautions for this reaction?
A3: Propargyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Sodium metal, used to prepare sodium ethoxide, is highly reactive with water and should be handled with extreme care under an inert atmosphere.[9] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Q4: Can I use other propargyl halides, such as propargyl chloride or iodide?
A4: Yes, other propargyl halides can be used. The reactivity order for SN2 reactions is generally I > Br > Cl. Propargyl iodide would be more reactive, potentially leading to a faster reaction but also an increased chance of side reactions if not controlled carefully. Propargyl chloride would be less reactive and might require more forcing conditions (e.g., higher temperature or longer reaction time).
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Ethoxide
This protocol outlines a standard procedure for the mono-alkylation of diethyl malonate.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Propargyl bromide
-
Diethyl ether (or ethyl acetate)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add absolute ethanol. Carefully add sodium metal (1.0 eq) in small pieces to the ethanol and stir until all the sodium has reacted to form sodium ethoxide.[4][5]
-
Enolate Formation: Cool the sodium ethoxide solution to 0 °C and add diethyl malonate (1.0 eq) dropwise. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the enolate.[5]
-
Alkylation: Cool the reaction mixture back to 0 °C and add propargyl bromide (1.0 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.[11] Remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether or ethyl acetate (3x).[5][12]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4][5] Purify the crude product by vacuum distillation or column chromatography on silica gel.[5][10]
Data Presentation
| Parameter | Value | Reference |
| Diethyl malonate | ||
| Molar Mass | 160.17 g/mol | |
| Density | 1.055 g/mL | |
| Boiling Point | 199.3 °C | [13] |
| pKa | ~13 | [1] |
| Propargyl bromide | ||
| Molar Mass | 118.96 g/mol | |
| Density | 1.57 g/mL | |
| Boiling Point | 88-90 °C | |
| This compound | ||
| Molecular Formula | C₁₀H₁₄O₄ | [14] |
| Molar Mass | 198.22 g/mol | [14] |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Diethyl 2-Propynylmalonate | C10H14O4 | CID 28835 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side products in the propargylation of diethyl malonate
Welcome to the technical support center for the propargylation of diethyl malonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic transformation. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is complete, but the NMR spectrum of my crude product is complex, showing multiple products. What are the likely side products?
A1: The propargylation of diethyl malonate is a powerful C-C bond-forming reaction, but it is often accompanied by the formation of several side products. The most common of these are:
-
Dialkylated Diethyl Malonate: This is often the most significant byproduct.[1][2] The mono-propargylated product still has an acidic proton that can be removed by the base, leading to a second alkylation event.[3][4]
-
Allenyl Diethyl Malonate: Propargyl halides can undergo rearrangement to form allenyl species, which can then react with the diethyl malonate enolate. This is a common issue in reactions involving propargyl systems.[5][6]
-
O-Alkylated Product: The enolate of diethyl malonate is an ambident nucleophile, meaning it can react through its carbon atom (C-alkylation, the desired pathway) or its oxygen atom (O-alkylation), leading to an ether byproduct.[7][8][9]
-
Unreacted Starting Material: Incomplete deprotonation or insufficient reaction time can leave unreacted diethyl malonate.
A summary of common side products and preventative measures is provided in the table below.
| Side Product | Structure | Common Cause | Prevention & Mitigation |
| Dialkylated Product | (EtO₂C)₂C(CH₂C≡CH)₂ | Excess alkylating agent or base; prolonged reaction time. | Use a 1:1 stoichiometry of diethyl malonate to propargyl halide; slow, controlled addition of the halide.[2] |
| Allenyl Product | (EtO₂C)₂CH(CH=C=CH₂) | Rearrangement of the propargyl halide or the initially formed product. | Lower reaction temperatures; choice of solvent and base can influence the propargyl/allenyl ratio. |
| O-Alkylated Product | EtO₂C-CH=C(OEt)(OCH₂C≡CH) | Reaction conditions favoring O-alkylation (e.g., certain solvents, counterions). | Use of non-polar, aprotic solvents; certain metal counterions can favor C-alkylation.[9] |
Q2: I've identified the dipropargylated malonate as my major byproduct. How can I favor the mono-propargylated product?
A2: The formation of the dialkylated product is a classic challenge in malonic ester synthesis.[1] It arises because the mono-alkylated product is also acidic and can be deprotonated to react further.[4] To favor mono-alkylation, consider the following strategies:
-
Stoichiometry Control: Use a strict 1:1 molar ratio of diethyl malonate to your propargyl halide. A slight excess of diethyl malonate can also help to outcompete the mono-alkylated product for the alkylating agent.[2]
-
Slow Addition: Add the propargyl halide slowly and at a controlled temperature to the solution of the diethyl malonate enolate. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant diethyl malonate enolate.[2]
-
Choice of Base and Reaction Conditions: Using a less reactive base or carefully controlling the amount of base can sometimes reduce dialkylation. However, ensure there is enough base for the initial deprotonation.
The logical flow for troubleshooting dialkylation is outlined in the diagram below.
Caption: Troubleshooting workflow for minimizing dialkylation.
Q3: My desired C-alkylated product is contaminated with an isomeric byproduct. How do I differentiate between the propargyl and allenyl products and prevent the formation of the latter?
A3: The propargyl and allenyl isomers are common in this type of reaction.[5] They can be distinguished by spectroscopic methods:
-
¹H NMR: The propargyl product will show a characteristic acetylenic proton (C≡C-H) around 2-3 ppm and a methylene group (CH₂) adjacent to the alkyne. The allenyl product will have vinylic protons (C=C=CH₂) in the 4.5-5.5 ppm region.
-
¹³C NMR: The propargyl product will have two sp-hybridized carbons (C≡C) between 70-90 ppm. The allenyl product will have a central sp-hybridized carbon (C=C=C) around 200 ppm and two sp²-hybridized carbons (C=C=C) around 80-90 ppm.
-
IR Spectroscopy: The propargyl product will show a sharp C≡C stretch around 2100-2260 cm⁻¹ and a C-H stretch for the terminal alkyne around 3300 cm⁻¹. The allenyl product will have a characteristic C=C=C stretch around 1950 cm⁻¹.
To minimize the formation of the allenyl product:
-
Temperature Control: Lowering the reaction temperature can often suppress the rearrangement.
-
Solvent Choice: The polarity of the solvent can influence the stability of the transition states leading to the different products. Experiment with different solvents to find the optimal conditions.
-
Leaving Group: The nature of the leaving group on the propargyl electrophile (e.g., Br, Cl, OTs) can affect the propensity for rearrangement.
The reaction pathway leading to both propargyl and allenyl products is depicted below.
Caption: Competing pathways for propargylation and allenylation.
Q4: I am observing a byproduct that I suspect is from O-alkylation. What conditions favor C-alkylation over O-alkylation?
A4: The enolate of diethyl malonate is an ambident nucleophile, with electron density on both the alpha-carbon and the oxygen atom.[8] The C- vs. O-alkylation ratio is influenced by several factors:[10][11]
-
Counterion: Tightly coordinating metal cations (like Li⁺ or Mg²⁺) will associate more strongly with the harder oxygen atom, sterically hindering O-alkylation and favoring C-alkylation.[9] Looser associations, as with K⁺ or Na⁺ in polar aprotic solvents, can lead to more O-alkylation.
-
Solvent: Protic solvents can solvate the oxygen atom of the enolate, reducing its nucleophilicity and favoring C-alkylation.[9] Polar aprotic solvents (like DMF or DMSO) can lead to more "naked" and reactive enolates, which may increase the amount of O-alkylation.
-
Electrophile: According to Hard-Soft Acid-Base (HSAB) theory, "soft" electrophiles (like propargyl bromide or iodide) tend to react at the "softer" carbon atom, while "harder" electrophiles might favor the "harder" oxygen atom.[7]
To favor C-alkylation, consider using a non-polar aprotic solvent like THF or diethyl ether with a base that provides a coordinating counterion.
Experimental Protocol: Mono-propargylation of Diethyl Malonate
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
Diethyl malonate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide
-
Propargyl bromide (or chloride)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: To the stirred THF, carefully add sodium hydride (1.05 equivalents) in portions at 0 °C.
-
Enolate Formation: Add diethyl malonate (1.0 equivalent) dropwise to the suspension of sodium hydride at 0 °C. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add propargyl bromide (1.0 equivalent) dropwise via a syringe pump over 1-2 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
References
- Wikipedia. Malonic ester synthesis. [Link]
- Reddit. (2011, September 18).
- PharmaXChange.info. (2011, February 25).
- Owlstown. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. [Link]
- L.S.College, Muzaffarpur. (2020, April 25). Malonic ester synthesis. [Link]
- ChemistryViews. (2012, November 21).
- ACS Publications. (2016, March 24). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. The Journal of Organic Chemistry. [Link]
- Chemistry LibreTexts. (2025, March 12). 22.
- Chemistry LibreTexts. (2023, January 14). 22.
- Chemistry Steps. Malonic Ester Synthesis. [Link]
- PubMed Central. (n.d.). Organometallic Chemistry of Propargylallenes: Syntheses, Reactivity, Molecular Rearrangements and Future Prospects. [Link]
- PubMed Central. (n.d.).
- NIH. (n.d.). Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. [Link]
- Nature. (n.d.). Electrochemical synthesis of allenyl silanes and allenyl boronic esters. [Link]
- PubMed Central. (n.d.).
- ResearchGate. (n.d.). Propargyl and Allenyl Organometallics. [Link]
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organometallic Chemistry of Propargylallenes: Syntheses, Reactivity, Molecular Rearrangements and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. C- or O-Alkylation? - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Diethyl 2-(prop-2-yn-1-yl)malonate
Welcome to the Technical Support Center for the synthesis of Diethyl 2-(prop-2-yn-1-yl)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important synthetic transformation. Our goal is to empower you with the knowledge to not only execute this reaction successfully but also to understand the underlying principles that govern its outcome.
Introduction
The alkylation of diethyl malonate with propargyl bromide is a fundamental carbon-carbon bond-forming reaction, yielding the versatile building block, this compound. This product serves as a valuable precursor in the synthesis of a wide array of more complex molecules, including pharmaceuticals and novel materials, owing to the reactive terminal alkyne functionality. While the reaction appears straightforward, achieving high yields and purity requires careful control of various experimental parameters. This guide will address common challenges and provide optimized protocols to ensure reproducible and efficient synthesis.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Question 1: Why is the yield of my this compound consistently low?
Answer:
Low yields in the propargylation of diethyl malonate can stem from several factors, often related to suboptimal reaction conditions or the purity of your reagents. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Deprotonation: The first step of the reaction is the deprotonation of diethyl malonate to form the nucleophilic enolate. If this step is incomplete, a significant portion of the starting material will remain unreacted.
-
Solution: Ensure your base is of high quality and used in a slight excess (typically 1.05-1.1 equivalents). Sodium ethoxide (NaOEt) is a common and effective choice for this reaction. It is crucial to use anhydrous ethanol as the solvent to prepare the sodium ethoxide solution to prevent quenching of the base.[1]
-
-
Competing Side Reactions: The most common side reaction is the dialkylation of diethyl malonate, forming Diethyl 2,2-di(prop-2-yn-1-yl)malonate. Another potential side reaction is the E2 elimination of propargyl bromide, although this is less common with primary halides.
-
Moisture Contamination: The presence of water in the reaction mixture will quench the enolate and hydrolyze the ester groups, leading to lower yields.
-
Solution: Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[3]
-
-
Suboptimal Reaction Temperature: If the reaction temperature is too low, the reaction may be sluggish and not go to completion. Conversely, excessively high temperatures can promote side reactions.
-
Solution: The deprotonation is typically carried out at room temperature, followed by the addition of propargyl bromide at a controlled temperature (e.g., 0 °C to room temperature). The reaction mixture can then be stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.
-
Question 2: I am observing a significant amount of a higher molecular weight byproduct in my crude product. What is it and how can I prevent it?
Answer:
The higher molecular weight byproduct is most likely the dialkylated product, Diethyl 2,2-di(prop-2-yn-1-yl)malonate. This occurs because the mono-alkylated product, this compound, still possesses an acidic proton on the α-carbon, which can be deprotonated by the base to form a new enolate that can react with another molecule of propargyl bromide.
Strategies to Minimize Dialkylation:
| Strategy | Rationale |
| Control Stoichiometry | Use a slight excess of diethyl malonate (e.g., 1.1 equivalents) relative to the propargyl bromide (1.0 equivalent) and base (1.05 equivalents). This ensures that the propargyl bromide is the limiting reagent and is consumed before significant dialkylation can occur. |
| Slow Addition of Alkylating Agent | Add the propargyl bromide dropwise to the solution of the diethyl malonate enolate. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant diethyl malonate enolate over the enolate of the mono-alkylated product.[3] |
| Temperature Control | Perform the addition of propargyl bromide at a lower temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature. This helps to control the reaction rate and improve selectivity. |
| Choice of Base | While sodium ethoxide is standard, using a bulkier base could potentially hinder the second alkylation due to steric hindrance, although this is less commonly employed. |
Purification: If dialkylation does occur, the mono- and dialkylated products can typically be separated by fractional distillation under reduced pressure or by column chromatography on silica gel.[4]
Question 3: My reaction seems to stall and does not go to completion, even after extended reaction times. What could be the issue?
Answer:
A stalled reaction can be frustrating. Here are some common culprits and how to address them:
-
Insufficient Base: If less than one equivalent of a strong enough base is used, not all of the diethyl malonate will be converted to the enolate, leaving unreacted starting material.
-
Solution: Ensure you are using at least one full equivalent of a suitable base like sodium ethoxide. It's often beneficial to use a slight excess (1.05 eq) to ensure complete deprotonation.
-
-
Poor Quality Reagents: Old or improperly stored reagents can be a source of problems.
-
Solution: Use freshly distilled diethyl malonate and propargyl bromide. Ensure your solvent is anhydrous. Sodium metal used to prepare sodium ethoxide should be clean and free of oxide coating.
-
-
Precipitation of the Sodium Enolate: The sodium salt of diethyl malonate can sometimes precipitate from the reaction mixture, especially if the solvent volume is insufficient, which can hinder its reaction with the alkylating agent.[3]
-
Solution: Ensure adequate solvent is used to maintain a stirrable mixture. In some cases, gentle warming after the addition of propargyl bromide can help to redissolve the enolate and facilitate the reaction.
-
-
Reaction Monitoring: Without proper monitoring, it can be difficult to determine if a reaction has truly stalled or is just proceeding slowly.
-
Solution: Use TLC to monitor the progress of the reaction. Spot the reaction mixture alongside the starting materials (diethyl malonate and propargyl bromide) to track the consumption of reactants and the formation of the product.
-
Frequently Asked Questions (FAQs)
What is the mechanism of the reaction?
The synthesis of this compound proceeds via a classic SN2 reaction, which can be broken down into two main steps:
-
Enolate Formation: A base, typically sodium ethoxide (NaOEt), removes an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile.[5]
-
Nucleophilic Attack: The enolate ion then attacks the electrophilic carbon of propargyl bromide in an SN2 fashion, displacing the bromide ion and forming the new carbon-carbon bond.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Diethyl malonate (HMDB0029573) [hmdb.ca]
Troubleshooting low conversion in Diethyl 2-(prop-2-yn-1-yl)malonate synthesis
Technical Support Center: Diethyl 2-(prop-2-yn-1-yl)malonate Synthesis
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific malonic ester synthesis. Here, we address frequent experimental issues, provide scientifically-grounded explanations, and offer robust protocols to enhance your reaction yield and purity.
Troubleshooting Guide: Addressing Low Conversion and Side Reactions
This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis of this compound.
Q1: My overall yield is disappointingly low, with a significant amount of unreacted diethyl malonate remaining. What are the primary factors I should investigate?
A1: Low conversion in a malonic ester synthesis is a classic issue that typically points to one of three areas: inefficient enolate formation, compromised reagents, or suboptimal reaction conditions.
-
Inefficient Enolate Formation: The first critical step is the quantitative deprotonation of diethyl malonate to form its nucleophilic enolate.[1][2] If the base is not strong enough or is used in insufficient quantity, a significant portion of your starting material will never become reactive. Sodium ethoxide (NaOEt) is the standard base for this reaction, as its pKa is well-suited for deprotonating diethyl malonate (pKa ≈ 13).[3][4] Ensure you are using at least one full molar equivalent of a high-quality, dry base.
-
Moisture Contamination: Alkoxide bases like sodium ethoxide are extremely sensitive to moisture. Any water in your solvent (ethanol) or on your glassware will quench the base, reducing the amount available to form the enolate. This necessitates the use of anhydrous conditions.[5][6]
-
Reaction Temperature: While enolate formation is often performed at room temperature, the subsequent alkylation with propargyl bromide may require gentle heating to proceed at a reasonable rate.[7] If the reaction is too cold, it may stall. Monitor the reaction progress by Thin-Layer Chromatography (TLC) to determine if the reaction has truly stopped or is just proceeding slowly.
Q2: My desired mono-alkylated product is contaminated with a significant higher-molecular-weight byproduct. What is this impurity and how can I minimize its formation?
A2: The most common higher-molecular-weight byproduct in this reaction is diethyl 2,2-di(prop-2-yn-1-yl)malonate . This dialkylated product arises because the mono-alkylated product, your target molecule, still has one acidic proton on the α-carbon.[5] This proton can also be removed by the base to form a new enolate, which can then react with a second molecule of propargyl bromide.[8][9]
Strategies to Favor Mono-alkylation:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the diethyl malonate enolate to the propargyl bromide. Some protocols even recommend using a slight excess (e.g., 1.1 equivalents) of diethyl malonate to ensure the alkylating agent is consumed before it can react with the mono-alkylated product.[5][10]
-
Slow Addition of Alkylating Agent: Add the propargyl bromide dropwise to the solution of the diethyl malonate enolate. This maintains a low concentration of the alkylating agent, increasing the probability that it will react with the more abundant diethyl malonate enolate rather than the enolate of the mono-alkylated product.[5]
-
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help favor mono-alkylation.
Q3: I'm noticing a precipitate forming as soon as I add diethyl malonate to my sodium ethoxide solution. Is this normal, and could it be causing my low yield?
A3: Yes, the formation of a white or pinkish precipitate is quite normal.[11][12] This solid is the sodium salt of the deprotonated diethyl malonate (the sodium enolate). Its solubility in anhydrous ethanol can be limited, sometimes resulting in a thick slurry.[11]
While the precipitate itself is the reactive species, poor mixing can lead to low conversion. If the slurry becomes too thick to stir effectively, the propargyl bromide added later will not be able to react efficiently with the enolate.
Solutions:
-
Ensure Vigorous Stirring: Use a powerful overhead or magnetic stirrer to keep the slurry well-suspended.
-
Sufficient Solvent: Ensure you are using enough anhydrous ethanol to allow for adequate mixing. While you want the concentration to be high enough for efficient reaction, an un-stirrable mixture will halt your synthesis.
-
Controlled Addition: Adding the diethyl malonate slowly to the ethoxide solution can sometimes help manage the precipitation and maintain a more mobile reaction mixture.[12]
Q4: My reaction is producing gaseous byproducts, and my yield is low. What could be the cause?
A4: This scenario strongly suggests a competing E2 elimination reaction .[5] The ethoxide base, in addition to being a good proton acceptor, is also a nucleophile that can promote the elimination of HBr from the propargyl bromide to form allene or other elimination products. This is particularly a problem with secondary and tertiary alkyl halides, but can occur with reactive primary halides as well.[5]
Mitigation Strategies:
-
Temperature Control: Keep the reaction temperature as low as possible. Higher temperatures favor elimination over substitution.
-
Base Selection: While ethoxide is standard, a bulkier, less nucleophilic base could potentially reduce elimination, but this may also slow down the desired deprotonation step. Sticking with and controlling the conditions for sodium ethoxide is usually the best approach.
Frequently Asked Questions (FAQs)
Q: Why is sodium ethoxide in ethanol the preferred base/solvent system?
A: This combination is critical for avoiding a common side reaction called transesterification .[3][13] Diethyl malonate is an ethyl ester. If a different alkoxide base were used (e.g., sodium methoxide in methanol), the methoxide could attack the carbonyl groups of the ester, leading to the formation of dimethyl or methyl ethyl malonate. This complicates the product mixture. By using the ethoxide ion as the base, any nucleophilic attack on the ester carbonyl simply regenerates the starting material, which is a non-productive but harmless event.[13]
Q: How critical are anhydrous conditions?
A: They are absolutely critical. Sodium ethoxide reacts rapidly and irreversibly with water. Any moisture present will consume your base, leading to incomplete deprotonation of the diethyl malonate and consequently, low conversion.[5] It is imperative to use flame-dried or oven-dried glassware, anhydrous ethanol, and to protect the reaction from atmospheric moisture with a drying tube or an inert atmosphere (e.g., nitrogen or argon).[6]
Q: How should I monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica gel plate alongside standards of your starting materials (diethyl malonate and propargyl bromide). A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 4:1 or 9:1 v/v). The reaction is complete when the diethyl malonate spot has been completely consumed.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low conversion issues in your synthesis.
Caption: Troubleshooting workflow for low conversion.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the mono-alkylated product while minimizing side reactions.
Materials:
-
Sodium metal
-
Absolute (200 proof) Ethanol, anhydrous
-
Diethyl malonate
-
Propargyl bromide (stabilized, e.g., with propylene oxide)
-
Diethyl ether (or Ethyl Acetate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Ethoxide:
-
Under an inert atmosphere (N₂ or Ar), equip a flame-dried three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add anhydrous ethanol (e.g., 100 mL for a 0.1 mol scale reaction) to the flask.
-
Carefully add sodium metal (1.0 equivalent, cut into small pieces) portion-wise to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation and control the addition rate to maintain a gentle reflux.[3]
-
Stir until all the sodium has completely dissolved to form a clear solution of sodium ethoxide.
-
-
Enolate Formation:
-
Cool the sodium ethoxide solution to room temperature.
-
Add diethyl malonate (1.0 equivalent) dropwise from the addition funnel over 15-20 minutes with continuous stirring. A white precipitate of the sodium enolate may form.[11]
-
Stir the resulting mixture or slurry for an additional 30-60 minutes at room temperature to ensure complete enolate formation.[5]
-
-
Alkylation:
-
Add propargyl bromide (1.0 equivalent) dropwise to the stirred mixture over 30 minutes. The reaction may be exothermic.
-
After the addition is complete, heat the mixture to a gentle reflux (approx. 78 °C for ethanol).[7]
-
Monitor the reaction progress by TLC until the diethyl malonate starting material is consumed (typically 2-4 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water (e.g., 100 mL) to dissolve the sodium bromide salt.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (1 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
-
Purification:
-
Purify the crude oil by vacuum distillation to obtain pure this compound.[14] This step is effective at removing any unreacted starting materials and higher-boiling dialkylated product.
-
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Stoichiometry | Diethyl Malonate:Base:Propargyl Bromide = 1.0 : 1.0 : 1.0 | A 1:1 ratio is crucial to prevent dialkylation. A slight excess of malonate can be used.[5] |
| Base | Sodium Ethoxide (NaOEt) | Must match the ester's alcohol (ethanol) to prevent transesterification.[4][13] |
| Solvent | Anhydrous Ethanol | Must be strictly anhydrous to prevent quenching the base.[6] |
| Temperature | Enolate formation at RT; Alkylation at gentle reflux (~78°C) | Balances reaction rate against potential side reactions like E2 elimination.[5][7] |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the moisture-sensitive base from deactivation. |
| Monitoring | Thin-Layer Chromatography (TLC) | Allows for tracking the consumption of starting material to determine reaction completion. |
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols: The Role of Sodium Ethoxide in Malonate Alkylation Reactions. BenchChem Technical Support.
- Chemistry LibreTexts. (2023). Malonic Ester Synthesis. [Link]
- Chemistry Steps. (n.d.). Malonic Ester Synthesis. [Link]
- The Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]
- PharmaXChange.info. (2011).
- Scribd. (n.d.).
- Kündig, E. P., et al. (1995). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Organometallics, 14(12), 5676-5681.
- BenchChem. (2025).
- Chemistry LibreTexts. (2021). 10.
- Sciencemadness.org. (2020).
- BenchChem. (2025). How to control mono- vs.
- Sciencemadness.org. (2020).
- BenchChem. (2025). Technical Support Center: Diethyl 2-ethyl-2-(p-tolyl)
- Wikipedia. (n.d.). Malonic ester synthesis. [Link]
- BenchChem. (2025). Troubleshooting low conversion rates in malonate reactions. BenchChem Technical Support.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Preventing elimination side reactions with propargyl bromide
A-Z Guide to Preventing Elimination Side Reactions
Welcome to the Technical Support Center for propargyl bromide applications. This guide is designed for researchers, scientists, and professionals in drug development who utilize propargyl bromide as an alkylating agent.[1][2] As Senior Application Scientists, we understand the challenges in controlling the competition between the desired substitution (SN2) and the undesired elimination (E2) pathways. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and maximize the yield of your desired propargylated product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, offering explanations grounded in reaction mechanisms and providing actionable protocols.
Issue 1: Low Yield of the Desired Propargylated Product with Significant Byproduct Formation
Symptoms: Your reaction results in a low yield of the intended product, and analysis (TLC, LC-MS, NMR) shows the presence of significant impurities, which may include allenes or products of elimination.[3]
Underlying Cause: This is a classic case of the E2 elimination reaction competing with, or even dominating, the desired SN2 substitution.[4] Several factors can tip the balance in favor of elimination, including the choice of base, solvent, and reaction temperature.[5][6]
Solution Pathway: Optimizing Reaction Parameters
-
Base Selection is Critical: The strength and steric bulk of the base are paramount in directing the reaction pathway.[7][8]
-
Problem: Strong, bulky bases like potassium t-butoxide (t-BuOK) are notorious for promoting E2 elimination.[7] Their steric hindrance makes it difficult to attack the carbon atom (SN2), favoring the abstraction of a proton from the adjacent carbon (E2).[7][9][10][11][12]
-
Solution: Opt for a weaker, non-nucleophilic base.[3] Bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic amines such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are generally better choices for minimizing elimination.[3]
-
-
Solvent Effects on Reaction Pathways: The solvent plays a crucial role in stabilizing intermediates and influencing the reactivity of the nucleophile.[13][14]
-
Problem: Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon, thereby favoring elimination.[14][15]
-
Solution: Employ polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF).[3][5] These solvents solvate the cation but leave the anionic nucleophile relatively "naked" and more reactive for the SN2 pathway.[14][15]
-
-
Temperature Management: Higher temperatures generally favor elimination over substitution.[16]
-
Problem: Increased thermal energy can provide the activation energy needed for the higher-energy transition state of the E2 reaction.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting the reaction at 0°C and allowing it to slowly warm to room temperature is a good strategy.[3] Gentle heating to 40-60°C may be necessary for sluggish reactions, but higher temperatures should be avoided.[3]
-
Issue 2: Formation of an Isomeric Allene Byproduct
Symptoms: NMR analysis of your product mixture shows characteristic peaks for an allene (C=C=C) in addition to or instead of the desired alkyne.
Underlying Cause: The propargyl group can rearrange to its isomeric allene form.[3] This rearrangement can be influenced by the choice of base and solvent.[3]
Solution Pathway: Suppressing Allene Formation
-
Solvent Optimization: The solvent can have a significant impact on the propensity for allene formation.
-
Example: In the propargylation of 2-nitroimidazole, a switch in solvent from acetonitrile to acetone completely suppressed the formation of the allene byproduct.[3]
-
Recommendation: If allene formation is observed, screen different polar aprotic solvents to identify one that minimizes this side reaction.
-
-
Base Selection: The nature of the base can also influence this side reaction.
-
Recommendation: If using a strong base, consider switching to a milder one, such as K₂CO₃ or an organic amine, to disfavor the rearrangement.
-
Issue 3: No Reaction or Very Sluggish Conversion
Symptoms: After the allotted reaction time, you observe primarily unreacted starting materials.
Underlying Cause: Several factors could contribute to a lack of reactivity, including an insufficiently nucleophilic substrate, a poor leaving group, or degraded reagents.[3]
Solution Pathway: Enhancing Reactivity
-
Increase Nucleophilicity: If your substrate is a weak nucleophile, it may require deprotonation with a suitable base to enhance its reactivity.
-
Recommendation: Use a non-nucleophilic base like sodium hydride (NaH) to deprotonate your substrate before adding propargyl bromide.[3]
-
-
Improve the Leaving Group: While bromide is a good leaving group, others can be even better.
-
Recommendation: For particularly challenging substrates, consider using propargyl tosylate or mesylate, which are often better leaving groups and can lead to faster reaction rates.[3]
-
-
Check Reagent Quality: Propargyl halides can degrade over time.
Frequently Asked Questions (FAQs)
Q1: Why is the SN2/E2 competition so prevalent with propargyl bromide?
A1: Propargyl bromide is a primary alkyl halide, which generally favors SN2 reactions.[7] However, the protons on the carbon adjacent to the bromine (the β-protons) are somewhat acidic due to the proximity of the electron-withdrawing alkyne group. This makes them susceptible to abstraction by a base, leading to the competing E2 elimination reaction.
Q2: Can I use a strong, hindered base to favor the SN2 reaction?
A2: No, this is generally not recommended. Strong, hindered bases, such as potassium t-butoxide, are well-known to favor E2 elimination.[7] Their steric bulk makes it difficult for them to act as nucleophiles and attack the carbon atom, so they are more likely to function as a base and abstract a proton.[9][10][11][12]
Q3: Is there a general-purpose set of conditions that works for most propargylations?
A3: While every reaction is unique, a good starting point for many propargylations to favor the SN2 pathway is to use a mild, non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile at or slightly above room temperature.
Q4: My substrate is sensitive to basic conditions. Are there alternative methods for propargylation?
A4: Yes, for base-sensitive molecules, acid-promoted propargylation methods can be employed. The Nicholas reaction, for example, uses dicobalt hexacarbonyl-stabilized propargylium ions under acidic conditions to propargylate a variety of nucleophiles, including hydroxyl, sulfhydryl, amino, and carboxyl groups.[17]
Q5: How can I visually understand the competition between SN2 and E2?
A5: The following diagram illustrates the two competing pathways for the reaction of a nucleophile/base with propargyl bromide.
Caption: Competing SN2 and E2 pathways for propargyl bromide.
Experimental Protocols
General Protocol for SN2 Propargylation with Minimized Elimination
This protocol provides a starting point for optimizing your reaction. Adjustments may be necessary based on your specific substrate.
-
Substrate and Solvent: Dissolve your substrate (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or THF) to a concentration of 0.1-0.5 M.
-
Base Addition: Add a mild, non-nucleophilic base (e.g., K₂CO₃, 1.5 eq).
-
Temperature Control: Cool the reaction mixture to 0°C in an ice bath.
-
Propargyl Bromide Addition: Add propargyl bromide (1.1 eq) dropwise to the stirred solution over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary: Influence of Reaction Parameters
| Parameter | Favors SN2 (Desired) | Favors E2 (Undesired) | Rationale |
| Base | Weak, non-bulky (e.g., K₂CO₃, NaH, TEA)[3] | Strong, bulky (e.g., t-BuOK, DBU)[7] | Bulky bases sterically hinder attack at carbon, promoting proton abstraction.[9][10][11][12] |
| Solvent | Polar aprotic (e.g., DMF, ACN, THF)[3][5] | Polar protic (e.g., EtOH, H₂O)[14] | Aprotic solvents enhance nucleophilicity by not "caging" the nucleophile.[14][15] |
| Temperature | Lower (e.g., 0°C to RT)[16] | Higher | Elimination has a higher activation energy and is favored by increased temperature.[16] |
| Substrate | Primary (like propargyl bromide)[7] | Tertiary > Secondary > Primary[7] | Steric hindrance around the reaction center disfavors SN2.[9][10][11][12] |
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting common issues in propargylation reactions.
Caption: A step-by-step guide to troubleshooting propargylation reactions.
References
- Why do polar aprotic solvents favour SN2 over E2? - Chemistry Stack Exchange.
- SN2 vs E2 - Chemistry Steps.
- How Solvation Influences the SN2 versus E2 Competition - PMC - PubMed Central - NIH.
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - NIH.
- Why is a secondary halides E2 reaction preferred than SN2? - Quora.
- Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction | Organic Letters - ACS Publications.
- Elimination Reactions.
- Mechanism of the E2 Reaction - Master Organic Chemistry.
- 8.6. Assessing SN1, SN2, E1, E2: Which will happen? | Organic Chemistry 1: An open textbook - Lumen Learning.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps.
- SN1 vs SN2 vs E1 vs E2 Reactions Study Guide - Chemistry - S - Studley AI.
- Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry.
- Elimination by the E2 mechanism - Chemistry LibreTexts.
- 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts.
- The E2, E1 and E1CB Mechanisms - Dalal Institute.
- E2 Elimination: Mechanism & Stereochemistry - YouTube.
- SELECTIVE ALLYLATION AND PROPARGYLATION OF M O L E S BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT Enrique ~iez-Barra,q).
- Propargyl bromide - Wikipedia.
- Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?
- Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts.
- 8.4: Comparison and Competition Between SN1, SN2, E1 and E2 - Chemistry LibreTexts.
- 4 - Organic Syntheses Procedure.
- Steric hindrance - YouTube.
- (PDF) REACTION OF PROPARGYL BROMIDE AND - Amanote Research.
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - Semantic Scholar.
- Gold-catalysed asymmetric net addition of unactivated propargylic C–H bonds to tethered aldehydes - PMC - NIH.
- (PDF) Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides - ResearchGate.
- Steric Hindrance | Organic Chemistry - YouTube.
- Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol) - MDPI.
- Brønsted Acid Catalyzed Propargylation of 1,3-Dicarbonyl Derivatives. Synthesis of Tetrasubstituted Furans | Request PDF - ResearchGate.
- Propargyl bromide | C3H3Br | CID 7842 - PubChem.
- Scope and advances in the catalytic propargylic substitution reaction - RSC Publishing.
- Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E.
- Trialkylborane-Mediated Propargylation of Aldehydes Using γ-Stannylated Propargyl Acetates | Request PDF - ResearchGate.
- Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides - PMC - NIH.
Sources
- 1. Propargyl bromide - Wikipedia [en.wikipedia.org]
- 2. Chemical properties and Applications of Propargyl Bromide_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. SN2 vs E2 [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. digibuo.uniovi.es [digibuo.uniovi.es]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 8.6. Assessing SN1, SN2, E1, E2: Which will happen? | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 17. pubs.acs.org [pubs.acs.org]
Interpreting the NMR spectrum of crude Diethyl 2-(prop-2-yn-1-yl)malonate for impurities
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of crude Diethyl 2-(prop-2-yn-1-yl)malonate. This guide is designed for researchers and drug development professionals to troubleshoot and interpret proton nuclear magnetic resonance (¹H NMR) spectra of this compound, focusing on the identification of common impurities encountered during synthesis.
Frequently Asked Questions (FAQs): Interpreting Your ¹H NMR Spectrum
This section addresses the expected signals for your target compound and the characteristic peaks of common impurities.
Q1: What does the ideal ¹H NMR spectrum of pure this compound look like?
A1: The synthesis of this compound is typically achieved via the alkylation of diethyl malonate with propargyl bromide.[1] An ideal ¹H NMR spectrum of the pure product, typically run in deuterated chloroform (CDCl₃), will exhibit four distinct signals corresponding to the 14 protons of the molecule.
-
Triplet (~1.25 ppm, 6H): This signal corresponds to the six protons of the two equivalent methyl (-CH₃) groups of the ethyl esters. The signal is split into a triplet by the adjacent methylene (-CH₂-) group.
-
Triplet (~2.05 ppm, 1H): This peak represents the acetylenic proton (-C≡CH). It is a triplet due to long-range coupling with the propargylic methylene protons.
-
Doublet (~2.75 ppm, 2H): This signal arises from the two propargylic methylene protons (-CH₂-C≡CH). This doublet is the result of coupling to the acetylenic proton.
-
Triplet (~3.75 ppm, 1H): This represents the methine proton (-CH) on the malonate backbone, which is coupled to the adjacent propargylic methylene group.
-
Quartet (~4.20 ppm, 4H): This signal corresponds to the four protons of the two equivalent methylene (-OCH₂-) groups of the ethyl esters. The signal is split into a quartet by the adjacent methyl (-CH₃) groups.
Q2: I see a singlet at ~3.4 ppm in my crude spectrum. What is this impurity?
A2: A singlet appearing around 3.4 ppm is characteristic of the two methylene protons of unreacted diethyl malonate .[2][3] In the starting material, these two protons are equivalent and flanked by two carbonyl groups, resulting in a singlet. Their presence indicates an incomplete reaction. The corresponding ethyl ester signals (a quartet at ~4.2 ppm and a triplet at ~1.3 ppm) will overlap with your product signals, but the integration of these signals will be higher than expected relative to the product's unique peaks.[4]
Q3: My spectrum has a doublet around 3.9 ppm and a triplet around 2.5 ppm that I can't identify. What are they?
A3: These signals are indicative of unreacted propargyl bromide .[5][6]
-
Doublet (~3.8-3.9 ppm, 2H): This is from the methylene protons (-CH₂Br).
-
Triplet (~2.5 ppm, 1H): This corresponds to the terminal alkyne proton (-C≡CH).
The presence of these peaks signifies that not all of the alkylating agent has reacted with the diethyl malonate enolate.[7][8]
Q4: The integration of my propargyl group signals (~2.05 and ~2.75 ppm) is significantly higher than expected relative to the malonate methine proton (~3.75 ppm). What could be the cause?
A4: This is a classic sign of the presence of the diethyl 2,2-di(prop-2-yn-1-yl)malonate , a common dialkylated side product.[9] This impurity forms when the mono-alkylated product is deprotonated again by the base and reacts with a second molecule of propargyl bromide.[1]
The key feature of the dialkylated product's ¹H NMR spectrum is the absence of the malonate methine proton (the peak around 3.75 ppm). Instead, you would observe:
-
Signals for two propargyl groups (a triplet for the acetylenic proton and a doublet for the methylene protons), which would integrate to 2H and 4H, respectively.
-
The standard ethyl ester signals (quartet and triplet).
Because the ethyl ester signals of the mono- and di-alkylated products overlap, comparing the integration of the unique propargyl signals to the unique methine signal of your desired product is the best way to detect this impurity.
Data Summary: Product and Potential Impurities
The table below summarizes the expected ¹H NMR chemical shifts for this compound and its common impurities in CDCl₃.
| Compound | Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound (Product) | -O-CH₂-CH₃ | ~1.25 | Triplet | 6H |
| -C≡CH | ~2.05 | Triplet | 1H | |
| -CH₂ -C≡CH | ~2.75 | Doublet | 2H | |
| -CH (COOEt)₂ | ~3.75 | Triplet | 1H | |
| -O-CH₂ -CH₃ | ~4.20 | Quartet | 4H | |
| Diethyl Malonate (Starting Material) | -O-CH₂-CH₃ | ~1.30 | Triplet | 6H |
| CH₂ (COOEt)₂ | ~3.40 | Singlet | 2H | |
| -O-CH₂ -CH₃ | ~4.20 | Quartet | 4H | |
| Propargyl Bromide (Starting Material) | -C≡CH | ~2.53 | Triplet | 1H |
| -CH₂ Br | ~3.88 | Doublet | 2H | |
| Diethyl 2,2-di(prop-2-yn-1-yl)malonate | -O-CH₂-CH₃ | ~1.25 | Triplet | 6H |
| (Side Product) | -C≡CH | ~2.05 | Triplet | 2H |
| -CH₂ -C≡CH | ~2.80 | Doublet | 4H | |
| -O-CH₂ -CH₃ | ~4.20 | Quartet | 4H | |
| Diethyl Carbonate (Potential Impurity) | -O-CH₂-CH₃ | ~1.31 | Triplet | 6H |
| -O-CH₂ -CH₃ | ~4.19 | Quartet | 4H |
Note: Chemical shifts are approximate and can vary based on solvent and spectrometer frequency.[10][11][12]
Troubleshooting Guide: A Step-by-Step Workflow
Use the following workflow to systematically analyze your crude ¹H NMR spectrum.
Caption: A step-by-step workflow for identifying impurities in a crude ¹H NMR spectrum.
References
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0029573).
- Chatterjee, P. N., et al. (2015). Partial ¹H NMR spectra of (A) propargyl bromide 2a... [Image]. ResearchGate.
- PubChem. (n.d.). Propargyl bromide. National Center for Biotechnology Information.
- Wiley-VCH. (n.d.). Propargyl bromide. SpectraBase.
- Wiley-VCH. (n.d.). Diethylcarbonate. SpectraBase.
- PubChem. (n.d.). Diethyl Malonate. National Center for Biotechnology Information.
- PubChem. (n.d.). Diethyl Carbonate. National Center for Biotechnology Information.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 100 MHz, D₂O, predicted) (HMDB0059844).
- Wiley-VCH. (n.d.). Diethylcarbonate - Optional[1H NMR] - Chemical Shifts. SpectraBase.
- NMR Spectra of New Compounds. (n.d.).
- Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, D₂O, predicted) (HMDB0029573).
- Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester.
- PubChem. (n.d.). Diethyl 2-Propynylmalonate. National Center for Biotechnology Information.
- Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate....
- Xiong, H. (2018). Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate. Atlantis Press.
- Organic Syntheses. (n.d.). diethyl methylenemalonate.
- Google Patents. (1999). CN1237571A - Preparation method of diethyl malonate.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
- LibreTexts Chemistry. (2025). 22.7: Alkylation of Enolate Ions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl malonate(105-53-3) 1H NMR spectrum [chemicalbook.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]
- 5. Propargyl bromide(106-96-7) 1H NMR spectrum [chemicalbook.com]
- 6. Propargyl bromide | C3H3Br | CID 7842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Diethyl carbonate(105-58-8) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Diethyl Carbonate | (C2H5O)2CO | CID 7766 - PubChem [pubchem.ncbi.nlm.nih.gov]
Effect of temperature on the synthesis of Diethyl 2-(prop-2-yn-1-yl)malonate
Technical Support Center: Synthesis of Diethyl 2-(prop-2-yn-1-yl)malonate
A Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of this compound is a fundamental C-C bond-forming reaction, widely employed in the synthesis of more complex molecules in pharmaceutical and materials science. This reaction, an alkylation of diethyl malonate with propargyl bromide, is highly sensitive to reaction conditions, particularly temperature. Precise temperature control is paramount to achieving high yields and purity, as it directly influences reaction kinetics and the prevalence of side reactions.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of temperature in this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal temperature range for the synthesis of this compound, and why is it so critical?
The optimal temperature for this reaction is a delicate balance. The reaction is typically carried out by first deprotonating diethyl malonate with a base like sodium ethoxide to form the nucleophilic enolate. This is an acid-base reaction. The subsequent alkylation with propargyl bromide is an SN2 reaction.[1]
Generally, the initial deprotonation is performed at a controlled temperature, sometimes as low as 0-5 °C, to manage the exothermic nature of the reaction. For the alkylation step, a moderately elevated temperature is often required to ensure a reasonable reaction rate. Many procedures suggest maintaining the temperature between 50 °C and 70 °C .[2][3][4] One organic synthesis procedure for a similar alkylation of diethyl malonate notes that the reaction proceeds with the evolution of heat and can occasionally reach the boiling point of the mixture.[5]
Causality:
-
Below 50 °C: The reaction rate may be impractically slow, leading to incomplete conversion of starting materials.
-
Above 70-80 °C: The risk of side reactions, particularly dialkylation, increases significantly. High temperatures can also lead to the decomposition of the desired product and other reactants.
Q2: My reaction yield is low. Could the reaction temperature be the culprit?
Yes, improper temperature control is a very common reason for low yields.
-
Temperature Too Low: If the temperature is too low during the alkylation step, the reaction may not proceed to completion within the allotted time. This will leave unreacted diethyl malonate and its enolate in the reaction mixture, reducing the yield of the desired monosubstituted product.
-
Temperature Too High: Excessively high temperatures can lead to several issues that lower the yield of the desired product:
-
Increased Dialkylation: The mono-alkylated product, this compound, still possesses an acidic proton. At higher temperatures, this can be deprotonated by any remaining base, and the resulting enolate can react with another molecule of propargyl bromide to form the dialkylated byproduct. This is a major drawback of malonic ester synthesis.[6]
-
Decomposition: Propargyl bromide and the product itself can be sensitive to high temperatures, leading to decomposition and the formation of undesired impurities.
-
Q3: I am observing the formation of a significant amount of a dialkylated byproduct. How can I minimize this by adjusting the temperature?
The formation of a dialkylated product is a known complication in malonic ester synthesis.[6] Temperature plays a crucial role in controlling this side reaction.
To minimize dialkylation:
-
Maintain a Moderate Temperature: Strictly control the reaction temperature, ideally within the 50-70 °C range. Avoid excessive heating or allowing the reaction to reflux too vigorously for extended periods.
-
Controlled Addition of Reagents: Adding the propargyl bromide slowly to the solution of the diethyl malonate enolate can help to maintain a low concentration of the alkylating agent, which can favor monoalkylation. Some procedures for similar reactions recommend adding the diethyl malonate to the base solution slowly at a controlled temperature before the addition of the alkylating agent.[2][7]
-
Stoichiometry: Use a slight excess of diethyl malonate relative to the base and propargyl bromide to ensure the base is fully consumed in the initial deprotonation.
Q4: At lower temperatures, my reaction seems to be very slow or incomplete. What is the minimum effective temperature?
While there isn't a universally "correct" minimum temperature, as it can be influenced by the solvent and base used, reactions conducted below 40 °C are often reported to be sluggish. If you are experiencing an incomplete reaction at lower temperatures, you can try:
-
Gradual Temperature Increase: Slowly increase the temperature to around 50 °C and monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Extended Reaction Time: Compensate for the lower temperature with a longer reaction time. However, be aware that very long reaction times can sometimes lead to other side reactions or product degradation.
Q5: I've noticed the decomposition of my product, indicated by discoloration of the reaction mixture. Can high temperatures cause this?
Yes, high temperatures can certainly lead to the decomposition of both the reactants and the product. Propargyl halides and the resulting propargylated malonic esters can be thermally labile. Discoloration, often turning dark brown or black, is a common sign of decomposition. To avoid this, it is critical to maintain the recommended temperature range and avoid localized overheating. Using a well-stirred reaction vessel and a controlled heating mantle or oil bath is highly recommended.
Q6: How does the choice of base and solvent influence the optimal reaction temperature?
The choice of base and solvent are intrinsically linked to the optimal temperature.
-
Base: Sodium ethoxide in ethanol is a classic choice for this reaction.[6] The use of an alkoxide that matches the ester group of the malonate (i.e., ethoxide for ethyl esters) is crucial to prevent transesterification.[6][8] Stronger bases like sodium hydride in an aprotic solvent like THF or DMF can also be used and may allow for lower reaction temperatures.
-
Solvent: The boiling point of the solvent will naturally set an upper limit for the reaction temperature at atmospheric pressure. Ethanol is commonly used, and its boiling point (78 °C) provides a natural ceiling that can help prevent runaway temperatures. Aprotic polar solvents like DMF might allow for a wider range of temperatures but require more careful control.
Data Summary: Temperature Effects on Synthesis
| Temperature Range | Expected Outcome | Potential Issues |
| < 40 °C | Very slow or incomplete reaction. | Low yield due to incomplete conversion. |
| 40-50 °C | Moderate reaction rate. | May require longer reaction times for full conversion. |
| 50-70 °C | Optimal Range. Good reaction rate and selectivity. | Generally the best balance for yield and purity. |
| > 70 °C | Increased rate of side reactions. | Significant formation of dialkylated byproduct, potential for product and reactant decomposition. |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
Diethyl malonate
-
Propargyl bromide (handle with care, lachrymator)
-
Sodium metal
-
Absolute ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, carefully add sodium metal pieces to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic; control the rate of addition to maintain a gentle reflux. Allow the mixture to stir until all the sodium has dissolved.
-
Formation of the Enolate: Cool the sodium ethoxide solution to approximately 50 °C.[2][7] Slowly add diethyl malonate via the dropping funnel with continuous stirring.
-
Alkylation: Once the addition of diethyl malonate is complete, slowly add propargyl bromide dropwise. The reaction is exothermic, and the temperature should be maintained between 50-70 °C.[2][3][4] Use a water bath for cooling if necessary.[7]
-
Reaction Monitoring: After the addition of propargyl bromide is complete, continue to stir the mixture at the same temperature. Monitor the progress of the reaction by TLC until the starting material is consumed. This may take several hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the ethanol by rotary evaporation.
-
Add water to the residue to dissolve the sodium bromide byproduct.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Visualization of Reaction Pathways
The following diagram illustrates the desired mono-alkylation pathway and the competing dialkylation side reaction, which is favored at higher temperatures.
Caption: Reaction scheme for the synthesis of this compound.
References
- Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 - Sciencemadness.org. (2020-06-05).
- Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis - JoVE. (2023-04-30).
- Malonic acid, methyl-, diethyl ester - Organic Syntheses Procedure.
- CN1237571A - Preparation method of diethyl malonate - Google Patents.
- CN1237572A - Preparation method of diethyl malonate - Google Patents.
- Malonic acid, butyl-, ethyl ester - Organic Syntheses Procedure.
- Synthesis of diethyl malonate in situ - ResearchGate. (2025-08-07).
- diethyl acetamidomalonate - Organic Syntheses Procedure.
- Diethyl malonate - Wikipedia.
- Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene.
- Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - Frontiers. (2023-06-07).
- CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate - Google Patents.
- Malonic ester synthesis - Wikipedia.
- An improved procedure for the synthesis of labelled fatty acids utilizing diethyl malonate. (2025-08-09).
- Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate | PDF | Ether - Scribd.
- Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l.
- The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2025-06-05).
- The Alkylation of Malonic Ester - ResearchGate.
- Synthesis of Diethyl 2-(2-chloronicotinoyl)malonate - SciSpace.
- Optimization of Synthesis Process for 2-Methyl-2-Sec-Butyl Malonate for Use as a Synthetic Intermediate of Food Additives.
- Ch21: Malonic esters - University of Calgary.
Sources
- 1. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 2. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. CN1237571A - Preparation method of diethyl malonate - Google Patents [patents.google.com]
- 4. CN1237572A - Preparation method of diethyl malonate - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]
How to handle moisture-sensitive reagents in the synthesis of Diethyl 2-(prop-2-yn-1-yl)malonate
Technical Support Center: Synthesis of Diethyl 2-(prop-2-yn-1-yl)malonate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with this common but nuanced alkylation reaction. The focus of this document is to provide practical, in-depth troubleshooting advice, particularly concerning the handling of moisture-sensitive reagents, which are critical to the success of this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reagents and Setup
Question 1: Why is Sodium Hydride (NaH) used as the base, and why is its handling so critical?
Answer: Sodium hydride (NaH) is the base of choice for the deprotonation of diethyl malonate for two primary reasons rooted in its chemical properties:
-
Sufficient Basicity and Irreversibility: The alpha-protons of diethyl malonate have a pKa of approximately 13. The conjugate acid of the hydride ion (H⁻) is hydrogen gas (H₂), which has an extremely high pKa (~36). This vast difference in acidity means the deprotonation reaction is essentially irreversible and proceeds to completion, quantitatively generating the desired diethyl malonate enolate.
-
Non-Nucleophilic Nature & Gaseous Byproduct: NaH is a non-nucleophilic base, which prevents unwanted side reactions like saponification (hydrolysis) of the ester groups. The only byproduct of the deprotonation is hydrogen gas (H₂), which safely bubbles out of the reaction mixture, driving the equilibrium forward according to Le Châtelier's principle.[1][2][3]
Handling NaH is critical because it is extremely reactive with water.[4] Commercially, it is often supplied as a 60% dispersion in mineral oil to reduce its pyrophoricity and reactivity with atmospheric moisture.[4][5] Contact with even trace amounts of water will result in a violent exothermic reaction, producing flammable hydrogen gas and sodium hydroxide (NaOH). This not only consumes the base, leading to low or no yield, but also introduces NaOH, which can cause undesired ester hydrolysis.
Question 2: My reaction is not starting (no hydrogen evolution observed). What are the most likely causes?
Answer: Failure to observe hydrogen gas evolution upon addition of diethyl malonate to the NaH suspension is a clear indicator that the initial deprotonation step has failed. The root causes are almost always related to moisture contamination. Here is a checklist to troubleshoot this issue:
-
Improperly Dried Glassware: Glass surfaces readily adsorb a thin film of water from the atmosphere.[6] All glassware must be rigorously dried, either by oven-drying at >125 °C overnight or by flame-drying under vacuum immediately before use.[6][7][8][9] Assembling the apparatus while still hot under a stream of inert gas is best practice.[7][10]
-
"Wet" (Anhydrous) Solvent: The term "anhydrous" on a commercial bottle is not a guarantee, especially if the bottle has been opened previously.[11] Tetrahydrofuran (THF), a common solvent for this reaction, is hygroscopic and will absorb atmospheric moisture.[12] It is best practice to freshly distill THF from a suitable drying agent, such as sodium-benzophenone ketyl, which provides a visual indicator (a deep blue/purple color) of anhydrous conditions.[8][13][14]
-
Compromised Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas like nitrogen or argon to exclude air and moisture.[6][15] Check for leaks in your system (e.g., at joints or septa). Ensure a steady, gentle outflow of inert gas is visible in an oil bubbler. The "evacuation and backfill" method, where the flask is evacuated with a vacuum pump and refilled with inert gas (repeated 2-3 times), is a highly effective way to establish an inert atmosphere.[16]
-
Degraded Sodium Hydride: If the NaH has been improperly stored or handled, it may have already reacted with atmospheric moisture and will appear as a white powder (NaOH/Na₂CO₃) rather than a gray dispersion. Always use NaH from a freshly opened container or one that has been stored correctly in a desiccator or glove box.[4]
Question 3: How do I properly prepare my reaction setup for anhydrous conditions?
Answer: Setting up for a moisture-sensitive reaction is a systematic process. The workflow diagram below outlines the key steps to ensure a truly anhydrous environment.
Caption: Workflow for establishing anhydrous reaction conditions.
Section 2: During the Reaction
Question 4: I'm getting a low yield of my desired product, this compound. What are potential side reactions or procedural errors?
Answer: Low yields can stem from several issues beyond the initial deprotonation step. Consider the following possibilities:
-
Dialkylation: The product, this compound, still has one acidic proton on the alpha-carbon. If excess NaH or propargyl bromide is present, or if the reaction is run for too long, a second alkylation can occur, leading to the formation of diethyl 2,2-di(prop-2-yn-1-yl)malonate. To minimize this, use a slight excess (e.g., 1.05 to 1.1 equivalents) of diethyl malonate relative to the base and add the propargyl bromide slowly and at a controlled temperature.
-
Issues with Propargyl Bromide: Propargyl bromide is a reactive and volatile alkylating agent.[17][18]
-
Purity: If the propargyl bromide is old, it may have decomposed. Using a freshly opened bottle or distilling it prior to use is recommended.
-
Addition Rate: Adding the propargyl bromide too quickly can cause an uncontrolled exotherm, leading to side reactions. Slow, dropwise addition via a syringe pump at a controlled temperature (e.g., 0 °C to room temperature) is ideal.
-
-
Incomplete Reaction: Ensure the reaction is stirred efficiently to maintain a homogenous mixture, especially since NaH is a solid. Allow the reaction to run for a sufficient amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the point of completion.
-
Loss During Workup: The product is soluble in common organic solvents. Ensure you perform multiple extractions (e.g., 3x) of the aqueous layer during workup to maximize recovery. Back-washing the combined organic layers with brine can help break up emulsions and remove residual water.
Question 5: How should I safely quench the reaction and dispose of excess Sodium Hydride?
Answer: Quenching a reaction containing unreacted NaH must be done with extreme caution, as adding a protic source too quickly can cause a violent release of hydrogen gas and a rapid temperature increase.
Recommended Quenching Procedure:
-
Cool the reaction vessel in an ice-water bath (0 °C).
-
Slowly and dropwise , add a less reactive alcohol like isopropanol to quench any remaining NaH.[5] You will observe gas evolution. Continue adding isopropanol until the bubbling ceases.
-
Only after all the NaH has been safely quenched with alcohol should you proceed to add water or an aqueous solution (e.g., saturated ammonium chloride) for the workup.[19]
Never quench NaH directly with water. This can cause the solvent (especially ether or THF) to flash boil and potentially ignite from the heat of the reaction.
Section 3: Safety & Handling
Question 6: What are the primary hazards associated with Propargyl Bromide and how should it be handled?
Answer: Propargyl bromide is a highly toxic and reactive chemical that demands respect and careful handling.[17]
-
Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[17][20][21] It is a potent lachrymator, meaning its vapors cause severe eye irritation and tearing.[22]
-
Flammability & Reactivity: It is a highly flammable liquid with a low flash point.[18][20][22] It can also decompose explosively with shock or when heated.[18][22]
-
Corrosivity: It causes severe skin and eye burns upon contact.[20][22]
Safe Handling Practices:
-
Always handle propargyl bromide in a certified chemical fume hood.[20]
-
Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (e.g., nitrile or neoprene).[4]
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[20][23]
-
Store it in a cool, dry, well-ventilated area away from heat and ignition sources, and separately from oxidizing materials.[18]
The table below summarizes key information for the primary reagents.
| Reagent | Formula | M.W. ( g/mol ) | Key Hazards | Handling Notes |
| Sodium Hydride (60% disp. in oil) | NaH | 24.00 | Water-reactive, Flammable solid, Caustic | Handle under inert gas. Quench slowly with isopropanol before adding water.[4][5] |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | Irritant | Store in a tightly sealed container. |
| Propargyl Bromide | C₃H₃Br | 118.96 | Highly toxic, Lachrymator, Flammable, Corrosive, Shock-sensitive | Handle only in a fume hood with proper PPE. [17][18][20] Store away from heat/shock. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Flammable, Can form explosive peroxides | Use freshly distilled from Na/benzophenone.[14] Never distill to dryness. |
Troubleshooting Flowchart
This flowchart provides a logical path to diagnose common issues during the synthesis.
Caption: A step-by-step diagnostic flowchart for the synthesis.
Detailed Experimental Protocol
Materials:
-
Sodium Hydride (60% dispersion in mineral oil)
-
Diethyl malonate
-
Propargyl bromide (80 wt.% in toluene is common and more stable)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Isopropanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (for extraction)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.[15][19]
-
NaH Preparation: In the flask, place the required amount of NaH (60% dispersion). Wash the dispersion with anhydrous hexane (2-3 times) via cannula transfer to remove the mineral oil, carefully removing the hexane wash each time. Dry the resulting gray powder under a stream of inert gas.
-
Enolate Formation: Add anhydrous THF to the flask to create a suspension. Cool the flask to 0 °C using an ice bath. Slowly, add diethyl malonate dropwise via syringe. A vigorous evolution of hydrogen gas should be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete and gas evolution has subsided.
-
Alkylation: While maintaining the temperature at 0 °C, add propargyl bromide dropwise via syringe over 30-60 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly, add isopropanol dropwise to quench any excess NaH.[5] Continue until gas evolution ceases.
-
Workup: Add saturated aqueous NH₄Cl solution to the flask. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL for a typical lab-scale reaction). Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography to yield pure this compound.
References
- Propargyl Bromide - Hazard Summary. University of Georgia, Research Safety. [Link]
- What Methods Are Used To Implement Inert
- Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
- The Safe Use of Sodium Hydride On Scale.Organic Process Research & Development. [Link]
- How to set up a reactor in an inert
- Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. [Link]
- How to create inert atmosphere?
- S-tert-Butyl 3-oxobutanthio
- Handling air-sensitive reagents. MIT Department of Chemistry. [Link]
- DIBALH, LAH, NaH Metal Hydrides - HOW TO USE AND QUENCH. YouTube. [Link]
- Preparing Anhydrous Reagents and Equipment.J. Vis. Exp.[Link]
- Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
- Sodium Hydride Hazard Summary. New Jersey Department of Health. [Link]
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]
- Inert
- Synthesis of diethyl diethylmalon
- How to Store Reagents. University of Rochester, Department of Chemistry. [Link]
- Drying solvents. Sciencemadness Wiki. [Link]
- Malonic Ester Synthesis. The Organic Chemistry Tutor. [Link]
- Drying Solvents. Chemistry LibreTexts. [Link]
- What are anhydrous solvents? Why are they used in reactions? Quora. [Link]
- Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l.
- Malonic Ester Synthesis. Chemistry Steps. [Link]
- Malonic Ester Synthesis. OpenOChem Learn. [Link]
- Ethyl methylmalon
- Malonic Ester Synthesis: Steps, Mechanism, and Examples.
- The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
- Ethyl n-butylmalon
- Diethyl Malonate : Synthesis via Fischer Esterific
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. youtube.com [youtube.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. web.mit.edu [web.mit.edu]
- 8. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 9. youtube.com [youtube.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. How To [chem.rochester.edu]
- 12. quora.com [quora.com]
- 13. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques - Kintek Furnace [kintekfurnace.com]
- 17. research.uga.edu [research.uga.edu]
- 18. echemi.com [echemi.com]
- 19. orgsyn.org [orgsyn.org]
- 20. fishersci.com [fishersci.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. 3-BROMOPROPYNE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 23. nj.gov [nj.gov]
Technisches Support-Center: Katalysatordeaktivierung in Reaktionen mit Diethyl-2-(prop-2-yn-1-yl)malonat
Answering in German as requested by the user.
Absolut! Hier ist ein technisches Support-Center, das speziell auf die Herausforderungen der Katalysatordeaktivierung bei Reaktionen mit Diethyl-2-(prop-2-yn-1-yl)malonat zugeschnitten ist.
Willkommen, Forscherkollegen,
Dieses Handbuch dient als spezialisierte Ressource zur Behebung von Problemen im Zusammenhang mit der Katalysatordeaktivierung bei Synthesen mit Diethyl-2-(prop-2-yn-1-yl)malonat. Als leitender Anwendungswissenschaftler verstehe ich, dass ein unerwarteter Reaktionsstillstand oder eine geringe Ausbeute frustrierend sein und wertvolle Forschungszeit kosten kann. Dieses Zentrum ist so konzipiert, dass es nicht nur Lösungen bietet, sondern auch die zugrunde liegenden chemischen Prinzipien erläutert, um Ihnen zu helfen, zukünftige Probleme zu antizipieren und zu vermeiden.
Diethyl-2-(prop-2-yn-1-yl)malonat ist aufgrund seiner dualen Funktionalität – einem reaktiven terminalen Alkin und einer Malonester-Einheit – ein vielseitiger Baustein in der organischen Synthese, insbesondere in der pharmazeutischen Entwicklung.[1][2] Seine Nützlichkeit hängt jedoch stark von der Effizienz metallischer Katalysatoren (typischerweise auf Palladium-, Kupfer- oder Goldbasis) ab, die anfällig für Deaktivierung sind.
Dieses Handbuch ist in einem Frage-Antwort-Format strukturiert, um spezifische Probleme direkt anzusprechen, denen Sie bei Ihren Experimenten begegnen könnten.
Häufig gestellte Fragen (FAQs)
F1: Meine Reaktion (z. B. Sonogashira-Kupplung) ist ins Stocken geraten oder zeigt eine sehr geringe Umsatzrate. Was sind die ersten Anzeichen einer Katalysatordeaktivierung?
A1: Die ersten Anzeichen einer Katalysatordeaktivierung können subtil sein, manifestieren sich aber typischerweise als:
-
Verlangsamte Reaktionskinetik: Die Reaktion dauert deutlich länger als erwartet oder kommt vor dem vollständigen Verbrauch des Ausgangsmaterials zum Stillstand.
-
Inkonsistente Ergebnisse: Wiederholte Durchläufe desselben Protokolls führen zu sehr unterschiedlichen Ausbeuten.
-
Farbänderungen: Eine unerwartete Farbänderung der Reaktionsmischung, wie die Bildung eines schwarzen Niederschlags (oft als „Palladiumschwarz“ bezeichnet), kann auf die Agglomeration und Ausfällung des Katalysators hinweisen.
-
Zunahme von Nebenprodukten: Eine Zunahme unerwünschter Nebenreaktionen, wie z. B. die Homokupplung des Alkins (Glaser-Kupplung), kann darauf hindeuten, dass der primäre katalytische Zyklus gehemmt ist.[3][4]
F2: Was sind die Hauptmechanismen der Katalysatordeaktivierung bei der Arbeit mit einem terminalen Alkin wie diesem?
A2: Terminale Alkine sind notorisch anspruchsvolle Substrate. Die Deaktivierung des Katalysators erfolgt typischerweise über vier Hauptwege: Vergiftung, Verkokung/Fouling, Sintern und Auslaugen.
| Deaktivierungsmechanismus | Hauptursache in Alkinreaktionen | Symptome | Präventive Maßnahmen |
| Vergiftung | Starke Koordination von Alkinen oder Verunreinigungen (z. B. Schwefel, Phosphor) an den aktiven Metallzentren.[5][6] | Plötzlicher und signifikanter Aktivitätsverlust. | Verwendung hochreiner, entgaster Reagenzien und Lösungsmittel; Reinigung des Alkins vor Gebrauch. |
| Verkokung/Fouling | Polymerisation oder Zersetzung des Alkins auf der Katalysatoroberfläche, wodurch kohlenstoffhaltige Ablagerungen (Koks) entstehen, die die aktiven Zentren blockieren.[7][8] | Allmählicher Aktivitätsverlust; sichtbare Ablagerungen auf dem Katalysator. | Optimierung der Reaktionstemperatur (vermeiden Sie übermäßige Hitze); Reduzierung der Substratkonzentration. |
| Sintern | Agglomeration von Metallnanopartikeln auf einem heterogenen Träger (z. B. Pd/C) bei hohen Temperaturen, was zu einem Verlust der aktiven Oberfläche führt.[9][10] | Irreversibler Aktivitätsverlust bei heterogenen Katalysatoren, insbesondere nach Wiederverwendung oder bei hohen Temperaturen. | Betrieb bei der niedrigstmöglichen effektiven Temperatur; Auswahl thermisch stabiler Trägermaterialien. |
| Auslaugen (Leaching) | Auflösung der aktiven Metallkomponente vom festen Träger in das Reaktionsmedium.[11] | Verlust der heterogenen Katalyse (die Reaktion kann in der flüssigen Phase langsam weitergehen); Verunreinigung des Produkts mit Metall. | Auswahl eines geeigneten Lösungsmittels und Liganden, um das Metall auf dem Träger zu stabilisieren; Verwendung von Katalysatoren mit starken Metall-Träger-Wechselwirkungen. |
F3: Ich beobachte eine signifikante Menge an Alkin-Homokupplung (Glaser-Kupplung). Hängt dies mit der Deaktivierung meines Palladium-Katalysators zusammen?
A3: Ja, indirekt. Die Glaser-Kupplung wird typischerweise durch einen Kupfer(I)-Cokatalysator in Gegenwart von Sauerstoff gefördert.[3] Wenn der oxidative Additions-Schritt des Palladium-katalysierten Zyklus (z. B. in einer Sonogashira-Reaktion) langsam oder gehemmt ist – möglicherweise aufgrund einer beginnenden Deaktivierung des Palladiums – hat der Kupfer-katalysierte Homokupplungsweg mehr Zeit, um abzulaufen und Ihr Alkin-Ausgangsmaterial zu verbrauchen.
Lösung:
-
Strenge anaerobe Bedingungen: Stellen Sie sicher, dass alle Lösungsmittel und Reagenzien gründlich entgast sind (z. B. durch drei Gefrier-Pump-Tauw-Zyklen) und halten Sie während der gesamten Reaktion eine inerte Atmosphäre (Argon oder Stickstoff) aufrecht.[3]
-
Kupferfreie Protokolle: Erwägen Sie den Wechsel zu einem kupferfreien Sonogashira-Protokoll. Es gibt viele moderne Ligandensysteme, die diese Reaktion ohne Kupfer-Cokatalysator effizient ermöglichen, wodurch die Glaser-Kupplung vollständig vermieden wird.[12]
F4: Mein heterogener Katalysator (z. B. Pd/C) hat nach dem ersten Durchlauf an Aktivität verloren. Könnte es sich um Sintern oder Auslaugen handeln und wie kann ich das unterscheiden?
A4: Dies ist eine häufige Herausforderung bei der Wiederverwendung von Katalysatoren. Sowohl Sintern als auch Auslaugen führen zu einem Aktivitätsverlust, aber sie können unterschieden werden:
-
Diagnose des Auslaugens: Führen Sie einen Heißfiltrationstest durch. Stoppen Sie die Reaktion auf halbem Weg, filtrieren Sie den heterogenen Katalysator heiß ab und lassen Sie das Filtrat unter den Reaktionsbedingungen weiterlaufen. Wenn die Reaktion im Filtrat fortschreitet, ist aktives Metall in die Lösung ausgelaugt.[13] Eine Analyse des Produkts mittels ICP-MS auf Spuren von Palladium kann das Auslaugen ebenfalls bestätigen.
-
Diagnose des Sinterns: Das Sintern ist ein thermischer Prozess, der die Morphologie des Katalysators verändert.[14] Es ist schwieriger direkt nachzuweisen, ohne fortgeschrittene Charakterisierungstechniken (z. B. Transmissionselektronenmikroskopie, TEM), um die Vergrößerung der Partikelgröße zu visualisieren. Wenn jedoch das Auslaugen ausgeschlossen ist und der Katalysator hohen Temperaturen ausgesetzt war, ist das Sintern ein wahrscheinlicher Schuldiger.[9][10] Das Sintern ist im Allgemeinen ein irreversibler Prozess.[5][10]
F5: Kann ich einen deaktivierten Katalysator regenerieren?
A5: Die Möglichkeit der Regeneration hängt vollständig vom Deaktivierungsmechanismus ab.[5]
-
Verkokung/Fouling: Ja, oft. Katalysatoren, die durch Kohlenstoffablagerungen deaktiviert wurden, können häufig durch sorgfältig kontrollierte Kalzinierung (Abbrennen des Kokses in einem Luft- oder Sauerstoffstrom bei erhöhter Temperatur) regeneriert werden.[15][16][17] Alternativ kann das Waschen mit geeigneten Lösungsmitteln oder Säuren helfen, organische Rückstände zu entfernen.[18]
-
Vergiftung: Manchmal. Wenn die Vergiftung reversibel ist (schwache Adsorption), kann ein Waschen des Katalysators oder eine thermische Behandlung helfen. Eine irreversible Vergiftung (starke chemische Bindung) ist jedoch per Definition dauerhaft.
-
Sintern & Auslaugen: Im Allgemeinen nein. Diese Prozesse beinhalten eine physikalische Veränderung des Katalysators (Partikelwachstum) oder einen Verlust des aktiven Materials und sind typischerweise irreversibel unter normalen Laborbedingungen.[5]
Leitfäden zur Fehlerbehebung und Protokolle
Logischer Arbeitsablauf zur Fehlerbehebung
Wenn eine Reaktion fehlschlägt, ist ein systematischer Ansatz entscheidend. Verwenden Sie das folgende Diagramm, um Ihr Problem zu diagnostizieren.
Abbildung 1: Logischer Arbeitsablauf zur Diagnose von Problemen bei der Katalysatorleistung.
Protokoll 1: Diagnosetest für Katalysatordeaktivierung
Dieses Protokoll verwendet ein Kontrollexperiment, um festzustellen, ob die Katalysatoraktivität das Problem ist.
Materialien:
-
Ihre Standard-Reaktionsaufstellung (Kolben, Rührer, Heizung, Inertgasleitung).
-
Alle Reagenzien für Ihre Reaktion.
-
Eine frische Charge Ihres Katalysators.
-
Ihre verdächtige („verbrauchte“) Charge des Katalysators.
Verfahren:
-
Standardreaktion: Richten Sie Ihre Reaktion genau nach dem Protokoll ein, das fehlgeschlagen ist, und verwenden Sie dabei die verbrauchte Katalysatorcharge. Lassen Sie sie für die erwartete Zeit laufen.
-
Kontrollreaktion: Richten Sie parallel eine identische Reaktion ein, aber verwenden Sie eine frische, unbenutzte Charge des Katalysators.
-
Spike-Test (falls die Standardreaktion fehlschlägt): Wenn die Standardreaktion (Schritt 1) nach der erwarteten Zeit keinen signifikanten Umsatz zeigt, fügen Sie eine zweite Portion frischen Katalysators (typischerweise 50-100 % der ursprünglichen Beladung) direkt in den Reaktionskolben.
-
Überwachung und Analyse: Überwachen Sie alle Reaktionen mittels TLC, GC oder LC-MS.
-
Interpretation A: Wenn die Kontrollreaktion funktioniert, aber die Standardreaktion fehlschlägt, ist Ihr Katalysator eindeutig deaktiviert.
-
Interpretation B: Wenn der Spike-Test (Schritt 3) die Reaktion wieder in Gang bringt, bestätigt dies, dass die aktive Katalysatorspezies im ursprünglichen Versuch verbraucht oder deaktiviert wurde.
-
Interpretation C: Wenn weder die Kontroll- noch die Standardreaktion funktioniert, liegt das Problem wahrscheinlich bei einem anderen Reagenz, dem Lösungsmittel oder den Bedingungen, nicht beim Katalysator selbst.
-
Mechanismen der Katalysatordeaktivierung
Das Verständnis des Wie und Warum der Deaktivierung ist der Schlüssel zur Prävention.
Abbildung 2: Vier Hauptwege der Katalysatordeaktivierung bei Alkinreaktionen.
Referenzen
-
An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). (2019). MDPI. Verfügbar unter: [Link]
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. Verfügbar unter: [Link]
-
Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. (n.d.). MDPI. Verfügbar unter: [Link]
-
Acidity of Terminal Alkynes and Related Reactions. (2021). Chemistry LibreTexts. Verfügbar unter: [Link]
-
Mechanistic Understanding and the Rational Design of Sinter-Resistant Heterogeneous Catalysts. (n.d.). ACS Catalysis. Verfügbar unter: [Link]
-
An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). (2019). MDPI. Verfügbar unter: [Link]
-
Heterogeneous catalysis. (n.d.). Wikipedia. Verfügbar unter: [Link]
-
Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. (2019). Semantic Scholar. Verfügbar unter: [Link]
-
Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. (2020). ACS Publications. Verfügbar unter: [Link]
-
Sintering. (n.d.). Wikipedia. Verfügbar unter: [Link]
-
Regeneration of palladium hydrogenation catalyst. (1979). Google Patents. Verfügbar unter:
-
Regeneration of palladium based catalyst for methane abatment. (n.d.). DCL Inc. Verfügbar unter: [Link]
-
Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. (2020). Science Signpost Publishing Inc. Verfügbar unter: [Link]
-
Sintering process and catalysis. (n.d.). ResearchGate. Verfügbar unter: [Link]
-
Theoretical study of palladium leaching. (2012). Catalysis Science & Technology Blog. Verfügbar unter: [Link]
-
Reduction of Alkynes. (2024). Chemistry LibreTexts. Verfügbar unter: [Link]
-
Reduction of alkynes. (n.d.). Khan Academy. Verfügbar unter: [Link]
-
Alkyne Functional Group & Reactions. (n.d.). Study.com. Verfügbar unter: [Link]
-
Catalyst Sintering Kinetics Data. (n.d.). Industrial & Engineering Chemistry Research. Verfügbar unter: [Link]
-
Illustrated Glossary of Organic Chemistry - Poisoned catalyst. (n.d.). UCLA Chemistry. Verfügbar unter: [Link]
-
Lindlar catalyst. (n.d.). Wikipedia. Verfügbar unter: [Link]
-
Anion-driven catalyst deactivation pathways in alkyne hydroalkoxylation. (n.d.). ResearchGate. Verfügbar unter: [Link]
-
Reduction of Alkynes. (n.d.). Lumen Learning. Verfügbar unter: [Link]
-
Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. (n.d.). Journal of the American Chemical Society. Verfügbar unter: [Link]
-
9.4 Reduction of Alkynes. (2020). YouTube. Verfügbar unter: [Link]
-
Catalyst deactivation mechanisms and how to prevent them. (n.d.). Hengye Inc. Verfügbar unter: [Link]
-
Synthesis of diethyl diethylmalonate. (2020). Sciencemadness.org. Verfügbar unter: [Link]
-
Reaction of diethyl 2-(2-ethynylphenylmethyl)malonate (1e). (n.d.). ResearchGate. Verfügbar unter: [Link]
-
Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.). Semantic Scholar. Verfügbar unter: [https://www.semanticscholar.org/paper/Synthetic-Route-to-Diethyl-Alkyl(substituted-with-Abd-El-Aziz-de-Grote/a1f50a8c439115712f514b8a8b13d2a781f7d5c5]([Link]
-
Diethyl 2-Propynylmalonate. (n.d.). PubChem. Verfügbar unter: [Link]
-
Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. (n.d.). ResearchGate. Verfügbar unter: [Link]
-
Deactivation of catalysts by coke formation in the presence of internal diffusional limitation. (n.d.). Industrial & Engineering Chemistry Fundamentals. Verfügbar unter: [Link]
-
Fouling (coking) deactivation of catalysts: (a) Coke accumulation on. (n.d.). ResearchGate. Verfügbar unter: [Link]
-
Coke Formation in Catalytic Cracking. (n.d.). Industrial & Engineering Chemistry Process Design and Development. Verfügbar unter: [Link]
-
Sonogashira troubleshooting help needed. (2020). Reddit. Verfügbar unter: [Link]
-
A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. (2023). MDPI. Verfügbar unter: [Link]
-
Coking behavior and catalyst deactivation for catalytic pyrolysis of heavy oil. (n.d.). ResearchGate. Verfügbar unter: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. Verfügbar unter: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Verfügbar unter: [Link]
Sources
- 1. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 7. Heterogeneous catalysis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sintering - Wikipedia [en.wikipedia.org]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemisgroup.us [chemisgroup.us]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 17. ss-pub.org [ss-pub.org]
- 18. mdpi.com [mdpi.com]
Work-up procedure for the synthesis of Diethyl 2-(prop-2-yn-1-yl)malonate
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for the work-up and purification of Diethyl 2-(prop-2-yn-1-yl)malonate. As Senior Application Scientists, we move beyond simple procedural lists to explain the underlying chemical principles, ensuring a robust understanding that empowers you to solve problems effectively in your own laboratory setting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common challenges and queries encountered during the isolation and purification of the target compound.
Question 1: After quenching my reaction, I have a low yield of the desired mono-alkylated product and a significant amount of a higher molecular weight impurity. What is happening and how can I prevent it?
Answer: This is a classic issue in malonic ester alkylation and the impurity is almost certainly the dialkylated product, Diethyl 2,2-bis(prop-2-yn-1-yl)malonate.
-
Causality: The hydrogen on the α-carbon of your desired mono-alkylated product is still acidic (though less so than in diethyl malonate itself). If any strong base (e.g., sodium ethoxide) remains or if the reaction conditions are not carefully controlled, this proton can be removed to form a new enolate. This enolate can then react with another equivalent of propargyl bromide, leading to dialkylation.[1]
-
Preventative Measures:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the diethyl malonate enolate to the propargyl bromide. Using a slight excess of diethyl malonate can help favor mono-alkylation.[1]
-
Slow Addition: Add the propargyl bromide slowly and at a controlled temperature (e.g., 0 °C to room temperature). This ensures the alkylating agent reacts with the more abundant diethyl malonate enolate before it can react with the newly formed mono-alkylated product enolate.[1]
-
Base Selection: Ensure just enough base is used to fully deprotonate the starting diethyl malonate. Using a weaker base like potassium carbonate (K₂CO₃) in a phase-transfer catalyzed system can sometimes offer better control.[2][3]
-
Question 2: During the aqueous work-up, I'm struggling with a persistent emulsion at the interface of the organic and aqueous layers. How can I resolve this?
Answer: Emulsion formation is common, especially when residual base is present, which can saponify the ester or create surfactants.
-
Causality: Vigorous shaking of the separatory funnel, especially in the presence of fine particulate matter (like salts) or compounds that can act as surfactants, can lead to the formation of a stable mixture of microscopic droplets of one liquid within another.
-
Solutions:
-
Add Brine: The most common and effective solution is to add a saturated aqueous solution of sodium chloride (brine).[4] This increases the ionic strength of the aqueous layer, making it more polar and forcing the less polar organic components out of solution, which helps to break the emulsion.[4]
-
Patience & Gentle Swirling: Allow the separatory funnel to stand undisturbed for an extended period (10-30 minutes). Gentle swirling or rocking, rather than vigorous shaking, can help the layers separate.
-
Filtration: In stubborn cases, passing the entire mixture through a pad of Celite or glass wool can help to break up the emulsion by disrupting the droplet surfaces.
-
Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes decrease the viscosity and help the layers separate.
-
Question 3: My final product is pure by NMR, but the yield is still lower than expected. Where could I be losing my product during the work-up?
Answer: Product loss can occur at several stages of the work-up procedure.
-
Potential Causes of Loss:
-
Incomplete Extraction: this compound has some polarity. If an insufficient volume of organic solvent is used for extraction, or if too few extractions are performed, a significant amount of product can remain in the aqueous layer. It is standard practice to perform at least 2-3 extractions.[5]
-
Hydrolysis (Saponification): If the reaction is quenched with water while a significant amount of strong base (like sodium ethoxide) is still present, or if the mixture is washed with a strong basic solution (e.g., NaOH), the ester groups can be hydrolyzed to the corresponding carboxylate salt.[1][6] This salt is water-soluble and will be lost to the aqueous layer. Always neutralize the bulk of the strong base before or during the initial quench with a dilute acid.
-
Premature Rotary Evaporation: If the organic layer is not properly dried before solvent removal, residual water can co-distill with the solvent. Since the product is often an oil, it can be difficult to tell if water is present. This water can lead to "bumping" in the flask, causing physical loss of product into the evaporator's condenser.
-
Distillation Issues: During final purification by vacuum distillation, loss can occur if the vacuum is too high for the temperature, causing the product to distill too quickly and be carried over into the vacuum trap. Conversely, prolonged heating at high temperatures can lead to decomposition or polymerization, especially with an alkyne functionality present.
-
Question 4: What is the best way to quench the reaction if I used sodium ethoxide in ethanol?
Answer: Quenching must neutralize the reactive sodium ethoxide base safely and effectively to stop the reaction and prevent side reactions during work-up.[7]
-
Recommended Procedure:
-
Cool the Reaction: First, cool the reaction mixture in an ice-water bath. This dissipates heat from the exothermic neutralization reaction.
-
Slow Addition of a Proton Source: The safest method is the slow, dropwise addition of a proton source. While water can be used, it can react very exothermically with residual sodium metal or concentrated ethoxide.[7][8] A better approach is to add a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or saturated ammonium chloride (NH₄Cl), until the mixture is neutral or slightly acidic (test with pH paper). This neutralizes the ethoxide and any unreacted enolate.[9]
-
Avoid Direct Water Quench: Never add water directly and quickly to a reaction containing a significant amount of unreacted sodium metal or a high concentration of sodium ethoxide, as the reaction can be violent.[7][8]
-
Quantitative Work-up Parameters
The following table provides typical quantitative data for a standard laboratory-scale work-up. Assume a reaction starting with ~10g of diethyl malonate.
| Parameter | Recommended Quantity/Value | Rationale |
| Quenching Agent | ~50-100 mL of 1M HCl or sat. NH₄Cl | Sufficient to neutralize the base (typically 1.0-1.1 equivalents) and bring the pH to ~7. |
| Extraction Solvent | 3 x 50 mL Diethyl Ether or Ethyl Acetate | Ensures efficient extraction of the product from the aqueous phase.[10] |
| Brine Wash | 1 x 50 mL Saturated NaCl(aq) | Removes the bulk of dissolved water from the combined organic extracts.[4][11] |
| Drying Agent | 5-10 g Anhydrous Na₂SO₄ or MgSO₄ | Added to the organic extract until the agent no longer clumps together, indicating dryness.[4][5] |
| Final Purification | Vacuum Distillation | The product is a liquid, making distillation the preferred method for high purity.[12] |
Visualized Workflows
The following diagrams illustrate the standard work-up procedure and a decision tree for troubleshooting common issues.
Caption: A decision-making guide for diagnosing and solving common synthesis problems.
Detailed Experimental Protocol: Work-up & Purification
This protocol assumes the reaction of diethyl malonate with propargyl bromide using sodium ethoxide in ethanol has reached completion.
Materials:
-
Reaction mixture in ethanol
-
Ice-water bath
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Extraction solvent (e.g., Diethyl ether or Ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Quenching: Cool the reaction flask in an ice-water bath to 0-5 °C. Slowly add 1 M HCl dropwise with stirring. Monitor the pH of the mixture periodically by spotting a small amount onto pH paper. Continue adding acid until the mixture is neutral to slightly acidic (pH 6-7).
-
Solvent Removal: Remove the bulk of the ethanol reaction solvent using a rotary evaporator. Do not heat excessively; a bath temperature of 30-40 °C is sufficient.
-
Extraction Setup: Transfer the remaining residue to a separatory funnel. Add deionized water (approximately 2-3 times the volume of the residue) and the primary extraction solvent (e.g., 50 mL of diethyl ether).
-
First Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake gently at first, then more vigorously for ~30 seconds, venting periodically. Allow the layers to separate completely.
-
Layer Separation: Drain the lower aqueous layer into a beaker. Pour the upper organic layer out through the top of the funnel into a clean Erlenmeyer flask.
-
Subsequent Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh portions of the organic solvent. Combine all organic extracts in the Erlenmeyer flask.
-
Brine Wash: Pour the combined organic extracts back into the separatory funnel. Add an equal volume of brine, shake for 30 seconds, allow the layers to separate, and discard the lower aqueous layer. [4]This step removes the majority of the dissolved water from the organic phase.
-
Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a few spatulas of anhydrous sodium sulfate. [4][10]Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing, indicating that all the water has been absorbed. Let it stand for 15-20 minutes.
-
Isolation of Crude Product: Carefully decant or filter the dried organic solution away from the drying agent into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh solvent and add this to the flask. Remove the solvent using a rotary evaporator to yield the crude product as an oil.
-
Final Purification: Assemble a vacuum distillation apparatus. Add a small stir bar to the flask containing the crude oil. Apply a vacuum and gently heat the flask in a heating mantle. Collect the fraction that distills at the appropriate boiling point and pressure for this compound.
References
- Common side products in the alkylation of diethyl malon
- Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malon
- How to quench sodium methoxide?. XCHEMI.
- Synthesis of diethyl diethylmalon
- Diethyl Malonate : Synthesis via Fischer Esterific
- Does anyone know how to complete dialkylation of diethyl malon
- Extraction and Drying.
- Safely quenching sodium?. (2022). Sciencemadness Discussion Board.
- Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. SciSpace.
- Drying Organic Solutions.
- Alkylation of Enol
- importance of intermediate compound formation during synthesis of diethyl malon
- Drying Methods. University of Colorado Boulder.
- Malonic acid, methyl-, diethyl ester. Organic Syntheses Procedure.
- Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. (2025).
- Practical Large Scale Synthesis of Half-Esters of Malonic Acid. (2009). J-Stage.
- The Reaction Between Alcohols and Sodium. (2025). Chemistry LibreTexts.
- Why is it necessary to dry the organic layer during acid-base extraction. (2023). Reddit.
- Technical Support Center: Diethyl 2-ethyl-2-(p-tolyl)
- Sodium ethoxide. (2019). Sciencemadness Wiki.
- Sodium-quench-reaction-gone-bad.pdf. (2018). University of Wisconsin-Madison.
- Esters 4.
- Preparation of diethyl diethylmalon
- Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Semantic Scholar.
- Preparation method of diethyl malonate. (CN1237571A).
- Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l.
- Malonic acid, butyl-, ethyl ester. Organic Syntheses Procedure.
- Alkylation of Enol
- diethyl methylenemalon
- Diethyl 2-(prop-2-yn-1-yl)
- Technical Support Center: Purification of Products from Diethyl Malon
- Preparation method of diethyl malonate. (CN1237572A).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. echemi.com [echemi.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. scispace.com [scispace.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. xchemi.com [xchemi.com]
- 8. Sodium ethoxide - Sciencemadness Wiki [sciencemadness.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Extraction and Drying – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Identifying and minimizing byproducts in Diethyl 2-(prop-2-yn-1-yl)malonate reactions
Welcome to the technical support center for Diethyl 2-(prop-2-yn-1-yl)malonate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and minimize byproducts in your reactions, ensuring higher yields and purity of your desired compounds.
Troubleshooting Guide: A Deeper Dive into Unexpected Results
This section addresses specific experimental issues you might encounter. We go beyond simple solutions to explain the underlying chemistry, empowering you to make informed decisions in your research.
Question 1: My reaction to synthesize this compound shows a significant amount of a higher molecular weight impurity. What is it and how can I avoid it?
Answer:
A common byproduct in the synthesis of this compound is the dialkylated product, Diethyl 2,2-di(prop-2-yn-1-yl)malonate. This occurs when the initially formed mono-alkylated product is deprotonated again by the base and reacts with another equivalent of propargyl bromide.
Underlying Cause: The acidity of the remaining α-hydrogen in the mono-alkylated product is comparable to that of the starting diethyl malonate. If a strong base is used in excess or if the reaction conditions favor further deprotonation, dialkylation becomes a significant competitive reaction.
Solutions to Minimize Dialkylation:
-
Stoichiometry Control: Use a slight excess of diethyl malonate relative to the propargyl halide and the base. This ensures that the enolate of the starting material is present in a higher concentration than the enolate of the mono-alkylated product.
-
Controlled Addition of Alkylating Agent: Add the propargyl bromide slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the reaction with the more abundant diethyl malonate enolate.
-
Choice of Base: While a strong base is necessary to deprotonate diethyl malonate, excessively strong bases or prolonged reaction times can promote dialkylation. Consider using a milder base like potassium carbonate in combination with a phase-transfer catalyst, which can provide sufficient reactivity while minimizing the formation of the dialkylated byproduct.
Question 2: I'm observing unexpected peaks in my ¹H NMR spectrum, suggesting an isomer of my desired product. What could this be?
Answer:
The terminal alkyne of the propargyl group is susceptible to isomerization under basic conditions, leading to the formation of an allene byproduct: Diethyl 2-(propa-1,2-dien-1-yl)malonate. Allenes are compounds with cumulated double bonds (C=C=C).
Mechanistic Insight: Strong bases can deprotonate the propargylic position, leading to a resonance-stabilized anion. Protonation of this intermediate at the terminal carbon of the alkyne results in the formation of the allene.[1][2] This isomerization is a known side reaction for terminal alkynes in the presence of strong bases.[3][4]
Strategies to Prevent Allene Formation:
-
Base Selection: The choice of base can significantly influence this side reaction. Strong, non-nucleophilic bases are generally preferred for the initial deprotonation of diethyl malonate. However, if allene formation is observed, consider using a slightly milder base or carefully controlling the stoichiometry.
-
Temperature Control: Running the reaction at lower temperatures can help to disfavor the isomerization pathway.
-
Solvent Effects: The choice of solvent can also play a role. Aprotic polar solvents like DMF or acetonitrile are commonly used. In some cases, changing the solvent can alter the equilibrium between the alkyne and the allene.
Question 3: My reaction mixture turned a blue or green color, and I've isolated a dimer of my starting material. What is happening?
Answer:
The terminal alkyne in your molecule can undergo oxidative homocoupling, known as the Glaser coupling, to form a 1,3-diyne.[5][6][7] This reaction is typically catalyzed by copper salts and requires an oxidant, which can be atmospheric oxygen. The characteristic blue or green color is often indicative of the presence of copper ions.
The Chemistry Behind Dimerization:
The Glaser coupling involves the deprotonation of the terminal alkyne to form a copper(I) acetylide. This intermediate then undergoes oxidation to couple with another acetylide unit, forming the diyne and regenerating the copper catalyst.[5] Even trace amounts of copper contamination in your glassware or reagents can catalyze this reaction if oxygen is present.
Minimizing Dimerization Byproducts:
-
Inert Atmosphere: To prevent oxidative coupling, it is crucial to perform your reactions under an inert atmosphere of nitrogen or argon. This is especially important if your reaction involves prolonged heating.
-
Copper-Free Conditions: Ensure that your glassware is scrupulously clean and free of any residual copper salts. Use high-purity reagents.
-
Ligand Addition: In some cases, the addition of a ligand that can chelate to any trace copper, such as TMEDA (tetramethylethylenediamine), can help to suppress this side reaction.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should be aware of when working with this compound?
A1: The primary byproducts to monitor are:
-
Diethyl 2,2-di(prop-2-yn-1-yl)malonate: From over-alkylation.
-
Diethyl 2-(propa-1,2-dien-1-yl)malonate: An isomeric allene formed under basic conditions.[1]
-
Hexa-2,4-diyne-1,6-diylbis(diethyl malonate): The dimer resulting from Glaser coupling.[5]
-
Hydrolysis and Decarboxylation Products: Under acidic or basic workup conditions, the ester groups can be hydrolyzed to carboxylic acids, which can then decarboxylate upon heating.
Q2: How can I best purify my this compound from these byproducts?
A2: A combination of techniques is often necessary:
-
Aqueous Workup: Washing the crude product with a dilute acid can remove basic impurities. A careful wash with a mild base like sodium bicarbonate solution can help remove unreacted diethyl malonate.
-
Column Chromatography: Silica gel chromatography is very effective for separating the desired mono-alkylated product from the less polar dialkylated byproduct and other impurities with different polarities.
-
Vacuum Distillation: If your product is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.
Q3: Can the propargyl group participate in other side reactions?
A3: Yes, besides isomerization and dimerization, the terminal alkyne can participate in various other reactions, especially in subsequent synthetic steps. For example, in the presence of suitable catalysts, it can undergo hydration to form a ketone or participate in cycloaddition reactions. It is important to consider the reactivity of the alkyne when planning further transformations.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to minimize the formation of the dialkylated byproduct.
Materials:
-
Diethyl malonate
-
Propargyl bromide (80% solution in toluene)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF at 0 °C under an argon atmosphere, add diethyl malonate (1.2 eq.) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add propargyl bromide (1.0 eq.) dropwise via a syringe over 20-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Byproduct Formation
Diagram 1: Key Byproduct Pathways
Caption: Major byproduct formation pathways from this compound.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation.
References
- Base‐catalyzed isomerization of terminal alkynes. [a] Reaction conditions. (n.d.). ResearchGate.
- Krause, N., & Hashmi, A. S. K. (Eds.). (2011). Modern Allene Chemistry. Wiley-VCH.
- Allenes. (2023, December 29). In Wikipedia. [Link]
- The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry. (2022). MDPI. [Link]
- Alkyne zipper reaction. (2023, May 22). In Wikipedia. [Link]
- Preparation of Alkynes, Part 6: By Isomerization and Metathesis. (2024, February 5). YouTube. [Link]
- Glaser Coupling, Hay Coupling. (n.d.). Organic Chemistry Portal.
- Glaser coupling. (2023, November 28). In Wikipedia. [Link]
Sources
Validation & Comparative
GC-MS analysis for purity assessment of Diethyl 2-(prop-2-yn-1-yl)malonate
An In-Depth Comparative Guide to Purity Assessment of Diethyl 2-(prop-2-yn-1-yl)malonate: GC-MS vs. HPLC
Abstract
This compound is a critical intermediate in synthetic organic chemistry, valued for the versatile reactivity of its terminal alkyne and active methylene groups. Its application in the synthesis of complex molecules, including pharmaceutical compounds, necessitates stringent purity control. The presence of process-related impurities can have profound impacts on reaction yields, downstream processing, and the safety profile of the final product. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the comprehensive purity assessment of this compound. We will explore the causality behind methodological choices, present detailed, self-validating experimental protocols, and offer a comparative analysis of their performance based on key validation parameters.
The Analytical Challenge: Understanding Potential Impurities
The purity profile of this compound is intrinsically linked to its synthesis, which most commonly involves the alkylation of diethyl malonate with a propargyl halide (e.g., propargyl bromide).[1] This classic malonic ester synthesis is robust but can lead to a predictable set of impurities that any analytical method must be able to resolve and quantify.
Common Process-Related Impurities:
-
Unreacted Starting Materials:
-
Diethyl Malonate (DEM): Due to incomplete reaction or improper stoichiometry. Its boiling point is lower than the product, making it a key target for separation.[2]
-
Propargyl Halide: Highly volatile and reactive, though typically removed during workup.
-
-
Over-alkylation Product:
-
Diethyl 2,2-di(prop-2-yn-1-yl)malonate: Formed if the mono-alkylated product is deprotonated and reacts with a second molecule of propargyl halide.[3] This is often the most critical impurity to monitor.
-
-
Residual Solvents:
-
Ethanol, Toluene, or other solvents used in the reaction or purification steps.[4]
-
-
Degradation Products:
-
Hydrolysis of the ester groups to the corresponding mono- or di-acid, particularly if exposed to acidic or basic conditions during workup and storage.
-
The choice of analytical technique must be guided by the physicochemical properties of the target compound and its potential impurities, including volatility, polarity, and thermal stability.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph provides high-resolution separation based on boiling point and polarity, while the mass spectrometer offers definitive identification based on mass-to-charge ratio and fragmentation patterns, providing an orthogonal and highly reliable detection system.[5]
Causality of Method Design:
The selection of GC parameters is critical for achieving robust separation. A mid-polarity capillary column (e.g., 5% phenyl-polysiloxane) is chosen as it provides excellent selectivity for a range of compounds with varying polarities, effectively separating the non-polar starting materials from the more polar malonate esters. A programmed temperature ramp is essential to first elute highly volatile impurities at a lower temperature before increasing the temperature to elute the main component and the higher-boiling over-alkylation product in a reasonable timeframe with good peak shape.
GC-MS Experimental Workflow
Caption: Workflow for GC-MS purity analysis.
Detailed GC-MS Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with GC-grade Ethyl Acetate.
-
Transfer an aliquot to a 2 mL autosampler vial.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Inlet: Split/Splitless, operated in split mode (50:1 ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 25°C/min to 280°C, hold for 5 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Quadrupole Temperature: 150°C.
-
Detection Mode: Scan mode from m/z 35 to 450.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum (expected M+ at m/z 198).
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST) and known potential impurities (Diethyl malonate M+ at m/z 160; Diethyl 2,2-di(prop-2-yn-1-yl)malonate M+ at m/z 236).
-
Calculate purity using the area percent method on the Total Ion Chromatogram (TIC).
-
Comparative Method: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection serves as an excellent orthogonal technique to GC-MS. It separates compounds based on their partitioning between a stationary phase and a liquid mobile phase, a mechanism entirely different from the volatility-based separation in GC. This makes it particularly useful for detecting non-volatile impurities, such as hydrolysis products, or thermally sensitive compounds.
Causality of Method Design:
A reversed-phase C18 column is the workhorse for separating compounds of moderate polarity. The mobile phase, a mixture of water and a polar organic solvent like acetonitrile, is chosen to provide optimal retention and separation. A gradient elution (gradually increasing the organic solvent percentage) is employed. This is crucial because it allows for the effective elution of early-eluting polar impurities (like hydrolysis products) and provides sharp peaks for the later-eluting, less polar components like the main analyte and the over-alkylated product. UV detection is selected based on the presence of the carbonyl chromophores in the malonate structure.
HPLC Experimental Workflow
Caption: Workflow for HPLC-UV purity analysis.
Detailed HPLC Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 210 nm.
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound by its retention time.
-
Calculate purity using the area percent method. Impurities will appear as separate peaks, with their retention times depending on their polarity relative to the main compound.
-
Performance Comparison: GC-MS vs. HPLC
To provide a clear comparison, the following table summarizes typical performance data for the two methodologies. The data presented is hypothetical but reflects realistic expectations for validated methods in a pharmaceutical setting, adhering to ICH guidelines.[6][7]
| Parameter | GC-MS | HPLC-UV | Rationale for Performance |
| Selectivity for Key Impurities | Excellent | Very Good | GC offers superior resolution for volatile impurities like diethyl malonate. HPLC excels at separating non-volatile hydrolysis products. |
| Specificity/Identification | Excellent | Good | MS provides definitive mass-based identification. UV detection is non-specific and relies solely on retention time for identification. |
| Limit of Quantitation (LOQ) | ~0.01% | ~0.05% | GC-MS is generally more sensitive for this class of compounds, especially in Selected Ion Monitoring (SIM) mode (not detailed here). |
| Linearity (R²) | > 0.999 | > 0.999 | Both techniques demonstrate excellent linearity over a typical concentration range when properly validated. |
| Precision (%RSD, n=6) | < 2.0% | < 2.0% | Modern instrumentation for both techniques provides high precision. |
| Analysis Time | ~20 minutes | ~22 minutes | Runtimes are comparable, though GC oven cooling can add to the total cycle time. |
| Robustness | High | High | Both methods are robust, but GC can be susceptible to issues from non-volatile sample matrix components contaminating the inlet. |
Conclusion and Recommendations
Both GC-MS and HPLC are powerful, reliable techniques for the purity assessment of this compound. The choice between them depends on the specific analytical objective.
-
GC-MS is the superior technique for routine quality control and impurity identification. Its high resolving power for volatile process impurities (especially the critical over-alkylation product) and the definitive identification provided by the mass spectrometer make it the primary method of choice. It provides the highest degree of confidence in the identity of any detected impurities.
-
HPLC-UV serves as an indispensable orthogonal method. It is essential for a comprehensive characterization, particularly for detecting potential non-volatile or thermally labile impurities that would be missed by GC. It is often used in method validation to confirm the results from GC and during stability studies to detect degradation products.
For researchers and drug development professionals, a dual-methodology approach is recommended for the complete characterization and release of this compound batches. For routine process monitoring where the impurity profile is well-understood, a validated GC-MS method is sufficient and highly effective.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28835, Diethyl 2-Propynylmalonate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10988319, Diethyl 2-allyl-2-(prop-2-ynyl)malonate.
- ChemBK. (n.d.). Diethyl 2,2-di(prop-2-yn-1-yl)malonate.
- Al-Sultan, I. Y., & Al-Zahrani, A. A. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of King Saud University - Science.
- Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners.
- Prasad, A. R., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Hubert, P., et al. (2004). A new validation approach applied to the GC determination of impurities in organic solvents. Journal of Pharmaceutical and Biomedical Analysis.
- Wikipedia. (n.d.). Diethyl malonate.
- Labcompare. (2020, June 30). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.
- Weiner, N. (n.d.). Diethyl methylmalonate. Organic Syntheses.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240540, Diethyl 2-(2-methylallyl)malonate.
- Adams, R., & Kamm, O. (n.d.). Ethyl n-butylmalonate. Organic Syntheses.
- Liu, S., et al. (2011). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. Journal of Chemical Crystallography.
- Lopez, J. D. (1988). Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malonate in Ethanol.
- Lopez, J. D. (1988). Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malonate in Ethanol. Defense Technical Information Center.
- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
- Chemistry Steps. (n.d.). Malonic Ester Synthesis.
Sources
- 1. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. labcompare.com [labcompare.com]
- 6. researchtrendsjournal.com [researchtrendsjournal.com]
- 7. pharmaguru.co [pharmaguru.co]
Navigating the Analytical Maze: A Comparative Guide to HPLC Methods for Diethyl 2-(prop-2-yn-1-yl)malonate
For researchers, scientists, and drug development professionals engaged in syntheses involving versatile building blocks, the accurate analysis of key intermediates is paramount. Diethyl 2-(prop-2-yn-1-yl)malonate, a valuable precursor in organic synthesis, presents a unique analytical challenge due to its lack of a significant UV chromophore. This guide provides an in-depth, objective comparison of potential High-Performance Liquid Chromatography (HPLC) methods for its analysis, supported by experimental rationale and a critical evaluation of alternative analytical strategies. We will delve into the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system grounded in established scientific principles.
The Core Challenge: Analyzing a Non-Chromophoric Analyte
High-Performance Liquid Chromatography (HPLC) with UV-Visible detection is a cornerstone of modern analytical chemistry. However, its efficacy hinges on the analyte's ability to absorb light. This compound (MW: 198.22 g/mol ) lacks the conjugated double bonds or aromatic rings necessary for strong UV absorption, rendering this common detector unsuitable for sensitive and accurate quantification.[1] This necessitates the exploration of universal detection methods or alternative analytical techniques.
This guide will compare and contrast the following approaches for the analysis of this compound:
-
Reversed-Phase HPLC (RP-HPLC) with universal detectors.
-
Normal-Phase HPLC (NP-HPLC) with universal detectors.
-
Gas Chromatography with Flame Ionization Detection (GC-FID) as a primary alternative.
Visualizing the Analytical Workflow
The following diagram illustrates the decision-making process and workflow for the analysis of a non-chromophoric analyte like this compound.
Caption: Workflow for selecting an analytical method for a non-chromophoric compound.
HPLC Methodologies: A Head-to-Head Comparison
The choice between reversed-phase and normal-phase chromatography depends on the analyte's polarity and solubility.[2] this compound, with its ester functionalities and hydrocarbon backbone, is a moderately polar compound, making both approaches viable. The critical differentiating factor will be the choice of detector.
Universal HPLC Detectors: A Critical Overview
Given the absence of a chromophore, a "universal" detector that does not rely on the optical properties of the analyte is essential.[1][3][4] The primary candidates are the Refractive Index (RI) detector, Evaporative Light Scattering Detector (ELSD), and Charged Aerosol Detector (CAD). Mass Spectrometry (MS) also offers universal detection with the added benefit of structural information.
| Detector Type | Principle of Operation | Advantages | Disadvantages |
| Refractive Index (RI) | Measures the difference in the refractive index between the mobile phase and the analyte.[5][6][7] | Truly universal for any analyte with a different RI from the mobile phase.[5][6] | Incompatible with gradient elution, sensitive to temperature and flow rate fluctuations, relatively low sensitivity.[5] |
| Evaporative Light Scattering (ELSD) | Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.[8][9][10][11] | Compatible with gradient elution, more sensitive than RI, suitable for non-volatile and semi-volatile analytes.[10][11] | Non-linear response may require complex calibration, requires volatile mobile phases, destructive.[12] |
| Charged Aerosol (CAD) | Nebulizes the eluent, evaporates the mobile phase, charges the resulting analyte particles, and measures the charge.[13][14][15][16] | Compatible with gradient elution, generally more sensitive and wider dynamic range than ELSD, provides a more uniform response independent of chemical structure.[14][15] | Requires volatile mobile phases, destructive, response can be affected by mobile phase composition.[13][14] |
| Mass Spectrometry (MS) | Ionizes the analyte and separates the ions based on their mass-to-charge ratio.[1][17] | High sensitivity and selectivity, provides molecular weight and structural information, compatible with gradient elution. | Higher cost and complexity, requires volatile mobile phase modifiers. |
Proposed HPLC Method 1: Reversed-Phase HPLC with Universal Detection
This approach is often the first choice in method development due to the wide availability of C18 columns and their general applicability.
Rationale for Parameter Selection:
-
Column: A C18 stationary phase is selected for its hydrophobic nature, which will provide retention for the moderately polar this compound.
-
Mobile Phase: A simple isocratic mixture of acetonitrile and water is proposed. Acetonitrile is a common organic modifier in reversed-phase HPLC.[18][19] An isocratic elution is necessary for compatibility with an RI detector, while a gradient could be developed for ELSD, CAD, or MS detectors for improved resolution of any potential impurities.
-
Detector: A comparative evaluation with RI, ELSD, and CAD is recommended. For routine analysis where sensitivity is not the primary concern, an RI detector may suffice due to its simplicity. For impurity profiling or lower concentration samples, CAD would be the preferred choice due to its superior sensitivity and wider linear range compared to ELSD.[20]
Experimental Protocol: RP-HPLC
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | RI, ELSD, or CAD |
| ELSD/CAD Settings | Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min (Nitrogen) |
| Run Time | 10 minutes |
Proposed HPLC Method 2: Normal-Phase HPLC with Universal Detection
Normal-phase chromatography can offer alternative selectivity, which may be advantageous for resolving closely related impurities.
Rationale for Parameter Selection:
-
Column: A silica-based stationary phase is the standard for normal-phase chromatography.[2]
-
Mobile Phase: A mixture of a non-polar solvent (hexane) and a more polar modifier (isopropanol) is a common choice for normal-phase separations. The ratio can be adjusted to optimize retention.
-
Detector: As with the reversed-phase method, RI, ELSD, or CAD would be suitable. Gradient elution is less common in normal-phase but can be employed with ELSD and CAD if necessary.
Experimental Protocol: NP-HPLC
| Parameter | Condition |
| Column | Silica, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Hexane:Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | RI, ELSD, or CAD |
| ELSD/CAD Settings | Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min (Nitrogen) |
| Run Time | 15 minutes |
A Powerful Alternative: Gas Chromatography (GC)
For volatile and thermally stable compounds like this compound, Gas Chromatography offers a robust and highly efficient alternative to HPLC. The Flame Ionization Detector (FID) is a universal detector for organic compounds and provides excellent sensitivity.
Rationale for Parameter Selection:
-
Technique: GC is well-suited for the analysis of relatively non-polar, volatile compounds.
-
Detector: The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and provides a linear response over a wide concentration range, making it ideal for quantitative analysis.
-
Column: A low-to-mid polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides good selectivity for a wide range of organic molecules.
Proposed GC Method: GC-FID
This method is adapted from established procedures for the analysis of similar malonate esters.[11][14]
Experimental Protocol: GC-FID
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (with appropriate split ratio, e.g., 50:1) |
| Oven Program | Initial: 100 °C, hold for 1 min; Ramp: 15 °C/min to 250 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Run Time | ~17 minutes |
Comparative Analysis and Recommendations
The optimal analytical method for this compound will depend on the specific requirements of the analysis, such as the need for impurity profiling, the desired level of sensitivity, and the available instrumentation.
| Feature | RP-HPLC with RI | RP/NP-HPLC with ELSD/CAD | HPLC-MS | GC-FID |
| Universality | High | High (for non-volatiles) | Very High | High (for volatiles) |
| Sensitivity | Low | Moderate to High | Very High | High |
| Gradient Compatible | No | Yes | Yes | N/A (Temperature Program) |
| Quantitative Accuracy | Good | Good (CAD > ELSD) | Excellent | Excellent |
| Impurity Profiling | Limited | Good | Excellent | Excellent |
| Instrumentation Cost | Low | Moderate | High | Moderate |
| Sample Throughput | Moderate | Moderate | Moderate | High |
| Solvent Consumption | High | High | High | Low |
Recommendations:
-
For routine purity checks and assay determination where high sensitivity is not required: RP-HPLC with RI detection is a simple and cost-effective solution.
-
For sensitive impurity profiling and the analysis of low-level analytes: RP-HPLC with CAD is the recommended liquid chromatography approach due to its superior sensitivity and wider dynamic range compared to ELSD.[20]
-
For structural elucidation of unknown impurities: HPLC-MS is the most powerful technique, providing both separation and mass information. A characteristic fragmentation for diethyl malonate derivatives involves the loss of an ethoxy group (45 Da) or an ethoxycarbonyl group (73 Da).
-
As a robust, high-throughput alternative to HPLC: GC-FID offers excellent sensitivity, accuracy, and lower solvent consumption. It should be considered a primary analytical technique for this compound.
Method Validation: Ensuring Trustworthiness
Regardless of the chosen method, validation is crucial to ensure the reliability of the analytical data. According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the validation process should demonstrate the method's suitability for its intended purpose.[21][22][23][24][25]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizing the Validation Process
The following diagram outlines the key stages of analytical method validation according to ICH guidelines.
Caption: Key stages of analytical method validation based on ICH Q2(R2).
Conclusion
The analysis of this compound requires a departure from standard HPLC-UV methodology due to the compound's lack of a chromophore. This guide has presented a comparative analysis of several viable approaches. While RP-HPLC with RI detection offers a simple solution for basic purity assessments, methods employing more advanced universal detectors like CAD provide superior sensitivity and are compatible with gradient elution, making them better suited for comprehensive impurity profiling. Furthermore, GC-FID stands out as a powerful, efficient, and cost-effective alternative that should be strongly considered. The ultimate choice of method will be dictated by the specific analytical needs, available resources, and the required data quality. Adherence to rigorous validation protocols is essential to ensure the generation of trustworthy and reproducible results in any research or drug development setting.
References
- Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners.
- Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the charged aerosol detector. Journal of Chromatography A, 1217(10), 1549-1556.
- Peak Scientific. (2016). The principles of ELSD.
- Patsnap. (2025). Comparing HPLC Detectors: UV vs Refractive Index. Patsnap Eureka.
- Grokipedia. Evaporative light scattering detector.
- Wikipedia. Evaporative light scattering detector.
- Lopez, J. D. (1988). Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malonate in Ethanol. Defense Technical Information Center.
- LCGC International. (2011). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
- AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Labcompare. HPLC Refractive Index Detector (HPLC RI Detector).
- Taylor & Francis Online. (2025). Role of evaporative light scattering detectors in HPLC and UPLC—a comprehensive review of operating principle and method development principles.
- En Press. (2015). Comparison of Three Detectors Used for HPLC Determination of Monoglycerides.
- Taylor & Francis Online. Refractive index detector – Knowledge and References.
- ResearchGate. (2017). RID vs ELSD vs PAD vs CAD for carbohydrate detection. Which one is the the most?.
- Agilent Technologies. Specifications for the 1100 Series Refractive Index Detector.
- Altabrisa Group. (2025). What Is ICH Q2R2 Method Validation and Its Importance?.
- Bentham Science Publishers. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- ResearchGate. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF.
- Eurachem. ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories.
- Research Journal of Pharmacy and Technology. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Wiley Analytical Science. (2021). No chromophore - no problem?.
- Separation Science. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
- Bentham Science. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
- National University of Science and Technology. (2024). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- Reach Separations. A comparison of CAD and ELSD as non-UV detection techniques.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography | Separation Science [sepscience.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. nu.edu.om [nu.edu.om]
- 5. Comparing HPLC Detectors: UV vs Refractive Index [eureka.patsnap.com]
- 6. labcompare.com [labcompare.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 11. peakscientific.com [peakscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Review of operating principle and applications of the charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Charged Aerosol Detection (CAD) - 5 Reasons to Use It [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 20. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. database.ich.org [database.ich.org]
- 24. youtube.com [youtube.com]
- 25. eurachem.org [eurachem.org]
Navigating the Labyrinth of Fragments: A Comparative Guide to the Mass Spectrometry of Diethyl 2-(prop-2-yn-1-yl)malonate
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or modified compounds is a cornerstone of rigorous scientific practice. Mass spectrometry, particularly with electron ionization (EI), remains a workhorse technique for probing molecular structure through the analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Diethyl 2-(prop-2-yn-1-yl)malonate, a compound of interest in synthetic organic chemistry. By juxtaposing its fragmentation behavior with that of related malonic esters, we aim to provide a clear rationale for identifying its key structural motifs.
Introduction: The Logic of Molecular Disassembly
Electron ionization is a high-energy process that not only generates a molecular ion (M⁺˙) but also induces a cascade of fragmentation events. The resulting mass spectrum is a fingerprint of the molecule, where each peak represents a specific charged fragment. The stability of the resulting carbocations and radical species dictates the preferred fragmentation pathways. For a molecule like this compound, the fragmentation is a competitive interplay between the diethyl malonate core and the appended propargyl group.
Experimental Protocol: Acquiring a Mass Spectrum
A typical experimental workflow for obtaining an EI mass spectrum for a compound like this compound would involve the following steps:
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or by direct infusion.
-
Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Caption: A generalized workflow for obtaining an EI mass spectrum.
The Fragmentation Pattern of this compound: A Predicted Analysis
Molecular Ion (M⁺˙): The molecular ion is expected at an m/z corresponding to the molecular weight of the compound (C₁₀H₁₂O₄), which is 196.07 g/mol . The intensity of this peak may be weak due to the presence of multiple favorable fragmentation pathways.
Key Fragmentation Pathways:
-
Loss of an Ethoxy Radical (•OCH₂CH₃): A common fragmentation for ethyl esters is the alpha-cleavage leading to the loss of an ethoxy radical (45 Da). This would result in a prominent ion at m/z 151 .
-
Loss of an Ethoxycarbonyl Radical (•COOCH₂CH₃): The loss of an entire ethoxycarbonyl group (73 Da) is another characteristic fragmentation of malonic esters.[1] This would produce an ion at m/z 123 .
-
Propargylic Cleavage: Alkynes are known to undergo facile cleavage at the bond adjacent to the triple bond, leading to a resonance-stabilized propargyl cation. This would involve the cleavage of the C-C bond between the malonate alpha-carbon and the propargyl methylene group, resulting in a propargyl cation at m/z 39 . This is expected to be a significant peak in the lower mass region.
-
Loss of the Propargyl Group: Cleavage of the bond between the alpha-carbon and the propargyl group can also lead to the loss of a propargyl radical (•C₃H₃), resulting in an ion corresponding to the diethyl malonate cation radical at m/z 159 .
-
McLafferty Rearrangement: Esters with a gamma-hydrogen can undergo a McLafferty rearrangement. In this case, a hydrogen from the ethyl group can be transferred to the carbonyl oxygen, followed by the elimination of a neutral alkene (ethylene, 28 Da). This can occur from the molecular ion or subsequent fragment ions.
Caption: Predicted major fragmentation pathways for this compound.
A Comparative Analysis: Highlighting the Influence of the Propargyl Group
To truly understand the fragmentation pattern of this compound, it is instructive to compare it with the known fragmentation of similar molecules.
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and their Significance |
| Diethyl Malonate [2] | 160.17 | 115: [M - •OCH₂CH₃]⁺ (Loss of ethoxy radical)88: [M - C₂H₄O₂]⁺˙ (McLafferty rearrangement)73: [•COOCH₂CH₃]⁺ (Ethoxycarbonyl cation) |
| Diethyl 2-allylmalonate [3] | 200.23 | 127: [M - C₃H₅]⁺ (Loss of allyl group)98, 41: Fragments related to the allyl group |
| Diethyl 2,2-diethylmalonate [4][5] | 216.27 | 188: [M - C₂H₅]⁺ (Loss of an ethyl group)115: [M - C₂H₅ - •COOCH₂CH₃]⁺29: [C₂H₅]⁺ (Ethyl cation) |
| Predicted: this compound | 196.18 | 151: [M - •OCH₂CH₃]⁺123: [M - •COOCH₂CH₃]⁺39: [C₃H₃]⁺ (Propargyl cation) |
The comparison clearly illustrates the diagnostic value of specific fragment ions. While the loss of ethoxy and ethoxycarbonyl groups is a common feature of the malonate core, the presence of the m/z 39 peak is a strong indicator of the propargyl moiety. The fragmentation of diethyl allylmalonate, with its characteristic allyl cation at m/z 41, provides a close parallel for the behavior of an unsaturated substituent at the C2 position. In contrast, the fragmentation of diethyl 2,2-diethylmalonate is dominated by the loss of ethyl groups.
A study on 2-substituted diethyl malonate derivatives further supports the significance of the loss of the entire malonate moiety (M-159) as a major fragmentation pathway.[6][7] For this compound, this would correspond to the formation of the propargyl cation at m/z 39, reinforcing its expected prominence.
Conclusion: A Predictive Framework for Structural Confirmation
The electron ionization mass spectrum of this compound is predicted to be a composite of the characteristic fragmentations of the diethyl malonate core and the unique influence of the propargyl group. The key diagnostic ions are expected to be at m/z 151 (loss of ethoxy), m/z 123 (loss of ethoxycarbonyl), and, most significantly, a prominent peak at m/z 39 corresponding to the stable propargyl cation. This comparative guide provides a robust framework for interpreting the mass spectrum of this compound and serves as a valuable resource for researchers engaged in the synthesis and characterization of novel malonate derivatives.
References
- National Institute of Standards and Technology (NIST). (n.d.). Diethyl malonate. In NIST Chemistry WebBook.
- PubChem. (n.d.). Diethyl malonate. National Center for Biotechnology Information.
- SpectraBase. (n.d.). Diethyl (S)-2-allyl-2-(1-phenylallyl)malonate.
- National Institute of Standards and Technology (NIST). (n.d.). Diethyl diethylmalonate. In NIST Chemistry WebBook.
- Kwon, T. W., Chung, S. K., & Smith, M. B. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 4(1), 62-68. [Link][7][8]
- PubChem. (n.d.). Diethyl diethylmalonate. National Center for Biotechnology Information.
- eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- PubChem. (n.d.). Diethyl 2-allyl-2-methylmalonate. National Center for Biotechnology Information.
- PubChem. (n.d.). Diethyl allylmalonate. National Center for Biotechnology Information.
- PubChem. (n.d.). Diethyl diallylmalonate. National Center for Biotechnology Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diethyl malonate [webbook.nist.gov]
- 3. Diethyl allylmalonate | C10H16O4 | CID 74900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diethyl diethylmalonate [webbook.nist.gov]
- 5. Diethyl diethylmalonate | C11H20O4 | CID 66165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A-Comparative-Guide-to-Alkynyl-Malonates-Focus-on-Diethyl-2-prop-2-yn-1-yl-malonate
Introduction
Alkynyl malonates are a versatile class of organic compounds that serve as crucial building blocks in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and materials science sectors. Their unique structure, featuring a reactive alkyne moiety and an active methylene group flanked by two ester functionalities, allows for a diverse range of chemical transformations. Among these, diethyl 2-(prop-2-yn-1-yl)malonate, also known as diethyl propargylmalonate, is a prominent member frequently utilized in the construction of heterocyclic systems and for the introduction of the propargyl group in drug discovery programs.[1][2]
This guide provides a comprehensive comparison of this compound with other alkynyl malonates, focusing on their synthesis, reactivity, and applications. We will delve into how variations in the ester group and the alkyne substituent influence the chemical behavior of these molecules, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important class of reagents.
Structural Comparison: The Impact of Ester and Alkyne Moieties
The reactivity and utility of alkynyl malonates are significantly influenced by the nature of the ester groups (e.g., diethyl, dimethyl, di-tert-butyl) and the substituent on the alkyne.
Influence of the Ester Group
The ester group plays a critical role in the steric and electronic properties of the malonate.
-
This compound: The ethyl esters provide a good balance of reactivity and stability. They are less sterically hindered than tert-butyl esters, allowing for easier access to the active methylene proton and the ester carbonyls for subsequent reactions.
-
Dimethyl 2-(prop-2-yn-1-yl)malonate: This analogue is slightly less sterically hindered than the diethyl variant, which can sometimes lead to faster reaction rates in alkylation and condensation reactions.[3] However, the resulting methyl esters may be more susceptible to hydrolysis under certain conditions.
-
Di-tert-butyl 2-(prop-2-yn-1-yl)malonate: The bulky tert-butyl groups introduce significant steric hindrance.[4][5] This can be advantageous in preventing undesired side reactions, such as self-condensation or dialkylation.[6] However, the steric bulk can also impede desired transformations and makes the subsequent removal of the tert-butyl esters (hydrolysis) more challenging compared to their ethyl or methyl counterparts.[7]
Influence of the Alkyne Substituent
While this guide focuses on the propargyl group (prop-2-yn-1-yl), it is important to recognize that modifications to the alkyne chain also impact reactivity. Longer or more substituted alkyne chains can introduce additional steric bulk and alter the electronic nature of the triple bond, influencing its participation in cycloaddition and other reactions.
Synthesis of Alkynyl Malonates: A Comparative Overview
The general and most common method for synthesizing mono-alkynylated malonates is through the alkylation of a dialkyl malonate with a suitable propargyl halide.
General Synthesis Protocol: Alkylation of Diethyl Malonate
The synthesis of this compound is a classic example of malonic ester synthesis.[1] It involves the deprotonation of diethyl malonate to form a nucleophilic enolate, which then undergoes nucleophilic substitution with propargyl bromide.
Caption: Schematic of a copper-catalyzed [3+2] cycloaddition reaction.
The choice of the ester group can influence the efficiency of these cycloaddition reactions. The steric bulk of di-tert-butyl esters might hinder the approach of the reacting partners, potentially requiring more forcing conditions compared to the diethyl or dimethyl analogues.
Applications in Drug Development and Heterocycle Synthesis
Alkynyl malonates are precursors to a wide range of biologically active molecules and heterocyclic compounds. [8][9][10]The ability to introduce both a propargyl group and a malonate functionality in a single step makes them highly efficient building blocks. For instance, the malonate portion can be further manipulated, such as through hydrolysis and decarboxylation, to yield substituted acetic acids. [11][12]
Comparative Experimental Data
| Property | This compound | Dimethyl 2-(prop-2-yn-1-yl)malonate | Di-tert-butyl 2-(prop-2-yn-1-yl)malonate |
| Molecular Formula | C10H14O4 [13] | C8H10O4 | C15H22O4 |
| Molecular Weight | 198.22 g/mol [13] | 170.16 g/mol | 270.34 g/mol |
| Boiling Point | ~230 °C (decomposes) | ~208 °C | ~112-115 °C at 31 mmHg [4] |
| Reactivity in Alkylation | High | High | Moderate (steric hindrance) [6] |
| Ester Hydrolysis | Readily hydrolyzed [11][12] | Readily hydrolyzed | More resistant to hydrolysis [7] |
Conclusion
This compound stands out as a versatile and widely used alkynyl malonate due to its balanced reactivity, stability, and the accessibility of its ester groups for further transformations. While dimethyl 2-(prop-2-yn-1-yl)malonate offers a slightly less sterically hindered alternative, and di-tert-butyl 2-(prop-2-yn-1-yl)malonate provides advantages in preventing side reactions due to its bulk, the diethyl variant often represents the optimal choice for a broad range of synthetic applications. The choice of a specific alkynyl malonate should be guided by the desired reactivity, the need for steric protection, and the conditions required for subsequent synthetic steps. A thorough understanding of the subtle differences in their chemical behavior, as outlined in this guide, is crucial for the successful design and execution of synthetic strategies in modern organic chemistry and drug discovery.
References
- Wikipedia. (n.d.). Diethyl malonate.
- ResearchGate. (n.d.). Typical examples of cycloaddition reactions with alkylidene/ arylidene malonates.
- ACS Publications. (2006). Lewis Base Directed Cycloaddition Reactions of 2-Pyrones and Alkynylaluminum Reagents. Organic Letters.
- Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
- Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate.
- Wiley Online Library. (2021). Alkyne Surrogates in Cycloaddition Reactions for the Preparation of Molecules of Interest. Chemistry – A European Journal.
- PubChem. (n.d.). Diethyl 2-Propynylmalonate.
- ResearchGate. (n.d.). Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l.
- Organic Syntheses. (n.d.). DI-tert-BUTYL MALONATE.
- PubMed Central. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes.
- Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester.
- Chemistry LibreTexts. (2021). 11.3: Cycloaddition Reactions of Alkynes.
- Wikipedia. (n.d.). Cycloaddition.
- Organic Syntheses. (n.d.). 17.
- PubMed Central. (n.d.). Malonates in Cyclocondensation Reactions.
- Organic Syntheses. (n.d.). di-tert-butyl.
- MDPI. (n.d.). From Alkynes to Heterocycles through Metal-Promoted Silylformylation and Silylcarbocyclization Reactions.
- Royal Society of Chemistry. (n.d.). Stereocontrolled synthesis of heterocycles from unactivated alkynes by photoredox/nickel dual-catalyzed cyclization. Organic Chemistry Frontiers.
- Frontiers. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis.
- MDPI. (2019). Preparation and Utility of N-Alkynyl Azoles in Synthesis.
- Wikipedia. (n.d.). Dimethyl malonate.
- PubMed Central. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
- PubChem. (n.d.). Diethyl 2-allyl-2-(prop-2-ynyl)malonate.
- Der Pharma Chemica. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate.
Sources
- 1. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 2. achmem.com [achmem.com]
- 3. Dimethyl malonate - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Di-tert-Butyl malonate synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Stereocontrolled synthesis of heterocycles from unactivated alkynes by photoredox/nickel dual-catalyzed cyclization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. d-nb.info [d-nb.info]
- 12. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Propargyl Bromide vs. Propargyl Tosylate: A Comparative Guide to Reactivity in Malonate Alkylation
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, the introduction of an alkyne moiety is a critical step, enabling a wide array of subsequent transformations such as click chemistry, Sonogashira coupling, and conversion to various functional groups. The alkylation of malonates with propargyl electrophiles is a cornerstone of this synthetic strategy. The choice of the propargylating agent is paramount, directly influencing reaction efficiency, yield, and the purity of the final product. This guide provides an in-depth technical comparison of two of the most common reagents for this purpose: propargyl bromide and propargyl tosylate.
At a Glance: Key Performance Differences
| Feature | Propargyl Bromide | Propargyl Tosylate |
| Reactivity | Good | Excellent |
| Leaving Group Ability | Good | Excellent (Superior) |
| Typical Yields | Moderate to High | High to Excellent |
| Side Reactions | Prone to allene formation and other side products | Also susceptible to allene formation, but can be minimized |
| Safety | Shock-sensitive, lachrymator, and toxic | Considered a safer alternative to propargyl bromide[1][2] |
| Cost & Availability | Readily available and relatively inexpensive | Requires synthesis from propargyl alcohol, but starting materials are low-cost[1][2] |
The Decisive Factor: Leaving Group Ability
The fundamental difference in reactivity between propargyl bromide and propargyl tosylate lies in the nature of their respective leaving groups. The tosylate anion is an exceptionally stable leaving group due to the delocalization of its negative charge across the sulfonate group through resonance.[3] This high degree of stabilization makes the tosylate a superior leaving group compared to the bromide ion.[3]
Consequently, SN2 reactions involving propargyl tosylate generally proceed at a faster rate and under milder conditions than those with propargyl bromide.[3] This enhanced reactivity can lead to higher yields and shorter reaction times, a significant advantage in multistep syntheses.
Navigating a Key Side Reaction: Allene Formation
A significant challenge in the propargylation of nucleophiles is the potential for the formation of an allene byproduct through a competing reaction pathway. Both propargyl bromide and propargyl tosylate can undergo rearrangement to form allenes, particularly in the presence of strong bases or under certain reaction conditions.[4][5][6][7][8]
The mechanism of allene formation can be complex and is influenced by factors such as the solvent, base, and the nature of the nucleophile. While both reagents are susceptible to this side reaction, the milder conditions often permissible with the more reactive propargyl tosylate can sometimes offer better control and minimize the formation of this impurity.
Experimental Data: A Head-to-Head Comparison
| Electrophile | Base | Solvent | Yield of Alkylated Product | Reference |
| Propargyl Tosylate | Potassium tert-butoxide | Dioxane | High (exact % not specified, but used in a high-yield multi-step synthesis) | [1][2] |
| Propargyl Bromide | Not directly compared in this study, but generally requires stronger conditions or longer reaction times |
This study highlights the successful use of propargyl tosylate in a high-yield synthesis, underscoring its efficacy as a propargylating agent.[1][2] The authors explicitly state that propargyl tosylate is a "safe analogue of propargyl bromide with low cost".[1][2]
Experimental Protocols
Synthesis of Propargyl Tosylate
Propargyl tosylate is readily synthesized from inexpensive and commercially available starting materials: propargyl alcohol and tosyl chloride.[1][2]
Step-by-Step Protocol:
-
To a stirred solution of propargyl alcohol and a suitable base (e.g., pyridine or triethylamine) in a solvent such as dichloromethane or chloroform at 0 °C, add tosyl chloride portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield propargyl tosylate.
Caption: Synthesis of Propargyl Tosylate.
Malonate Alkylation with Propargyl Electrophiles
The following is a general protocol for the alkylation of diethyl malonate.
Step-by-Step Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving clean sodium metal in anhydrous ethanol.
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature to form the enolate.
-
Add the propargyl electrophile (propargyl bromide or propargyl tosylate) dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture, remove the ethanol under reduced pressure, add water, and extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography.
Caption: Malonate Alkylation Workflow.
Conclusion and Recommendations
For the alkylation of malonates, propargyl tosylate emerges as a highly effective and often superior alternative to propargyl bromide. Its enhanced reactivity, stemming from the excellent leaving group ability of the tosylate anion, can lead to higher yields and milder reaction conditions. Furthermore, the safety profile of propargyl tosylate is a significant advantage, particularly in process development and scale-up operations where the shock-sensitive nature of propargyl bromide poses a considerable risk.[1][2]
While propargyl bromide remains a viable and cost-effective option for many applications, researchers should strongly consider propargyl tosylate when seeking to optimize reaction efficiency, improve yields, and enhance the safety of their synthetic procedures.
References
- Liu, Y., et al. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journal of Organic Chemistry, 10, 1355-1361. [Link]
- Liu, Y., et al. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. PubMed Central, PMCID: PMC4094254. [Link]
- Wikipedia. Myers allene synthesis. [Link]
- Yeo, C. F., et al. (2022). Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. Organic & Biomolecular Chemistry, 20(33), 6539-6563. [Link]
- ResearchGate.
- Li, Y., & Ma, S. (2019). Recent advances in the direct transformation of propargylic alcohols to allenes. Organic Chemistry Frontiers, 6(11), 1794-1821. [Link]
- Xia, Y., et al. (2022). Radical transformations for allene synthesis. Chemical Science, 13(26), 7690-7711. [Link]
- Kim, M., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry, 11, 1205661. [Link]
- Suzuki, K. (1954). Studies on ethinylation reactions, II: synthesis of propargyl alcohol. The Review of Physical Chemistry of Japan, 23(2), 66-72. [Link]
- ResearchGate. (2004). Propargyl Bromide as an Excellent α-Bromoacetone Equivalent: Convenient and New Route to α-Aroylacetones. [Link]
- Reddit. (2023).
- ResearchGate. (2023).
- ResearchGate. (2016).
- YouTube. (2022).
- MDPI. (2023).
Sources
- 1. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 2. An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Myers allene synthesis - Wikipedia [en.wikipedia.org]
- 5. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the direct transformation of propargylic alcohols to allenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Radical transformations for allene synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02573F [pubs.rsc.org]
A comparative study of different bases for the synthesis of Diethyl 2-(prop-2-yn-1-yl)malonate
A Comparative Guide to Base Selection for the Synthesis of Diethyl 2-(prop-2-yn-1-yl)malonate
Introduction
This compound is a highly versatile trifunctional building block in modern organic synthesis. Its structure, incorporating a reactive methylene group, two ester functionalities, and a terminal alkyne, makes it a valuable precursor for the synthesis of complex heterocyclic compounds, carbocyclic systems, and various intermediates in pharmaceutical development. The primary synthetic route to this compound is the C-alkylation of diethyl malonate with a propargyl halide. The success of this synthesis—in terms of yield, purity, and reaction efficiency—is critically dependent on the choice of base used to deprotonate the diethyl malonate.
This guide provides a comparative analysis of common bases employed for this transformation, offering field-proven insights and detailed experimental protocols to assist researchers in making informed decisions for their specific synthetic goals. We will explore the mechanistic nuances and practical considerations associated with strong inorganic bases like sodium hydride and sodium ethoxide, as well as weaker bases such as potassium carbonate.
Core Reaction Mechanism: The Malonic Ester Synthesis
The alkylation of diethyl malonate is a classic application of the malonic ester synthesis.[1] The reaction proceeds via a two-step sequence involving enolate formation and subsequent nucleophilic substitution.
-
Enolate Formation : The α-hydrogens of diethyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[2][3] A suitable base abstracts one of these protons to form a resonance-stabilized enolate ion. This enolate is a potent carbon nucleophile.[4]
-
Nucleophilic Attack (SN2) : The generated enolate attacks the electrophilic propargyl halide (e.g., propargyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide and forming the desired C-C bond.[2][4]
The choice of base directly influences the efficiency of the deprotonation step and can impact the prevalence of side reactions.
Sources
A Comparative Guide to the Efficiency of Diethyl 2-(prop-2-yn-1-yl)malonate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Introduction: The Critical Role of the Alkyne in Click Chemistry
The advent of "click chemistry," a term introduced by K. B. Sharpless in 2001, revolutionized the synthesis of complex molecular architectures in fields ranging from drug discovery to materials science.[1] Among the suite of reactions that meet the click criteria, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential example.[2] This reaction facilitates the rapid and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[] The reaction's high yield, stereospecificity, and compatibility with a wide range of functional groups and aqueous conditions have made it an indispensable tool for bioconjugation and molecular assembly.[1][4]
While the azide is a relatively consistent reaction partner, the structural and electronic properties of the terminal alkyne can significantly influence the reaction kinetics. The rate-determining step in many CuAAC reactions is the deprotonation of the alkyne to form a copper(I) acetylide intermediate.[5][6] Consequently, the choice of alkyne is not trivial; it is a critical parameter for optimizing reaction efficiency.
This guide provides a comprehensive benchmark of Diethyl 2-(prop-2-yn-1-yl)malonate (DPM) , a terminal alkyne functionalized with an electron-withdrawing malonate group. We will objectively compare its performance against common and alternative alkynes, supported by a robust experimental framework designed to elucidate its reactivity profile. This analysis aims to equip researchers, chemists, and drug development professionals with the technical insights needed to select the optimal alkyne for their specific synthetic challenges.
Mechanistic Insight: Why Alkyne Structure Dictates Reaction Speed
To appreciate the nuances of alkyne reactivity, one must first understand the catalytic cycle of the CuAAC reaction. The process is more complex than a simple concerted cycloaddition and involves several copper-coordinated intermediates.
The currently accepted mechanism involves the following key steps:
-
Copper(I) Acetylide Formation: The catalytically active Cu(I) species coordinates with the terminal alkyne. The acidity of the alkyne's terminal proton is paramount here; a more acidic proton facilitates faster deprotonation and formation of the crucial copper acetylide intermediate.[5][6]
-
Complexation with Azide: The copper acetylide then coordinates with the azide partner, bringing the two reactive moieties into proximity.
-
Cycloaddition and Ring Formation: A stepwise process involving the formation of a six-membered copper-containing ring, followed by reductive elimination, yields the stable triazolyl-copper intermediate.[7]
-
Protonolysis and Catalyst Regeneration: The final step involves protonation of the triazolyl-copper species, which releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[7]
Alkynes bearing electron-withdrawing groups (EWGs) are known to exhibit enhanced reactivity.[6] The EWGs increase the acidity (lower the pKa) of the terminal C-H bond, thereby accelerating the rate-determining formation of the copper acetylide. This guide will test this principle by evaluating DPM, which features two ester groups that confer a significant electron-withdrawing effect.
Caption: A generalized workflow for the kinetic analysis of CuAAC reactions using ¹H NMR.
Analytical Methodology: Real-Time ¹H NMR Monitoring
Real-time monitoring provides the most accurate kinetic data. [8][9]By using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, we can directly observe the disappearance of characteristic reactant signals (e.g., the acetylenic proton of the alkyne) and the simultaneous appearance of the product's triazole proton signal. This allows for the precise calculation of conversion over time without the need for quenching or workup procedures.
Comparative Performance Data & Discussion
The following table summarizes the expected kinetic outcomes from the proposed benchmarking experiment, based on established principles of alkyne reactivity in CuAAC. The key metric for comparison is the time required to reach >95% reaction completion under the specified standardized conditions.
| Alkyne Substrate | Structure | Key Feature | Expected Time to >95% Conversion (min) |
| Propargyl Alcohol | HO-CH₂-C≡CH | Baseline (Minimal Activation) | ~ 45 |
| Phenylacetylene | C₆H₅-C≡CH | Aromatic/π-System | ~ 30 |
| This compound (DPM) | (EtO₂C)₂CH-CH₂-C≡CH | Electron-Withdrawing Malonate | ~ 15 |
| N-Benzylpropiolamide | C₆H₅CH₂NHCO-C≡CH | High Activation (Amide) | < 5 |
Note: The conversion times are illustrative estimates based on published data for analogous compounds and are intended to demonstrate relative reactivity trends. [6][10]Actual times will depend on precise experimental conditions.
Discussion of Expected Results
-
Propargyl Alcohol (Baseline): As the least electronically activated alkyne, propargyl alcohol is expected to exhibit the slowest reaction rate, serving as a reliable baseline for comparison. [10]
-
Phenylacetylene: The phenyl group is weakly electron-withdrawing and can participate in π-stacking, which may slightly accelerate the reaction compared to the simple alkyl alkyne.
-
This compound (DPM): Our central hypothesis is that the two ester groups of the malonate moiety will significantly increase the acidity of the terminal proton. This should lead to a substantially faster formation of the copper acetylide intermediate and, consequently, a much faster overall reaction rate compared to propargyl alcohol and phenylacetylene. While not directly conjugated to the alkyne, the inductive effect is strong. We anticipate DPM will offer a compelling balance of high reactivity and synthetic accessibility.
-
N-Benzylpropiolamide (High-Performance Benchmark): The direct conjugation of the powerful electron-withdrawing amide group to the alkyne makes propiolamides exceptionally reactive. [6]This alkyne is expected to be the fastest in the set, providing an upper boundary for the performance of activated alkynes under these conditions.
The performance of DPM is projected to be highly competitive, likely positioning it as an excellent choice for applications requiring rapid conjugation without resorting to the potentially more complex synthesis or stability issues of some highly activated alkynes.
Detailed Experimental Protocols
The following protocols are designed as a self-validating system for researchers to replicate this benchmark study.
Protocol 1: Stock Solution Preparation
-
Solvent System: A 4:1 mixture of DMSO-d₆ / D₂O is recommended for NMR studies to ensure solubility of all components.
-
Alkyne Stocks (10 mM): Prepare individual 10 mM stock solutions of Propargyl Alcohol, Phenylacetylene, this compound, and N-Benzylpropiolamide in the chosen solvent system.
-
Azide Stock (10 mM): Prepare a 10 mM stock solution of Benzyl Azide in the same solvent.
-
Catalyst/Ligand Stocks:
-
Prepare a 20 mM solution of Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) in D₂O.
-
Protocol 2: Kinetic Run using NMR Spectroscopy
-
Catalyst Pre-complexation: In a clean microcentrifuge tube, mix 25 µL of the 20 mM CuSO₄ solution with 25 µL of the 100 mM THPTA ligand solution (achieving a 1:5 copper-to-ligand ratio). [13]Let this mixture stand for 2 minutes.
-
Reactant Preparation: In a standard 5 mm NMR tube, combine:
-
500 µL of one of the 10 mM Alkyne stock solutions.
-
500 µL of the 10 mM Benzyl Azide stock solution.
-
-
NMR Setup: Place the NMR tube in the spectrometer and acquire a baseline spectrum (t=0) before initiation. Ensure the spectrometer is locked, shimmed, and ready for a time-course acquisition.
-
Reaction Initiation: To the NMR tube containing the alkyne and azide, add 50 µL of the pre-complexed catalyst solution. Immediately afterward, add 50 µL of the freshly prepared 100 mM Sodium Ascorbate solution to initiate the reaction. [11]5. Data Acquisition: Start the automated NMR acquisition immediately, collecting a ¹H spectrum every 1-2 minutes for a total duration of 60-90 minutes, or until the reaction has reached completion.
-
Repeat: Repeat steps 2-5 for each of the four alkynes to be tested, ensuring identical conditions for each run.
Conclusion and Recommendations
This guide establishes a framework for benchmarking the efficiency of this compound in CuAAC reactions. Based on established mechanistic principles, DPM is anticipated to be a highly efficient alkyne, significantly outperforming standard unactivated alkynes like propargyl alcohol. [6]Its reactivity stems from the electron-withdrawing nature of the malonate group, which accelerates the rate-limiting formation of the copper acetylide.
Recommendations for Researchers:
-
For Standard Applications: For routine conjugations where reaction time is not critical and cost is a primary concern, Propargyl Alcohol remains a viable option.
-
For Accelerated Reactions: This compound (DPM) is an excellent choice when faster kinetics are required. It offers a significant rate enhancement over baseline alkynes and represents a good balance between reactivity, stability, and synthetic accessibility.
-
For High-Performance Needs: When extremely rapid ligation is necessary, such as in applications with very low reactant concentrations or time-sensitive processes, a highly activated alkyne like N-Benzylpropiolamide should be considered.
By understanding the interplay between alkyne structure and reactivity, scientists can make more informed decisions, leading to more efficient and successful outcomes in their synthetic endeavors.
References
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Rojas, A., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega.
- Kottisch, V., et al. (2017). Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Polymer Chemistry.
- Worrell, B. T., et al. (2013). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Angewandte Chemie International Edition.
- Krasnov, V., et al. (2014). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry.
- Díaz-García, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics.
- Wang, Z.-Q., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Chemistry - An Asian Journal.
- Bakis, E., et al. (2021). A kinetics study of copper-catalysed click reactions in ionic liquids. Organic & Biomolecular Chemistry.
- Presolski, P. J., et al. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology.
- Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
- Creative PEGWorks. (n.d.). Types of Click Chemistry Reagents.
- Csonka, R., et al. (2019). Unexpected Reactions of Terminal Alkynes in Targeted “Click Chemistry” Copper-catalyzed Azide-alkyne Cycloadditions. Current Organic Synthesis.
- Fürth, D. (n.d.). This protocol explains how to conjugate alkyne-labeled oligonucleotides with azide.
- Chem Help ASAP. (2022). CuAAC click triazole synthesis - laboratory experiment.
- Weatherly, C. A., et al. (2019). Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition. Organic Letters.
- Rayner, P. J., et al. (2019). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Chemistry – A European Journal.
- Presolski, P. J., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- McKay, C. S., & Finn, M. G. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemistry & Biology.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- ResearchGate. (2020). Kinetics of reactant consumption during click reaction monitored by real-time NMR.
- McKay, C. S., & Finn, M. G. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemistry & Biology, 21(9), 1075–1101.
- ACS Publications. (2022). Click-Enabled Grafting for Adaptive Chiral Recognition in Porous Crystals. Journal of the American Chemical Society.
- ChemBK. (n.d.). Diethyl 2,2-di(prop-2-yn-1-yl)malonate.
- PubChem. (n.d.). Diethyl 2-allyl-2-(prop-2-ynyl)malonate.
- Zhang, Y., et al. (2012). Visual detection of ascorbic acid via alkyne–azide click reaction using gold nanoparticles as a colorimetric probe. Analyst.
- PubChem. (n.d.). Diethyl 2-Propynylmalonate.
- Wikipedia. (n.d.). Diethyl diethylmalonate.
- Organic Syntheses. (n.d.). diethyl methylenemalonate.
- ResearchGate. (2014). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jenabioscience.com [jenabioscience.com]
A Comparative Guide to Purity Determination: Quantitative NMR (qNMR) for Diethyl 2-(prop-2-yn-1-yl)malonate
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the accurate determination of a compound's purity is a non-negotiable cornerstone of quality, safety, and efficacy. For novel or specialized molecules like Diethyl 2-(prop-2-yn-1-yl)malonate, where certified reference standards may not be readily available, traditional chromatographic methods can be cumbersome. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against conventional techniques for the purity assessment of this analyte.
Quantitative NMR stands out as a primary analytical method recognized by pharmacopeias, offering direct measurement of an analyte's purity without the need for an identical reference standard.[1] Its principle is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2][3] This guide will dissect the causality behind a robust qNMR protocol, present a head-to-head comparison with High-Performance Liquid Chromatography (HPLC), and provide the experimental frameworks necessary for researchers, scientists, and drug development professionals to make informed analytical decisions.
The Analyte: this compound
This compound is a specialized malonic ester derivative featuring a propargyl group. This structure offers several distinct proton environments, making it an excellent candidate for ¹H-qNMR analysis.
Predicted ¹H NMR Signals:
-
Ethyl Ester Protons (CH₃): A triplet, integrating to 6H.
-
Ethyl Ester Protons (CH₂): A quartet, integrating to 4H.
-
Malonate Proton (CH): A triplet, coupled to the adjacent propargyl CH₂, integrating to 1H.
-
Propargyl Protons (CH₂): A doublet, coupled to the malonate CH, integrating to 2H.
-
Acetylenic Proton (CH): A triplet (due to long-range coupling with the CH₂), integrating to 1H.
The presence of multiple, well-resolved signals, particularly the unique malonate and acetylenic protons in uncongested regions of the spectrum, allows for flexible selection of a quantifiable peak.
The qNMR Workflow: A Self-Validating System
The power of qNMR lies in its structured and transparent workflow, where each step is designed to ensure accuracy and traceability. The internal standard method is preferred for high-accuracy analysis as it mitigates variations in sample volume, instrument stability, and processing parameters.[4]
Caption: The qNMR experimental workflow from sample preparation to final purity reporting.
Experimental Protocol: ¹H-qNMR Purity Assay
This protocol describes a validated system for determining the purity of this compound.
Rationale and Method Development
-
Internal Standard Selection: Maleic acid is chosen as the internal standard (IS).
-
Solvent Selection: DMSO-d6 is selected.
-
Causality: Both the analyte and maleic acid exhibit excellent solubility in DMSO-d6, ensuring a homogeneous solution necessary for high-resolution spectra.[5]
-
-
Selection of Quantifiable Protons:
-
Analyte: The malonate methine proton (CH) is an ideal candidate. It is a simple triplet and is structurally unique to the analyte.
-
Internal Standard: The two equivalent olefinic protons of maleic acid provide a strong, sharp singlet.
-
-
Relaxation Delay (D1): A D1 of at least 30 seconds is crucial.
Step-by-Step Methodology
-
Sample Preparation:
-
Using a calibrated microbalance with 0.01 mg readability, accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial. Document the exact weights.
-
Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Cap the vial and vortex thoroughly until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition (400 MHz or higher):
-
Temperature: Regulate the probe temperature, typically at 25 °C (298 K).[9]
-
Shimming: Perform automatic or manual shimming to achieve optimal magnetic field homogeneity.
-
Pulse Angle: Use a calibrated 90° pulse.
-
Relaxation Delay (D1): Set to 30 seconds.
-
Acquisition Time (AT): ≥ 3 seconds.[1]
-
Number of Scans (NS): A minimum of 32 scans, increasing as needed to achieve a signal-to-noise ratio (S/N) > 250:1 for the signals being integrated.[10]
-
-
Data Processing:
-
Apply zero-filling to at least 256K data points to enhance digital resolution.[9]
-
Manually perform zero-order and first-order phase correction.
-
Apply a robust baseline correction algorithm (e.g., 5th order polynomial) to ensure a flat baseline across the entire spectrum.[9]
-
Carefully integrate the selected analyte signal (malonate CH) and the internal standard signal (maleic acid CH=CH).
-
-
Purity Calculation: The weight/weight purity (Purity %w/w) of the analyte is calculated using the following formula:[2]
Purity_analyte (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal (N_analyte = 1; N_IS = 2)
-
MW: Molar mass of the compound
-
m: Mass of the compound weighed
-
Purity_IS: Purity of the internal standard (as a percentage)
-
Comparative Techniques: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a ubiquitous technique for purity analysis. It relies on the physical separation of components in a mixture followed by detection.
Hypothetical HPLC Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (chosen to detect the ester carbonyls, as the alkyne has no strong chromophore).
-
Quantification Method: Area percent normalization. This method assumes that all components have an identical response factor at the detection wavelength, which is a significant and often incorrect assumption. For accurate quantification, a certified reference standard of the analyte is required to create a calibration curve or determine a relative response factor.[11]
Head-to-Head Performance Comparison
The choice between qNMR and HPLC depends on the specific requirements of the analysis, including the availability of standards, desired accuracy, and throughput.
Caption: Decision tree for selecting an analytical method for purity determination.
Quantitative Data and Validation Parameters
| Parameter | ¹H-qNMR | HPLC-UV (Area % Normalization) | HPLC-UV (with Certified Standard) |
| Principle | Primary Ratio Measurement | Relative Separation & Detection | Relative Separation & Detection |
| Purity Assay (%) | Direct %w/w calculation | Area % (assumes equal response) | %w/w via calibration curve |
| Reference Standard | Any certified standard (e.g., Maleic Acid)[12] | None (results are an estimate) | Required: Certified standard of the analyte |
| Accuracy | High (>98.5%)[13] | Low to Medium (highly variable) | High (>98.5%) |
| Precision (RSD) | Excellent (< 1.0%)[12] | Good (< 2.0%) | Excellent (< 1.0%) |
| Linearity (R²) | Intrinsically Linear[4][14] | > 0.999 (with standard) | > 0.999 |
| Limit of Quantification | ~0.1%[1] | ~0.05% | ~0.05% |
| Analysis Time/Sample | ~15 minutes[6] | ~20-30 minutes | ~20-30 minutes |
| Method Development | Minimal (select IS and solvent) | Extensive (column, mobile phase, gradient) | Extensive (plus standard prep) |
Conclusion
For determining the purity of this compound, Quantitative NMR emerges as a superior technique, particularly in research and early development phases where a certified standard of the analyte is often unavailable. [3][15] Its status as a primary method provides a direct, accurate, and highly precise measurement of purity traceable to a certified internal standard.[6] While HPLC is a powerful separation tool, its quantitative accuracy is fundamentally dependent on the availability of an identical, well-characterized reference material for the analyte, or is otherwise limited to providing an area percentage estimation.[11]
The qNMR protocol detailed here represents a self-validating system that, when executed with metrological rigor, provides trustworthy and authoritative data. For professionals in drug development and chemical research, embracing qNMR streamlines the analytical workflow, reduces reliance on specific reference standards, and ultimately provides higher confidence in the quantitative assessment of novel chemical entities.[15][16]
References
- ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results [Video]. YouTube.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation.
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- American Pharmaceutical Review. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
- Semantic Scholar. (n.d.). Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry.
- (n.d.). Purity by Absolute qNMR Instructions.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- JEOL Ltd. (n.d.). Let's try doing quantitative NMR.
- Southwest Research Institute. (2026, January 6). SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D.
- MDPI. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
- Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep.
- RSSL. (n.d.). qNMR: A powerful tool for purity determination.
- (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Retrieved from a source providing a white paper on qNMR for RRFs.
- RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
- Frontiers. (2024, June 25). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. emerypharma.com [emerypharma.com]
- 3. rssl.com [rssl.com]
- 4. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. enovatia.com [enovatia.com]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. frontiersin.org [frontiersin.org]
- 15. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D | Southwest Research Institute [swri.org]
- 16. Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Selective Propargylation of Malonates: Mono- vs. Di-alkylation Strategies
Introduction
Propargylated malonic esters are invaluable building blocks in modern organic synthesis, serving as versatile precursors for a diverse array of molecular architectures, from complex natural products to novel pharmaceutical agents. Their utility stems from the presence of both the reactive terminal alkyne and the synthetically flexible malonate moiety. The ability to selectively introduce one or two propargyl groups onto the malonate backbone is crucial for targeted synthesis. This guide provides a comprehensive comparison of the synthetic strategies for preparing mono- and di-propargylated malonates, offering in-depth mechanistic insights, field-proven experimental protocols, and a comparative analysis to empower researchers in making informed decisions for their synthetic endeavors.
Mechanistic Foundation: Controlling the Equilibrium of Alkylation
The synthesis of propargylated malonates hinges on the principles of the malonic ester synthesis, a classic yet powerful carbon-carbon bond-forming reaction.[1][2] The core of this transformation lies in the deprotonation of the acidic α-hydrogen of the malonate ester, followed by nucleophilic attack of the resulting enolate on an alkyl halide.[3][4]
The acidity of the α-hydrogens (pKa ≈ 13 in DMSO) is a consequence of the resonance stabilization of the conjugate base, where the negative charge is delocalized over the two adjacent carbonyl groups.[2] This stabilized enolate is a potent nucleophile that readily participates in SN2 reactions with electrophiles like propargyl bromide.[2][4]
The pivotal choice between mono- and di-propargylation is determined by the reaction conditions that govern the deprotonation of the initially formed mono-propargylated malonate.[5] This intermediate still possesses one acidic α-hydrogen, which can be removed by a base to generate a new enolate, susceptible to a second alkylation.[1][5] Consequently, meticulous control over stoichiometry, base strength, and reaction temperature is paramount to achieving the desired level of substitution.[6]
Synthesis of Mono-propargylated Malonate: A Strategy of Stoichiometric Control
Achieving high selectivity for the mono-propargylated product requires conditions that favor the initial alkylation event while minimizing the subsequent deprotonation and alkylation of the mono-substituted intermediate. The primary strategy to achieve this is through careful control of the stoichiometry of the reactants.[7][8]
Experimental Protocol: Synthesis of Diethyl 2-propargylmalonate
This protocol provides a general guideline for the selective mono-propargylation of diethyl malonate.
Materials:
-
Diethyl malonate (1.1 equivalents)
-
Sodium ethoxide (NaOEt) (1.0 equivalent)
-
Anhydrous Ethanol
-
Propargyl bromide (1.0 equivalent)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal (1.0 equivalent) in small portions to the ethanol to generate sodium ethoxide in situ. Alternatively, a commercially available solution of sodium ethoxide in ethanol can be used. Cool the resulting solution to 0 °C in an ice bath.
-
Addition of Malonate: Add diethyl malonate (1.1 equivalents) dropwise to the cooled sodium ethoxide solution over 15-20 minutes with vigorous stirring. Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete enolate formation. The use of a slight excess of the malonate helps to ensure that the base is consumed in deprotonating the starting material rather than the mono-alkylated product.[7]
-
Alkylation: Add propargyl bromide (1.0 equivalent) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous ammonium chloride, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure diethyl 2-propargylmalonate.
Causality Behind Experimental Choices:
-
Base and Solvent: Sodium ethoxide in ethanol is a classic and effective choice.[6] Using a base with an alkoxide that matches the ester group of the malonate (ethoxide for ethyl esters) is crucial to prevent transesterification, a potential side reaction.[2][9]
-
Stoichiometry: A slight excess of diethyl malonate (1.1 equivalents) relative to the base and propargyl bromide is a key strategy to favor mono-alkylation.[7][8] This ensures that the limiting reagent is the base, which is preferentially consumed by the more acidic starting malonate.
-
Temperature Control: The initial deprotonation and alkylation are performed at a low temperature (0 °C) to control the reaction rate and minimize potential side reactions. Subsequent heating to reflux drives the SN2 reaction to completion.
Workflow for Mono-propargylation
Caption: Workflow for the synthesis of mono-propargylated malonate.
Synthesis of Di-propargylated Malonate: A Stepwise Approach
To favor the formation of the di-propargylated product, the reaction conditions are adjusted to ensure the deprotonation and subsequent alkylation of the mono-propargylated intermediate. This is typically achieved by using at least two equivalents of base and the alkylating agent.[1][6]
Experimental Protocol: Synthesis of Diethyl 2,2-dipropargylmalonate
This protocol outlines a method for the di-propargylation of diethyl malonate.
Materials:
-
Diethyl malonate (1.0 equivalent)
-
Sodium ethoxide (NaOEt) (2.2 equivalents)
-
Anhydrous Ethanol
-
Propargyl bromide (2.2 equivalents)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
First Enolate Formation and Alkylation: Follow steps 1-3 of the mono-alkylation protocol, using 1.1 equivalents of sodium ethoxide and 1.1 equivalents of propargyl bromide relative to 1.0 equivalent of diethyl malonate.
-
Second Enolate Formation: After the initial alkylation is complete (as monitored by TLC), cool the reaction mixture to 0 °C. Add a second portion of sodium ethoxide (1.1 equivalents) and stir for 30 minutes to deprotonate the mono-propargylated malonate.
-
Second Alkylation: Add the second portion of propargyl bromide (1.1 equivalents) dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the disappearance of the mono-propargylated intermediate.
-
Work-up and Purification: Follow the work-up and purification procedures described in the mono-alkylation protocol. The final product, diethyl 2,2-dipropargylmalonate, can be purified by vacuum distillation or column chromatography.
Causality Behind Experimental Choices:
-
Stoichiometry: The use of more than two equivalents of both the base and propargyl bromide is the critical factor driving the reaction towards the di-substituted product.[6]
-
Stepwise Addition: While a one-pot reaction with all reagents added at the beginning is possible, a stepwise approach (as described above) often provides better control and can lead to higher yields of the desired di-alkylated product.
Workflow for Di-propargylation
Caption: Workflow for the synthesis of di-propargylated malonate.
Comparative Analysis: Mono- vs. Di-propargylation
The choice between synthesizing a mono- or di-propargylated malonate is dictated by the specific requirements of the overall synthetic plan. The following table summarizes the key differences in the experimental parameters and expected outcomes for the two processes.
| Parameter | Mono-propargylation | Di-propargylation | Rationale |
| Stoichiometry (Malonate:Base:Propargyl Bromide) | 1.1 : 1.0 : 1.0 | 1.0 : >2.0 : >2.0 | Stoichiometry is the primary determinant of selectivity.[6][8] |
| Base | Sodium Ethoxide (NaOEt) | Sodium Ethoxide (NaOEt) | Matching the alkoxide to the ester prevents transesterification.[9] |
| Solvent | Anhydrous Ethanol | Anhydrous Ethanol | Protic solvent for alkoxide bases.[6] |
| Temperature | 0 °C to reflux | 0 °C to reflux | Initial cooling for control, followed by heating to drive the reaction. |
| Reaction Time | Typically shorter (2-4 hours) | Typically longer (4-8 hours) | Requires time for two successive alkylation steps. |
| Key Control Factor | Limiting the amount of base and alkylating agent. | Using an excess of base and alkylating agent. | Prevents/promotes the second deprotonation and alkylation. |
| Expected Yield | Moderate to good (60-80%) | Moderate to good (50-70%) | Yields can be variable and depend on purification efficiency. |
| Purification | Vacuum distillation or column chromatography | Vacuum distillation or column chromatography | Separation of starting material, mono-, and di-substituted products is necessary. |
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The progress of the reactions should be monitored by Thin-Layer Chromatography (TLC) to visualize the consumption of the starting material and the formation of the product(s). After purification, the identity and purity of the mono- and di-propargylated malonates should be confirmed by standard analytical techniques, such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the number of propargyl groups attached.
-
Infrared (IR) Spectroscopy: To identify the characteristic C≡C-H stretch of the terminal alkyne and the C=O stretch of the ester groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
By employing these analytical methods, researchers can be confident in the outcome of their synthesis and the quality of the material they carry forward to subsequent steps.
References
- Wikipedia. Malonic ester synthesis. [Link]
- PrepChem.com. Synthesis of (a)
- Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
- Chemistry Notes.
- JoVE.
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of Diethyl 2-(prop-2-yn-1-yl)malonate: Methodologies, Performance, and Practical Insights
For Researchers, Scientists, and Drug Development Professionals
The synthesis of diethyl 2-(prop-2-yn-1-yl)malonate, a valuable building block in organic synthesis, is a critical process for the development of a wide array of pharmaceutical compounds and complex molecular architectures. The introduction of the propargyl group into the diethyl malonate backbone opens up a gateway to a rich variety of subsequent chemical transformations, including click chemistry, cyclization reactions, and further functionalization. This guide provides an in-depth, objective comparison of the primary synthetic routes to this key intermediate, moving beyond a simple recitation of protocols to offer a deeper understanding of the underlying principles, practical considerations, and comparative performance of each method. We will explore the venerable classical approach using a strong base, delve into the nuances of phase-transfer catalysis, and examine the potential of modern energy-transfer techniques like microwave and ultrasound-assisted synthesis.
The Conventional Approach: The Double-Edged Sword of Sodium Ethoxide
The classical method for the C-alkylation of diethyl malonate, a staple of organic chemistry textbooks, relies on the in situ generation of a strong alkoxide base, typically sodium ethoxide, by reacting sodium metal with absolute ethanol.[1][2] This base is sufficiently strong to deprotonate the acidic α-hydrogen of diethyl malonate, forming a resonance-stabilized enolate that acts as the key nucleophile. Subsequent reaction with an electrophile, in this case, propargyl bromide, proceeds via an SN2 mechanism to yield the desired product.[1]
Causality in Experimental Choices
The choice of sodium ethoxide is not arbitrary. Using an ethoxide base prevents transesterification, a potential side reaction if a different alkoxide were employed with diethyl malonate.[1] The requirement for absolute ethanol is also critical, as the presence of water would quench the reactive enolate intermediate, diminishing the yield.[3] The reaction is typically run at reflux to ensure a sufficient reaction rate.
Experimental Protocol: Classical Synthesis
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Propargyl bromide
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add small pieces of sodium metal (1.0 eq.) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Continue stirring until all the sodium has dissolved to form a clear solution of sodium ethoxide.[1]
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 eq.) dropwise at room temperature. Stir the mixture for 30 minutes. A white precipitate of the sodium salt of diethyl malonate may form.[2]
-
Alkylation: To the stirred mixture, add propargyl bromide (1.0 eq.) dropwise. An exothermic reaction should be observed.
-
Reaction Completion: After the addition of propargyl bromide is complete, heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).[1]
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue to dissolve the sodium bromide byproduct and extract the aqueous layer with diethyl ether (3x).[4]
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.[1]
Trustworthiness and Inherent Challenges
While this method is well-established, it is not without its drawbacks. The use of sodium metal poses significant safety risks, requiring careful handling in a strictly anhydrous environment. The reaction can also be prone to the formation of a thick precipitate of the malonate salt, which can impede stirring and heat transfer.[2] Furthermore, the strongly basic conditions can promote side reactions, and the work-up procedure can be laborious.
A Greener Alternative: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis (PTC) offers a compelling alternative to the classical method, addressing many of its inherent challenges. This technique facilitates the reaction between reactants in immiscible phases (e.g., a solid or aqueous phase containing the base and the organic phase containing the diethyl malonate and alkylating agent).[5][6] A phase-transfer catalyst, typically a quaternary ammonium salt or a crown ether, transports the reactive anion (in this case, the malonate enolate) from the solid/aqueous phase into the organic phase where it can react with the electrophile.[7]
Causality in Experimental Choices
A key advantage of PTC is the ability to use milder, less hazardous bases such as potassium carbonate.[5] The biphasic nature of the reaction often leads to cleaner reactions with fewer side products. The choice of the phase-transfer catalyst is crucial; quaternary ammonium salts like tetrabutylammonium bromide (TBAB) are common due to their efficacy and relatively low cost. The selection of an appropriate organic solvent, such as toluene or acetonitrile, is also important for ensuring good solubility of the reactants and catalyst.[3]
Experimental Protocol: Phase-Transfer Catalysis
Materials:
-
Diethyl malonate
-
Propargyl bromide
-
Anhydrous potassium carbonate
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous toluene or acetonitrile
-
Dichloromethane
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (1.0 eq.), propargyl bromide (1.2 eq.), anhydrous potassium carbonate (2.0 eq.), and a catalytic amount of TBAB (e.g., 5 mol%).[3]
-
Reaction: Add anhydrous toluene or acetonitrile as the solvent and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of the solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product. Further purification by vacuum distillation yields pure this compound.
Trustworthiness and Advantages
The PTC method is generally considered safer and more environmentally friendly than the classical approach due to the avoidance of sodium metal and the use of a milder base. It often results in higher yields and cleaner reaction profiles, simplifying the purification process. The catalytic nature of the process also makes it more atom-economical.
Harnessing Energy: Microwave and Ultrasound-Assisted Synthesis
Modern synthetic chemistry has increasingly turned to energy-transfer technologies like microwave irradiation and ultrasonication to accelerate reactions and improve yields. These techniques offer non-classical heating methods that can lead to dramatic rate enhancements and, in some cases, different product selectivities compared to conventional heating.
Microwave-Assisted Synthesis: Rapid and Efficient Heating
Microwave-assisted organic synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat.[8][9] This rapid and efficient heating can significantly reduce reaction times, often from hours to minutes.[10] For the synthesis of this compound, a microwave-assisted approach would likely involve a similar set of reagents as the PTC method but with the reaction carried out in a dedicated microwave reactor.
Experimental Protocol: Microwave-Assisted Synthesis (Proposed)
Materials:
-
Diethyl malonate
-
Propargyl bromide
-
Cesium carbonate
-
Toluene
-
Microwave reactor vials
Procedure (based on related literature[8][11]):
-
Reaction Setup: In a microwave reactor vial, combine diethyl malonate (2.0 eq.), propargyl bromide (1.0 eq.), and cesium carbonate (3.0 eq.) in toluene.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 90 °C) for a short period (e.g., 30 minutes).
-
Work-up and Purification: After cooling, the reaction mixture would be worked up and purified using standard procedures as described for the PTC method.
Ultrasound-Assisted Synthesis: The Power of Cavitation
Sonochemistry, the application of ultrasound to chemical reactions, relies on the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[12] This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates.[13] An ultrasound-assisted synthesis of this compound could potentially offer a room-temperature alternative to the other methods.
Experimental Protocol: Ultrasound-Assisted Synthesis (Proposed)
Materials:
-
Diethyl malonate
-
Propargyl bromide
-
Potassium carbonate
-
A suitable solvent (e.g., DMF)
-
Ultrasonic bath or probe sonicator
Procedure (based on general principles of sonochemistry[13][14]):
-
Reaction Setup: In a round-bottom flask, combine diethyl malonate, propargyl bromide, and potassium carbonate in a suitable solvent.
-
Ultrasonication: Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture. Sonicate at a specific frequency (e.g., 28/40 kHz) and power for a designated time, monitoring the reaction by TLC.[15]
-
Work-up and Purification: Upon completion, the reaction mixture would be worked up and purified using standard techniques.
Performance Comparison
To provide a clear and objective comparison of these synthetic methodologies, the following table summarizes the key performance indicators. It is important to note that the data for the microwave and ultrasound-assisted methods are based on typical conditions for similar reactions and represent anticipated performance.
| Parameter | Classical Method (Sodium Ethoxide) | Phase-Transfer Catalysis (PTC) | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |
| Base | Sodium Ethoxide (strong, hazardous)[1] | Potassium Carbonate (mild, safer)[5] | Cesium Carbonate (mild)[8] | Potassium Carbonate (mild) |
| Solvent | Absolute Ethanol[1] | Toluene, Acetonitrile[3] | Toluene[8] | DMF (or other suitable solvent) |
| Temperature | Reflux (~78 °C)[1] | Reflux (~80-110 °C)[3] | 90 °C (typical)[11] | Room Temperature (typical)[13] |
| Reaction Time | 2-3 hours[1] | 1.5-2 hours (for similar alkylations)[5] | ~30 minutes (anticipated)[11] | Variable, potentially shorter than conventional |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent (anticipated) | Good (anticipated) |
| Safety | High (requires handling of sodium metal)[2] | Moderate (safer reagents) | Moderate (requires specialized equipment) | Moderate (requires specialized equipment) |
| Green Aspects | Poor (hazardous reagents, energy intensive) | Good (milder base, catalytic) | Very Good (rapid, energy efficient) | Very Good (often at room temp, energy efficient) |
Visualizing the Pathways
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Reaction Mechanisms
Caption: Reaction mechanisms for the classical and PTC synthesis.
Experimental Workflows
Caption: Simplified experimental workflows for the different methods.
Conclusion and Future Outlook
The synthesis of this compound can be successfully achieved through various methodologies, each with its own set of advantages and disadvantages. The classical sodium ethoxide method, while historically significant, is increasingly being supplanted by safer, more efficient, and greener alternatives. Phase-transfer catalysis stands out as a robust and scalable method that offers high yields under milder conditions.
Looking forward, microwave and ultrasound-assisted syntheses hold significant promise for further optimizing this important transformation. The dramatic reduction in reaction times offered by microwave technology and the potential for room-temperature reactions with ultrasound are particularly attractive from both an economic and environmental perspective. Further research dedicated to the systematic comparison of these modern techniques for the propargylation of diethyl malonate will be invaluable for the continued development of efficient and sustainable chemical processes. For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a careful consideration of factors such as scale, available equipment, safety protocols, and desired purity of the final product.
References
- PrepChem. Synthesis of (a) Diethyl 2-methyl-2-propargyl-malonate.
- PrepChem. Preparation of diethyl ethylmalonate.
- Organic Syntheses. DIETHYL tert-BUTYLMALONATE.
- Ibrahim, M. A. (2016). Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles. Arabian Journal of Chemistry, 9, S1733–S1740.
- Organic Syntheses. Malonic acid, ethylidene-, diethyl ester.
- ResearchGate. Diethyl malonate monoalkylation based on a PTC–IL system.
- Sciencemadness.org. Synthesis of diethyl diethylmalonate.
- ResearchGate. Microwave-Assisted Synthesis of α-Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles.
- Ibrahim, M. A. (2016). Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles. Arabian Journal of Chemistry, 9, S1733-S1740.
- Google Patents. CN112898152A - Preparation method of ethoxy diethyl methylene malonate.
- Organic Syntheses. diethyl bis(hydroxymethyl)malonate.
- ResearchGate. Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions.
- ResearchGate. Synthesis of diethyl malonate in situ.
- Scribd. Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate.
- Organic Syntheses. diethyl methylenemalonate.
- MDPI. A Concise Overview of Ultrasound-Assisted Techniques for the Production of 2D Materials.
- Hilaris Publisher. Ultrasound Assisted Synthesis of Diethyl-2,2'-Thiodiacetate with 2-Bromoethylacetate Under a New Polymer-Supported Phase-Trans.
- Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.
- RSC Publishing. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
- MDPI. Ultrasound Assisted Synthesis of Diethyl (2-(1-(morpholinomethyl)-2-Oxoindolin-3-ylidene)hydrazinyl) (Substituted Phenyl/heteryl) MethylphosphonateDerivatives.
- PMC. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3.
- Organic Syntheses. diethyl 2-(cyclohexylamino)vinylphosphonate.
- Google Patents. CN1237571A - Preparation method of diethyl malonate.
- ResearchGate. Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. arabjchem.org [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 11. Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. hilarispublisher.com [hilarispublisher.com]
A Strategic Guide to the Synthesis of Diethyl 2-(prop-2-yn-1-yl)malonate: A Cost-Benefit Analysis
Introduction
Diethyl 2-(prop-2-yn-1-yl)malonate is a versatile trifunctional building block in modern organic synthesis.[1] Its unique structure, incorporating a reactive methylene group, two ester functionalities, and a terminal alkyne, makes it a valuable precursor for synthesizing complex molecular architectures. Its applications range from the construction of heterocyclic compounds and carbocycles to its use in click chemistry and the development of novel pharmaceutical agents.
Given its utility, the efficient and economical synthesis of this malonate derivative is a critical consideration for researchers in both academic and industrial settings. The choice of synthetic route can have profound implications not only for yield and purity but also for overall cost, safety, and environmental impact. This guide provides an in-depth, comparative analysis of the most common and emerging synthetic routes to this compound, moving beyond simple protocols to dissect the causality behind experimental choices. We will evaluate each method based on a multi-faceted cost-benefit analysis, encompassing chemical cost, reaction efficiency, safety protocols, and alignment with green chemistry principles.
The Foundational Reaction: C-Alkylation of Diethyl Malonate
The synthesis of this compound is fundamentally a C-alkylation reaction. The process involves the deprotonation of the acidic α-carbon of diethyl malonate to form a resonance-stabilized enolate anion. This potent nucleophile then undergoes a substitution reaction (SN2) with an electrophile, in this case, propargyl bromide.
Caption: General mechanism for the C-alkylation of diethyl malonate.
The choice of base and reaction conditions is the primary variable that differentiates the synthetic routes discussed below. These choices directly influence the reaction's kinetics, safety profile, and scalability.
Route 1: The Classic Strong Base Approach using Sodium Hydride (NaH)
This method is a workhorse in research laboratories, prized for its ability to drive the reaction to completion.
Expertise & Rationale: Sodium hydride (NaH) is a powerful, non-nucleophilic base. The deprotonation of diethyl malonate by NaH is essentially irreversible because the byproduct is hydrogen gas (H₂), which escapes the reaction mixture. This shifts the equilibrium entirely towards the formation of the sodium enolate, ensuring a high concentration of the active nucleophile for the subsequent SN2 reaction. This is particularly advantageous for preventing side reactions and maximizing yield.
Experimental Protocol
-
Inert Atmosphere: A three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a nitrogen/argon inlet is dried in an oven and assembled while hot. It is then allowed to cool under a positive pressure of inert gas.
-
Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask via cannula. Sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) is weighed out carefully and added to the flask.
-
Enolate Formation: Diethyl malonate (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour, during which time the evolution of hydrogen gas will cease.
-
Alkylation: The mixture is cooled back to 0 °C. Propargyl bromide (1.05 equivalents, typically as an 80% solution in toluene) is added dropwise.
-
Reaction & Quenching: The reaction is stirred at room temperature overnight. Upon completion (monitored by TLC), the reaction is cautiously quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Workup & Purification: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation or column chromatography.
Caption: Experimental workflow for the Sodium Hydride route.
Cost-Benefit Analysis
-
Benefits: High yields (typically >90%) due to irreversible deprotonation. A well-established and reliable method.
-
Costs (Financial): Sodium hydride and anhydrous solvents are moderately expensive. The need for stringent anhydrous conditions and inert atmospheres adds to the setup cost and time.
-
Costs (Safety & Environment): This is the most hazardous route.
-
Sodium Hydride: A highly flammable and water-reactive solid.[2][3] Contact with water or moist air generates flammable hydrogen gas, which can ignite spontaneously.[4] It is also corrosive and can cause severe burns.[2][5][6] Extinguishing NaH fires requires specialized Class D extinguishers; water or CO₂ must never be used.[3][4]
-
Propargyl Bromide: A toxic, lachrymatory (tear-inducing), and flammable liquid.[7][8][9][10] It is an irritant to the skin, eyes, and respiratory system.[8]
-
Waste: The quenching process can be hazardous if not performed carefully. The use of organic solvents like THF and diethyl ether contributes to volatile organic compound (VOC) emissions.
-
Route 2: The Alkoxide Method using Sodium Ethoxide (NaOEt)
This route offers a slight improvement in safety over sodium hydride and uses a more common and less expensive base.
Expertise & Rationale: Sodium ethoxide is a strong base that is sufficient to deprotonate diethyl malonate. Unlike the NaH route, this is an equilibrium reaction, as the conjugate acid of the base is ethanol, which remains in the reaction mixture. To drive the reaction forward, Le Châtelier's principle is utilized; the subsequent alkylation of the enolate consumes it, pulling the initial acid-base equilibrium to the right. Using ethanol as the solvent is common and convenient, as it is the conjugate acid of the base, preventing unwanted transesterification reactions.
Experimental Protocol
-
Base Preparation: In a dry, three-necked flask under a nitrogen atmosphere, a solution of sodium ethoxide in ethanol is prepared. This can be done by carefully dissolving solid sodium ethoxide (1.1 equivalents) in absolute ethanol or by reacting sodium metal with absolute ethanol.[11]
-
Enolate Formation: Diethyl malonate (1.0 equivalent) is added dropwise to the sodium ethoxide solution at room temperature. The mixture is stirred for 30-60 minutes.
-
Alkylation: Propargyl bromide (1.05 equivalents) is added dropwise, often causing a gentle reflux. The reaction mixture is then heated at reflux for 2-4 hours until completion (monitored by TLC).
-
Workup & Purification: The mixture is cooled to room temperature, and the bulk of the ethanol is removed by rotary evaporation. The residue is taken up in water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by vacuum distillation.
Cost-Benefit Analysis
-
Benefits: Generally cheaper than the NaH route, as sodium ethoxide is less expensive.[12][13][14][15] The procedure is less hazardous as it avoids the use of pyrophoric sodium hydride.
-
Costs (Financial): While the base is cheaper, yields can sometimes be slightly lower than the NaH route due to the equilibrium nature of the deprotonation.
-
Costs (Safety & Environment): Safer than Route 1, but still requires careful handling.
-
Sodium Ethoxide: A corrosive and moisture-sensitive solid. While not water-reactive in the same violent way as NaH, it reacts with water to form sodium hydroxide and ethanol.
-
Solvent: Using ethanol is a significant advantage from a green chemistry perspective, as it is a renewable and less toxic solvent compared to THF.
-
Side Reactions: The presence of the ethoxide base can potentially lead to elimination side reactions with the alkyl halide, although this is less of a concern with primary halides like propargyl bromide.
-
Route 3: The Green & Scalable Route using Phase-Transfer Catalysis (PTC)
This modern approach prioritizes safety and environmental benignity, making it highly attractive for industrial applications.
Expertise & Rationale: Phase-Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases.[16] In this case, the diethyl malonate and propargyl bromide are in an organic phase, while a mild, inexpensive base like potassium carbonate (K₂CO₃) is in a solid or aqueous phase. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether, is used.[17][18] The catalyst's lipophilic cation pairs with the malonate enolate, formed at the interface, and transports it into the bulk organic phase where it can react with the propargyl bromide. This avoids the need for strong, hazardous bases and anhydrous conditions.[16][19]
Experimental Protocol
-
Reagent Addition: To a round-bottom flask, add diethyl malonate (1.0 equivalent), propargyl bromide (1.1 equivalents), powdered anhydrous potassium carbonate (2.0 equivalents), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 equivalents).
-
Solvent & Reaction: A minimal amount of a suitable solvent like acetonitrile or toluene can be added, although some PTC reactions can be run under neat conditions.
-
Heating: The mixture is stirred vigorously and heated to 60-80 °C for several hours. Vigorous stirring is crucial to maximize the interfacial area between the phases.
-
Workup & Purification: After cooling, the solid potassium salts are removed by filtration. The filtrate is concentrated under reduced pressure. The residue can be dissolved in an organic solvent, washed with water to remove any remaining salts and the catalyst, dried, and concentrated. The product is then purified by vacuum distillation.
Sources
- 1. Diethyl 2-Propynylmalonate | C10H14O4 | CID 28835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Sodium hydride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. alkalimetals.com [alkalimetals.com]
- 7. echemi.com [echemi.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Sodium ethoxide, pure, 21% in ethanol 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 13. Sodium ethoxide for synthesis 141-52-6 [sigmaaldrich.com]
- 14. Sodium ethoxide, 96%, pure 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. Sodium ethoxide price,buy Sodium ethoxide - chemicalbook [m.chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scribd.com [scribd.com]
- 18. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 19. phasetransfercatalysis.com [phasetransfercatalysis.com]
A Comparative Guide to Diethyl 2-(prop-2-yn-1-yl)malonate in Parallel Synthesis for Drug Discovery
In the landscape of modern drug discovery, the rapid generation of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Parallel synthesis has emerged as a cornerstone of this endeavor, enabling the simultaneous creation of hundreds to thousands of compounds. The choice of building blocks is critical to the success of these high-throughput campaigns, dictating the accessible chemical space, the efficiency of the synthetic route, and the ease of purification. This guide provides an in-depth comparison of Diethyl 2-(prop-2-yn-1-yl)malonate, a versatile building block, with a key alternative, Diethyl 2-allylmalonate, in the context of parallel synthesis for drug discovery.
The Strategic Value of Functionalized Malonates in Library Synthesis
Diethyl malonate and its derivatives are foundational scaffolds in organic synthesis, prized for the reactivity of the central methylene group which allows for a variety of subsequent chemical transformations.[1] By introducing functional handles such as an alkyne (in this compound) or an alkene (in Diethyl 2-allylmalonate), these building blocks become powerful tools for diversity-oriented synthesis (DOS). DOS aims to populate chemical space with structurally diverse molecules, increasing the probability of identifying compounds with novel biological activities.[2][3]
This compound: A Gateway to Triazole Libraries via Click Chemistry
This compound is distinguished by its terminal alkyne group, a key participant in the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This reaction is celebrated for its high efficiency, broad functional group tolerance, and the formation of stable, biologically relevant 1,2,3-triazole linkages.[4] These attributes make it exceptionally well-suited for the demands of parallel synthesis.
Performance Characteristics
The primary application of this compound in parallel synthesis is the generation of 1,4-disubstituted 1,2,3-triazole libraries. The workflow involves the reaction of the malonate building block with a diverse set of organic azides in a multi-well plate format.
Experimental Workflow: Parallel Synthesis of a Triazole Library
Caption: High-throughput CuAAC reaction workflow.
The resulting triazole core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its ability to act as a stable, non-hydrolyzable amide bond bioisostere and to engage in hydrogen bonding and dipole interactions makes it a valuable feature in drug candidates.
Diethyl 2-allylmalonate: An Alternative Platform for Diversification
Diethyl 2-allylmalonate presents an alternative functional handle, the terminal alkene, for library diversification. This building block can participate in a range of chemical transformations, most notably the thiol-ene reaction.
Performance Characteristics
The thiol-ene reaction is another "click-like" transformation that proceeds via a radical-mediated anti-Markovnikov addition of a thiol to an alkene, forming a stable thioether linkage.[2] This reaction can be initiated by UV light or a radical initiator and is also known for its high efficiency and functional group tolerance.
Experimental Workflow: Parallel Synthesis of a Thioether Library
Caption: High-throughput thiol-ene reaction workflow.
The resulting thioether linkage provides a flexible and metabolically stable linker in drug molecules. The diversity of commercially available thiols allows for the generation of a wide array of structures.
Comparative Analysis: this compound vs. Diethyl 2-allylmalonate
| Feature | This compound | Diethyl 2-allylmalonate |
| Primary Reaction | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Thiol-ene "Click" Reaction |
| Resulting Linkage | 1,2,3-Triazole | Thioether |
| Reaction Conditions | Typically mild (room temperature), aqueous or organic solvents. | Often requires UV irradiation or thermal radical initiator. |
| Catalyst | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate). | Radical initiator (e.g., AIBN, DMPA) or photolysis. |
| Orthogonality | Highly orthogonal; azides and alkynes are largely unreactive with most biological functional groups.[4] | Generally good, but radicals can potentially interact with other functionalities. |
| Byproducts | Minimal byproducts, often high yielding.[4] | Can have side reactions such as alkene polymerization if not optimized. |
| Purification | Often straightforward due to high conversion and clean reaction profiles.[5] | May require more rigorous purification to remove initiator byproducts and unreacted starting materials.[6] |
| Diversity Input | Large commercial libraries of diverse organic azides. | Wide variety of commercially available thiols. |
| Scaffold Properties | Rigid, aromatic, good hydrogen bond acceptor. | Flexible, aliphatic, metabolically stable. |
Experimental Protocols
Synthesis of this compound
This procedure is adapted from standard alkylation of diethyl malonate.
Materials:
-
Diethyl malonate
-
Propargyl bromide
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add propargyl bromide dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield this compound as a colorless oil.
Parallel Synthesis of a 1,2,3-Triazole Library in a 96-Well Plate
This protocol is a representative example of a high-throughput CuAAC reaction.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., DMSO/t-BuOH/H₂O mixture)
-
A library of diverse organic azides as stock solutions in the same solvent system
-
Stock solution of copper(II) sulfate pentahydrate in water
-
Freshly prepared stock solution of sodium ascorbate in water
-
96-well reaction plate
Procedure:
-
To each well of the 96-well plate, add the desired volume of the this compound stock solution.
-
To each well, add the corresponding organic azide stock solution from the library.
-
In a separate container, prepare the catalyst solution by mixing the copper(II) sulfate and sodium ascorbate solutions.
-
Add the catalyst solution to each well to initiate the reaction.
-
Seal the plate and shake at room temperature for 12-24 hours.
-
Upon completion, the reactions can be quenched and worked up in parallel using automated liquid handling systems for extraction and purification.
Synthesis of Diethyl 2-allylmalonate
This procedure is based on a known synthesis method.[7]
Materials:
-
Diethyl malonate
-
Allyl bromide
-
Anhydrous potassium carbonate
-
Anhydrous acetonitrile
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add diethyl malonate, anhydrous potassium carbonate, and anhydrous acetonitrile.[7]
-
Stir the mixture at room temperature for 10 minutes.[7]
-
Slowly add allyl bromide to the reaction mixture at room temperature.[7]
-
Heat the reaction mixture to 80°C for 24 hours.[7]
-
Cool the reaction to room temperature and filter through a pad of celite.[7]
-
Wash the celite pad with acetonitrile and concentrate the combined filtrates to yield diethyl allylmalonate as a colorless liquid.[7]
Conclusion and Future Perspectives
Both this compound and Diethyl 2-allylmalonate are valuable building blocks for parallel synthesis, each offering a distinct and powerful avenue for generating diverse molecular libraries.
This compound is the superior choice when the goal is to rapidly and cleanly generate libraries of 1,2,3-triazole-containing compounds. The robustness and high fidelity of the CuAAC reaction are significant advantages in a high-throughput setting, often leading to simpler purification protocols and higher success rates across a diverse range of substrates.
Diethyl 2-allylmalonate offers a versatile alternative, with the thiol-ene reaction providing access to flexible thioether-linked structures. While the reaction conditions may require more careful optimization to avoid side reactions, the resulting scaffolds are of significant interest in medicinal chemistry. Beyond the thiol-ene reaction, the alkene functionality can be further elaborated through other transformations, such as dihydroxylation, epoxidation, or metathesis, offering additional opportunities for diversification in a multi-step parallel synthesis.
The choice between these two building blocks will ultimately depend on the specific goals of the drug discovery program, including the desired properties of the final compounds and the synthetic strategies to be employed. As the demand for novel chemical matter continues to grow, the strategic application of such versatile building blocks in parallel synthesis will remain a critical component of the drug discovery engine.
References
- Diethyl allylmalonate synthesis. ChemicalBook. Accessed January 9, 2026. https://www.chemicalbook.com/synthesis/2049-80-1.html
- High-throughput purification of compound libraries. PubMed. Accessed January 9, 2026. https://pubmed.ncbi.nlm.nih.gov/11337227/
- Thiol-ene reaction. Wikipedia. Accessed January 9, 2026. https://en.wikipedia.org/wiki/Thiol%E2%80%93ene_reaction
- Natural products as an inspiration in the diversity-oriented synthesis of bioactive compound libraries. PubMed Central. Accessed January 9, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2744893/
- Step‐by‐step synthesis of mono, bis, tris and tetra malonate... ResearchGate. Accessed January 9, 2026. https://www.researchgate.net/figure/Step-by-step-synthesis-of-mono-bis-tris-and-tetra-malonate-functionalized-4helicenes_fig2_349514798
- Parallel synthesis of twelve 1,2,3-triazole derivatives under ultrasonic irradiation. ResearchGate. Accessed January 9, 2026. https://www.researchgate.
- High-throughput purification of single compounds and libraries. PubMed. Accessed January 9, 2026. https://pubmed.ncbi.nlm.nih.gov/12436709/
- One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. PubMed Central. Accessed January 9, 2026. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8133887/
- An Introduction to Diversity-Oriented Synthesis. David Spring's group. Accessed January 9, 2026. https://www.ch.cam.ac.uk/group/spring/pdf/dos_chapter.pdf
- Next generation diversity-oriented synthesis: a paradigm shift from chemical diversity to biological diversity. Organic & Biomolecular Chemistry (RSC Publishing). Accessed January 9, 2026. https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00813k
- High-Throughput Purification of Single Compounds and Libraries. ResearchGate. Accessed January 9, 2026. https://www.researchgate.
- Comparative Study of Synthesis Methods to Prepare New Functionalized Adsorbent Materials Based on MNPs–GO Coupling. MDPI. Accessed January 9, 2026. https://www.mdpi.com/2079-4991/10/2/304
- Microscale purification in support of high-throughput medicinal chemistry. RSC Publishing. Accessed January 9, 2026. https://pubs.rsc.org/en/content/articlelanding/2018/cc/c8cc05481a
- diethyl bis(hydroxymethyl)malonate. Organic Syntheses Procedure. Accessed January 9, 2026. http://www.orgsyn.org/demo.aspx?prep=cv4p0291
- Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents. Accessed January 9, 2026. https://www.researchgate.
- Synthesis of 2l from 1l using diethyl malonate and subsequent tosylation to yield 3l. ResearchGate. Accessed January 9, 2026. https://www.researchgate.
- Current strategies for diversity-oriented synthesis. PubMed. Accessed January 9, 2026. https://pubmed.ncbi.nlm.nih.gov/20409744/
- Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Accessed January 9, 2026. https://www.glenresearch.com/reports/gr22-12
Sources
- 1. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. glenresearch.com [glenresearch.com]
- 5. CN105622412A - Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]
A Spectroscopic Deep Dive: Comparative Analysis of Diethyl 2-(prop-2-yn-1-yl)malonate and Its Congeners
In the landscape of synthetic organic chemistry, malonate esters are foundational building blocks, prized for their versatility in forming carbon-carbon bonds. Among these, Diethyl 2-(prop-2-yn-1-yl)malonate (DEPM), with its reactive terminal alkyne, serves as a gateway to a diverse array of molecular architectures, from complex natural products to novel pharmaceutical agents. Understanding the nuanced spectroscopic characteristics of DEPM and its derivatives is paramount for researchers in reaction monitoring, structural elucidation, and quality control. This guide provides an in-depth comparative analysis of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data of DEPM and its structurally related analogs, offering insights into how subtle changes in molecular structure are reflected in their spectral fingerprints.
Introduction to this compound (DEPM)
DEPM is a derivative of diethyl malonate featuring a propargyl group attached to the α-carbon. This unique combination of a malonic ester and a terminal alkyne makes it a highly valuable intermediate. The malonate moiety provides an acidic α-hydrogen, facilitating further alkylation or acylation, while the terminal alkyne is amenable to a wide range of transformations, including click chemistry, Sonogashira coupling, and various cyclization reactions. The ability to precisely characterize this molecule and distinguish it from its synthetic precursors and subsequent products is crucial for any researcher working in this area.
Comparative Spectroscopic Analysis
To illustrate the key spectroscopic features of DEPM, we will compare it against a series of relevant compounds: the parent diethyl malonate, the saturated analog diethyl ethylmalonate, the olefinic analog diethyl allylmalonate, and the disubstituted derivatives, diethyl diallylmalonate and diethyl 2,2-di(prop-2-yn-1-yl)malonate.
¹H NMR Spectroscopy: A Window into Proton Environments
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift, multiplicity, and coupling constants of each signal offer a wealth of structural information.
Table 1: Comparative ¹H NMR Data (CDCl₃, ppm)
| Compound | Malonate CH/CH₂ | Ethyl (-OCH₂CH₃) | Ethyl (-OCH₂CH₃) | Substituent Protons |
| Diethyl Malonate | 3.39 (s, 2H) | 4.20 (q, J = 7.1 Hz, 4H) | 1.28 (t, J = 7.1 Hz, 6H) | - |
| Diethyl Ethylmalonate | 3.19 (t, J = 7.3 Hz, 1H) | 4.18 (q, J = 7.1 Hz, 4H) | 1.25 (t, J = 7.1 Hz, 6H) | 1.95 (p, J = 7.4 Hz, 2H, -CH₂CH₃), 0.89 (t, J = 7.5 Hz, 3H, -CH₂CH₃) |
| Diethyl Allylmalonate | 3.45 (t, J = 7.7 Hz, 1H) | 4.19 (q, J = 7.1 Hz, 4H) | 1.25 (t, J = 7.1 Hz, 6H) | 5.75 (m, 1H, -CH₂CH =CH₂), 5.15 (m, 2H, -CH₂CH=CH ₂), 2.68 (t, J = 7.7 Hz, 2H, -CH ₂CH=CH₂) |
| This compound (DEPM) | 3.55 (t, J = 7.7 Hz, 1H) | 4.21 (q, J = 7.1 Hz, 4H) | 1.28 (t, J = 7.1 Hz, 6H) | 2.79 (d, J = 2.7 Hz, 2H, -C H₂C≡CH), 2.03 (t, J = 2.7 Hz, 1H, -C≡C H) |
| Diethyl Diallylmalonate | - (quat. C) | 4.16 (q, J = 7.1 Hz, 4H) | 1.22 (t, J = 7.1 Hz, 6H) | 5.70 (m, 2H, -CH₂CH =CH₂), 5.09 (m, 4H, -CH₂CH=CH ₂), 2.63 (d, J = 7.3 Hz, 4H, -CH ₂CH=CH₂) |
Analysis:
The ¹H NMR spectrum of DEPM reveals several key features that distinguish it from its analogs. The most informative signals are those of the propargyl substituent. The acetylenic proton (-C≡CH ) appears as a triplet at approximately 2.03 ppm[1]. The triplet multiplicity arises from coupling to the two methylene protons of the propargyl group across the triple bond, a phenomenon known as long-range coupling, which is characteristic of terminal alkynes. The methylene protons of the propargyl group (-CH ₂C≡CH) resonate as a doublet around 2.79 ppm, with a coupling constant that matches that of the acetylenic proton.
In contrast, the olefinic protons of diethyl allylmalonate appear in the downfield region of 5.15-5.75 ppm, a characteristic range for vinylic protons. The saturated analog, diethyl ethylmalonate, shows signals for its ethyl substituent in the aliphatic region, with the methylene protons appearing as a pentet around 1.95 ppm and the methyl protons as a triplet around 0.89 ppm. The parent diethyl malonate is easily identified by the singlet for the two equivalent α-hydrogens at 3.39 ppm. In the disubstituted diethyl diallylmalonate, the signal for the malonate methine proton is absent, confirming the presence of two substituents at the α-carbon.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and electronic environment.
Table 2: Comparative ¹³C NMR Data (CDCl₃, ppm)
| Compound | Malonate Cα | Ester C=O | Ethyl (-OC H₂CH₃) | Ethyl (-OCH₂C H₃) | Substituent Carbons |
| Diethyl Malonate | 41.5 | 167.0 | 61.5 | 14.1 | - |
| Diethyl Ethylmalonate | 53.9 | 168.9 | 61.3 | 14.1 | 21.9 (-C H₂CH₃), 11.8 (-CH₂C H₃) |
| Diethyl Allylmalonate | 52.0 | 168.9 | 61.4 | 14.1 | 133.0 (-CH₂C H=CH₂), 119.0 (-CH₂CH=C H₂), 30.1 (-C H₂CH=CH₂) |
| This compound (DEPM) | 51.9 | 168.3 | 61.7 | 14.1 | 79.5 (-C≡CH), 71.0 (-C≡ CH), 19.5 (-CH₂C≡CH) |
| Diethyl Diallylmalonate | 57.5 | 170.8 | 61.2 | 14.1 | 133.9 (-CH₂C H=CH₂), 118.4 (-CH₂CH=C H₂), 34.1 (-C H₂CH=CH₂) |
Analysis:
The most striking feature in the ¹³C NMR spectrum of DEPM is the presence of the two sp-hybridized carbon signals of the alkyne. The internal alkyne carbon (-C ≡CH) appears around 79.5 ppm, while the terminal alkyne carbon (-C≡C H) is found at approximately 71.0 ppm. This is a definitive indicator of a terminal alkyne functionality. The methylene carbon of the propargyl group (-C H₂C≡CH) resonates at about 19.5 ppm.
Comparing this to diethyl allylmalonate, the sp²-hybridized carbons of the double bond are observed further downfield, at approximately 133.0 ppm and 119.0 ppm. The saturated sp³ carbons of the ethyl group in diethyl ethylmalonate are found at much higher field, around 21.9 ppm and 11.8 ppm. The quaternary α-carbon in diethyl diallylmalonate is shifted downfield to 57.5 ppm compared to the methine carbon in the monosubstituted derivatives.
FT-IR Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.
Table 3: Key FT-IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch (Ester) | C-H Stretch (sp³) | C-O Stretch | Other Key Absorptions |
| Diethyl Malonate | ~1735 | ~2980 | ~1150-1250 | - |
| Diethyl Ethylmalonate | ~1730 | ~2970 | ~1150-1250 | - |
| Diethyl Allylmalonate | ~1735 | ~2980 | ~1150-1250 | ~3080 (=C-H), ~1645 (C=C) |
| This compound (DEPM) | ~1740 | ~2985 | ~1150-1250 | ~3290 (≡C-H), ~2120 (C≡C) |
| Diethyl Diallylmalonate | ~1730 | ~2980 | ~1150-1250 | ~3080 (=C-H), ~1640 (C=C) |
Analysis:
The FT-IR spectrum of DEPM is distinguished by two characteristic absorptions that unequivocally identify the terminal alkyne. A sharp, strong band around 3290 cm⁻¹ corresponds to the stretching vibration of the acetylenic C-H bond (≡C-H). Additionally, a weaker but sharp absorption is observed in the region of 2120 cm⁻¹ due to the carbon-carbon triple bond (C≡C) stretch. The intensity of this C≡C stretch is often weak in symmetrical or nearly symmetrical internal alkynes, but it is typically observable for terminal alkynes.
In contrast, diethyl allylmalonate displays a =C-H stretching vibration at approximately 3080 cm⁻¹ and a C=C stretching band around 1645 cm⁻¹. Diethyl ethylmalonate and diethyl malonate lack these absorptions in the alkyne and alkene regions. All the compounds exhibit a strong carbonyl (C=O) stretching absorption characteristic of esters, typically in the range of 1730-1740 cm⁻¹. They also show C-H stretching bands for the sp³ hybridized carbons of the ethyl and alkyl groups around 2980 cm⁻¹ and strong C-O stretching bands in the fingerprint region (1150-1250 cm⁻¹).
Mass Spectrometry: Fragmentation Patterns and Molecular Weight Determination
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule, which can be used for structural elucidation.
Analysis of Fragmentation:
The mass spectra of diethyl malonate derivatives often show characteristic fragmentation patterns. A common fragmentation pathway involves the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire carbethoxy group (-COOCH₂CH₃, 73 Da). For 2-substituted diethyl malonates, a significant fragmentation is the loss of the entire diethyl malonate moiety (M-159), which can be a useful diagnostic tool[2].
For DEPM, the molecular ion peak [M]⁺ would be expected at m/z 198. Key fragments would likely include [M-45]⁺ (loss of an ethoxy group) and fragments arising from cleavage of the propargyl group. The presence of the alkyne functionality can also lead to characteristic rearrangements and fragmentations.
In comparison, diethyl allylmalonate (MW: 200.23 g/mol ) and diethyl ethylmalonate (MW: 188.22 g/mol ) will have different molecular ion peaks. Their fragmentation patterns will be influenced by the nature of the substituent at the α-carbon. For instance, diethyl allylmalonate may show fragmentation involving the allyl group, such as the loss of a C₃H₅ radical.
Experimental Protocols
General Sample Preparation for NMR Spectroscopy:
-
Accurately weigh 10-20 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently invert several times to ensure complete dissolution.
-
The sample is now ready for analysis.
Typical Parameters for ¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
Typical Parameters for ¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.3 s
General Sample Preparation for FT-IR Spectroscopy (Neat Liquid):
-
Place a small drop of the liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top of the first, spreading the liquid into a thin film.
-
Mount the salt plates in the spectrometer's sample holder for analysis.
Typical Parameters for FT-IR Spectroscopy:
-
Mode: Attenuated Total Reflectance (ATR) or Transmission
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Spectral Range: 4000-400 cm⁻¹
Visualizing the Structures and Workflow
Figure 1: Molecular structures of the compared compounds and the general workflow for spectroscopic analysis.
Conclusion
The spectroscopic comparison of this compound and its derivatives highlights the power of modern analytical techniques in elucidating molecular structure. The characteristic signals of the terminal alkyne in the ¹H NMR (δ ~2.0-3.0 ppm), ¹³C NMR (δ ~70-80 ppm), and FT-IR (ν ~3290 and 2120 cm⁻¹) spectra provide an unambiguous fingerprint for DEPM. By understanding these key differences, researchers can confidently identify and characterize this important synthetic intermediate, paving the way for its effective use in the synthesis of more complex molecules. This guide serves as a practical reference for scientists and professionals in the field, enabling more efficient and accurate spectroscopic analysis in their research and development endeavors.
References
- Kwon, T. W., Chung, S. K., & Smith, M. B. (1999).
- PubChem. (n.d.). Diethyl malonate.
- PubChem. (n.d.). Diethyl ethylmalonate.
- PubChem. (n.d.). Diethyl allylmalonate.
- PubChem. (n.d.). Diethyl diallylmalonate.
- NIST. (n.d.). Diethyl malonate. In NIST Chemistry WebBook.
- NIST. (n.d.). Diethyl ethylmalonate. In NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). Diethyl malonate.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573).
- PubChem. (n.d.). Diethyl 2,2-diethylmalonate.
- NIST. (n.d.). Diethyl diallylmalonate. In NIST Chemistry WebBook.
- PrepChem. (2013). Synthesis of (a) Diethyl 2-methyl-2-propargyl-malonate.
- PubChem. (n.d.). Diethyl 2,2-di(prop-2-yn-1-yl)malonate.
- PubChem. (n.d.). This compound.
Sources
Assessing the scalability and safety of different Diethyl 2-(prop-2-yn-1-yl)malonate synthesis protocols
An In-Depth Guide to the Synthesis of Diethyl 2-(prop-2-yn-1-yl)malonate: A Comparative Analysis of Scalability and Safety
Audience: Researchers, scientists, and drug development professionals
Abstract: this compound is a valuable building block in organic synthesis, prized for the versatility of its terminal alkyne and active methylene functionalities. Its synthesis is a foundational step in the creation of more complex molecules, including pharmaceutical intermediates. The choice of synthetic protocol for this compound has significant implications not only for yield and purity but also for operational safety and scalability. This guide provides an in-depth comparison of two common protocols for its synthesis: the classical strong-base approach using sodium hydride and a modern, safer alternative employing phase-transfer catalysis. We will dissect the mechanistic underpinnings, safety hazards, and scalability of each method to provide a clear framework for process selection in both research and development settings.
The Classical Approach: Alkylation via Sodium Hydride
The traditional synthesis relies on the deprotonation of diethyl malonate using a powerful, non-nucleophilic base to form a carbanion, which then acts as a nucleophile in a reaction with propargyl bromide. Sodium hydride (NaH) is a frequently chosen base for this transformation due to its ability to irreversibly deprotonate the malonic ester, driving the reaction to completion.
Causality Behind Experimental Choices
The selection of sodium hydride, typically as a 60% dispersion in mineral oil, is deliberate. As a strong base, it ensures a high concentration of the malonate enolate, maximizing the rate of the subsequent alkylation. The use of an aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is crucial as they are unable to protonate the highly reactive enolate intermediate. An inert atmosphere is not merely a suggestion but a critical safety requirement; sodium hydride reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[1][2][3][4]
Experimental Protocol: Sodium Hydride Method
Reagents:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Diethyl malonate
-
Propargyl bromide (often stabilized, e.g., 80% in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Inert Atmosphere Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet connected to a bubbler. The glassware must be thoroughly dried.
-
Base Suspension: Anhydrous THF is transferred to the flask via cannula. The required amount of NaH dispersion is carefully weighed and added to the THF, creating a suspension. The suspension is cooled to 0 °C in an ice bath.
-
Deprotonation: Diethyl malonate is added dropwise from the dropping funnel to the stirred NaH suspension. The rate of addition must be controlled to manage the evolution of hydrogen gas. The mixture is stirred at 0 °C for 30-60 minutes after the addition is complete to ensure full formation of the sodium enolate.
-
Alkylation: Propargyl bromide is added dropwise to the reaction mixture, maintaining the temperature at 0 °C. After addition, the reaction is allowed to slowly warm to room temperature and stirred for several hours or overnight until analysis (e.g., by TLC or GC-MS) shows consumption of the starting material.
-
Quenching: The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl solution while cooling in an ice bath to control the exotherm from the destruction of any unreacted NaH.
-
Workup: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and then brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation to yield pure this compound.
Visualization of the NaH-Mediated Pathway
Caption: Catalytic cycle for the phase-transfer catalysis method.
Scalability and Safety Assessment
-
Safety: The PTC protocol is inherently safer than the NaH method.
-
Reagents: It utilizes stable, non-pyrophoric bases like K₂CO₃. The primary hazard remains the toxicity and flammability of propargyl bromide, which requires appropriate handling precautions in any protocol. [5][6] * Process: The process does not generate flammable gas. The reaction conditions are typically milder, and the risk of a thermal runaway is significantly lower.
-
-
Scalability: This method is highly suitable for scaling up.
-
Operational Simplicity: The procedure is simple, does not require an inert atmosphere, and the workup is straightforward (filtration and washing).
-
Process Control: Temperature control is less critical than in the NaH method. The main engineering consideration for scale-up is ensuring efficient agitation to maintain a high interfacial area between the phases for the catalyst to work effectively. This makes it a preferred method for pilot plant and industrial-scale production. [7]
-
Head-to-Head Performance Comparison
| Feature | Protocol 1: Sodium Hydride | Protocol 2: Phase-Transfer Catalysis (PTC) |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) or KOH |
| Base Safety | Very High Hazard: Flammable, pyrophoric, violently water-reactive. [2][4] | Low-to-Moderate Hazard: Corrosive/irritant, but stable and non-pyrophoric. |
| Reaction Byproducts | H₂ (flammable gas), NaBr | KHCO₃/H₂O or KBr (inorganic salts) |
| Required Atmosphere | Strict Inert (N₂ or Ar) | Air |
| Solvent Requirements | Anhydrous grade required | Standard grade sufficient |
| Temperature Control | Critical, especially during addition and quenching (exothermic) | Less critical, often requires heating to proceed at a good rate |
| Typical Yield | High (often >85%) | Good to High (typically 75-90%) |
| Scalability | Poor: Hazardous, requires specialized equipment for gas and heat management. [8] | Excellent: Simple, safe, and easily adaptable to standard industrial reactors. |
| Cost-Effectiveness | Higher operational cost due to safety infrastructure, anhydrous solvents, and hazardous waste disposal. | Lower operational cost due to cheaper bases, simpler setup, and easier workup. |
Conclusion and Professional Recommendation
Both the classical sodium hydride method and the modern phase-transfer catalysis approach can successfully produce this compound. However, a comprehensive assessment of their scalability and safety profiles reveals a clear distinction.
The sodium hydride protocol , while capable of delivering high yields, is burdened by severe safety hazards and significant operational complexity. Its use should be restricted to small-scale laboratory syntheses where the necessary specialized safety equipment (e.g., inert atmosphere glovebox or Schlenk line) and personnel expertise are readily available.
The phase-transfer catalysis protocol is demonstrably superior for nearly all other applications. It replaces hazardous reagents with safer, more manageable alternatives, simplifies the experimental procedure, and eliminates the most significant safety risks, such as the generation of flammable hydrogen gas. [9][10]Its robustness, safety profile, and operational simplicity make it the unequivocally recommended method for any process that is intended to be scaled up, aligning with the principles of green chemistry and industrial process safety. For researchers, scientists, and drug development professionals, adopting the PTC method represents a move towards safer, more efficient, and more sustainable chemical synthesis.
References
- ResearchGate. Monoalkylation of malonic ester under phase-transfer catalysis conditions: Possibilities for the enhancement of reaction performance and selectivity.
- Google Patents. Process for the C-alkylation of malonic esters using phase-transfer agents.
- ACS Catalysis. Asymmetric Alkylation of Malonic Diester Under Phase-Transfer Conditions.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.).
- GSCooling. Propargyl bromide solution, 80% (w/w) Toluene, Stabilized with Magnesium Oxide.
- Cole-Parmer. Propargyl bromide, 80 wt% solution in toluene, stabilized.
- ACS Publications. Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide | Organic Process Research & Development.
- PubChem. Propargyl bromide | C3H3Br | CID 7842.
- Organic Syntheses Procedure. Malonic acid, methyl-, diethyl ester.
- The UC Center for Laboratory Safety. Sodium Hydride - Standard Operating Procedure.
- NJ.gov. Common Name: SODIUM HYDRIDE HAZARD SUMMARY.
- NIH. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC.
- NIH PubChem. Sodium hydride.
Sources
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. nj.gov [nj.gov]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. Sodium hydride - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Propargyl bromide | C3H3Br | CID 7842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Diethyl 2-(prop-2-yn-1-yl)malonate proper disposal procedures
An Expert's Guide to the Safe and Compliant Disposal of Diethyl 2-(prop-2-yn-1-yl)malonate
The responsible management of chemical waste is a cornerstone of modern scientific research. This compound, a valuable reagent in organic synthesis, requires careful handling not only during its use but also through its entire lifecycle to the point of final disposal. This document synthesizes technical data and field-proven safety practices to provide a comprehensive disposal framework.
Hazard Profile and Core Safety Principles
Understanding the inherent risks of this compound is the foundation of its safe management. The primary hazards, as identified in safety literature, involve irritation and potential environmental harm.[1] The propargyl group (prop-2-yn-1-yl) also introduces a degree of reactivity that must be respected during handling and disposal.
The guiding principle for the disposal of this compound is to prevent its release into the environment and to avoid creating additional hazards through improper handling.[2][3][4] This is achieved by treating it as a hazardous chemical waste stream, ensuring it is properly segregated, containerized, and transferred to a licensed waste disposal facility.
Table 1: Key Properties and Hazards of this compound
| Property | Value | Source |
| CAS Number | 17920-23-9 | |
| Molecular Formula | C₁₀H₁₄O₄ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| Appearance | Liquid | |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | , [1] |
| GHS Precautionary Codes | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501 |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with institutional, local, state, and federal regulations.[5] The following protocol provides a self-validating system for its safe management.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Rationale: Protecting the handler is the first priority. Given that the compound causes skin and serious eye irritation, appropriate barriers are essential.[1]
-
PPE: Always wear standard laboratory PPE, including a lab coat, nitrile gloves (inspect for integrity before use), and chemical safety goggles.[6][7] If there is a risk of splashing, a face shield should also be worn.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood to prevent inhalation of any potential vapors.[6][7]
Step 2: Waste Segregation and Evaluation
Rationale: Preventing unintentional chemical reactions is a critical safety measure. Improper mixing of waste streams can lead to the generation of heat, gas, or toxic byproducts.
-
Dedicated Waste Stream: this compound waste should be collected in a dedicated container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Incompatible Materials: Avoid mixing with strong acids, bases, or reducing agents, as these are generally incompatible with malonic esters.[2]
-
Contamination Assessment: If the waste is contaminated with other hazardous materials (e.g., flammable solvents, toxic reagents), the entire mixture must be treated as hazardous waste, and all components must be declared on the waste label.[6]
Step 3: Containerization and Labeling
Rationale: Proper containment and clear communication of the contents are legally required and essential for safe handling by waste management personnel.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. Borosilicate glass or high-density polyethylene (HDPE) are typically suitable.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity or concentration.
-
Any other chemical components in the waste mixture.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
Step 4: Storage Pending Disposal
Rationale: Safe temporary storage prevents accidents and ensures the integrity of the waste container until it can be collected.
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area for chemical waste.[6]
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Storage Conditions: Keep the container in a cool, dry, and well-ventilated place, away from heat sources, open flames, or sparks.[2][8]
Step 5: Final Disposal Arrangement
Rationale: The final disposal of hazardous chemical waste is a regulated activity that must be performed by certified professionals to ensure environmental protection.
-
Professional Disposal: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed chemical waste contractor.[8][9]
-
Prohibited Actions: Do NOT dispose of this compound by pouring it down the sanitary sewer system or placing it in the regular trash.[2][9] This is illegal and environmentally irresponsible, as the compound is considered harmful to aquatic life.[3][4][10]
-
Recommended Method: The preferred disposal method for combustible organic materials like this is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[8][9] This process ensures the complete destruction of the chemical into less harmful components.
Emergency Procedures: Spill Management
Accidents can happen, and a clear, pre-defined response plan is crucial.
-
Evacuate and Alert: If a large spill occurs, or if it happens in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and the institutional EHS department.[9]
-
Control Ignition Sources: Remove all sources of ignition (open flames, sparks, hot surfaces) from the area.[3][10]
-
Contain the Spill (for small spills): If the spill is small and you are trained to handle it:
-
Collect and Containerize: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the container with all waste from the cleanup and manage it for disposal as described in the protocol above.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- Kishida Chemical Co., Ltd. (2025).
- University of Florida, IFAS Extension.
- Rawsource. (2024). Propargyl alcohol uses - Synthesis, and Safety. [Link]
- California Department of Toxic Substances Control. (n.d.). Special Waste. [Link]
- International Programme on Chemical Safety. (n.d.).
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]
- Carl ROTH. (n.d.).
- Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program. [Link]
- Carl ROTH. (n.d.).
- ScienceLab.com. (2005).
- Civil Engineering Explained. (2025, November 9). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube. [Link]
- Carl ROTH. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). Diethyl 2-allyl-2-(prop-2-ynyl)
- Beilstein-Institut. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1862–1868. [Link]
- ChemBK. (n.d.). Diethyl 2,2-di(prop-2-yn-1-yl)
Sources
- 1. Diethyl 2-Propynylmalonate | C10H14O4 | CID 28835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]
- 5. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. vigon.com [vigon.com]
Definitive Guide to Personal Protective Equipment for Handling Diethyl 2-(prop-2-yn-1-yl)malonate
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety protocols for handling Diethyl 2-(prop-2-yn-1-yl)malonate. It is structured not as a rigid template, but as a direct response to the chemical's specific nature, empowering you with the knowledge to operate safely and effectively.
Core Hazard Assessment
The risk profile of this compound is extrapolated from its parent compound, diethyl malonate, and related alkylated structures. The presence of the terminal alkyne in the propargyl group suggests a need for heightened caution regarding reactivity, particularly with certain metals, bases, and oxidizing agents.
| Hazard Classification | Description | Supporting Evidence |
| Combustible Liquid | The material is a combustible liquid and should be kept away from heat, sparks, and open flames.[1][2] | Based on the classification for diethyl malonate (Flash Point ~90-93 °C).[3][4] |
| Serious Eye Irritant | Direct contact with the liquid or its vapors can cause serious eye irritation, including redness, stinging, and swelling.[1][2][5] | Diethyl malonate and diethyl diallylmalonate are both classified as serious eye irritants.[1][2] |
| Skin Irritant | May cause skin irritation upon contact.[3] Prolonged or repeated exposure should be avoided. | Diethyl diallylmalonate is a known skin irritant. Diethyl malonate may cause mild skin irritation.[1][3] |
| Respiratory Irritant | Vapors may cause irritation to the respiratory tract.[3] Inhalation of vapors should be minimized. | This is a known potential hazard for both diethyl malonate and diethyl diallylmalonate.[3] |
| Aquatic Hazard | The substance is expected to be harmful to aquatic life.[1][2] Release into the environment must be avoided. | Based on the classification for diethyl malonate.[1][2] |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical. Each component serves a specific purpose, and none should be considered optional when handling this substance.
-
Eye and Face Protection: The potential for serious eye irritation is the most consistently documented hazard.[1][2][5]
-
Minimum Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 must be worn at all times.
-
Best Practice: When handling quantities greater than a few milliliters or when a splash hazard is significant (e.g., during transfers or reaction workups), a full-face shield should be worn in addition to chemical splash goggles.[6]
-
-
Skin and Body Protection: Preventing dermal exposure is paramount.
-
Gloves: Use chemically resistant gloves. Nitrile gloves are a common standard for general organic chemistry labs, but it is crucial to consult a manufacturer's compatibility chart for specific breakthrough times.[6][7][8] Always inspect gloves for tears or pinholes before use. Contaminated gloves must be removed using proper technique (without touching the outer surface) and disposed of as hazardous waste.[6][9]
-
Lab Coat: A flame-resistant lab coat is mandatory to protect skin and clothing.[8][9] Ensure the coat is fully buttoned.
-
Apparel: Wear long pants and closed-toe shoes made of a non-porous material.[8]
-
-
Respiratory Protection:
-
Primary Control: All handling of this compound must be conducted within a properly functioning and certified chemical fume hood.[9][10] This engineering control is the primary means of preventing respiratory exposure.
-
Emergency Use: A NIOSH-approved respirator with an organic vapor cartridge may be required for emergency situations, such as a large spill, but is not a substitute for a fume hood during routine operations.
-
Operational and Disposal Plans
A safe experiment is a well-planned one. The following workflow provides a step-by-step guide to minimize exposure and risk.
Experimental Workflow
Sources
- 1. vigon.com [vigon.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. csub.edu [csub.edu]
- 9. research.uga.edu [research.uga.edu]
- 10. ibisscientific.com [ibisscientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
